2,4-Diamino-5-(bromomethyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 | |
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89446-58-2 | |
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,4-Diamino-5-(bromomethyl)pyrimidine: Properties, Synthesis, and Application
Abstract
2,4-Diamino-5-(bromomethyl)pyrimidine is a pivotal heterocyclic intermediate, distinguished by its highly reactive bromomethyl group attached to an electron-rich diaminopyrimidine core. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a validated synthesis pathway, mechanistic insights into its reactivity, and its strategic application in medicinal chemistry. The document emphasizes the compound's role as a potent electrophilic building block for the synthesis of targeted therapeutics, particularly dihydrofolate reductase (DHFR) inhibitors.
Introduction and Strategic Importance
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Within this class, this compound (CAS No. 89446-58-2) emerges as a compound of significant synthetic utility. Its strategic value lies in the juxtaposition of two key features: the 2,4-diaminopyrimidine core, a known pharmacophore that mimics a portion of folic acid, and a 5-position bromomethyl group, which serves as a highly reactive electrophilic handle.
This combination makes it an ideal starting material for the construction of covalent and non-covalent inhibitors targeting enzymes like dihydrofolate reductase (DHFR).[3] The bromomethyl group functions as a potent alkylating agent, enabling facile introduction of diverse side chains and linkers through nucleophilic substitution, thereby allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
Physicochemical Properties
A precise understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key properties of this compound are summarized below. It is important to note that while some data are available from chemical suppliers, experimental values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 89446-58-2 | [5][6] |
| Molecular Formula | C₅H₇BrN₄ | [6] |
| Molecular Weight | 203.04 g/mol | [5][6] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 452.8 °C at 760 mmHg (calculated) | [5] |
| Density | 1.846 g/cm³ (calculated) | [5] |
| Flash Point | 227.7 °C (calculated) | [5] |
| Melting Point | Not available | [5] |
| Solubility | Not available | [5] |
Spectral Data (Expected)
-
¹H NMR: The spectrum would be characterized by three main signals: a singlet for the methylene protons (-CH₂Br) expected around δ 4.5-4.8 ppm, a singlet for the aromatic proton at C6 of the pyrimidine ring around δ 7.5-8.0 ppm, and two broad singlets for the non-equivalent amino protons (-NH₂) at the C2 and C4 positions, likely between δ 5.0 and 7.0 ppm.
-
¹³C NMR: Key signals would include the methylene carbon (-CH₂Br) at approximately δ 30-35 ppm, and four distinct aromatic carbons of the pyrimidine ring between δ 100 and 165 ppm.
Synthesis and Purification
The synthesis of this compound is not commonly detailed in a single protocol. However, a robust and logical pathway can be designed based on well-established synthetic transformations. The most field-proven approach involves the free-radical bromination of the corresponding 5-methylpyrimidine precursor.
Proposed Synthetic Workflow
The synthesis is best approached in two primary stages: first, the construction of the 2,4-diamino-5-methylpyrimidine core, followed by the selective bromination of the methyl group.
Caption: Proposed two-stage synthesis of this compound.
Representative Experimental Protocol: Wohl-Ziegler Bromination
This protocol describes the conversion of 2,4-diamino-5-methylpyrimidine to the target compound. This reaction is a classic Wohl-Ziegler bromination, which selectively targets the benzylic-like methyl group.[7]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-diamino-5-methylpyrimidine (1.0 eq).
-
Add anhydrous carbon tetrachloride (CCl₄) to create a suspension. Causality: Anhydrous, non-polar solvents are critical for radical reactions to prevent quenching of radical species and side reactions.
-
Add N-Bromosuccinimide (NBS, 1.05 eq). Causality: NBS is the preferred source of bromine radicals for allylic and benzylic bromination as it maintains a low, constant concentration of Br₂ in the reaction mixture, minimizing competing reactions like aromatic bromination.[8]
Step 2: Initiation and Reaction
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Causality: AIBN is a thermal radical initiator. Upon heating, it decomposes to form stable radicals that initiate the chain reaction by abstracting a bromine atom from NBS.
-
Heat the mixture to reflux (approx. 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC for the consumption of the starting material.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the C-Br bond in the bromomethyl side chain.
Electrophilicity and Sₙ2 Reactions
The bromomethyl group is analogous to a benzylic bromide. The C-Br bond is polarized, rendering the methylene carbon highly electrophilic. Furthermore, the adjacent pyrimidine ring can stabilize the transition state of a nucleophilic substitution reaction. This makes the compound an excellent substrate for Sₙ2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, alkoxides, and carbanions.
Caption: Generalized Sₙ2 reaction mechanism at the bromomethyl position.
Influence of the Pyrimidine Ring
The pyrimidine ring itself is electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms.[1] This generally makes the C2, C4, and C6 positions susceptible to nucleophilic aromatic substitution if appropriate leaving groups are present. However, in this molecule, the two amino groups at C2 and C4 are strong electron-donating groups. They significantly increase the electron density of the ring system, making it more akin to an activated aromatic ring and deactivating it towards nucleophilic attack. This electronic effect further isolates the reactivity to the bromomethyl group, making it a clean and predictable electrophilic partner in synthesis.
Application Case Study: Synthesis of DHFR Inhibitor Scaffolds
A primary application of this compound is in the synthesis of libraries of 5-substituted 2,4-diaminopyrimidines, a class of compounds known to include potent inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition is a validated strategy for antimicrobial and anticancer therapies.
The title compound allows for the systematic installation of a linker and a second pharmacophore at the 5-position to probe the binding pocket of the enzyme.
Caption: Role of the title compound in the modular synthesis of DHFR inhibitors.
General Protocol for Nucleophilic Displacement
Step 1: Reactant Preparation
-
Dissolve the nucleophilic partner (e.g., a substituted aniline or phenol, 1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq), to deprotonate the nucleophile if necessary.
Step 2: Coupling Reaction
-
To the stirred solution of the nucleophile, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
Step 3: Isolation
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can then be purified by chromatography or recrystallization.
Handling, Storage, and Safety
As a reactive alkylating agent, this compound must be handled with appropriate caution.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.[9]
-
Toxicity: While specific toxicological data for this compound is limited, alkylating agents as a class are often toxic, mutagenic, and carcinogenic. It should be treated as a hazardous substance. In case of exposure, seek immediate medical attention. Always consult the supplier-specific Safety Data Sheet (SDS) before use.
Conclusion
This compound is a high-value synthetic intermediate whose chemical properties are defined by the potent electrophilicity of its bromomethyl group. This reactivity, combined with the biologically relevant 2,4-diaminopyrimidine core, makes it an essential tool for medicinal chemists. Its utility in the modular construction of DHFR inhibitors and other therapeutic targets underscores its importance in modern drug discovery. Proper understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective application in the research laboratory.
References
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This compound. (n.d.). LookChem. Retrieved from [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). National Institutes of Health. Retrieved from [Link]
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Pyrimidine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
- A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate. (n.d.). Google Patents.
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Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). HETEROCYCLES, 51(11), 2725. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Retrieved from [Link]
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N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.). Google Patents.
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Safety Data Sheet: Cadmium nitrate tetrahydrate 98%. (n.d.). Retrieved from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. Retrieved from [Link]
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One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 933. Retrieved from [Link]
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Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). RSC Advances, 14(20), 14197-14202. Retrieved from [Link]
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Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015). International Journal of Biological Chemistry, 9(4), 148-177. Retrieved from [Link]
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SAFETY DATA SHEET. (n.d.). Ohio.gov. Retrieved from [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]
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1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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This compound. (n.d.). Hcchemical. Retrieved from [Link]
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K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. (2020). The Journal of Organic Chemistry, 85(15), 9879-9890. Retrieved from [Link]
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2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (2021). Beilstein Archives. Retrieved from [Link]
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Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (1990). Journal of Medicinal Chemistry, 33(1), 343-348. Retrieved from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). Molecules, 27(11), 3591. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,4-Diamino-5-(bromomethyl)pyrimidine
Introduction
2,4-Diamino-5-(bromomethyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a diaminopyrimidine core, is a key pharmacophore in a variety of biologically active molecules, including antifolates and kinase inhibitors. The presence of a reactive bromomethyl group at the 5-position makes it a valuable synthon for the elaboration of more complex molecular architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the pyrimidine ring proton, the bromomethyl protons, and the amino protons. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1. These predictions are based on the analysis of similar pyrimidine derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 7.5 - 8.0 | Singlet | 1H |
| -CH₂Br | 4.5 - 5.0 | Singlet | 2H |
| -NH₂ (at C4) | 6.5 - 7.5 | Broad Singlet | 2H |
| -NH₂ (at C2) | 6.0 - 7.0 | Broad Singlet | 2H |
Causality behind Predicted Chemical Shifts:
-
H-6: The proton at the 6-position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen atoms.
-
-CH₂Br: The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic pyrimidine ring.
-
-NH₂ Protons: The chemical shifts of the amino protons can be broad and variable, depending on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, they are more likely to be observed as distinct broad singlets.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4 | 160 - 165 |
| C-6 | 145 - 150 |
| C-5 | 105 - 110 |
| -CH₂Br | 25 - 35 |
Rationale for Predicted Chemical Shifts:
-
C-2 and C-4: These carbons, bonded to amino groups and nitrogen atoms within the ring, are expected to be significantly deshielded.
-
C-6: This carbon, adjacent to a nitrogen atom and bonded to a proton, will also be in the downfield region of the spectrum.
-
C-5: The carbon bearing the bromomethyl group is expected to be the most shielded of the pyrimidine ring carbons.
-
-CH₂Br: The carbon of the bromomethyl group will appear in the upfield region, characteristic of sp³-hybridized carbons attached to a halogen.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for the observation of exchangeable protons like those of the amino groups.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Caption: Workflow for IR Spectroscopic Analysis (KBr Pellet Method).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. While experimental data for this specific compound is not widely published, the presented information, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for its identification and characterization. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, it is recommended to confirm these findings with experimentally acquired data whenever possible.
References
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Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761-771. [Link]
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MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2973. [Link]
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Royal Society of Chemistry. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(38), 15234-15247. [Link]
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ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6964-6976. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
The 2,4-Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Structure
The 2,4-diaminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to form key hydrogen bond interactions with a multitude of biological targets.[1][2] This heterocyclic motif is central to the development of a wide array of therapeutic agents, demonstrating significant potential across oncology, infectious diseases, and immunology. Its versatility lies in its capacity to mimic the adenine hinge-binding motif of ATP, making it a powerful core for ATP-competitive kinase inhibitors.[2][3] Furthermore, its structural features allow for potent inhibition of other critical enzymes, such as dihydrofolate reductase. This guide provides a comprehensive exploration of the biological activities of 2,4-diaminopyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.
Key Biological Activities and Therapeutic Targets
The therapeutic potential of 2,4-diaminopyrimidine derivatives spans a broad spectrum of diseases, primarily driven by their ability to modulate the activity of key enzymes involved in critical cellular processes.
Anticancer Activity: A Multi-Pronged Approach
The application of 2,4-diaminopyrimidine derivatives in oncology is extensive, with numerous compounds demonstrating potent antitumor activities.[4][5] These derivatives primarily exert their effects through the inhibition of various protein kinases that are often dysregulated in cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. 2,4-diaminopyrimidine derivatives have been successfully developed as potent CDK7 inhibitors.[6][7][8] By inhibiting CDK7, these compounds can disrupt the cell cycle, leading to cell cycle arrest, primarily at the G1/S phase, and subsequent apoptosis.[7][8]
-
Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[2] Its overexpression is linked to increased malignancy. Several 2,4-diaminopyrimidine-based FAK inhibitors have been developed, with some showing promising preclinical activity.
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy.[9] Novel macrocyclic 2,4-diaminopyrimidine derivatives have been shown to be potent HPK1 inhibitors, enhancing T-cell activation and demonstrating potential as immunomodulatory agents in oncology.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is critical for cytokine-mediated cell signaling. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Fedratinib, a 2,4-diaminopyrimidine derivative, is a known inhibitor of JAK2 and FAK.[2]
Antimicrobial Activity: Targeting Dihydrofolate Reductase
A well-established application of 2,4-diaminopyrimidine derivatives is in the realm of antimicrobial agents. Their mechanism of action in this context is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of microorganisms.
-
Anti-Tubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The DHFR enzyme in Mtb (mt-DHFR) is a validated drug target.[10][11][12] Researchers have designed and synthesized 2,4-diaminopyrimidine derivatives that selectively inhibit mt-DHFR, demonstrating promising anti-tubercular activity.[10][11][12][13] The lipophilicity of these compounds is a critical factor for their ability to penetrate the Mtb cell wall.[11][13]
Other Therapeutic Applications
The versatility of the 2,4-diaminopyrimidine scaffold extends beyond oncology and infectious diseases.
-
Immunosuppression: Certain 2,4-diaminopyrimidine compounds have been developed for their immunosuppressive properties, with potential applications in autoimmune diseases, inflammation, and organ transplant rejection.[14][15][16][17]
-
Neurological Disorders: The 2,4-diaminopyrimidine core is also being explored for the treatment of neurological conditions. For instance, derivatives have been investigated as dual inhibitors of cholinesterase and amyloid-β aggregation for Alzheimer's disease.[18] Additionally, some derivatives have been developed as antagonists for sensory neuron-specific receptors (SNSRs), indicating potential in pain management.[19][20] However, it is crucial to note that some 2,4-diaminopyrimidine-containing drugs, like fedratinib, have been shown to inhibit thiamine transporters, which can lead to neurological side effects.[21]
Core Mechanisms of Action
The biological effects of 2,4-diaminopyrimidine derivatives are rooted in their ability to interact with specific enzyme active sites with high affinity and specificity.
Kinase Inhibition: An ATP-Competitive Strategy
The predominant mechanism of action for the anticancer effects of many 2,4-diaminopyrimidine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[3] The 2,4-diaminopyrimidine core serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the binding of the adenine moiety of ATP.[3] This effectively blocks the kinase from binding its natural substrate and carrying out the phosphorylation of downstream targets.
Caption: ATP-Competitive Kinase Inhibition by 2,4-Diaminopyrimidine Derivatives.
Dihydrofolate Reductase Inhibition
In microorganisms, 2,4-diaminopyrimidine derivatives act as "classical" inhibitors of DHFR.[12] They bind to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids. This disruption of folate metabolism ultimately leads to the inhibition of DNA synthesis and cell death.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-diaminopyrimidine derivatives can be finely tuned by strategic modifications at various positions on the pyrimidine ring and its amino substituents.
| Position of Substitution | Effect on Biological Activity | Example Target |
| C5 Position | Substituents at this position can significantly influence potency and selectivity. For instance, a 5-chloro substituent can orient towards the gatekeeper residue in the kinase active site.[6] | CDK7 |
| C6 Position | Modifications at the C6 position can impact hydrophobicity and cell permeability, which is particularly important for anti-tubercular agents.[11][13] Aromatic and secondary amine moieties at this position have been shown to be beneficial for histamine H4 receptor antagonists.[22] | mt-DHFR, H4 Receptor |
| N2 and N4 Amino Groups | Substitutions on the amino groups are crucial for modulating interactions with the target protein. For example, an ortho-sulfonyl group on an aniline substituent can enhance binding affinity to CDK7.[6][7][8] | CDKs, FAK |
The introduction of electron-withdrawing groups on aryl substituents can have a positive effect on cytotoxic activity in cancer cell lines.[5] Furthermore, the combination of the 2,4-diaminopyrimidine core with other scaffolds, such as triazolopiperazine, can lead to synergistic antitumor effects.[5]
Experimental Protocols for Biological Evaluation
A robust evaluation of the biological activity of 2,4-diaminopyrimidine derivatives requires a combination of in vitro and cell-based assays.
In vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[4]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[14]
Step-by-Step Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction in a 96- or 384-well plate.
-
Combine the kinase, substrate, ATP, and the test compound (2,4-diaminopyrimidine derivative) at various concentrations.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).[10]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivative.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[13]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.[5]
-
-
Cell Fixation:
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram of fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[5]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore be used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[19]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.[3]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the stained cells by flow cytometry.
-
The results are typically displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.
-
The different cell populations are quantified:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Conclusion: A Scaffold with Enduring Potential
The 2,4-diaminopyrimidine core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. Its proven success in targeting a diverse range of enzymes, coupled with the well-understood principles guiding its structure-activity relationships, ensures its continued relevance in drug discovery and development. The ability to fine-tune its biological activity through chemical modifications offers a powerful platform for designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the 2,4-diaminopyrimidine scaffold is poised to remain a critical tool in the development of targeted therapies for a multitude of human ailments.
References
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9865-9876. [Link]
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Ouyang, Y., Yang, H., Zhang, P., Wang, Y., Kaur, S., Zhu, X., ... & Wang, H. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Li, Y., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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El-Sayed, M. A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals. [Link]
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Singh, P., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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AstraZeneca AB. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Smalley, J. J., et al. (2018). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition. [Link]
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Coward, J., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Wang, X., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Compounds
Executive Summary
The 2,4-diaminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged heterocyclic motif for its remarkable versatility in targeting a wide range of biological entities.[1][2] Its intrinsic ability to mimic the purine hinge-binding motif of ATP allows it to form critical hydrogen bond interactions within the active sites of numerous enzymes, particularly protein kinases and dihydrofolate reductase (DHFR).[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological function of 2,4-diaminopyrimidine derivatives. We will explore the nuanced effects of structural modifications on target affinity and selectivity, detail field-proven experimental workflows for SAR investigation, and integrate computational insights that accelerate the drug discovery process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in the design of novel therapeutics.
The 2,4-Diaminopyrimidine Core: A Privileged Scaffold
The therapeutic success of 2,4-diaminopyrimidine derivatives stems from the specific arrangement of hydrogen bond donors and acceptors on the pyrimidine ring. The N1 nitrogen and the 2-amino group typically act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond with the "hinge" region of protein kinases. This interaction is a critical anchor for orienting the rest of the inhibitor within the ATP-binding pocket.[3] The amino group at the 4-position provides an additional vector for substitution, allowing for the exploration of different regions of the binding site to enhance potency and selectivity.
Caption: Core structure of 2,4-diaminopyrimidine highlighting key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,4-diaminopyrimidine compounds can be meticulously tuned by strategic modifications at the C2, C4, and C5 positions of the pyrimidine ring. These substitutions modulate the steric, electronic, and hydrophobic properties of the molecule, thereby governing its affinity and selectivity for a given biological target.[4][5]
SAR as Kinase Inhibitors
The 2,4-diaminopyrimidine core is a prolific scaffold for developing potent and selective kinase inhibitors implicated in oncology and inflammatory diseases.[1][6]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] Numerous 2,4-diaminopyrimidine derivatives have been developed as potent CDK inhibitors.[7][8][9]
-
N2 and N4 Substitutions: SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines as CDK2/CDK9 inhibitors revealed that aromatic groups at these positions are critical for activity. For instance, compound 3g (structure not shown) with specific phenyl substitutions exhibited an IC50 of 83 nM against CDK2.[7] The nature of these substituents dictates the interactions with the solvent-exposed regions of the kinase.
-
C5 Substitutions: Modifications at the C5 position can enhance potency and influence selectivity across the CDK family.
-
CDK7 Inhibition: In the development of selective CDK7 inhibitors, a sulfonyl group at the ortho position of the N-aniline moiety was found to be crucial for high-affinity binding.[10] The representative compound 22 showed an IC50 of 7.21 nM for CDK7 and demonstrated excellent selectivity over other CDKs.[10] This compound effectively induced G1/S phase cell cycle arrest and apoptosis in cancer cells.[9][10]
Focal Adhesion Kinase (FAK) Inhibitors: FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it an attractive target in oncology.[3]
-
Scaffold Anchoring: The 2,4-diaminopyrimidine moiety consistently serves as the hinge-binding element.[3]
-
R-Group Optimization: In a series based on the lead compound TAE-226, extending a substituent towards the DFG motif of the activation loop was a key optimization strategy. Compound A12 , featuring an (oxan-4-yl)aminyl substitution, demonstrated potent FAK inhibition (IC50 = 10.8 nM) and significant antiproliferative activity against A549 and MDA-MB-231 cancer cell lines.[3]
Table 1: SAR Data for Representative 2,4-Diaminopyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features & SAR Insights | Reference |
|---|---|---|---|---|
| 3g | CDK2/cyclin A | 83 | N2,N4-diphenyl substitutions are crucial for potent CDK2 inhibition. | [7] |
| 3c | CDK9/cyclin T1 | 65 | Subtle changes in N-phenyl substituents tune selectivity between CDK2 and CDK9. | [7] |
| 22 | CDK7 | 7.21 | Ortho-sulfonyl group on the N4-aniline enhances binding affinity and selectivity over CDK9. | [10] |
| A12 | FAK | 10.8 | (Oxan-4-yl)aminyl group at the C4-aniline position optimizes interaction in the solvent region. | [3] |
| 14g | HPK1 | 0.15 | Structural optimization of the diaminopyrimidine core led to a highly potent HPK1 inhibitor. |[11] |
Caption: Key hydrogen bond interactions of the 2,4-diaminopyrimidine core with the kinase hinge.
SAR as Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine scaffold is the core of "non-classical" antifolates that inhibit DHFR, an enzyme essential for nucleotide synthesis. This makes them effective antimicrobial and antineoplastic agents.[12]
-
Lipophilicity and Permeability: For anti-tubercular activity, appropriate lipophilicity is crucial for the compound to cross the mycobacterial cell wall.[13] Highly hydrophilic compounds may show good enzyme inhibition but fail in cell-based assays due to poor cell entry.[13]
-
C5 and C6 Substitutions: The size and conformation of substituents at the C5 and C6 positions are critical for fitting into the DHFR active site. In one study, a 5-(1-adamantyl) group conferred potent mammalian DHFR inhibition, while replacing it with a 5-(1-naphthyl) group, which adopts a perpendicular conformation to the pyrimidine ring, resulted in a significant loss of activity.[12] This highlights the strict conformational requirements of the binding pocket.
Experimental Protocols for SAR-Driven Drug Discovery
A systematic approach combining chemical synthesis with biological evaluation is essential for elucidating the SAR of 2,4-diaminopyrimidine compounds.
Caption: An iterative workflow for the SAR-guided optimization of 2,4-diaminopyrimidine analogs.
General Synthetic Protocol
The synthesis of N2,N4-disubstituted 2,4-diaminopyrimidines often follows a convergent strategy, allowing for the introduction of diversity at multiple positions.
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available, appropriately substituted 2,4-dichloropyrimidine.
-
First Nucleophilic Aromatic Substitution (SNAr): React the 2,4-dichloropyrimidine with a desired aniline or amine. The reaction typically occurs preferentially at the more reactive C4 position due to electronic effects. This reaction is often carried out in a solvent like isopropanol or DMF with a base (e.g., DIPEA) or acid catalysis.
-
Second Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-4-aminopyrimidine intermediate is then reacted with a second, different aniline or amine. This step usually requires more forcing conditions (higher temperature or microwave irradiation) to substitute the less reactive C2 position.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel or preparative HPLC.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods like LC-MS, ¹H NMR, and ¹³C NMR.
Rationale: This stepwise approach provides excellent control over the substitution pattern and allows for the creation of a diverse library of analogs by varying the two amine nucleophiles used in steps 2 and 3.
Key Biological Evaluation Protocols
Kinase Enzymatic Inhibition Assay:
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Setup: In a microplate well, combine the purified recombinant kinase, a suitable peptide or protein substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).
-
Inhibitor Addition: Add the 2,4-diaminopyrimidine compound at a range of concentrations (e.g., 10-point serial dilution). Include appropriate controls (no inhibitor, no enzyme).
-
Reaction: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by separating the phosphorylated substrate from residual ATP (e.g., via filter binding) and measuring radioactivity or by using fluorescence/luminescence-based detection methods.[4]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Antiproliferative Assay (e.g., SRB or MTT Assay):
-
Objective: To assess the ability of the compound to inhibit the growth and proliferation of cancer cell lines.[7]
-
Cell Plating: Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[3][14]
-
Compound Treatment: Treat the cells with the test compounds over a range of concentrations for a specified period (e.g., 72 hours).
-
Cell Fixation & Staining: After incubation, fix the cells (e.g., with trichloroacetic acid) and stain them with a dye that binds to cellular proteins, such as Sulforhodamine B (SRB).
-
Quantification: Wash away the excess dye and solubilize the protein-bound dye. Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The 2,4-diaminopyrimidine scaffold remains a highly privileged and versatile core in contemporary drug discovery. Its success is rooted in a well-understood mechanism of action, particularly its ability to form key hydrogen bond interactions in the ATP-binding site of kinases. The extensive body of SAR literature provides a robust roadmap for medicinal chemists to rationally design potent and selective inhibitors. Future efforts will likely focus on leveraging this scaffold to target novel kinases, combat drug resistance through allosteric modulation, and develop compounds with optimized pharmacokinetic and safety profiles. The continued integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the journey of new 2,4-diaminopyrimidine-based therapeutics from the laboratory to the clinic.
References
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Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9855-9866. [Link]
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Song, X., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(5), 589-594. [Link]
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Xiao, Z., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(27), 15153-15167. [Link]
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Lee, H., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5183. [Link]
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Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]
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Xiao, Z., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]
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Song, X., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]
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El-Gazzar, A. R. B. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1329. [Link]
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El-Gazzar, A. R. B. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 16(9), 1303. [Link]
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Cody, V., & Ciszak, E. (1990). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Molecular Structure, 237, 133-145. [Link]
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A Technical Guide to the Therapeutic Targets of Diaminopyrimidine Derivatives
Preamble: The Diaminopyrimidine Scaffold - A Privileged Structure in Drug Discovery
The 2,4-diaminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds, mimicking the purine and pteridine rings of endogenous ligands, allows it to effectively compete for the active sites of a diverse range of enzymes. This guide provides an in-depth exploration of the key therapeutic targets of diaminopyrimidine derivatives, delving into the mechanistic rationale behind their efficacy and outlining the experimental methodologies crucial for their investigation. We will traverse from their classical role as antifolates to their modern application as potent and selective kinase inhibitors, providing researchers and drug development professionals with a foundational understanding of this versatile chemical class.
Part 1: Dihydrofolate Reductase (DHFR) - The Canonical Target
The most historically significant and well-established target of diaminopyrimidine derivatives is Dihydrofolate Reductase (DHFR).[1][2][3] This enzyme is a critical checkpoint in the folate synthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, making it indispensable for DNA synthesis and cellular proliferation.[4]
Mechanism of Action: Competitive Antagonism
Diaminopyrimidine-based drugs act as folate antagonists.[5][6] Their structure, particularly the 2,4-diamino substitution, allows them to bind with high affinity to the active site of DHFR, competitively inhibiting the binding of the natural substrate, DHF.[7] This blockade halts the production of THF, leading to a bacteriostatic or cytotoxic effect. A key principle in their therapeutic success is selectivity; compounds like trimethoprim exhibit a vastly higher affinity for bacterial DHFR than for human DHFR, affording a wide therapeutic window for treating infections.[4][7]
Therapeutic Applications
-
Antimicrobial: Trimethoprim is a widely used antibiotic that selectively targets bacterial DHFR.[7][8] It is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, resulting in a synergistic and bactericidal effect.[7]
-
Antiprotozoal: Pyrimethamine is another classic example, used as an antimalarial agent due to its potent inhibition of protozoal DHFR.[1][7]
-
Anticancer: While classic antifolates like methotrexate are not strictly diaminopyrimidines, they validate DHFR as a target for cancer chemotherapy.[7] Lipophilic diaminopyrimidines have also been explored for their potential to cross the blood-brain barrier and treat brain tumors.[6]
Quantitative Data: DHFR Inhibition
The following table summarizes the inhibitory potency of representative diaminopyrimidine derivatives against DHFR from various species, highlighting the principle of selectivity.
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| Trimetrexate | Cryptosporidium parvum DHFR | <300 | [9] |
| Piritrexim | Cryptosporidium parvum DHFR | <300 | [9] |
| Trimethoprim | Escherichia coli DHFR | ~1 | [9] |
| Trimethoprim | Human DHFR | ~30,000 | [9] |
| RAB1 | Bacillus anthracis DHFR | 500 (MIC: 0.5 µg/mL) | [10] |
Diagram: The Folate Synthesis Pathway and DHFR Inhibition
Caption: Folate pathway showing inhibition of DHFR by diaminopyrimidines.
Experimental Protocol: DHFR Activity/Inhibition Assay (Colorimetric)
This protocol outlines a standard method to measure DHFR activity by monitoring the NADPH-dependent reduction of DHF, which can be adapted for inhibitor screening. The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[11][12]
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Test inhibitor (diaminopyrimidine derivative) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock of DHF in the assay buffer.
-
Prepare a 10x stock of NADPH in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 1 mM.
-
Prepare the enzyme solution by diluting the recombinant DHFR in ice-cold assay buffer to the desired working concentration.
-
-
Assay Setup (per well):
-
In a 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 178 µL of DHFR Assay Buffer.
-
Add 10 µL of the prepared NADPH solution.
-
Add 10 µL of the diluted DHFR enzyme solution to all wells except the "no enzyme" blank. Add buffer instead.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding 10 µL of the DHF substrate solution to each well. The total reaction volume is 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C or 30°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Protein Kinases - A Prolific Target Class in Modern Therapeutics
The diaminopyrimidine scaffold has proven to be an exceptional platform for developing potent and selective protein kinase inhibitors.[13] Kinases are crucial regulators of nearly all cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The diaminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[14]
Key Kinase Targets and Therapeutic Implications
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival.[15] Overexpression of FAK is linked to the development and metastasis of various tumors. Diaminopyrimidine derivatives based on the TAE-226 scaffold have been developed as potent FAK inhibitors.[14][15]
-
Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control cell cycle progression. Selective CDK inhibitors are a promising strategy for cancer therapy. Diaminopyrimidine derivatives have been successfully designed as potent inhibitors of CDK7, a key regulator of transcription and the cell cycle.[16]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for hematopoietic stem cell development.[17] Activating mutations in FLT3 are found in approximately one-third of patients with acute myeloid leukemia (AML), making it a prime therapeutic target.[17]
-
Epidermal Growth Factor Receptor (EGFR) and Src Kinase: Dual inhibition of these kinases is an effective strategy for overcoming drug resistance in cancer. Diaminopyrimidine derivatives have been synthesized that show potent dual inhibitory activity against both EGFR and Src.[18]
-
Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1): A negative regulator of T-cell receptor signaling.[19] Inhibiting HPK1 can enhance T-cell activation and cytokine secretion, making it a novel and promising target for cancer immunotherapy.[19]
Quantitative Data: Kinase Inhibition
The table below presents the inhibitory activity of various diaminopyrimidine derivatives against their respective kinase targets.
| Compound | Target Kinase | IC50 (nM) | Disease Area | Reference |
| Compound A12 | FAK | 1.4 | Cancer | [14] |
| VS-6063 (Defactinib) | FAK | 0.6 | Cancer | [14] |
| Compound 22 | CDK7 | 2.5 | Cancer | [16] |
| Compound 1h | EGFR | 860 | Cancer | [18] |
| Compound 1h | Src | 220 | Cancer | [18] |
| Compound 5e | FLT3 | <6 (at 100 µM ATP) | Leukemia (AML) | [17] |
Diagram: Simplified FAK Signaling and Inhibition
Caption: FAK signaling pathway and the site of action for inhibitors.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and inhibitor potency by quantifying the amount of ADP produced in the kinase reaction, using a system like the ADP-Glo™ Kinase Assay.[20]
Materials:
-
Kinase of interest (e.g., FAK)
-
Specific kinase substrate (peptide or protein)
-
ATP (at a concentration near the Km for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (diaminopyrimidine derivative)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve.[20] Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 1-2.5 µL of the serially diluted inhibitor or DMSO control to appropriate wells.
-
Prepare a master mix containing the kinase in assay buffer. Add 2.5 µL of this mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Prepare a substrate/ATP master mix in assay buffer. Initiate the kinase reaction by adding 5 µL of this mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a light signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Part 3: Methodologies for Target Identification and Validation
When a diaminopyrimidine derivative shows a promising effect in a cell-based (phenotypic) screen, the crucial next step is to identify its specific molecular target(s). This is essential for understanding its mechanism of action and predicting potential on-target and off-target effects. A multi-pronged approach combining direct, genetic, and computational methods is often most effective.[21]
Approaches to Target Identification
-
Direct Biochemical Methods: These methods aim to physically isolate the protein target that binds to the small molecule.
-
Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active site of enzymes to identify targets in complex proteomes.[22]
-
Affinity Chromatography: The diaminopyrimidine derivative is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are captured, eluted, and identified by mass spectrometry.
-
-
Genetic Interaction Methods: These approaches identify genes that, when modulated, alter the cell's response to the drug, suggesting the gene product is in the same pathway or is the direct target.
-
Computational Inference Methods: These in silico methods predict potential targets based on the drug's chemical structure and known drug-target relationships.
-
Pharmacophore Modeling: A model is built based on the essential structural features of the diaminopyrimidine derivative. This model is then used to screen databases of protein structures to find potential binding partners.[22]
-
Molecular Docking: The 3D structure of the compound is computationally "docked" into the binding sites of known protein structures to predict binding affinity and pose.[24]
-
Diagram: General Workflow for Target Identification
Caption: A workflow for identifying the molecular target of a bioactive compound.
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The 2,4-Diaminopyrimidine Scaffold: A Privileged Framework for Novel Antitumor Agents
An In-depth Technical Guide for Drug Discovery Professionals
Foreword
The landscape of oncology drug discovery is perpetually evolving, driven by an ever-deeper understanding of the molecular underpinnings of cancer. Central to this progress is the identification and exploitation of "privileged scaffolds"—molecular frameworks that exhibit a remarkable propensity for binding to multiple biological targets. Among these, the 2,4-diaminopyrimidine core has emerged as a cornerstone in the design of kinase inhibitors. Its unique hydrogen bonding capabilities allow it to anchor effectively within the ATP-binding pocket of numerous kinases, which are often dysregulated in cancer. This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the discovery pipeline for novel 2,4-diaminopyrimidine derivatives as antitumor agents. It moves beyond a mere recitation of facts to explore the strategic rationale behind experimental designs, the validation of protocols, and the iterative process of transforming a chemical scaffold into a promising therapeutic candidate.
Chapter 1: Target Rationale and Validation
The journey of drug discovery begins with the selection of a biological target whose modulation can elicit a therapeutic effect. Protein kinases, which control vast signaling networks responsible for cell growth, proliferation, and survival, represent a major class of oncology targets.[1] The aberrant activation of these kinases is a hallmark of many cancers, making them prime candidates for therapeutic intervention.[1][2]
The 2,4-diaminopyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases. This has led to its exploration against a variety of cancer-relevant kinases:
-
Cyclin-Dependent Kinases (CDKs): These enzymes are fundamental regulators of the cell cycle. Inhibitors targeting CDK7, for instance, can disrupt both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.[3][4] Dual CDK6/9 inhibitors have also shown promise by blocking cell cycle progression and inducing apoptosis.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to the progression and metastasis of various malignancies.[5][6]
-
Dihydrofolate Reductase (DHFR): A more classical target, DHFR is essential for the synthesis of nucleotides. Its inhibition depletes the building blocks for DNA replication, thereby halting cell proliferation. The 2,4-diaminopyrimidine structure is a key feature of established DHFR inhibitors like pyrimethamine.[7]
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other important targets, including Janus Kinase (JAK) and Hematopoietic Progenitor Kinase 1 (HPK1), which are involved in immune signaling and cancer cell survival.[1][8]
The choice of target is intrinsically linked to the specific cancer indication. For example, developing a selective CDK7 inhibitor is a promising approach for cancers where transcriptional addiction is a key vulnerability.[3]
Figure 1: Simplified kinase signaling cascade.[2]
Chapter 2: Lead Discovery and Synthesis
Once a target is validated, the focus shifts to identifying and synthesizing molecules that can modulate its activity. This process is a blend of rational design and synthetic chemistry.
Rational Drug Design
Modern lead discovery often employs computational methods to prioritize synthetic efforts.
-
Structure-Based Design: If the 3D structure of the target kinase is known, co-crystal structures of known inhibitors can reveal key binding interactions. This information guides the design of novel derivatives with improved potency or selectivity.[9]
-
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity, enabling virtual screening of compound libraries to identify new hits.[10][11]
Synthetic Chemistry Workflow
The 2,4-diaminopyrimidine core can be synthesized through several established routes. A common strategy involves the condensation of guanidine with a β-alkoxyacrylonitrile or a similar three-carbon precursor.[12] Another approach involves the amination of a 2-amino-4-chloropyrimidine intermediate.[13]
Figure 2: Iterative workflow in lead discovery and optimization.
Protocol 1: General Synthesis of a 2,4-Dianilinopyrimidine Derivative
This protocol is a representative example adapted from the synthesis of FAK inhibitors.[5]
-
Step 1: Synthesis of the 2-amino-4-chloropyrimidine intermediate.
-
React isocytosine sulfate with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The reaction is typically heated to drive the conversion.
-
Upon completion, the reaction mixture is carefully quenched, and the crude 2-amino-4-chloropyrimidine is isolated.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) with the first aniline.
-
Dissolve the 2-amino-4-chloropyrimidine intermediate in a suitable solvent (e.g., 2-pentanol or DMF).
-
Add the first substituted aniline and a catalytic amount of acid (e.g., HCl).
-
Heat the mixture (e.g., to 120°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, and the intermediate product often precipitates and can be collected by filtration.
-
-
Step 3: Buchwald-Hartwig Cross-Coupling with the second aniline.
-
Combine the product from Step 2, the second substituted aniline, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like dioxane.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-110°C.
-
Monitor the reaction for completion.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography on silica gel to yield the final 2,4-dianilinopyrimidine derivative.
-
Chapter 3: In Vitro Biological Evaluation
Following synthesis, the new compounds undergo a cascade of in vitro assays to determine their biological activity and mechanism of action.
Primary Screening: Antiproliferative Activity
The initial screen assesses a compound's ability to inhibit cancer cell growth. The MTT assay is a widely used, robust method for this purpose.
Protocol 2: MTT Cell Viability Assay
This protocol is based on standard methodologies for assessing cell viability.[5][14]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer) to ~80% confluency.
-
Trypsinize the cells, perform a cell count (e.g., using a hemocytometer), and prepare a cell suspension at a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
-
Data Acquisition:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Antiproliferative Activity
Quantitative data should be summarized for clear comparison.
| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
| Palbociclib | 4.85 | 6.21 | 8.13 | 5.54 |
| Table 1: Example IC₅₀ values for novel 2,4-diaminopyrimidine derivatives compared to a standard drug, Palbociclib. Data adapted from Hu et al., 2019.[1] |
Target Engagement and Mechanism of Action
Compounds that show potent antiproliferative activity are further investigated to confirm they act via the intended mechanism.
Protocol 3: In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[15][16][17]
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the specific substrate for that kinase, and the test compound at various concentrations.
-
Initiate the reaction by adding an ATP solution. The final reaction volume is typically small (e.g., 5 µL).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC₅₀ values for kinase inhibition.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[9][18]
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeabilizes the membranes.
-
Incubate at 4°C for at least 30 minutes (or store for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
-
An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates that the compound interferes with that stage of the cell cycle.[1]
-
Protocol 5: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][10]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a small amount of Propidium Iodide (PI).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add more binding buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).
-
Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost).
-
-
Figure 3: Workflow for the in vitro evaluation of novel compounds.
Chapter 4: Preclinical Development
Promising lead compounds from in vitro studies advance to preclinical development, which involves evaluation in animal models and assessment of their drug-like properties.
In Vivo Efficacy: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for assessing in vivo antitumor activity.[19][20][21]
Protocol 6: Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for an efficacy study.[19]
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old.[19]
-
Harvest human cancer cells from culture, ensure high viability (>95%), and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure their dimensions (length and width) with digital calipers.
-
Randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
-
Drug Administration and Monitoring:
-
Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
At the endpoint, euthanize the animals, and excise, weigh, and photograph the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Key organs may also be collected for toxicological analysis.
-
ADMET Profiling
For a compound to become a drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early in vitro ADME screening helps to identify and eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.[11][22][23][24]
Key in vitro ADME assays include:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[22]
-
Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption.[23]
-
CYP450 Inhibition: Determines the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[22]
-
Plasma Protein Binding: Measured to understand how much of the drug is free to interact with its target.[22]
Conclusion and Future Directions
The 2,4-diaminopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel antitumor agents. Its proven ability to anchor within the hinge region of kinases provides a solid foundation for developing potent and selective inhibitors. The systematic workflow—from rational design and synthesis through a rigorous cascade of in vitro and in vivo evaluations—is essential for translating a chemical concept into a viable therapeutic candidate.
Future efforts will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, exploring novel combinations with other anticancer agents, and designing compounds capable of overcoming known resistance mechanisms. As our understanding of cancer biology deepens, the versatility of the 2,4-diaminopyrimidine core ensures it will remain a privileged and highly valuable scaffold in the ongoing fight against cancer.
References
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Hu, G., Wang, C., Xin, X., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
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Zhang, H., Tu, Y., Tao, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Hu, G., Wang, C., Xin, X., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing. Available at: [Link]
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Yin, J., Liu, Y., Li, X., et al. (2024). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. Available at: [Link]
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Lim, S. H., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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Zhang, H., Tu, Y., Tao, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]
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Broughton, M. C., & Queener, S. F. (1991). Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. PubMed. Available at: [Link]
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Promega Corporation. (n.d.). In vitro ADP-Glo kinase assay. Bio-protocol. Available at: [Link]
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Zhang, H., Tu, Y., Tao, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, C., Chen, Z., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Murtuda, A. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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Li, S., et al. (2022). Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma. OUCI. Available at: [Link]
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Torres, J. F., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. Available at: [Link]
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Physicochemical characteristics of brominated pyrimidines
An In-depth Technical Guide to the Physicochemical Characteristics of Brominated Pyrimidines
Authored by a Senior Application Scientist
Abstract
Brominated pyrimidines represent a cornerstone class of heterocyclic compounds, serving as pivotal intermediates and structural motifs in medicinal chemistry and materials science. Their unique physicochemical properties, stemming from the interplay between the electron-deficient pyrimidine core and the electronic effects of the bromine substituent, dictate their reactivity and biological function. This technical guide provides an in-depth exploration of these characteristics for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for their preparation, analyze their electronic and structural properties including the significant role of halogen bonding, explore their reactivity in transformative cross-coupling reactions, and detail the analytical techniques essential for their characterization. This document is structured to provide not just procedural knowledge but also the underlying scientific principles, empowering researchers to leverage the full potential of brominated pyrimidines in their work.
The Strategic Synthesis of Brominated Pyrimidines
The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, a characteristic that renders direct electrophilic substitution, such as bromination, more challenging than for electron-rich aromatic systems.[1] Consequently, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient carbon on the ring.[1] The choice of brominating agent and reaction conditions is critical and is often dictated by the nature of other substituents on the pyrimidine core.
Common Bromination Methodologies
A variety of methods have been developed, moving from harsh classical approaches to milder, more versatile modern techniques.
-
Direct Bromination with Molecular Bromine (Br₂) : This is a long-standing method that often requires elevated temperatures and the use of the pyrimidine as a hydrogen halide salt to activate the ring towards electrophilic attack.[1] While effective, its harsh conditions can limit its applicability with sensitive substrates.
-
N-Bromosuccinimide (NBS) : As a solid reagent, NBS is significantly easier and safer to handle than liquid bromine.[1] It serves as an effective electrophilic brominating agent for pyrimidines, particularly for uracil and cytidine derivatives, often in polar aprotic solvents like DMF.[2][3]
-
1,3-dibromo-5,5-dimethylhydantoin (DBH) : DBH is another efficient and convenient reagent for the C-5 bromination of pyrimidine nucleosides.[2] A key advantage is that its reactivity can be significantly enhanced by the addition of Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), which increases the electrophilicity of the bromine.[2][4]
-
Sodium Monobromoisocyanurate (SMBI) : This reagent provides a facile and efficient methodology for the bromination of both pyrimidine and purine nucleosides, yielding moderate to high yields for unprotected and protected substrates.[3]
Comparative Data on Bromination Conditions
The selection of a synthetic route is a critical decision based on substrate compatibility, desired yield, and reaction scalability. The table below summarizes typical conditions for various brominating agents.
| Substrate Type | Brominating Agent | Solvent / Additive | Temperature | Typical Product | Reference |
| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene | 125–135°C | 5-Bromopyrimidine | [1] |
| Uracil/Cytidine Derivatives | NBS | DMF or Ionic Liquids | Room Temp | 5-Bromo Derivatives | [1][2] |
| Protected Uridine | DBH / TMSOTf | CH₂Cl₂ | 25°C | 5-Bromouridine | [2] |
| Unprotected Uridine | SMBI / NaN₃ | H₂O:CH₃CN | Room Temp | 5-Bromouridine | [3] |
Experimental Protocol: Bromination of a Pyrimidine Derivative using NBS
This protocol describes a general procedure for the C-5 bromination of an activated pyrimidine substrate using N-Bromosuccinimide.
Materials:
-
Pyrimidine substrate (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) (2-5 mL)
-
Magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath to control the reaction exotherm.
-
Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in a single portion.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to afford the pure brominated pyrimidine.[1]
Fundamental Electronic and Structural Properties
The introduction of a bromine atom onto the pyrimidine ring profoundly influences its electronic distribution, molecular geometry, and intermolecular interaction potential.
Electronic Effects of the Bromine Substituent
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the ring through the sigma bond. This effect further increases the π-deficiency of the pyrimidine ring, particularly at the positions ortho and para to the C-Br bond.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. While this resonance effect acts to donate electron density, for halogens (except fluorine), the inductive effect is dominant.
The net result is that bromine acts as an electron-withdrawing, deactivating group in the context of further electrophilic substitution, but it can direct incoming electrophiles and influences the molecule's overall reactivity and basicity.
Halogen Bonding: A Key Noncovalent Interaction
Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom.[5][6] The σ-hole is a region of positive electrostatic potential on the halogen surface, opposite to the R-X covalent bond.
This interaction has gained significant attention in drug design and crystal engineering.[5] In brominated pyrimidines, the electron-withdrawing nature of the pyrimidine ring enhances the positive character of the bromine's σ-hole, making them potent halogen bond donors. These interactions can play a crucial role in the binding of a drug molecule to its protein target, often involving close contacts with carbonyl oxygens on the protein backbone.[5] The strength of these interactions can range from -1.80 to -7.11 kcal/mol, demonstrating their significance in molecular recognition.[5]
Acidity, Basicity, and Lipophilicity
-
pKa: Pyrimidine itself is a weak base (pKa of monoprotonated form ≈ 1.3) due to the electron-withdrawing nature of the two ring nitrogens.[7] The addition of a strongly electron-withdrawing bromine atom further decreases the basicity of the ring nitrogens, lowering their pKa values. This property is critical as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.
-
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The bromine atom significantly increases the lipophilicity of the pyrimidine core. This modification is a common strategy in drug design to enhance a molecule's ability to cross cellular membranes and reach its target, although excessive lipophilicity can lead to off-target effects and poor metabolic stability.
Reactivity and Keystone Applications in Drug Discovery
The C-Br bond in brominated pyrimidines is a versatile synthetic handle, enabling a vast array of chemical transformations. Among these, palladium-catalyzed cross-coupling reactions are paramount for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to novel chemical matter that would be difficult to synthesize otherwise.[8] Brominated heterocycles are generally preferred over their chloro-analogues as coupling partners due to the greater reactivity of the C-Br bond in the initial oxidative addition step.[9]
The Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, forming a C-C bond between the bromopyrimidine and an organoboron compound (boronic acid or ester).[8][10] Its popularity stems from the commercial availability of a wide range of boronic acids, mild reaction conditions, and high functional group tolerance.[8]
Data on Suzuki-Miyaura Coupling Conditions
| Bromopyrimidine Substrate | Boronic Acid | Pd Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | [10] |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl | Pd(OAc)₂/SPhos | K₂CO₃ | H₂O (Microwave) | High | [11] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Brominated pyrimidine (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ or Na₂CO₃ (2.0-3.0 mmol)
-
1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL)
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel, add the brominated pyrimidine (1.0 mmol), aryl boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Add the degassed solvent system (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Role in Medicinal Chemistry
Brominated pyrimidines are privileged scaffolds in modern drug discovery.[12]
-
Kinase Inhibitors: The pyrimidine core mimics the adenine fragment of ATP, making it an ideal scaffold for designing kinase inhibitors.[12] Many potent drugs targeting kinases like Bcr-Abl and EGFR-TKI start from a brominated pyrimidine intermediate, which is then elaborated using cross-coupling chemistry.[13][14]
-
Antiviral and Antineoplastic Agents: 5-Halopyrimidine nucleosides have long been investigated for their antiviral and anticancer properties.[3] 5-Bromo-2'-deoxyuridine, for example, can be incorporated into viral or cellular DNA, disrupting replication and acting as a thymidine analogue.[3]
-
Radiosensitizers: Halogenated pyrimidine derivatives can be incorporated into DNA, making the cells more sensitive to radiation damage, a property explored in cancer therapy.[15]
Essential Physicochemical Characterization Techniques
Unambiguous characterization is crucial to confirm the structure and purity of synthesized brominated pyrimidines. A combination of spectroscopic and analytical methods is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive information on the molecular framework. The electron-withdrawing bromine atom typically deshields adjacent protons and carbons, causing them to appear at a higher chemical shift (downfield). Coupling constants between protons can establish their connectivity.[16]
-
⁷⁹Br NMR: While less common, this technique can be a powerful tool for kinetic analysis in reactions where a bromide ion is produced or consumed.[17]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A key diagnostic feature for brominated compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing definitive evidence for the presence of a single bromine atom.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for the C=C and C=N stretching of the pyrimidine ring and the C-Br bond can be observed.[16]
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid.[18] It provides precise data on bond lengths, bond angles, and intermolecular interactions, and is the definitive method for confirming molecular structure and studying noncovalent forces like halogen bonding in the solid state.[19]
-
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are increasingly used to predict and understand the physicochemical properties of brominated pyrimidines. These methods can calculate electronic properties (like electrostatic potential maps to visualize the σ-hole), predict reactivity, and simulate spectroscopic data, complementing experimental findings.[10][20]
Conclusion
The physicochemical characteristics of brominated pyrimidines are a direct consequence of the unique electronic marriage between a π-deficient heterocycle and a polarizable halogen. This combination imparts them with a versatile reactivity profile, most notably in palladium-catalyzed cross-coupling reactions, and the ability to engage in specific, directional noncovalent interactions like halogen bonding. These features have cemented their role as indispensable building blocks in the synthesis of a wide array of biologically active compounds, from kinase inhibitors to antiviral agents. A thorough understanding of their synthesis, electronic nature, reactivity, and analytical characterization, as detailed in this guide, is essential for any scientist aiming to innovate in the fields of drug discovery and materials science.
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- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
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The 2,4-Diaminopyrimidine Scaffold: A Privileged Motif for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of a Versatile Kinase Inhibitor Scaffold
Protein kinases, as central regulators of a myriad of cellular processes, have long been a focal point of drug discovery efforts, particularly in oncology and immunology. The deregulation of kinase activity is a well-established driver of numerous pathologies. Consequently, the development of small molecule inhibitors that can selectively modulate kinase function remains a highly competitive and scientifically vibrant field. Within the vast chemical space of kinase inhibitors, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and inherent ability to effectively target the ATP-binding site of a wide array of kinases.[1][2]
This technical guide provides a comprehensive overview of the 2,4-diaminopyrimidine scaffold's role in kinase inhibitor design. Moving beyond a mere recitation of facts, this document, intended for the discerning researcher, delves into the mechanistic underpinnings of its efficacy, explores the nuances of its structure-activity relationships (SAR), and provides practical insights into the experimental workflows integral to the discovery and development of novel therapeutics based on this remarkable chemical core.
The Molecular Logic of 2,4-Diaminopyrimidine: A Master Key to the Kinase ATP Pocket
The remarkable success of the 2,4-diaminopyrimidine scaffold lies in its elegant mimicry of the adenine base of ATP, the natural substrate for kinases. This mimicry allows it to form crucial hydrogen bond interactions with the "hinge" region of the kinase active site, a highly conserved structural element that connects the N- and C-terminal lobes of the enzyme.[3][4]
The 2,4-diamino substitution pattern is critical. The amino group at the 2-position and one of the nitrogen atoms in the pyrimidine ring typically act as hydrogen bond donors and acceptors, respectively, forming a bidentate hydrogen bonding interaction with the backbone amide and carbonyl groups of the hinge residues. This interaction serves as the primary anchor for the inhibitor within the ATP-binding pocket, providing a stable foundation for further derivatization to achieve potency and selectivity.
Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity
The true power of the 2,4-diaminopyrimidine scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. The key positions for derivatization are typically the 5-position of the pyrimidine ring and the exocyclic amino groups at the 2- and 4-positions.
-
The 5-Position: Probing the Ribose Pocket and Beyond: Substitution at the 5-position can significantly impact potency and selectivity. Small, electron-withdrawing groups can enhance hinge-binding affinity. Larger, more elaborate substituents can extend into the ribose-binding pocket or towards the solvent-exposed region, providing opportunities to engage with specific amino acid residues that differ between kinases, thereby imparting selectivity. For instance, the addition of a carboxamide group at the 5-position has been shown to be a pivotal modification for enhancing both potency and selectivity.[4][5]
-
The 2- and 4-Amino Groups: Exploring the Hydrophobic Pockets: The amino groups at the 2- and 4-positions serve as critical attachment points for various substituents that can project into the hydrophobic regions of the ATP-binding site. The nature of these substituents is a key determinant of both potency and the kinase selectivity profile. Aromatic and heteroaromatic rings are commonly employed to engage in van der Waals and pi-stacking interactions. The specific substitution patterns on these rings can be further optimized to exploit subtle differences in the topographies of the kinase active sites.
A systematic exploration of these SAR principles is crucial for the rational design of potent and selective kinase inhibitors.[6][7]
Experimental Protocols: From Synthesis to Biological Evaluation
The development of novel 2,4-diaminopyrimidine-based kinase inhibitors necessitates a robust and integrated experimental workflow, encompassing chemical synthesis, in vitro enzymatic assays, and cell-based functional assays.
General Synthetic Strategy for 2,4-Diaminopyrimidine Scaffolds
A common and versatile method for the synthesis of the 2,4-diaminopyrimidine core involves the condensation of a β-keto nitrile with guanidine. This approach allows for the introduction of diverse substituents at the 5- and 6-positions of the pyrimidine ring. Subsequent functionalization of the 2- and 4-amino groups is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[8][9]
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An In-depth Technical Guide to 2,4-Diaminopyrimidines as Antimicrobial Agents
This guide provides a comprehensive exploration of 2,4-diaminopyrimidines, a critical class of antimicrobial agents. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their mechanism of action, structure-activity relationships, synthesis, and therapeutic applications. The content is structured to provide a clear and logical narrative, grounded in scientific principles and supported by experimental evidence.
The Central Role of Folate Metabolism: A Prime Target for Antimicrobial Intervention
At the heart of the antimicrobial action of 2,4-diaminopyrimidines lies the folate biosynthesis pathway, a metabolic route essential for the survival and proliferation of numerous microorganisms. This pathway is responsible for the de novo synthesis of tetrahydrofolate (THF), a vital cofactor in the biosynthesis of nucleic acids (purines and thymidylate) and certain amino acids. The disruption of this pathway starves the microbial cell of essential building blocks, leading to bacteriostasis and, in some cases, cell death.
The selective toxicity of 2,4-diaminopyrimidines stems from the fact that mammals do not synthesize their own folic acid and instead obtain it from their diet.[1][2] This fundamental difference between microbial and mammalian cells provides a therapeutic window for targeting the folate pathway.
Mechanism of Action: Potent Inhibition of Dihydrofolate Reductase
The primary molecular target of 2,4-diaminopyrimidine antimicrobials is dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[3][4][5] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). By competitively inhibiting DHFR, 2,4-diaminopyrimidines block the production of THF, thereby halting the synthesis of essential cellular components.
The 2,4-diaminopyrimidine scaffold is a structural mimic of the pteridine ring of dihydrofolate, allowing it to bind to the active site of DHFR with high affinity. This binding is significantly stronger to bacterial DHFR than to the mammalian counterpart, a crucial factor for their selective antimicrobial activity. For instance, trimethoprim, a widely used 2,4-diaminopyrimidine, exhibits an affinity for bacterial DHFR that is 50,000 to 100,000 times greater than for human DHFR.[1]
Synergistic Action with Sulfonamides: A Classic Example of Combination Therapy
The antimicrobial efficacy of 2,4-diaminopyrimidines is significantly enhanced when used in combination with sulfonamides, a class of drugs that target an earlier step in the folate pathway.[1][2][4][6][7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase (DHPS), the enzyme responsible for converting PABA into dihydropteroate, a precursor of DHF.
This sequential blockade of the same metabolic pathway results in a potent synergistic effect.[1][2] By inhibiting two distinct enzymatic steps, the combination of a 2,4-diaminopyrimidine and a sulfonamide (e.g., trimethoprim-sulfamethoxazole, also known as co-trimoxazole) is often bactericidal, whereas each drug alone is typically bacteriostatic.[8] This synergistic relationship has been a cornerstone of antimicrobial therapy for decades.[1][2]
Figure 1: The synergistic inhibition of the bacterial folate biosynthesis pathway by sulfonamides and 2,4-diaminopyrimidines.
Structure-Activity Relationships (SAR): Fine-Tuning Antimicrobial Potency
The antimicrobial activity of 2,4-diaminopyrimidine derivatives can be significantly modulated by the nature and position of substituents on the pyrimidine ring.[9][10] Understanding these structure-activity relationships is crucial for the rational design of new and more effective antimicrobial agents.
The core 2,4-diaminopyrimidine scaffold is essential for binding to DHFR. The amino groups at positions 2 and 4 form key hydrogen bond interactions with the enzyme's active site.[9][11] Modifications at other positions, particularly at the 5- and 6-positions, have a profound impact on potency, selectivity, and pharmacokinetic properties.
| Position of Substitution | Impact on Antimicrobial Activity | Key Insights |
| 5-Position | Crucial for potency and selectivity. | Substituents at this position, such as a benzyl group, can interact with a hydrophobic pocket in the DHFR active site. The nature of the substituents on the benzyl ring further influences binding affinity. For example, the 3,4,5-trimethoxybenzyl group of trimethoprim is a key determinant of its high potency.[12] |
| 6-Position | Can influence potency and spectrum of activity. | Introduction of small alkyl groups at this position can sometimes enhance activity against certain bacteria. However, bulky substituents are generally detrimental to activity.[13] |
| N1 and N3 of Pyrimidine Ring | Generally intolerant to substitution. | These nitrogen atoms are involved in critical hydrogen bonding interactions within the DHFR active site. |
| 2- and 4-Amino Groups | Essential for activity. | These groups act as hydrogen bond donors, anchoring the molecule to the enzyme. |
The development of quantitative structure-activity relationships (QSAR) has provided valuable insights into the subtle differences between bacterial and avian DHFR, enabling the design of more selective antibacterial agents.[14]
Synthesis of 2,4-Diaminopyrimidine Derivatives: A General Approach
The synthesis of 2,4-diaminopyrimidine derivatives typically involves the condensation of a guanidine salt with a β-keto nitrile or a related three-carbon precursor.[8] A common and versatile method is the reaction of guanidine with an appropriately substituted benzoylacetonitrile. This approach allows for the introduction of various substituents at the 5-position of the pyrimidine ring.
A general synthetic route for the preparation of 5-benzyl-2,4-diaminopyrimidines, a class that includes trimethoprim, is outlined below.
Figure 2: A generalized synthetic scheme for the preparation of 5-substituted 2,4-diaminopyrimidine derivatives.
More recent synthetic strategies have focused on developing more efficient and environmentally friendly methods, including one-pot syntheses and the use of novel catalysts.[15]
Therapeutic Applications and Spectrum of Activity
2,4-Diaminopyrimidines, both as monotherapies and in combination with sulfonamides, have a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[4][16]
Key Therapeutic Uses:
-
Urinary Tract Infections (UTIs): Trimethoprim, either alone or in combination with sulfamethoxazole, has been a mainstay in the treatment of UTIs for many years.[7]
-
Respiratory Tract Infections: Co-trimoxazole is effective against common respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
-
Opportunistic Infections: This class of drugs is crucial in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) in immunocompromised individuals.
-
Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: Some newer 2,4-diaminopyrimidine derivatives, such as iclaprim, have shown potent activity against MRSA.[8][16]
Spectrum of Activity:
-
Gram-positive bacteria: Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae, Listeria monocytogenes.[13][16]
-
Gram-negative bacteria: Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Haemophilus influenzae.
-
Other microorganisms: Pneumocystis jirovecii, Toxoplasma gondii.[17]
It is important to note that bacterial resistance to 2,4-diaminopyrimidines can emerge, primarily through mutations in the DHFR gene or the acquisition of plasmid-mediated resistant DHFR enzymes.[4]
Future Directions and Emerging Research
The continued threat of antimicrobial resistance necessitates the development of novel 2,4-diaminopyrimidine derivatives with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.
Current research efforts are focused on:
-
Design of novel inhibitors: Utilizing structure-based drug design and computational modeling to create new derivatives that can effectively inhibit resistant forms of DHFR.[3][18]
-
Exploration of new targets: While DHFR is the primary target, some studies suggest that 2,4-diaminopyrimidines may have other molecular targets within the microbial cell.[19]
-
Development of dual-target inhibitors: Designing molecules that can simultaneously inhibit both DHFR and other essential microbial enzymes.[20]
-
Targeting other pathogens: Investigating the efficacy of 2,4-diaminopyrimidines against a wider range of pathogens, including protozoa and fungi.[19][21]
The 2,4-diaminopyrimidine scaffold remains a privileged structure in medicinal chemistry, and its continued exploration holds significant promise for the development of the next generation of antimicrobial agents.
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Theoretical Modeling of 2,4-Diamino-5-(bromomethyl)pyrimidine Reactions: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Diamino-5-(bromomethyl)pyrimidine in Medicinal Chemistry
This compound stands as a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, most notably in the development of antifolate drugs. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore, recognized for its ability to mimic the binding of folic acid, thereby inhibiting crucial enzymes in nucleotide biosynthesis.[1] This inhibitory action is the cornerstone of the therapeutic effects of drugs like trimethoprim, a potent antibacterial agent.[2] The reactivity of the 5-(bromomethyl) group is the linchpin of its synthetic utility, allowing for the strategic introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the final drug molecule.
This in-depth technical guide provides a comprehensive framework for the theoretical modeling of the reactions of this compound. We will delve into the core principles of its reactivity, outline a robust computational methodology for predicting reaction outcomes, and provide a step-by-step protocol for researchers, scientists, and drug development professionals to apply these methods in their own work. By leveraging the power of computational chemistry, we can gain a deeper understanding of the reaction mechanisms at a molecular level, enabling the rational design of novel therapeutics.
Pillar 1: Unraveling the Reactivity of the 5-(bromomethyl)pyrimidine Core
The primary mode of reaction for this compound involves nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. This reaction is analogous to the well-studied S_N2 reactions of benzyl bromides.[3][4] The pyrimidine ring, being an electron-withdrawing heteroaromatic system, significantly influences the reactivity of the adjacent bromomethyl group.
The reaction proceeds via a backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The rate and feasibility of this reaction are governed by several factors:
-
The Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles in synthetic pathways leading to antifolate drugs include alkoxides, thiolates, and amines.
-
The Solvent Environment: The choice of solvent can have a profound impact on the reaction rate and mechanism. Polar aprotic solvents are generally favored for S_N2 reactions as they can solvate the cation without strongly solvating the nucleophile.
-
Steric Hindrance: The steric bulk of both the nucleophile and the pyrimidine substrate can affect the accessibility of the reaction center.
-
Electronic Effects: The amino groups on the pyrimidine ring are electron-donating and can influence the electron density at the reaction site.
Understanding these factors is crucial for predicting the outcome of a given reaction and for designing efficient synthetic routes. Theoretical modeling provides a powerful tool to dissect these effects and to quantitatively predict reaction barriers and rates.
Pillar 2: A Validated Computational Methodology for Reaction Modeling
To ensure the trustworthiness and accuracy of our theoretical predictions, we propose a multi-level computational protocol grounded in Density Functional Theory (DFT). DFT has proven to be a computationally efficient and reliable method for studying the electronic structure and reactivity of molecules.[5]
Selection of a Robust DFT Functional and Basis Set
The choice of the DFT functional and basis set is critical for obtaining accurate results. For S_N2 reactions, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often recommended.
-
Recommended Functionals: The M06-2X functional is a high-nonlocality functional that has shown excellent performance for thermochemistry, kinetics, and noncovalent interactions, making it a strong candidate for modeling S_N2 reactions.[6][7] Alternatively, the B3LYP functional, a widely used hybrid functional, can also provide reliable results, especially when paired with a suitable dispersion correction.[8][9] The OLYP functional has also been benchmarked and shown to perform well for S_N2 reaction barriers.[10][11]
-
Basis Set Selection: A basis set of at least double-zeta quality with polarization and diffuse functions is essential for accurately describing the electron distribution, particularly for the anionic nucleophile and the transition state. We recommend the use of Pople-style basis sets such as 6-31+G(d) or the Dunning-style correlation-consistent basis set aug-cc-pVDZ . For higher accuracy, a triple-zeta basis set like def2-TZVP can be employed.
Modeling the Crucial Influence of the Solvent
Solvent effects can dramatically alter the potential energy surface of a reaction in solution compared to the gas phase.[12] Therefore, accurate modeling of the solvent is paramount.
-
Implicit (Continuum) Solvation Models: These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can provide a good first approximation of solvent effects. The SMD (Solvation Model based on Density) model is a universal solvation model that has been shown to provide accurate solvation free energies for a wide range of solvents.[6][7] The COSMO-RS (Conductor-like Screening Model for Real Solvents) is another powerful implicit model that can predict solvation energies with high accuracy.[6][7]
-
Explicit Solvation Models (QM/MM): For a more detailed and accurate description of specific solvent-solute interactions, such as hydrogen bonding, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is recommended.[6][13] In this method, the reacting species are treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This approach can provide a more realistic representation of the reaction environment.
Locating and Characterizing Stationary Points
The theoretical modeling of a reaction involves locating and characterizing the key stationary points on the potential energy surface: the reactants, the transition state (TS), and the products.
-
Geometry Optimization: The geometries of the reactants, products, and the transition state must be fully optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are essential to characterize the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Pillar 3: A Step-by-Step Protocol for Modeling Nucleophilic Substitution
This section provides a detailed, step-by-step methodology for modeling the reaction of this compound with a generic nucleophile (Nu⁻).
Experimental Protocol: Computational Modeling of a Nucleophilic Substitution Reaction
-
Molecule Building and Initial Optimization:
-
Build the 3D structures of the reactants: this compound and the chosen nucleophile (e.g., methoxide, CH₃O⁻).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Reactant and Product Optimization:
-
Perform a full geometry optimization of the reactants and the final product (2,4-Diamino-5-(methoxymethyl)pyrimidine and Br⁻) using the chosen DFT functional and basis set (e.g., M06-2X/6-31+G(d)) and the selected solvent model (e.g., SMD with the appropriate solvent).
-
Run frequency calculations for the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the thermochemical data.
-
-
Transition State (TS) Search:
-
Use a transition state search algorithm (e.g., the Berny algorithm with Opt=TS in Gaussian) to locate the transition state structure. An initial guess for the TS geometry can be generated by placing the nucleophile in a backside attack position relative to the C-Br bond.
-
Perform a full geometry optimization of the transition state.
-
-
Transition State Verification:
-
Run a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency.
-
Visualize the imaginary frequency to confirm that the motion corresponds to the breaking of the C-Br bond and the formation of the C-Nu bond.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state. This calculation will trace the reaction path from the TS down to the reactants and products, confirming that the located TS connects the desired minima on the potential energy surface.
-
-
Energy Profile and Reaction Barrier Calculation:
-
Calculate the electronic energies of the reactants, transition state, and products.
-
Calculate the Gibbs free energy of activation (ΔG‡) and the reaction free energy (ΔG_rxn) using the following equations:
-
ΔG‡ = G_TS - G_reactants
-
ΔG_rxn = G_products - G_reactants
-
-
The Gibbs free energies (G) are obtained from the frequency calculations and include the electronic energy, ZPVE, and thermal corrections.
-
Data Presentation and Visualization
Table 1: Calculated Energy Profile for the Reaction of this compound with Methoxide
| Species | Electronic Energy (Hartree) | ZPVE (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Calculated Value | Calculated Value | Calculated Value | 0.0 |
| Transition State | Calculated Value | Calculated Value | Calculated Value | Calculated ΔG‡ |
| Products | Calculated Value | Calculated Value | Calculated Value | Calculated ΔG_rxn |
Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.
Visualization of the Computational Workflow
Caption: A flowchart illustrating the key steps in the computational workflow for modeling the nucleophilic substitution reaction.
Visualization of the S_N2 Reaction Pathway
Caption: A simplified energy profile diagram for the S_N2 reaction of this compound.
Conclusion: From Theoretical Insights to Rational Drug Design
The theoretical modeling of this compound reactions offers a powerful, predictive framework for understanding and optimizing the synthesis of novel drug candidates. By employing the robust computational methodology outlined in this guide, researchers can gain valuable insights into reaction mechanisms, predict reaction barriers, and assess the impact of different nucleophiles and solvent conditions. This knowledge can significantly accelerate the drug discovery process by enabling the rational design of more efficient synthetic routes and the in-silico screening of potential derivatives. Ultimately, the integration of computational chemistry into the drug development pipeline will facilitate the creation of more effective and safer medicines.
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Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. Journal of Physical Chemistry B. [Link][6]
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An improved synthesis of diaveridine, trimethoprim, and closely related 2,4-diaminopyrimidines. Journal of Medicinal Chemistry. [Link][17]
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A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes. ChemistrySelect. [Link][9]
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Methodological & Application
A Researcher's Guide to the Synthesis of 2,4-Diamino-5-(bromomethyl)pyrimidine Derivatives
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of novel derivatives from 2,4-Diamino-5-(bromomethyl)pyrimidine. This versatile building block is a cornerstone in medicinal chemistry, particularly for developing inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.[1][2] The strategic derivatization of this scaffold allows for the fine-tuning of biological activity, offering pathways to new therapeutic agents.[3][4]
Part 1: Strategic Considerations for Derivatization
The this compound molecule presents two primary sites for chemical modification: the highly reactive C5-bromomethyl group and the C2/C4 amino groups. The bromomethyl group, being an excellent leaving group, is the principal target for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
Core Reactivity: The primary synthetic pathway involves the SN2 (bimolecular nucleophilic substitution) reaction at the benzylic-like carbon of the bromomethyl group. A diverse range of nucleophiles, including alkoxides, phenoxides, amines, thiols, and carboxylates, can be employed to displace the bromide and forge new carbon-heteroatom bonds. The choice of solvent and base is critical for modulating the reactivity of the nucleophile and ensuring a high-yielding reaction.
Part 2: Core Synthetic Protocols & Methodologies
The following protocols are foundational for the derivatization of this compound. They are designed to be robust and adaptable, with explanations to guide experimental choices.
Protocol 1: Synthesis of Ether Derivatives (Williamson Ether Synthesis)
This protocol details the reaction with an alcohol or phenol to form an ether linkage, a key step in the synthesis of the potent antibiotic Trimethoprim.[5]
Principle: The alkoxide or phenoxide, generated in situ by a suitable base, acts as a potent nucleophile that attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Step-by-Step Methodology:
-
Nucleophile Generation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the chosen alcohol or phenol (1.1 equivalents) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide/phenoxide.
-
Substitution Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring nucleophile solution.
-
Reaction Monitoring: Heat the reaction mixture to a temperature between 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired ether derivative.[1]
| Parameter | Recommendation | Causality/Justification |
| Solvent | Anhydrous THF, DMF | Aprotic polar solvents stabilize the transition state and do not interfere with the nucleophile. |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Strong, non-nucleophilic bases are required to deprotonate the alcohol/phenol without competing in the substitution reaction. |
| Temperature | 50-70 °C | Provides sufficient activation energy for the SN2 reaction without promoting side reactions. |
| Equivalents | Nucleophile: 1.1-1.2 eq, Base: 1.2-1.3 eq | A slight excess of the nucleophile and base ensures complete consumption of the starting pyrimidine. |
Protocol 2: Synthesis of Amine and Thioether Derivatives
This protocol outlines the synthesis of secondary or tertiary amines and thioethers through nucleophilic substitution.
Principle: Primary or secondary amines and thiols are effective nucleophiles that can directly displace the bromide from the C5-bromomethyl group. For amines, a non-nucleophilic base is often required to scavenge the HBr generated. For thiols, a base is used to generate the more potent thiolate anion.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile or ethanol.
-
Add the amine or thiol nucleophile (1.5 - 2.0 equivalents).
-
For amine synthesis, add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equivalents).[1] For thioether synthesis, add a base like potassium carbonate (K₂CO₃) to generate the thiolate.
-
Reaction Conditions: Reflux the mixture for 3-6 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol.[1]
| Parameter | Recommendation | Causality/Justification |
| Solvent | Acetonitrile, Ethanol, THF | Polar aprotic or protic solvents can be used depending on the solubility of the reactants. |
| Base (Amines) | Triethylamine (Et₃N), DIPEA | Scavenges the HBr byproduct, driving the reaction to completion and preventing protonation of the amine nucleophile. |
| Base (Thiols) | Potassium Carbonate (K₂CO₃) | Deprotonates the thiol to form the more nucleophilic thiolate anion. |
| Temperature | Reflux | Increases the reaction rate for these less reactive nucleophiles compared to alkoxides. |
Part 3: Characterization and Validation
The successful synthesis of derivatives must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the newly synthesized compound. The disappearance of the starting material's bromomethyl signal (typically a singlet around 4.5 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced moiety are key indicators of a successful reaction.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized molecule, confirming its elemental composition.[6][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress and assessing the purity of the final product.[2]
Part 4: Visualizing the Synthesis
General Synthetic Scheme
The core of derivatization lies in the nucleophilic substitution at the C5 position.
Caption: General SN2 derivatization pathways from the starting pyrimidine.
Experimental Workflow
A typical workflow from reaction to purified product follows a logical sequence of steps.
Caption: Standard laboratory workflow for synthesis, purification, and analysis.
Part 5: Safety and Handling
This compound and its derivatives should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[10]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. In case of eye contact, flush with water as a precaution. Seek immediate medical attention if symptoms persist or in case of ingestion.[10]
References
-
Gimeno, A., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 24(23), 4244. Available from: [Link]
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Chen, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(9), 1226. Available from: [Link]
-
Gimeno, A., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences, 22(7), 3654. Available from: [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Norman, M. H., et al. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(7), 2102-2105. Available from: [Link]
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Edmerls. (2021). Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. YouTube. Available from: [Link]
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Wang, T., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(39), 17013-17027. Available from: [Link]
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Wang, Z., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 12(11), 1935-1943. Available from: [Link]
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Singh, P., et al. (2015). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. MedChemComm, 6(10), 1759-1769. Available from: [Link]
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Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. Available from: [Link]
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Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Singh, K., et al. (2009). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Arkivoc, 2010(5), 293-306. Available from: [Link]
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Al-Tel, T. H. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1377. Available from: [Link]
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Chen, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(9), 1226. Available from: [Link]
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Carl ROTH. (2024). Safety Data Sheet: Bromothymol blue. Available from: [Link]
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Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available from: [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
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Application Notes and Protocols: Nucleophilic Displacement Reactions of 2,4-Diamino-5-(bromomethyl)pyrimidine
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its prevalence stems from its ability to mimic purine bases and engage in specific hydrogen bonding interactions with biological targets. A key intermediate in the synthesis of many important 2,4-diaminopyrimidine derivatives is 2,4-Diamino-5-(bromomethyl)pyrimidine. This compound serves as a versatile electrophile, readily undergoing nucleophilic displacement reactions at the benzylic-like bromomethyl group. This reactivity allows for the introduction of a wide array of functional groups at the 5-position of the pyrimidine ring, a critical region for modulating pharmacological activity.
This guide provides a comprehensive overview of the nucleophilic displacement reactions of this compound, with a particular focus on its application in the synthesis of the antibacterial drug, trimethoprim. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.
Mechanistic Insights into Nucleophilic Displacement
The reactivity of this compound is dominated by the lability of the bromine atom. The bromomethyl group, attached to the electron-rich 2,4-diaminopyrimidine ring, behaves as a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, although SN1 contributions cannot be entirely ruled out, especially with weaker nucleophiles or under conditions that favor carbocation formation.
The two amino groups at positions 2 and 4 of the pyrimidine ring are electron-donating, which can influence the reactivity of the bromomethyl group. These groups increase the electron density of the pyrimidine ring, which in turn can affect the stability of the transition state in the nucleophilic substitution reaction.
Key Factors Influencing the Reaction:
-
Nature of the Nucleophile: Stronger nucleophiles, such as alkoxides, thiolates, and amines, will generally react more readily and under milder conditions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often employed to dissolve the reactants and facilitate the SN2 reaction pathway.
-
Base: In reactions involving nucleophiles that require deprotonation (e.g., alcohols, thiols), a non-nucleophilic base is often added to generate the active nucleophile in situ.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, care must be taken to avoid side reactions and decomposition of the starting material or product.
Generalized Reaction Scheme:
Caption: Generalized nucleophilic displacement reaction.
Application in the Synthesis of Trimethoprim
A prominent application of nucleophilic displacement reactions involving a 2,4-diaminopyrimidine core is in the synthesis of Trimethoprim, a potent inhibitor of bacterial dihydrofolate reductase.[5][6][7] While various synthetic routes to Trimethoprim exist, a key strategy involves the condensation of a 3,4,5-trimethoxybenzyl precursor with a suitable pyrimidine synthon.
One of the classical syntheses of trimethoprim involves the reaction of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, which can be prepared from this compound and a suitable 3,4,5-trimethoxybenzyl organometallic reagent, though direct displacement with 3,4,5-trimethoxybenzyl anion is also a conceptual possibility. However, a more common industrial synthesis of trimethoprim involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.[8]
While a direct displacement on this compound with a 3,4,5-trimethoxybenzyl nucleophile is not the most common route to Trimethoprim, the underlying principles of nucleophilic substitution at the 5-position of the diaminopyrimidine ring are central to the synthesis of a vast array of its analogs. These analogs are crucial in overcoming drug resistance and for developing more selective inhibitors of dihydrofolate reductase.[6]
Synthetic Pathway to Trimethoprim Analogs:
Caption: Synthesis of Trimethoprim analogs.
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Displacement of this compound with an Alcohol Nucleophile
This protocol describes a general method for the synthesis of 5-alkoxymethyl-2,4-diaminopyrimidines, which are valuable intermediates in the synthesis of various biologically active compounds.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Source | ≥95% |
| Alcohol (R-OH) | Commercial Source | ≥98% |
| Sodium Hydride (NaH), 60% dispersion in oil | Commercial Source | 60% |
| Anhydrous Dimethylformamide (DMF) | Commercial Source | ≥99.8% |
| Ethyl Acetate (EtOAc) | Commercial Source | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house prep. | - |
| Brine | In-house prep. | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | ACS Grade |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add the desired alcohol (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-alkoxymethyl-2,4-diaminopyrimidine.
Characterization:
The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Trimethoprim Analog via Nucleophilic Displacement with a Phenolic Nucleophile
This protocol outlines the synthesis of a 5-(phenoxymethyl)-2,4-diaminopyrimidine derivative, a structural analog of Trimethoprim.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Source | ≥95% |
| 3,4,5-Trimethoxyphenol | Commercial Source | ≥98% |
| Potassium Carbonate (K₂CO₃) | Commercial Source | ≥99% |
| Anhydrous Acetonitrile (MeCN) | Commercial Source | ≥99.8% |
| Dichloromethane (DCM) | Commercial Source | ACS Grade |
| Water | Deionized | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | ACS Grade |
Procedure:
-
To a solution of 3,4,5-trimethoxyphenol (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 5-(3,4,5-trimethoxyphenoxymethyl)-2,4-diaminopyrimidine.
Expected Yields and Purity:
Yields for these types of reactions can vary depending on the specific nucleophile and reaction conditions, but are generally in the range of 60-90%. Purity of the final product after chromatography or recrystallization should be >95% as determined by HPLC and NMR.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various 2,4-Diamino-5-(substituted methyl)pyrimidines
| Entry | Nucleophile (R-NuH) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | DMF | RT | 12 | 85 |
| 2 | Ethanethiol | K₂CO₃ | MeCN | 60 | 8 | 92 |
| 3 | Aniline | Et₃N | DCM | RT | 24 | 75 |
| 4 | Phenol | K₂CO₃ | DMF | 80 | 16 | 88 |
| 5 | Sodium Azide | - | DMSO | 50 | 6 | 95 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily undergo nucleophilic displacement reactions provides a facile and efficient means to introduce a wide range of substituents at the 5-position of the diaminopyrimidine ring. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in the design and synthesis of novel therapeutic agents, including analogs of the clinically important drug, Trimethoprim. The continued exploration of the reactivity of this scaffold holds significant promise for the discovery of new medicines with improved efficacy and resistance profiles.
References
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Chen, Y.-A., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2641. [Link]
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-
Trimethoprim. Basicmedical Key. [Link]
-
Khan, M. S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6695–6706. [Link]
-
Trimethoprim Synthesis. Scribd. [Link]
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Wujec, M., et al. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 24(17), 3085. [Link]
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Kumar, R., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 12(4), 783–791. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
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El-Kashef, H. S., et al. (2010). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 2(4), 589-597. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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Wierdl, M., et al. (1996). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 39(8), 1598–1604. [Link]
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Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
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Hole, M. B., et al. (2010). PYRIMIDINE: IT'S DIVERSE BIOLOGICAL ACTIVITIES AND METHODS OF SYNTHESIS. Pharmacologyonline, 1, 200-207. [Link]
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nucleophilic displacement reactions: Topics by Science.gov. [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
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Protocol for Synthesizing Fused Pyrimidines Using 2,4-Diaminopyrimidines as Versatile Precursors
An Application Guide for Drug Development Professionals
Abstract
Fused pyrimidines represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their significance stems from their structural analogy to endogenous purines, allowing them to interact with a wide array of biological targets.[3][4] This guide provides detailed protocols and mechanistic insights for the synthesis of fused pyrimidine systems, with a specific focus on leveraging the unique reactivity of 2,4-diaminopyrimidine scaffolds. We will explore key synthetic strategies for constructing medicinally relevant pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, offering researchers and drug development professionals a practical and scientifically grounded resource for creating novel molecular entities.
Core Principles: The Unique Reactivity of 2,4-Diaminopyrimidines
The utility of 2,4-diaminopyrimidines as building blocks in heterocyclic synthesis is rooted in their distinct electronic and structural properties. The two amino groups at positions 2 and 4 are powerful electron-donating groups, which significantly activate the pyrimidine ring towards electrophilic substitution. This effect is most pronounced at the C5 position, making it a prime site for annulation reactions.[5]
Furthermore, the molecule possesses multiple nucleophilic centers: the two exocyclic amino groups (N2 and N4) and the endocyclic ring nitrogens (N1 and N3). This multi-faceted reactivity allows for a variety of cyclization strategies, depending on the chosen electrophilic partner and reaction conditions. By carefully selecting reagents, chemists can direct the cyclization to form five, six, or even seven-membered rings fused to the pyrimidine core.[1]
Caption: Key reactive sites on the 2,4-diaminopyrimidine scaffold.
Synthesis of Pyrido[2,3-d]pyrimidines: Building the Pyridine Ring
Pyrido[2,3-d]pyrimidines are a prominent class of fused heterocycles with significant pharmacological applications, including kinase inhibitors for cancer therapy.[6][7] A common and effective strategy for their synthesis involves the annulation of a pyridine ring onto a pre-existing pyrimidine core. This is typically achieved by reacting an appropriately substituted 4-aminopyrimidine with a three-carbon electrophilic synthon.[5]
Strategy 1: Condensation with α,β-Unsaturated Carbonyl Compounds
This method involves the reaction of a 2,4-diaminopyrimidine derivative with an α,β-unsaturated aldehyde or ketone. The reaction proceeds via a Michael-type addition of the activated C5 position of the pyrimidine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic pyridopyrimidine ring.
Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.
Protocol: Synthesis of 2,4-Diamino-Substituted Pyrido[2,3-d]pyrimidines
This protocol is adapted from synthetic routes described for creating various pyrido[2,3-d]pyrimidine derivatives.[5][6][7] The reaction utilizes 2,4,6-triaminopyrimidine, where the C6-amino group acts as the key nucleophile for the initial Michael addition, followed by cyclization involving the C5 position.
Materials:
-
2,4,6-Triaminopyrimidine
-
Substituted α,β-unsaturated ketone (e.g., 3-buten-2-one)
-
Solvent: N,N-Dimethylformamide (DMF) or Diphenyl ether
-
Acid or base catalyst (optional, reaction dependent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-triaminopyrimidine (1 equivalent) in the chosen solvent (e.g., diphenyl ether).
-
Add the α,β-unsaturated ketone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 180-230 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual high-boiling solvent and unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified pyrido[2,3-d]pyrimidine derivative.
Table 1: Representative Reaction Parameters for Pyrido[2,3-d]pyrimidine Synthesis
| Starting Pyrimidine | Electrophilic Partner | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde sodium salt | Water/Acid | Reflux | ~70-80% | [7] |
| 6-Aminouracil derivatives | 1,3-Dicarbonyl compounds | Phosphoric Acid | 100-120 | ~60-85% | [5] |
| 2,4,6-Triaminopyrimidine | Ethyl acetoacetate | Diphenyl ether | 195-230 | ~55-70% | [6] |
Expert Insight: The choice of solvent is critical. High-boiling solvents like diphenyl ether are often used to achieve the necessary temperatures for cyclization and subsequent aromatization.[6] For some substrates, acid catalysis can facilitate both the initial condensation and the final dehydration step.[5]
Synthesis of Thieno[2,3-d]pyrimidines: Forging the Thiophene Ring
Thieno[2,3-d]pyrimidines are another class of fused heterocycles with immense therapeutic potential, acting as kinase inhibitors, antifungals, and anti-inflammatory agents.[8][9][10] A powerful and widely used method for constructing the fused thiophene ring is the Gewald reaction.[11][12][13]
Strategy 2: The Gewald Reaction and Subsequent Cyclization
The Gewald reaction is a multicomponent reaction that efficiently produces a polysubstituted 2-aminothiophene.[13] While not starting directly from 2,4-diaminopyrimidine, this method is paramount for creating the thiophene precursor which is then cyclized to form the thieno[2,3-d]pyrimidine core. The general strategy involves:
-
Gewald Reaction: Condensation of a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene-3-carbonitrile.[8]
-
Cyclization: The resulting 2-aminothiophene is then reacted with a one-carbon synthon like formamide or formic acid to construct the fused pyrimidine ring.
Caption: Two-step workflow for Thieno[2,3-d]pyrimidine synthesis.
Protocol: Two-Step Synthesis of a Thieno[2,3-d]pyrimidine Core
This protocol is a generalized procedure based on methodologies reported for synthesizing various thieno[2,3-d]pyrimidine libraries.[8][12]
Part A: Gewald Reaction to form 2-Aminothiophene
-
To a stirred solution of a ketone (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base like triethylamine or morpholine.[8]
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates.
-
Cool the mixture in an ice bath and collect the solid product by filtration. Wash with cold ethanol and dry under vacuum.
Part B: Cyclization to form the Thieno[2,3-d]pyrimidine
-
Place the 2-aminothiophene-3-carbonitrile from Part A in a flask.
-
Add an excess of formamide, which acts as both the reagent and solvent.
-
Heat the mixture to reflux (around 180-200 °C) for 2-5 hours.
-
Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure thieno[2,3-d]pyrimidin-4-amine.
Table 2: Representative Reaction Parameters for Thieno[2,3-d]pyrimidine Synthesis
| Step | Key Reagents | Base/Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |
| Gewald | Ketone, Malononitrile, Sulfur | Triethylamine | Ethanol | Room Temp, 2-4h | 80-95% | [8][11] |
| Cyclization | 2-Aminothiophene | - | Formamide | Reflux, 2-5h | 70-90% | [14] |
| Cyclization (Alternative) | 2-Aminothiophene | N/A | Formic Acid | Reflux | Variable | [12] |
Trustworthiness and Self-Validation: The success of these protocols relies on the purity of the starting materials and careful monitoring of reaction conditions. The identity and purity of the intermediates and final products should always be confirmed through standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis. For instance, in the ¹H NMR of the final thieno[2,3-d]pyrimidine, the appearance of a new singlet in the aromatic region corresponding to the pyrimidine C6-H is a key diagnostic signal.[15]
Advanced Strategies and Modifications
The versatility of the 2,4-diaminopyrimidine core allows for numerous synthetic variations.
-
Palladium-Catalyzed Cross-Coupling: For pre-functionalized pyrimidines (e.g., 2,4-diamino-5-bromopyrimidine), Suzuki or other palladium-catalyzed coupling reactions can be used to introduce aryl or other substituents at the C5 position prior to a cyclization step.[16][17] This allows for the synthesis of complex, highly decorated fused systems.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for both Gewald reactions and subsequent cyclizations.[8][12][13] This high-throughput approach is particularly valuable in a drug discovery setting for rapidly generating libraries of analogs.
-
Dimroth Rearrangement: This rearrangement is a powerful tool for introducing diversity at the 4-position of the pyrimidine ring, allowing for the synthesis of various 4-substituted amino-thieno[2,3-d]pyrimidines.[8][12]
Conclusion
2,4-Diaminopyrimidines and their derivatives are exceptionally valuable platforms for the synthesis of medicinally important fused pyrimidines. The protocols outlined in this guide for constructing pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines provide robust and reproducible methods for accessing these key heterocyclic cores. By understanding the underlying mechanistic principles—the inherent nucleophilicity of the amino groups and the activated C5 position—researchers can rationally design and execute synthetic routes to novel compounds. The strategic application of classic condensation reactions, modern multicomponent strategies like the Gewald reaction, and advanced techniques such as microwave-assisted synthesis will continue to drive innovation in the development of next-generation fused pyrimidine-based therapeutics.
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Gangjee, A., et al. (2011). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Nishiwaki, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. Available at: [Link]
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Roth, B., & Strelitz, J. Z. (1969). 2,4-Diaminopyrimidines. Cyclization of 6-(phenacylthio) and related derivatives to thieno[2,3-d]pyrimidines and thiazolo[3,2-c]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]
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Ghorab, M. M., & Alsaid, M. S. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]
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Gangjee, A., et al. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Diversity oriented syntheses of fused pyrimidines designed as potential antifolates. (2009). Organic & Biomolecular Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]
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Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
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Al-Issa, S. A., et al. (2024). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Heliyon. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
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Ibrahim, P., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules. Available at: [Link]
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The 2,4-Diaminopyrimidine Scaffold: Leveraging the C5-Position for Therapeutic Innovation
An Application Guide for Medicinal Chemists
Abstract
The 2,4-diaminopyrimidine core is a quintessential privileged scaffold in medicinal chemistry, most notably recognized for its role in potent dihydrofolate reductase (DHFR) inhibitors. This guide provides an in-depth exploration of the synthetic strategies used to functionalize this core, with a particular focus on derivatization at the C5-position. While direct use of highly reactive intermediates like 2,4-Diamino-5-(bromomethyl)pyrimidine is uncommon, we will explore its conceptual utility as a synthon and detail more prevalent, field-proven protocols for creating C5-substituted analogs. This document serves as a technical resource for researchers and drug development professionals aiming to design and synthesize novel therapeutics based on this versatile pharmacophore.
Introduction: A Privileged Pharmacophore in Drug Discovery
The 2,4-diaminopyrimidine moiety is the cornerstone of a class of drugs known as antifolates. These compounds function by competitively inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the regeneration of tetrahydrofolic acid, an essential cofactor for the synthesis of DNA and RNA.[1][2] This mechanism has been successfully exploited to develop antibacterial, antiprotozoal, and anticancer agents.
The seminal work of George Hitchings and Gertrude Elion in the mid-20th century established that by varying the substituent at the C5-position of the pyrimidine ring, one could achieve remarkable selectivity for bacterial or protozoal DHFR over the human enzyme.[2] This principle led to the development of iconic drugs like the antibacterial Trimethoprim and the antimalarial Pyrimethamine .[1][2][3] The strategic importance of the C5-substituent, which occupies a key pocket in the enzyme's active site, remains a central theme in the ongoing development of novel 2,4-diaminopyrimidine-based therapeutics.[4]
The Strategic Importance of the C5-Position
The therapeutic efficacy and selectivity of 2,4-diaminopyrimidine-based DHFR inhibitors are critically dependent on the nature of the C5-substituent. This group projects into a specific sub-pocket of the DHFR active site, and its interactions are a primary determinant of binding affinity and species selectivity.
-
In Trimethoprim , the 3,4,5-trimethoxybenzyl group at C5 allows for potent and selective inhibition of bacterial DHFR.[2][4]
-
In Pyrimethamine , the 5-(4-chlorophenyl)-6-ethyl structure is optimized for activity against the DHFR enzyme in protozoa, particularly Plasmodium falciparum.[1][5]
Modern drug discovery continues to leverage this principle. Researchers have introduced a wide array of functionalities at the C5-position to develop agents targeting drug-resistant microbes and various cancers.[6][7][8]
Synthetic Pathways to C5-Functionalized 2,4-Diaminopyrimidines
The introduction of substituents at the C5-position can be achieved through two primary strategic approaches: incorporating the desired group into an acyclic precursor before ring formation, or by functionalizing the pre-formed pyrimidine core.
Strategy A: Ring Assembly from C5-Substituted Precursors
This is the most common and historically significant method for synthesizing drugs like Trimethoprim and Pyrimethamine. The strategy involves the condensation of a C5-substituted three-carbon component with guanidine.
The general workflow is as follows:
-
Precursor Synthesis: A multi-step synthesis is used to create a suitable acyclic precursor, such as a substituted benzaldehyde or phenylacetonitrile, which already contains the final C5-substituent.[2][9][10]
-
Condensation: This precursor is then condensed with another reagent to form an intermediate that contains the required atoms for the pyrimidine ring.
-
Cyclization with Guanidine: The final step is a condensation reaction with guanidine, which closes the ring to form the 2,4-diaminopyrimidine core.
This approach is robust and avoids potential issues with regioselectivity that can arise when functionalizing the heterocyclic ring directly.
Caption: General workflow for synthesizing C5-substituted 2,4-diaminopyrimidines via ring assembly.
Strategy B: Post-Cyclization C5-Functionalization
This strategy involves modifying the 2,4-diaminopyrimidine core after its formation. This is particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.
A powerful method involves the initial halogenation of the pyrimidine ring at the C5-position, followed by a transition metal-catalyzed cross-coupling reaction. N-iodosuccinimide or N-bromosuccinimide are effective reagents for this initial halogenation.[6][11] The resulting 5-halo-2,4-diaminopyrimidine is a versatile intermediate for reactions like the Suzuki coupling.
Caption: Workflow for C5-functionalization via halogenation and Suzuki cross-coupling.
The compound this compound represents a highly reactive, but synthetically valuable, conceptual intermediate. Its structure is analogous to a benzylic bromide, making the methylene carbon highly susceptible to nucleophilic attack. While often too unstable to isolate, its in situ generation or the use of a more stable precursor (like a 5-hydroxymethyl derivative that is later activated) allows for the introduction of a wide variety of linkers and functional groups.
This approach enables the formation of diverse chemical linkages:
-
Ethers: Reaction with alcohols or phenols.
-
Amines: Reaction with primary or secondary amines.
-
Thioethers: Reaction with thiols.
-
Esters: Reaction with carboxylic acids.
-
C-C Bonds: Reaction with soft carbon nucleophiles like malonates.
This versatility makes it an attractive, albeit challenging, route for library synthesis.
Experimental Protocols
The following protocols are provided as examples of the synthetic strategies discussed. Researchers should always conduct their own risk assessment and optimization.
Protocol 1: C5-Arylation via Suzuki Coupling
This protocol is adapted from the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives for anti-tubercular applications.[6][11]
Step 1: Iodination of the C5-Position
-
To a solution of the starting 2,4-diamino-6-substituted pyrimidine (1.0 eq) in dry acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,4-diamino-5-iodo-6-substituted pyrimidine.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the 5-iodopyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Add a solvent mixture of ethanol/toluene/water (e.g., 3:1:1 ratio).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
| Parameter | Value/Condition | Purpose |
| Catalyst | Pd(dppf)Cl₂ | Facilitates the cross-coupling reaction. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | EtOH/Toluene/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides thermal energy to overcome the activation barrier. |
Protocol 2: Representative Nucleophilic Substitution on a 5-(Bromomethyl)pyrimidine Intermediate
This is a general, representative protocol for the reaction of a nucleophile with the highly reactive this compound synthon. Caution: This intermediate is a potent lachrymator and alkylating agent. Handle with extreme care in a well-ventilated fume hood.
Objective: To synthesize a C5-alkoxymethyl derivative.
-
Dissolve the nucleophile (e.g., sodium methoxide, 1.2 eq) in a suitable dry polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled nucleophile solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 2,4-diamino-5-(methoxymethyl)pyrimidine by flash column chromatography.
| Parameter | Value/Condition | Rationale |
| Solvent | Dry THF or DMF | Polar aprotic solvent stabilizes charged intermediates. Must be dry to prevent side reactions. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction of the highly reactive alkyl bromide. |
| Base | Not always needed | If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., DIEA) may be needed to scavenge HBr. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture from entering the reaction. |
Conclusion
The 2,4-diaminopyrimidine scaffold is a cornerstone of modern medicinal chemistry. The strategic functionalization of the C5-position has proven to be a highly effective method for modulating pharmacological activity and achieving target selectivity. While the classical approach of building the ring around a pre-functionalized core remains a workhorse for large-scale synthesis, post-cyclization modifications via halogenation/cross-coupling offer superior flexibility for library synthesis and SAR exploration. The conceptual use of highly reactive intermediates like this compound further expands the synthetic toolbox, enabling access to a vast and diverse chemical space. A thorough understanding of these synthetic strategies is essential for any researcher aiming to develop the next generation of innovative drugs based on this remarkable pharmacophore.
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Application Notes & Protocols: Leveraging 2,4-Diamino-5-(bromomethyl)pyrimidine for the Synthesis of Potent Kinase Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] Within this field, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged" structure.[2] Its inherent ability to form critical hydrogen bond interactions with the kinase hinge region, mimicking the binding of the natural ATP substrate, makes it an ideal foundation for designing potent and selective inhibitors.[2][3]
This guide provides a detailed technical overview and practical protocols for utilizing 2,4-Diamino-5-(bromomethyl)pyrimidine as a versatile starting material for the synthesis of kinase inhibitors. The reactive bromomethyl group at the C5 position serves as an electrophilic handle, allowing for the strategic introduction of various substituents to explore the solvent-exposed regions of the kinase active site, thereby enabling the optimization of potency and selectivity.[4] We will focus on the synthesis of inhibitors targeting p38 MAP kinase, a key enzyme in the inflammatory response and a target of significant therapeutic interest.[5][6]
Chemical Principles and Strategic Considerations
The synthetic strategy hinges on the reactivity of the 5-(bromomethyl) group. This group is analogous to a benzylic bromide, making the methylene carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a wide variety of nucleophiles, enabling extensive Structure-Activity Relationship (SAR) studies.
The 2,4-diaminopyrimidine core is the anchor of the molecule. The two amino groups are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved motif in the ATP-binding pocket. This bidentate interaction provides a significant portion of the binding energy and is crucial for potent inhibition.
Diagram: Kinase Hinge Binding
The following diagram illustrates the critical hydrogen bonding interactions between the 2,4-diaminopyrimidine scaffold and the kinase hinge region, which is fundamental to its inhibitory action.
Caption: Hydrogen bonding between the diaminopyrimidine core and the kinase hinge.
Part 1: Synthesis of a p38 Kinase Inhibitor Intermediate
This protocol details a representative nucleophilic substitution reaction to generate a key intermediate for a p38 kinase inhibitor. The reaction involves the coupling of this compound with a suitable amine nucleophile.
Experimental Protocol: Synthesis of N-(Aryl)-N'-[5-((arylamino)methyl)-2-aminopyrimidin-4-yl]amine
This protocol is a generalized procedure based on common methods for SNAr and nucleophilic substitution reactions found in the literature for pyrimidine-based inhibitors.[7][8][9]
Reagents and Materials
| Reagent | MW ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | ~204.04 | 1.0 | 204 mg | Starting Material (Limiting Reagent) |
| Substituted Aniline (Nucleophile) | Variable | 1.1 | 1.1 eq | e.g., 4-fluoroaniline |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 348 µL (258 mg) | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | 84.93 | - | As needed | For workup and chromatography |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | For workup and chromatography |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | As needed | For aqueous wash |
| Brine | - | - | As needed | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |
| Silica Gel | - | - | As needed | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (204 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. To the stirred solution, add the substituted aniline (1.1 mmol, 1.1 eq) followed by DIPEA (348 µL, 2.0 mmol).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants. DIPEA acts as a scavenger for the HBr byproduct generated during the SN2 reaction, preventing protonation of the amine nucleophile or the product.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in DCM). The disappearance of the starting material spot indicates reaction completion.
-
Workup: a. Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). b. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Rationale: The aqueous washes remove residual DMF and DIPEA hydrobromide salt. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: Synthetic Workflow
This diagram outlines the key steps from the starting material to the purified kinase inhibitor intermediate.
Caption: Workflow for the synthesis and purification of the inhibitor intermediate.
Part 2: Characterization and Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor, which is a prerequisite for reliable biological testing.
| Analytical Technique | Purpose | Expected Outcome / Data |
| ¹H NMR | To determine the proton environment and confirm the covalent bond formation. | - Disappearance of the bromomethyl singlet (~4.5 ppm).- Appearance of a new methylene singlet or doublet adjacent to the newly introduced amine.- Characteristic aromatic and pyrimidine proton signals with appropriate integration values. |
| ¹³C NMR | To confirm the carbon skeleton of the molecule. | - Signals corresponding to all unique carbon atoms in the molecule.- Shift in the methylene carbon signal from the starting material. |
| HRMS (e.g., ESI-TOF) | To determine the exact mass of the compound and confirm its elemental composition. | - An observed m/z value for the [M+H]⁺ ion that matches the calculated theoretical mass to within 5 ppm. This provides high confidence in the molecular formula. |
| HPLC | To assess the purity of the final compound. | - A single major peak in the chromatogram, indicating >95% purity, which is the standard for compounds intended for biological assays. |
Part 3: Protocol for In Vitro Kinase Inhibition Assay
After synthesis and characterization, the next critical step is to evaluate the compound's ability to inhibit the target kinase. This protocol describes a common method for an in vitro p38α MAPK activity assay.[10][11]
Principle
The assay measures the ability of the synthesized compound to inhibit the phosphorylation of a specific substrate by the p38α kinase. The amount of phosphorylation is quantified, often using an antibody that specifically recognizes the phosphorylated substrate, which is then detected via a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or luminescent readout.[11]
Materials
-
Recombinant active p38α kinase
-
Kinase-specific substrate (e.g., ATF2)[10]
-
ATP (at Km concentration for p38α)
-
Synthesized inhibitor compound (in DMSO)
-
Positive control inhibitor (e.g., SB 202190)[5]
-
Kinase assay buffer
-
Assay plates (e.g., 96-well microplate)
-
Phospho-specific primary antibody (anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
Detection reagent (e.g., TMB or chemiluminescent substrate)
-
Plate reader
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range to generate a dose-response curve.
-
Assay Plate Setup: a. Add kinase assay buffer to all wells of a 96-well plate. b. Add the serially diluted inhibitor to the test wells. c. Add DMSO only to the "no inhibitor" (100% activity) control wells. d. Add the positive control inhibitor to its designated wells.
-
Kinase Addition: Add the recombinant p38α kinase to all wells except the "no enzyme" blank wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add a mixture of the substrate (ATF2) and ATP to all wells to start the phosphorylation reaction. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: a. Wash the plates. Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate. b. Wash the plates. Add the HRP-conjugated secondary antibody and incubate. c. Wash the plates. Add the detection reagent and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Subtract the background signal (from "no enzyme" wells). b. Normalize the data to the "no inhibitor" control (100% activity) and the positive control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its core scaffold provides the essential hinge-binding interactions, while the reactive bromomethyl handle allows for straightforward chemical modification to achieve high potency and selectivity. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate novel kinase inhibitors based on this privileged scaffold, facilitating the discovery of new therapeutic agents.
References
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The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery. (2025). Benchchem. 2
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p38 MAP Kinase Assay. Sigma-Aldrich. 5
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p38 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Creative BioMart. 10
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High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. (n.d.). PubMed. 12
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing. 13
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2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010). Bioorganic & Medicinal Chemistry Letters. 14
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Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. 4
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. 3
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Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. 15
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. 16
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High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38α. (n.d.). Journal of the American Chemical Society. 17
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Novel p38 kinase inhibitors discovered during the screening campaign... (n.d.). ResearchGate. 11
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. 7
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Pyrimidine derivatives. V. Synthesis and nucleophilic reactions of 5-bromo-6-bromomethyl-1-(2-bromoethyl and 2-bromopropyl). (n.d.). SciSpace. 18
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Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (n.d.). PubMed. 6
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (n.d.). National Institutes of Health. 19
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI. 20
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A small molecule–kinase interaction map for clinical kinase inhibitors. (2007). Semantic Scholar. 21
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. 22
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Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides. (2010). PubMed. 23
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2025). ScienceDirect. 1
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. 24
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Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). National Institutes of Health. 25
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Pyrimidine derivatives and related compounds. Part 36. Nucleophilic addition reaction of a cyanide lon to 6-substituted 1,3-dimethyl-5-nitrouracils. Synthesis of 5,6-dihydrouracil and 5,6-dihydrocyclo-thymine derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. 8
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Pyrimidine-2,4-diamine derivatives as kinase inhibitors. (2014). Google Patents. 26
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Special Issue : Design and Study of Kinase Inhibitors. (n.d.). MDPI. 27
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile. (2025). Benchchem. 28
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Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). National Institutes of Health. 29
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (n.d.). PubMed. 30
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Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central. 9
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One-Pot Synthesis of 2,4-Diamino-5-aryl-pyrimidine Derivatives: An Application Note and Protocol for Researchers
Introduction: The Significance of the 2,4-Diamino-5-aryl-pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Within this class, 2,4-diamino-5-aryl-pyrimidine derivatives have emerged as a "privileged scaffold" due to their remarkable versatility and broad spectrum of biological activities. These compounds are particularly renowned as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[2][3][4][5][6] By disrupting the synthesis of purines and thymidylate, DHFR inhibitors effectively halt cell proliferation, a mechanism that has been successfully exploited in the development of anticancer and antimicrobial drugs.[6] Prominent examples include methotrexate, a widely used anticancer drug, and trimethoprim, an effective antibacterial agent. The 2,4-diaminopyrimidine core is crucial for mimicking the binding of the natural substrate, dihydrofolate, to the active site of DHFR.[4][5]
The development of efficient and sustainable synthetic methodologies is paramount for the exploration of novel analogues with improved potency and selectivity. One-pot, multi-component reactions have garnered significant interest in this regard, as they offer numerous advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and a more environmentally friendly profile.[7][8] This application note provides a detailed protocol for the one-pot synthesis of 2,4-diamino-5-aryl-pyrimidine derivatives, along with a mechanistic rationale and practical insights for researchers in drug discovery and development.
Reaction Mechanism: A Domino Knoevenagel-Michael-Cyclization Cascade
The one-pot synthesis of 2,4-diamino-5-aryl-pyrimidines from an aromatic aldehyde, malononitrile, and guanidine proceeds through a well-established domino reaction sequence involving a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization.[9][10]
Step 1: Knoevenagel Condensation. The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile.[11] The base, which can be the guanidine itself or an added catalyst, deprotonates the active methylene group of malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate.
Step 2: Michael Addition. Guanidine, a strong nucleophile, then participates in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. The nucleophilic attack occurs at the β-carbon of the α,β-unsaturated nitrile.
Step 3: Intramolecular Cyclization and Tautomerization. The resulting intermediate undergoes an intramolecular cyclization, where one of the amino groups of the guanidine moiety attacks one of the nitrile groups. This is followed by a series of proton transfers and tautomerization to yield the stable, aromatic 2,4-diamino-5-aryl-6-cyanopyrimidine.
Experimental Protocol: A Practical Guide
This protocol details a representative one-pot synthesis of 2,4-diamino-5-aryl-6-cyanopyrimidines under catalyst-free, microwave-assisted conditions, which offers the advantages of short reaction times and high yields.[12]
Materials and Equipment
-
Reagents:
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Guanidine hydrochloride or Guanidine carbonate
-
A suitable base (e.g., sodium hydroxide, potassium carbonate) if using guanidine hydrochloride
-
Ethanol or another suitable solvent
-
-
Equipment:
-
Microwave synthesizer
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel)
-
Standard laboratory glassware
-
Analytical instruments for characterization (e.g., NMR, IR, Mass Spectrometry)
-
Step-by-Step Procedure
-
Reaction Setup: In a microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and guanidine carbonate (1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 250 W) for a short duration (e.g., 5-15 minutes). The optimal time and temperature may vary depending on the specific substrates and microwave unit.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Data Presentation: Scope and Yields
The versatility of this one-pot synthesis is demonstrated by its applicability to a wide range of aromatic aldehydes, affording the corresponding 2,4-diamino-5-aryl-pyrimidine derivatives in good to excellent yields.
| Entry | Aromatic Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2,4-Diamino-5-phenyl-6-cyanopyrimidine | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2,4-Diamino-5-(4-chlorophenyl)-6-cyanopyrimidine | 8 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2,4-Diamino-5-(4-methoxyphenyl)-6-cyanopyrimidine | 12 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2,4-Diamino-5-(4-nitrophenyl)-6-cyanopyrimidine | 10 | 85 |
| 5 | 2-Naphthaldehyde | 2,4-Diamino-5-(naphthalen-2-yl)-6-cyanopyrimidine | 15 | 82 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and equipment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure proper sealing of the reaction vessel to prevent solvent evaporation. |
| Side reactions. | Optimize the stoichiometry of the reactants. A slight excess of guanidine may be beneficial.[13] | |
| Formation of Impurities | Knoevenagel condensation product as a major byproduct. | Ensure the reaction conditions favor the complete domino sequence. The use of a catalyst might be necessary for certain substrates. |
| Uncyclized intermediate. | Increase the reaction temperature or time to facilitate the final cyclization step.[13] | |
| Poor Solubility of Product | The crystalline nature of the product. | During work-up, use a larger volume of solvent for washing. For purification, consider a solvent/anti-solvent recrystallization method.[14] |
Conclusion and Future Perspectives
The one-pot, three-component synthesis of 2,4-diamino-5-aryl-pyrimidine derivatives is a highly efficient and versatile method for accessing this important class of compounds. The operational simplicity, high yields, and short reaction times, particularly with microwave assistance, make it an attractive approach for generating libraries of analogues for drug discovery programs. The continued exploration of novel catalysts and reaction conditions will further enhance the scope and sustainability of this valuable synthetic transformation. The insights provided in this application note are intended to empower researchers to effectively utilize this methodology in their pursuit of novel therapeutic agents.
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Cody, V., et al. (2011). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Molecular Graphics and Modelling, 29(5), 675-683. [Link]
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Anderson, A. C. (2011). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. Journal of Medicinal Chemistry, 54(17), 5927-5936. [Link]
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Shaabani, A., et al. (2016). Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water. RSC Advances, 6(74), 70055-70061. [Link]
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Alonso-Padilla, J., et al. (2021). One-pot synthesis of poly-substituted purines using sodium hydride and different N,N-dimethylamides, primary alcohols and 4-alkylamino-5-amino-6-chloropyrimidines. Archiv der Pharmazie, 354(8), 2100069. [Link]
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Al-Zaydi, K. M. (2013). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 18(6), 6889-6901. [Link]
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Sahrapeyma, S., et al. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3), 227-234. [Link]
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Kulkarni, A. S., et al. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. American Journal of Chemistry, 1(1), 1-4. [Link]
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Khan, I., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4242. [Link]
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Algohary, A. M., et al. (2023). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds, 1-13. [Link]
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Maleki, A., et al. (2014). A concise route for the one-pot multi-component synthesis of 4,6-disubstituted 2-aminopyridine-3-carbonitriles and pyranopyrazol. Revue Roumaine de Chimie, 59(3), 241-248. [Link]
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- 3. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journalajacr.com [journalajacr.com]
- 8. researchgate.net [researchgate.net]
- 9. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Diamino-5-bromopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Diaminopyrimidines and the Power of Suzuki Coupling
The 2,4-diaminopyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its presence in molecules targeting a wide array of biological targets, including kinases, dihydrofolate reductase, and other enzymes, underscores its importance in drug discovery.[1][2] The ability to functionalize this core, particularly at the C5 position, is crucial for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a robust tool for the arylation and heteroarylation of the pyrimidine ring.[2][3][4]
This guide provides a detailed examination of the Suzuki coupling reaction as applied to 2,4-diamino-5-bromopyrimidine derivatives. We will delve into the mechanistic nuances specific to this electron-rich and potentially coordinating substrate, offer optimized protocols, and provide troubleshooting strategies to empower researchers in their synthetic endeavors. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids make this reaction an indispensable tool for generating diverse libraries of novel compounds for drug development.[3][4]
Mechanistic Considerations for an Electron-Rich Heterocycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6] However, the electronic properties of 2,4-diamino-5-bromopyrimidine introduce specific considerations.
-
Oxidative Addition: The reaction initiates with the oxidative addition of the 5-bromopyrimidine derivative to a palladium(0) complex. The C-Br bond is sufficiently labile for this step.[7][8] The electron-donating amino groups can increase the electron density on the pyrimidine ring, which might slightly decelerate this step compared to electron-deficient pyrimidines. However, this is often overcome by the choice of a suitable electron-rich ligand on the palladium catalyst.[9][10]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium(II) center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] For substrates like 2,4-diaminopyrimidines, the choice of base is critical to avoid undesired side reactions.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[5][6] This step is typically fast and irreversible.
A significant challenge with amino-substituted heterocycles is the potential for the nitrogen atoms of the amino groups or the pyrimidine ring to coordinate to the palladium center, which can inhibit or poison the catalyst.[13][14] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this issue, as they can stabilize the palladium catalyst and promote the desired catalytic cycle over off-cycle inhibition.[10][15][16]
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- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pyrimido[4,5-c]isoquinolines from Pyrimidine Precursors
Introduction: The Significance of the Pyrimido[4,5-c]isoquinoline Scaffold
The fusion of pyrimidine and isoquinoline ring systems creates the pyrimido[4,5-c]isoquinoline scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug development.[1][2] This privileged core is present in numerous compounds exhibiting a wide range of biological activities, including potential applications as anticancer agents, folate antagonists, and kinase inhibitors.[3][4][5] The therapeutic potential stems from the unique three-dimensional architecture of the molecule, which allows for specific interactions with various biological targets. Consequently, the development of efficient and versatile synthetic routes to access this scaffold from readily available precursors, such as substituted pyrimidines, is a critical objective for synthetic and medicinal chemists.[6]
This guide provides an in-depth overview of established and modern synthetic strategies for constructing pyrimido[4,5-c]isoquinolines, with a focus on methods starting from pyrimidine derivatives. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions to empower researchers in this field.
Strategic Approaches to Annulation: Building the Isoquinoline Ring
The core challenge in synthesizing pyrimido[4,5-c]isoquinolines from pyrimidine precursors lies in the construction of the isoquinoline portion of the fused system. This is typically achieved by forming two new carbon-carbon and/or carbon-nitrogen bonds to annulate a new six-membered ring onto the existing pyrimidine core. Several powerful synthetic strategies have been developed for this purpose.
Strategy 1: Palladium-Catalyzed Intramolecular Cyclization
One of the most robust methods involves the palladium-catalyzed intramolecular cyclization of a suitably functionalized pyrimidine. This strategy is exemplified by the reaction of 6-amino-1,3-dimethyluracil with 2-iodobenzoyl chlorides.[2] The key transformation is the formation of an amide bond followed by a Pd-catalyzed C-H activation/arylation to close the isoquinoline ring.
Mechanistic Rationale: The catalytic cycle is believed to commence with the oxidative addition of the aryl iodide to a Pd(0) species. The resulting Pd(II) complex then coordinates to the pyrimidine ring. An intramolecular C-H activation step, often facilitated by a base and a directing group effect from the amide, leads to the formation of a palladacycle. The final step is reductive elimination, which forms the desired C-C bond of the isoquinoline ring and regenerates the active Pd(0) catalyst.
-
Causality in Reagent Selection:
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): The choice of the palladium source is critical. Pd(OAc)₂ is often preferred for its high activity in C-H activation reactions.
-
Ligand (e.g., PPh₃, Buchwald-type ligands): Phosphine ligands are essential to stabilize the palladium catalyst, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.
-
Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to neutralize the acid generated during the reaction and to facilitate the C-H activation step, which is often the rate-determining step.
-
Solvent (e.g., DMF, Toluene): High-boiling polar aprotic solvents like DMF are commonly used to ensure solubility of the reactants and to allow the reaction to be heated to the temperatures required for C-H activation.
-
Featured Protocol: Pd-Catalyzed Synthesis of 1,3-Dimethylpyrimido[4,5-c]isoquinoline-2,4,6(1H,3H,5H)-triones
This protocol is adapted from a one-pot method for synthesizing pyrimido[4,5-c]isoquinolines from 6-amino-1,3-dimethyluracil and various 2-iodobenzoyl chlorides.[2]
Experimental Workflow Diagram
Caption: Workflow for the Pd-catalyzed synthesis of pyrimido[4,5-c]isoquinolines.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| 6-Amino-1,3-dimethyluracil | ≥98% | Sigma-Aldrich |
| 2-Iodobenzoyl chloride | ≥97% | Alfa Aesar |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-amino-1,3-dimethyluracil (1.0 mmol, 155 mg).
-
Add potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg).
-
Add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg) and triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg).
-
The flask is sealed with a septum, and the atmosphere is replaced with nitrogen (or argon) by evacuating and backfilling three times.
-
Expert Insight: An inert atmosphere is crucial. The Pd(0) species, which is the active catalyst, is sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and lead to lower yields.
-
-
Addition of Reagents:
-
Using a syringe, add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the flask.
-
Stir the mixture for 5 minutes at room temperature to ensure good suspension of the solids.
-
Slowly add the 2-iodobenzoyl chloride (1.1 mmol, 293 mg) via syringe. The reaction is often exothermic upon addition.
-
Trustworthiness Note: Adding the acid chloride slowly prevents a rapid exotherm, which could lead to side reactions.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 120 °C.
-
Allow the reaction to stir vigorously under the nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).
-
Fractions containing the desired product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield the pure pyrimido[4,5-c]isoquinoline derivative.
-
Strategy 2: The Friedländer Annulation
The Friedländer synthesis is a classic and powerful method for constructing quinoline and related heterocyclic systems.[7][8][9] In the context of our target molecule, a modified Friedländer annulation can be employed. This approach involves the condensation of a 5-acyl-6-aminopyrimidine derivative with a compound containing a reactive α-methylene group.[10][11]
Mechanistic Rationale: The reaction proceeds via an initial aldol-type condensation between the ketone (on the pyrimidine) and the enolate of the coupling partner. This is followed by a Schiff base formation (or vice-versa) between the amino group of the pyrimidine and the carbonyl of the partner.[7] The final step is an intramolecular cyclization and dehydration (aromatization) to furnish the fused pyrimido[4,5-c]isoquinoline core. The reaction can be catalyzed by either acid or base.[9]
Reaction Mechanism: Friedländer Annulation
Caption: Generalized mechanism of the Friedländer annulation for pyrimido[4,5-c]isoquinoline synthesis.
Strategy 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient route to complex molecules in a single step, aligning with the principles of green chemistry.[12] The synthesis of pyrimido[4,5-b]quinolines (isomeric to the target) has been successfully achieved via MCRs, and similar logic can be applied to the [4,5-c]isoquinoline system.[13][14][15] A typical MCR might involve an aminopyrimidine, an aldehyde, and a 1,3-dicarbonyl compound like dimedone.[13][15]
Advantages of MCRs:
-
Atom Economy: MCRs maximize the incorporation of atoms from the starting materials into the final product.
-
Step Economy: They reduce the number of synthetic steps, saving time, resources, and reducing waste.
-
Diversity: By varying the three components, a diverse library of compounds can be rapidly synthesized for screening purposes.
A common pathway involves an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization and dehydration.
Summary of Synthetic Strategies
| Strategy | Key Precursors | Core Reaction Type | Advantages | Considerations |
| Pd-Catalyzed Cyclization | 6-Aminouracil, 2-Halobenzoyl chlorides | Intramolecular C-H Arylation | High yields, good functional group tolerance | Requires expensive catalyst, inert atmosphere |
| Friedländer Annulation | 5-Acyl-6-aminopyrimidine, α-Methylene carbonyls | Condensation/Cyclodehydration | Classic, robust method, uses simple catalysts | May require harsh conditions (high temp/strong acid/base) |
| Multicomponent Reactions | Aminopyrimidine, Aldehyde, 1,3-Dicarbonyl | Cascade Reaction | High efficiency, step economy, diversity-oriented | Yields can be variable, potential for side products |
Conclusion and Future Outlook
The synthesis of pyrimido[4,5-c]isoquinolines from pyrimidine precursors is a dynamic field with multiple effective strategies at the disposal of the modern chemist. The choice of method depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. Palladium-catalyzed reactions offer precision and high yields for specific targets, while classical methods like the Friedländer annulation and modern multicomponent reactions provide powerful alternatives for library synthesis and process development. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile methods for constructing the pyrimido[4,5-c]isoquinoline scaffold will remain a key research focus.
References
- Gouda, M. A., et al. (2025). Synthesis, Reactions and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III). Letters in Organic Chemistry, 22(7).
- Amri, N., et al. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Mini-Reviews in Organic Chemistry, 22(8).
-
ResearchGate. (n.d.). Synthesis of pyrimido[5,4-c]isoquinolines 9, 20 and 21. [Link]
-
ResearchGate. (n.d.). Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines (Part III) | Request PDF. [Link]
-
Bohrium. (n.d.). synthesis-reactions-and-biological-activities-of-pyrimido-4-5-c-isoquinolines-part-iii - Ask this paper. [Link]
-
ACS Publications. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. [Link]
-
RSC Publishing. (n.d.). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
NIH. (n.d.). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. PMC. [Link]
-
Taylor & Francis Online. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]
-
PubMed. (1974). Pyrimido(4,5-c)isoquinolines. 2. Synthesis and biological evaluation of some 6-alkyl-,6-aralkyl-, and 6-aryl-1,3-diamino-7,8,9,10-tetrahydropyrimido(4,5-c)isoquinolines as potential folate antagnoists 1. Journal of Medicinal Chemistry, 17(12), 1272-6. [Link]
-
PubMed. (n.d.). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. [Link]
-
ACS Publications. (2007). Selective Benzopyranone and Pyrimido[2,1-a]isoquinolin-4-one Inhibitors of DNA-Dependent Protein Kinase: Synthesis, Structure−Activity Studies, and Radiosensitization of a Human Tumor Cell Line in Vitro. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimido[5,4-c]quinolines 140a–vvia Pictet–Spengler reaction from 2-amino-pyrimidine substrates 138a–c. [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Pyrimido(4,5-c)isoquinolines. 2. Synthesis and biological evaluation of some 6-alkyl-,6-aralkyl-, and 6-aryl-1,3-diamino-7,8,9,10-tetrahydropyrimido(4,5-c)isoquinolines as potential folate antagnoists 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Friedlaender Synthesis [organic-chemistry.org]
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- 12. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for alkylation with 2,4-Diamino-5-(bromomethyl)pyrimidine
An in-depth guide to the experimental procedures for alkylation with 2,4-Diamino-5-(bromomethyl)pyrimidine, tailored for researchers, scientists, and professionals in drug development. This document provides detailed protocols, mechanistic insights, and practical guidance for utilizing this versatile reagent in organic synthesis.
Introduction: The Synthetic Utility of this compound
This compound is a pivotal reagent in medicinal chemistry and organic synthesis. Its structure features a diaminopyrimidine core, a motif present in numerous biologically active compounds, including potent inhibitors of dihydrofolate reductase (DHFR). The key to its synthetic utility lies in the 5-(bromomethyl) group, which acts as a reactive electrophilic handle. This benzylic-like bromide is highly susceptible to nucleophilic substitution, making the molecule an excellent alkylating agent for a wide range of nucleophiles.
This guide will delve into the principles and practices of using this compound for the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in many pharmaceutical agents.
Reaction Mechanism and Core Principles
The alkylation reactions involving this compound predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this process, a nucleophile directly attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step.
Several factors are critical to the success and efficiency of these alkylation reactions:
-
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols or phenols. For weaker nucleophiles like phenols, deprotonation with a suitable base is essential to form the more reactive phenoxide anion.
-
Choice of Base: A base is often employed to deprotonate the nucleophile or to scavenge the HBr generated during the reaction. The choice of base is crucial to avoid side reactions. For sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred. For stronger acids or to drive the reaction to completion, stronger bases like sodium hydride (NaH) may be used, although with greater caution. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common for N-alkylation reactions.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal for S_N2 reactions. These solvents effectively solvate the counter-ion of the base but do not strongly solvate the nucleophile, thereby enhancing its reactivity.
-
Temperature Control: Most alkylations with this reagent can be conducted at room temperature or with gentle heating (40-80 °C) to increase the reaction rate. Higher temperatures should be avoided to minimize the potential for side reactions and decomposition.
Caption: General S_N2 alkylation mechanism.
Safety and Handling Precautions
As an alkylating agent and a brominated organic compound, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle this reagent in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[1]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1] Skin irritation may occur.[1]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common alkylation reactions. These should be considered as starting points and may require optimization based on the specific substrate.
Protocol 1: N-Alkylation of Amines
This procedure is suitable for the mono-alkylation of primary and secondary amines. The use of a non-nucleophilic base is recommended to prevent competition with the amine substrate.
Table 1: Reaction Parameters for N-Alkylation
| Parameter | Recommended Value/Reagent | Rationale |
| Amine Substrate | 1.0 equivalent | Limiting Reagent |
| Alkylating Agent | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Base | Triethylamine (TEA) or DIPEA (2.0-3.0 equiv.) | Scavenges HBr produced during the reaction. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvent to facilitate the S_N2 reaction. |
| Concentration | 0.1 - 0.5 M | A good starting point for solubility and reaction rate. |
| Temperature | Room Temperature to 50 °C | Gentle heating can increase the rate for less reactive amines. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate (1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to dissolve the amine.
-
Base Addition: Add triethylamine or DIPEA (2.0 equiv.) to the solution and stir for 5 minutes.
-
Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.1 equiv.) in a minimal amount of the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenols
This protocol describes the Williamson ether synthesis using a phenol as the nucleophile. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
Table 2: Reaction Parameters for O-Alkylation
| Parameter | Recommended Value/Reagent | Rationale |
| Phenol Substrate | 1.0 equivalent | Limiting Reagent |
| Alkylating Agent | 1.1 - 1.3 equivalents | Ensures complete consumption of the phenol. |
| Base | K₂CO₃ (1.5-2.0 equiv.) or NaH (1.2 equiv.) | K₂CO₃ is milder; NaH is for less acidic phenols. |
| Solvent | DMF or Acetone | Polar aprotic solvents are ideal. |
| Concentration | 0.1 - 0.5 M | Standard concentration range. |
| Temperature | Room Temperature to 80 °C | Heating is often necessary for this reaction.[2] |
| Reaction Time | 6 - 18 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add the phenol (1.0 equiv.) and potassium carbonate (1.5 equiv.).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF.
-
Addition of Alkylating Agent: Add this compound (1.1 equiv.) to the suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting phenol by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove DMF.[2]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
Protocol 3: S-Alkylation of Thiols
Thiols are excellent nucleophiles and readily react with this compound, often at room temperature. A mild base is sufficient to facilitate the reaction.
Table 3: Reaction Parameters for S-Alkylation
| Parameter | Recommended Value/Reagent | Rationale |
| Thiol Substrate | 1.0 equivalent | Limiting Reagent |
| Alkylating Agent | 1.0 - 1.1 equivalents | Reaction is typically fast and efficient. |
| Base | K₂CO₃ (1.5 equiv.) or TEA (1.5 equiv.) | A mild base is sufficient for deprotonation. |
| Solvent | THF, ACN, or DMF | Choice depends on substrate solubility. |
| Concentration | 0.1 - 0.5 M | Standard concentration range. |
| Temperature | 0 °C to Room Temperature | Reactions are often exothermic and may require initial cooling. |
| Reaction Time | 1 - 6 hours | Thiols react rapidly; monitor closely by TLC. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 equiv.) in the chosen solvent.
-
Base Addition: Add potassium carbonate (1.5 equiv.) or triethylamine (1.5 equiv.) and stir for 10-15 minutes.
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 equiv.) in the same solvent dropwise, potentially in an ice bath to control the initial reaction rate.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up:
-
Filter off any inorganic salts if a solid base was used.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up by partitioning the residue between an organic solvent and water.
-
-
Purification: Dry, filter, and concentrate the organic layer. Purify the resulting thioether by flash column chromatography.
Caption: A generalized workflow for alkylation reactions.
Analytical Monitoring and Characterization
Proper analysis is key to a successful synthesis.
-
Reaction Monitoring:
-
TLC: A simple and effective method. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product, being more polar than the alkylating agent but potentially less polar than a very polar nucleophile, will have a distinct Rf value.
-
LC-MS: Provides real-time confirmation of product formation by mass and helps identify any side products.[3]
-
-
Product Characterization:
-
NMR Spectroscopy (¹H & ¹³C): The most powerful tool for structural elucidation. Look for the disappearance of the nucleophile's N-H, O-H, or S-H proton and the appearance of a new singlet in the ¹H NMR spectrum around 4.0-5.0 ppm, corresponding to the newly formed methylene (-CH₂-) bridge.
-
Mass Spectrometry: Confirms the molecular weight of the desired product.
-
FTIR Spectroscopy: Can show the disappearance of O-H or N-H stretching bands from the starting material.[3]
-
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently strong base.- Low reaction temperature.- Inactive nucleophile. | - Switch to a stronger base (e.g., K₂CO₃ → NaH).- Increase the reaction temperature.- Confirm the quality of the nucleophile. |
| Multiple Products | - Dialkylation of primary amine.- C-alkylation vs. O-alkylation of phenols.[4]- Side reactions. | - Use a larger excess of the primary amine.- Modify the solvent or base to favor O-alkylation.- Lower the reaction temperature. |
| Starting Material Remains | - Insufficient reaction time.- Reversible reaction or equilibrium. | - Extend the reaction time.- Use a slight excess of the alkylating agent. |
| Product Decomposition | - Reaction temperature is too high.- Product is unstable to work-up conditions. | - Lower the reaction temperature.- Use a milder work-up procedure (e.g., avoid strong acids/bases). |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. By understanding the underlying S_N2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can successfully perform N-, O-, and S-alkylation reactions to generate diverse libraries of compounds for biological evaluation. The protocols and guidelines presented here offer a solid foundation for the practical application of this important synthetic tool.
References
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions - Benchchem.
- Application Notes and Protocols for the O- Alkylation of Phenols with 4 - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH.
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Analytical Characterization of 2,4-Diaminopyrimidine Products: Advanced Methods Using HPLC and LC-MS
Introduction: The Significance of 2,4-Diaminopyrimidine Core in Modern Therapeutics
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are investigated for a wide range of biological activities, including anti-tubercular and kinase inhibitory effects.[1][2][3] The precise analytical characterization of these compounds is paramount throughout the drug development lifecycle, from synthesis and formulation to metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for ensuring the identity, purity, and quantity of 2,4-diaminopyrimidine-based active pharmaceutical ingredients (APIs) and their related substances.
This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of 2,4-diaminopyrimidine products. It is designed for researchers, scientists, and drug development professionals seeking to implement and optimize these critical analytical techniques. The methodologies described herein are grounded in established scientific principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[4][5][6][7]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity and potency of 2,4-diaminopyrimidine products.[8][9] This technique separates compounds based on their hydrophobicity, leveraging a non-polar stationary phase and a polar mobile phase.[8][9]
Causality in Method Development: Key Considerations
The inherent polarity of the 2,4-diaminopyrimidine core presents a unique challenge in RP-HPLC: achieving adequate retention on conventional C18 columns, especially in highly aqueous mobile phases.[10][11][12] Understanding the interplay of various chromatographic parameters is crucial for developing a robust and reliable method.
-
Column Chemistry: While C18 columns are widely used, for highly polar 2,4-diaminopyrimidine analogues, specialized "aqueous stable" C18 phases or alternative chemistries like polar-embedded or phenyl-hexyl columns can provide enhanced retention and selectivity.[10] These stationary phases resist the phenomenon of "phase collapse" in highly aqueous mobile phases, ensuring reproducible retention times.[10]
-
Mobile Phase pH and Buffer Selection: The basic nature of the amino groups on the pyrimidine ring means that the mobile phase pH will significantly impact their ionization state and, consequently, their retention. A pH in the acidic range (typically 2.5-4.5) is often employed to ensure consistent protonation and good peak shape. Phosphate buffers are a common choice due to their appropriate buffering capacity in this range.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.[13] Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity for certain compounds. A gradient elution, starting with a low percentage of organic modifier and gradually increasing it, is typically necessary to elute the main compound and any less polar impurities within a reasonable timeframe.
Detailed HPLC Protocol: Purity Determination of a Generic 2,4-Diaminopyrimidine API
This protocol outlines a general-purpose gradient RP-HPLC method suitable for the purity analysis of a typical 2,4-diaminopyrimidine derivative. Method validation should be performed according to ICH Q2(R1) guidelines.[4][5][6][7]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,4-diaminopyrimidine sample.[14]
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), to create a stock solution of about 1 mg/mL.[14] Sonication may be used to ensure complete dissolution.[15]
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.[16]
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.[13][17][18]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides a good balance of resolution and backpressure. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 | Buffers the mobile phase for consistent ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B | Allows for the separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection Wavelength | 225 nm and 254 nm | Typical UV absorbance maxima for pyrimidine derivatives.[16] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
3. Data Analysis and System Suitability:
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include retention time reproducibility, peak asymmetry, and theoretical plates.
-
Purity Calculation: The purity of the sample is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Caption: HPLC Workflow for Purity Analysis.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the structural elucidation of impurities and the quantification of trace-level components.[19]
The Power of Mass Spectrometry in Characterization
Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds like 2,4-diaminopyrimidines, typically operating in positive ion mode to generate protonated molecules ([M+H]⁺).[20][21] Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion.[22][23]
-
In-Source Fragmentation: It is important to optimize ESI source parameters, such as the declustering potential or fragmentor voltage, to minimize in-source fragmentation, which can complicate data interpretation.[20]
-
Collision-Induced Dissociation (CID): In MS/MS, the protonated molecule is isolated and subjected to collision with an inert gas, leading to characteristic fragmentation patterns.[22] For 2,4-diaminopyrimidine derivatives, common fragmentation pathways often involve cleavages of substituents on the pyrimidine ring.[22]
Detailed LC-MS Protocol: Identification of an Unknown Impurity
This protocol provides a framework for using LC-MS to identify an unknown impurity detected during HPLC analysis.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. If the impurity is present at a very low level, a more concentrated sample may be necessary.[24]
2. LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC system for higher resolution and sensitivity | Provides sharper peaks and better separation. |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic solvent. |
| Gradient Program | Optimized based on the HPLC method | A faster gradient can be used for scouting. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures robust chromatography. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for basic compounds like 2,4-diaminopyrimidines. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Provides high-resolution mass data for accurate mass determination. |
| Scan Mode | Full Scan (m/z 100-1000) and Targeted MS/MS | Full scan for initial detection, MS/MS for structural elucidation. |
3. Data Interpretation:
-
Accurate Mass Measurement: The high-resolution mass spectrometer provides an accurate mass of the protonated impurity. This information is used to propose a molecular formula.
-
Fragmentation Analysis: The MS/MS spectrum of the impurity is analyzed to identify characteristic fragment ions. These fragments provide clues about the structure of the impurity, such as the loss of specific functional groups.
-
Comparison with API: The fragmentation pattern of the impurity is compared to that of the API to determine if it is a related substance (e.g., a degradation product, a starting material, or a byproduct of the synthesis).
Caption: LC-MS Workflow for Impurity Identification.
Conclusion: A Framework for Robust Analytical Control
The HPLC and LC-MS methodologies detailed in this guide provide a robust framework for the comprehensive analytical characterization of 2,4-diaminopyrimidine products. By understanding the underlying scientific principles and systematically optimizing experimental parameters, researchers and drug development professionals can ensure the quality, safety, and efficacy of these important therapeutic agents. Adherence to established validation guidelines is critical for generating reliable and defensible analytical data.
References
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- How to Prepare Sample for HPLC? - Mtoz Biolabs.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell.
- HPLC Sample Preparation - Organom
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- How to Prepare a Sample for HPLC Analysis | Greyhound Chrom
- Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purific
- QUANTIFICATION OF 2,4-DIAMINOPYRIMIDINE 3- OXIDE IN MARKETED HAIR GROWTH FORMULATION USING RP-HPLC | Request PDF - ResearchG
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Public
- QUANTIFICATION OF 2, 4-DIAMINOPYRIMIDINE 3- OXIDE IN MARKETED HAIR GROWTH FORMULATION USING RP-HPLC - Nirma University Journals.
- CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google P
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Polar Compounds | SIELC Technologies.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Labor
- Reversed Phase HPLC of Polar Compounds - Chromtech.
- Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed.
- Reversed Phase HPLC Columns - Phenomenex.
- Strategies for Mitigating In-Source Fragment
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH.
- In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI.
- ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides.
- Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule | Request PDF - ResearchG
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical applic
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC.
- 2,4-Diaminopyrimidine MK2 inhibitors.
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- 3. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 14. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
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- 20. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 22. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2,4-Diamino-5-Substituted Pyrimidine Libraries
Authored by: Gemini, Senior Application Scientist
Introduction
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its ability to form key hydrogen bond interactions with protein kinase hinges allows it to effectively mimic the purine core of ATP, leading to the development of numerous potent kinase inhibitors for oncology and other therapeutic areas.[1][2][3] The generation of combinatorial libraries based on this scaffold is a powerful strategy for the discovery of new chemical entities with tailored biological activities.[4][5]
2,4-Diamino-5-(bromomethyl)pyrimidine is a highly versatile building block for solid-phase synthesis (SPS). The bromomethyl group at the C5 position serves as a reactive handle for covalent attachment to a solid support, while the amino groups at the C2 and C4 positions provide points for diversification. This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the solid-phase synthesis of diversified pyrimidine libraries.
Core Principles and Strategic Considerations
The successful implementation of this compound in solid-phase synthesis hinges on a strategic approach to immobilization, diversification, and cleavage. The benzylic bromide functionality of the C5-bromomethyl group is a potent electrophile, making it ideal for attachment to nucleophilic resins.
Choice of Solid Support
For the immobilization of this compound, a resin with a nucleophilic linker is required. Wang resin , a polystyrene support functionalized with a p-alkoxybenzyl alcohol linker, is an excellent choice. The hydroxyl group of the Wang resin can act as a nucleophile to displace the bromide, forming a stable ether linkage. This linkage is stable to a wide range of reaction conditions used for diversification but can be readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), to release the final product with a C5-hydroxymethyl group.
Management of the Diamino Functionality
A key consideration is the nucleophilicity of the 2- and 4-amino groups. These groups could potentially compete with the resin's nucleophile in reacting with the bromomethyl group of another pyrimidine molecule, leading to oligomerization. Furthermore, for controlled diversification, it is often desirable to selectively functionalize one amino group over the other or to introduce different functionalities at each position. While direct immobilization without protection is possible under carefully controlled conditions, the use of protecting groups on the amino functions can offer greater control and prevent undesired side reactions. However, for the sake of a more streamlined synthesis, the following protocols will proceed without protection of the amino groups, relying on the higher reactivity of the benzylic bromide and the use of a solid support to minimize intermolecular reactions.
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the covalent attachment of this compound to Wang resin via an ether linkage.
Materials:
-
Wang resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound hydrobromide
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DMF (10 mL) and gently agitate for 1 hour to swell the resin.
-
Reagent Preparation: In a separate vial, dissolve this compound hydrobromide (2.5 mmol, 2.5 equiv.) in anhydrous DMF (5 mL). Add DIPEA (5.0 mmol, 5.0 equiv.) to neutralize the hydrobromide salt and activate the nucleophile.
-
Immobilization Reaction: Drain the DMF from the swollen resin. Add the solution of this compound and DIPEA to the resin. Gently agitate the mixture at 50 °C for 16-24 hours.
-
Washing: Drain the reaction mixture from the resin. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
The successful immobilization can be qualitatively monitored by the disappearance of the free hydroxyl groups on the resin using a colorimetric test (e.g., a negative chloranil test).
Diagram of Immobilization Workflow
Caption: Workflow for the immobilization of this compound on Wang resin.
Protocol 2: Diversification of Resin-Bound 2,4-Diaminopyrimidine
This protocol provides a general method for the acylation of the amino groups of the immobilized pyrimidine. This can be adapted for sulfonylation or other modifications.
Materials:
-
Immobilized 2,4-Diaminopyrimidine Resin
-
Carboxylic acid (3.0 equiv.)
-
HBTU (2.9 equiv.)
-
DIPEA (6.0 equiv.)
-
Anhydrous DMF
-
DCM
-
MeOH
Procedure:
-
Resin Swelling: Swell the immobilized pyrimidine resin (~0.2 mmol) in anhydrous DMF (5 mL) for 1 hour.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (0.6 mmol) and HBTU (0.58 mmol) in anhydrous DMF (2 mL). Add DIPEA (1.2 mmol) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring the Reaction: The completion of the reaction can be monitored using a Kaiser test. A negative result (yellow beads) indicates complete acylation of the primary amino groups.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under high vacuum.
This protocol can be repeated with a different carboxylic acid if sequential diversification of the two amino groups is desired, though this would require an initial protection/deprotection strategy for one of the amino groups.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized compound from the solid support.
Materials:
-
Diversified Pyrimidine Resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)
-
DCM
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried, diversified pyrimidine resin (~50 mg) in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (2 mL) to the resin. Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.[6][7]
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL) and then with DCM (2 x 1 mL). Combine all filtrates.
-
Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (10 mL). A precipitate of the crude product should form.
-
Purification: Centrifuge the mixture to pellet the solid. Decant the ether. Wash the pellet with cold diethyl ether (2 x 5 mL). Dry the crude product under vacuum. The product can be further purified by reverse-phase HPLC.
Diagram of the Overall Synthetic Strategy
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Design and Synthesis of Novel 2,4-Diaminopyrimidine Libraries: An Application Note for Drug Discovery
Introduction: The 2,4-Diaminopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The 2,4-diaminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a wide array of biological macromolecules. Its inherent ability to form multiple hydrogen bonds, mimicking the purine core of ATP, makes it an exceptional starting point for the design of potent and selective kinase inhibitors.[1] Kinases, a large family of enzymes that regulate virtually all cellular processes, are implicated in numerous diseases, most notably cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[2]
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, multi-step synthesis, characterization, and screening of novel 2,4-diaminopyrimidine-based compound libraries. The protocols and methodologies detailed herein are grounded in established chemical principles and validated through extensive field application, offering a robust framework for the discovery of next-generation therapeutics.
I. Design Principles for 2,4-Diaminopyrimidine Libraries
The successful design of a targeted compound library hinges on a deep understanding of the target's active site and the principles of molecular recognition. For kinase inhibitors, the design strategy often revolves around emulating the binding mode of ATP within the kinase hinge region.
A. Targeting the Kinase Hinge Region
The 2,4-diaminopyrimidine scaffold is adept at forming two crucial hydrogen bonds with the kinase hinge region, a short, flexible segment of the protein that connects the N- and C-lobes of the kinase domain. The N1 and the 2-amino group of the pyrimidine ring act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the ATP-binding pocket. This bidentate interaction provides a strong foundation for achieving high binding affinity.
B. Exploring Chemical Space through Strategic Substitution
To generate a library with diverse pharmacological properties, strategic modifications are introduced at key positions of the 2,4-diaminopyrimidine core.
-
C5-Position: Substitution at this position allows for the exploration of the ribose-binding pocket. Introducing various aryl or heteroaryl groups via cross-coupling reactions can significantly impact potency and selectivity.
-
C6-Position: This position often extends towards the solvent-exposed region of the active site. Modification here can be used to fine-tune physicochemical properties such as solubility and cell permeability.[3]
-
4-Amino Group: Derivatization of the 4-amino group can introduce additional interactions with the protein, potentially leading to increased potency and selectivity.
C. Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,4-diaminopyrimidine scaffold allows for the elucidation of structure-activity relationships (SAR), guiding the optimization of lead compounds. For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, it was found that a 5-carboxamide moiety on the pyrimidine ring is crucial for potent inhibition.[2] Furthermore, substitutions on an aryl ring attached at the C4-position can be explored to enhance cellular activity and metabolic stability.[4][5]
II. Synthesis of a Representative 2,4-Diaminopyrimidine Library
The following section details a robust and scalable synthetic route for the preparation of a diverse 2,4-diaminopyrimidine library. The workflow is divided into three main stages: synthesis of the key building block, diversification of the core scaffold, and purification of the final compounds.
A. Stage 1: Synthesis of the Key Intermediate: 2,4-Diamino-6-chloropyrimidine
The synthesis begins with the commercially available 2,4-diamino-6-hydroxypyrimidine, which is converted to the more reactive 2,4-diamino-6-chloropyrimidine. This chloro-substituted intermediate serves as a versatile handle for subsequent cross-coupling reactions.
Protocol 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
-
Reaction Setup: In a fume hood, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[6]
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 9 mL) to the flask.[6]
-
Reaction: Heat the mixture to 97 °C and stir for 17 hours.[6] The reaction should be monitored by TLC until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding the mixture to ice water with stirring.
-
Heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.[6]
-
Cool the solution and adjust the pH to 8 using a sodium hydroxide solution.[6]
-
Extract the product with ethyl acetate (3 x 150 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid (yield: ~85%).[6]
-
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Diamino-6-hydroxypyrimidine | 126.12 | 1.00 g | 7.93 |
| Phosphorus oxychloride | 153.33 | 9 mL | - |
| Sodium hydroxide | 40.00 | As needed | - |
| Ethyl acetate | 88.11 | 450 mL | - |
| Sodium sulfate | 142.04 | As needed | - |
B. Stage 2: Library Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is ideally suited for introducing a wide range of aryl and heteroaryl substituents at the C6-position of the pyrimidine core.
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol is designed for parallel synthesis in a 96-well plate format.
-
Reagent Preparation:
-
Prepare a stock solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., 1,4-dioxane).
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in the same solvent.
-
Prepare an array of aryl and heteroaryl boronic acids in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the boronic acid (1.1 equivalents).
-
Add the 2,4-diamino-6-chloropyrimidine solution (1.0 equivalent).
-
Add the catalyst and base solution.
-
Seal the plate and heat to the desired temperature (typically 80-100 °C) with stirring for 4-12 hours. The reaction should be monitored by LC-MS.
-
-
Work-up:
-
Cool the reaction plate to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to each well.
-
Shake the plate to partition the components.
-
Separate the organic layer and concentrate to dryness to obtain the crude product library.
-
Troubleshooting Suzuki Coupling:
-
Low or no yield: Ensure anhydrous conditions, as water can promote protodeboronation of the boronic acid.[7] The choice of palladium catalyst and ligand is critical; for electron-rich heteroaromatics, bulky, electron-rich phosphine ligands are often more effective.[7]
-
Side products: Dehalogenation of the starting material or homocoupling of the boronic acid can occur. Optimizing the base and reaction time can minimize these side reactions.[8]
C. Stage 3: Purification of the Compound Library
Purification of the synthesized library is essential to remove unreacted starting materials, reagents, and byproducts that could interfere with biological screening. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for high-throughput purification.[9][10]
Protocol 3: Preparative HPLC Purification
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[11]
-
Scale-Up: Scale the analytical method to a preparative scale by increasing the column diameter and flow rate.[1]
-
Purification:
-
Dissolve the crude product from each well in a suitable solvent (e.g., DMSO).
-
Inject the samples onto the preparative HPLC system.
-
Collect fractions corresponding to the target compound peak, often triggered by a combination of UV absorbance and mass spectrometry.[12]
-
-
Post-Purification Processing:
-
Combine the pure fractions for each compound.
-
Remove the HPLC solvents by lyophilization to obtain the final products as TFA salts.
-
III. Characterization and Quality Control
Rigorous characterization of the synthesized compounds is paramount to ensure their identity, purity, and concentration before biological screening. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC is employed for this purpose.
A. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compounds.
¹H NMR:
-
The aromatic protons on the pyrimidine ring typically appear as doublets in the range of δ 6.8-8.3 ppm.[13]
-
The amino protons (-NH₂) usually appear as a broad singlet between δ 5.5-7.0 ppm.[13][14]
¹³C NMR:
-
The carbon atoms of the pyrimidine ring are typically observed in the range of δ 80-170 ppm.[14] Carbons attached to nitrogen atoms are deshielded and appear at higher chemical shifts.[13]
Protocol 4: NMR Sample Preparation and Analysis
-
Dissolve approximately 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data and assign the peaks to the corresponding atoms in the molecule.
B. Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique for this class of molecules.
Fragmentation Patterns: The fragmentation of substituted pyrimidines is influenced by the nature and position of the substituents. Common fragmentation pathways include the loss of small neutral molecules from the substituents, followed by cleavage of the pyrimidine ring itself.[15][16]
Protocol 5: Mass Spectrometry Analysis
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer or analyze via LC-MS.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular ion peak ([M+H]⁺) with the calculated molecular weight.
C. Analytical HPLC
Analytical HPLC is used to determine the purity of the final compounds.
Protocol 6: Purity Analysis by HPLC
-
Use the analytical HPLC method developed for purification.
-
Inject a small amount of the purified compound.
-
Integrate the peak areas in the chromatogram.
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally required for biological screening.[17]
| Analysis | Purpose | Key Parameters |
| ¹H & ¹³C NMR | Structure Elucidation | Chemical Shift (δ), Coupling Constants (J) |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular Ion Peak ([M+H]⁺) |
| Analytical HPLC | Purity Assessment | Peak Area Percentage |
IV. High-Throughput Screening (HTS) for Kinase Inhibitors
Once the 2,4-diaminopyrimidine library has been synthesized and characterized, it is ready for high-throughput screening to identify potential kinase inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their sensitivity, robustness, and homogeneous format.[18][19]
A. TR-FRET Kinase Assay Principle
The HTRF® KinEASE™ assay, for example, measures the phosphorylation of a biotinylated substrate by a kinase.[20] A europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
B. Protocol 7: TR-FRET Kinase Assay for HTS
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X solution of the biotinylated substrate and ATP in assay buffer.
-
Prepare a 2X detection solution containing the europium-labeled antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction.[20]
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the compound library (in DMSO) and control wells into the assay plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of the 2X detection solution.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[18]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Normalize the data to controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).
-
Identify "hits" as compounds that cause a significant decrease in the TR-FRET signal.[17][21]
-
| Component | Concentration | Volume per well |
| Compound/Control | Varies | 5 µL |
| 2X Kinase | 2X final concentration | 5 µL |
| 2X Substrate/ATP | 2X final concentration | 5 µL |
| 2X Detection Mix | 2X final concentration | 5 µL |
| Total Volume | 20 µL |
V. Conclusion
The 2,4-diaminopyrimidine scaffold represents a highly fruitful starting point for the discovery of novel kinase inhibitors. The rational design of compound libraries based on this core, coupled with efficient synthetic and purification strategies, provides a powerful platform for identifying potent and selective drug candidates. The detailed protocols and methodologies presented in this application note offer a comprehensive and field-proven guide for researchers to successfully navigate the design, synthesis, and screening of 2,4-diaminopyrimidine libraries, ultimately accelerating the pace of drug discovery.
VI. References
-
Zhu, X., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(7), 1592. Retrieved from [Link]
-
Sharma, P., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
-
Zhang, T., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265.
-
Li, Y., et al. (2021). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 223, 113642.
-
Noolvi, M. N., et al. (2016). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. Retrieved from [Link]
-
Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Zhang, J. H., et al. (2007). HTRF® Kinase Assay Protocol. ResearchGate. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649.
-
Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. Retrieved from [Link]
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
Sicho, M., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 7(5), 859-871.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Retrieved from [Link]
-
Zhang, H., et al. (2021). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 25(16), 7695-7703.
-
Khan, Z. M., et al. (2018). Analysis of hit and anti-hit classes of screening data. ResearchGate. Retrieved from [Link]
-
Kopina, B. J., & Lauhon, C. T. (2012). Efficient preparation of 2,4-diaminopyrimidine nucleosides: total synthesis of lysidine and agmatidine. Organic Letters, 14(16), 4118-4121.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Schulz, M. H., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e107.
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Agilent. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
-
Zhu, X., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1467-1480.
-
Łępicka, K., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 596.
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. Retrieved from [Link]
-
Singh, S. K., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1094.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Diaminopyrimidine Intermediates
Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold in Medicinal Chemistry
The 2,4-diaminopyrimidine core is a privileged heterocyclic motif and a cornerstone in modern drug discovery.[1] Its remarkable versatility is rooted in its capacity to form critical hydrogen bond interactions with the hinge regions of various protein kinases and the active sites of enzymes such as dihydrofolate reductase.[1][2] This has led to the development of a wide array of therapeutic agents, from potent kinase inhibitors in oncology to antimicrobial and antimalarial drugs.[1][2] Notable examples include Fedratinib, a JAK2 and FAK inhibitor, and Trimethoprim, a widely used antibiotic.[1][2]
Given the therapeutic significance of this scaffold, the development of robust, efficient, and scalable synthetic routes to 2,4-diaminopyrimidine and its derivatives is of paramount importance for pharmaceutical manufacturing. This guide provides a detailed protocol for the industrial-scale synthesis of 2,4-diaminopyrimidine, focusing on the highly efficient condensation reaction between guanidine and β-alkoxyacrylonitriles. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into process safety, purification, and analytical characterization.
PART 1: Core Synthetic Strategy - Condensation of Guanidine with β-Ethoxyacrylonitrile
The most common and industrially viable method for the synthesis of unsubstituted 2,4-diaminopyrimidine involves the cyclocondensation of guanidine with a three-carbon electrophilic synthon, such as a β-alkoxyacrylonitrile.[2][3] This approach is favored for its high yields, operational simplicity, and the use of readily available starting materials.
Reaction Principle
The synthesis proceeds via a nucleophilic attack of the guanidine nitrogen onto the β-carbon of the β-ethoxyacrylonitrile, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrimidine ring. The reaction is typically carried out in a suitable solvent at elevated temperatures. While some older methods utilized a strong base as a condensation catalyst, it has been demonstrated that the reaction can proceed efficiently in the absence of such a catalyst, which simplifies the process and reduces waste streams.[3]
PART 2: Safety and Handling Protocols
Guanidine Hydrochloride: A Hazardous Substance
Guanidine and its salts, particularly guanidine hydrochloride, are key reagents in this synthesis and present notable health risks. Guanidine hydrochloride is harmful if swallowed or inhaled and causes skin and eye irritation.[4][5][6][7] Therefore, strict adherence to safety protocols is mandatory.
Key Safety Precautions:
-
Engineering Controls: All handling of guanidine hydrochloride powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[5][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against dust and splashes.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[8] Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A laboratory coat or disposable gown must be worn to protect skin and clothing.[4]
-
Respiratory Protection: In situations where dust generation cannot be fully controlled by engineering means, a suitable dust respirator should be used.[4]
-
-
Handling: Use tools like a spatula or scoop to transfer guanidine hydrochloride powder to avoid creating dust.[4] Keep containers tightly closed when not in use.[5]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[5] In case of skin contact, immediately flush with copious amounts of water.[5] If eye contact occurs, irrigate with clean, fresh water for at least 15 minutes, holding the eyelids apart.[5][6] Seek immediate medical attention in case of significant exposure.
PART 3: Detailed Scale-Up Synthesis Protocol
This protocol is based on an optimized procedure for the synthesis of 2,4-diaminopyrimidine from β-ethoxyacrylonitrile and guanidine.[3]
Materials and Equipment
-
Reagents:
-
β-Ethoxyacrylonitrile (min. 98% purity)
-
Guanidine (or Guanidine Hydrochloride)
-
Isopropanol (or other suitable solvent like acetonitrile)
-
Toluene
-
n-Heptane
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Distillation apparatus
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Experimental Workflow Diagram
Caption: Synthetic workflow for 2,4-diaminopyrimidine.
Step-by-Step Methodology
-
Reactor Setup: Charge a suitable reactor with a solution of β-ethoxyacrylonitrile (1.0 molar equivalent) in isopropanol. The concentration should be managed to maintain a stirrable slurry throughout the reaction.
-
Guanidine Solution Preparation: In a separate vessel, prepare a solution of guanidine (approximately 1.15 molar equivalents) in isopropanol. If starting from guanidine hydrochloride, it must be neutralized to the free base prior to reaction, for example, by reacting with an equivalent of sodium isopropoxide, followed by filtration of the resulting sodium chloride.
-
Reaction Initiation: Heat the reactor containing the β-ethoxyacrylonitrile solution to 68-70°C with stirring.
-
Guanidine Addition: Slowly add the guanidine solution to the heated reactor over a period of approximately 1.5 hours. Maintain the internal temperature between 68-70°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 69-70°C for an additional 2.5 hours.[3] During this time, the reaction mixture will typically turn light brown, and a yellow solid product will precipitate.
-
Solvent Removal: Once the reaction is deemed complete by in-process control (e.g., HPLC), distill off the solvent under atmospheric pressure until the internal temperature reaches approximately 98°C.[3]
-
Initial Purification and Isolation:
-
Cool the distillation residue. It will solidify into a yellow-brown crystal cake.
-
To remove unreacted β-ethoxyacrylonitrile, digest the residue in hot toluene (e.g., at 60°C for 1 hour).[3]
-
Alternatively, the residue can be digested in n-heptane at around 60°C for 1 hour.[3] This step is crucial for improving the purity of the crude product.
-
-
Filtration and Drying: Filter the solid product, wash with a small amount of the extraction solvent (toluene or n-heptane), and dry the solid under vacuum at a maximum temperature of 100°C to yield crude 2,4-diaminopyrimidine.
Reaction Mechanism
Caption: Mechanism of 2,4-diaminopyrimidine synthesis.
PART 4: Data Presentation and Analysis
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Rationale/Justification |
| Molar Ratio (Nitrile:Guanidine) | 1 : 1.1 to 1 : 1.5 | A slight excess of guanidine is used to drive the reaction to completion.[3] |
| Reaction Temperature | 50 - 100°C (Optimal: 68-70°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.[3] |
| Solvent | Isopropanol, Acetonitrile | Solubilizes the reactants to a sufficient degree and is relatively easy to remove post-reaction.[3] |
| Reaction Time | 2 - 4 hours | Typically sufficient for the reaction to reach completion at the optimal temperature.[3] |
| Crude Purity | 85 - 95% | Achievable with proper work-up to remove unreacted starting materials.[3] |
| Final Purity (after recrystallization) | > 97% | Recrystallization is an effective method for achieving high purity.[3] |
| Yield | 85 - 97% | This method is known for its high efficiency and yield.[3] |
Purification of 2,4-Diaminopyrimidine
The crude product, with a purity of 85-95%, can be further purified by recrystallization.[3] A common and effective method involves dissolving the crude material in an azeotropic mixture of acetonitrile and toluene, followed by the addition of more toluene to induce crystallization.[3] This process effectively removes residual impurities, yielding a product with a purity often exceeding 97%.
Analytical Characterization
To ensure the quality and purity of the final product, a combination of analytical techniques should be employed.
Table 2: Analytical Techniques for Product Characterization
| Technique | Purpose | Typical Parameters and Expected Results |
| HPLC-UV | Purity assessment and quantification of impurities. | Column: C18 reverse-phase; Mobile Phase: Gradient of water and acetonitrile or methanol; Detection: UV at ~230 nm. The main peak should correspond to the desired product with an area % of >98%.[9][10] |
| ¹H NMR | Structural confirmation and identification of solvent residues. | Solvent: DMSO-d₆ or CDCl₃. Expected signals will correspond to the aromatic proton and the two amino groups. Integration should be consistent with the structure.[11] |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation. | Ionization: Electrospray Ionization (ESI), positive mode. The observed m/z should correspond to the molecular weight of 2,4-diaminopyrimidine (110.12 g/mol ). |
| Melting Point | Identity and purity check. | The melting point should be sharp and consistent with literature values (approx. 148-150°C).[3] |
Conclusion
The synthesis of 2,4-diaminopyrimidine via the condensation of guanidine and β-ethoxyacrylonitrile is a robust and highly efficient method suitable for industrial scale-up. By understanding the underlying chemical principles, adhering to strict safety protocols, and implementing effective purification and analytical techniques, researchers and drug development professionals can reliably produce this critical pharmaceutical intermediate in high yield and purity. The protocols and data presented in this guide offer a comprehensive framework for the successful and safe large-scale synthesis of 2,4-diaminopyrimidine.
References
- Process for the preparation of 2,4-diaminopyrimidine.
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
- Preparation of 2,4-diaminopyrimidines.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. researchgate.net. [Link]
-
Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health (NIH). [Link]
- 2,4-diaminopyrimidine oxide preparation method.
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health (NIH). [Link]
-
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Pacific Northwest National Laboratory. [Link]
-
Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Institutes of Health (NIH). [Link]
-
2, 4-Diaminopyrimidine, min 98% (HPLC), 100 grams. CP Lab Safety. [Link]
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
QUANTIFICATION OF 2, 4-DIAMINOPYRIMIDINE 3- OXIDE IN MARKETED HAIR GROWTH FORMULATION USING RP-HPLC. Nirma University Journals. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health (NIH). [Link]
-
Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. National Institutes of Health (NIH). [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Development of Novel Guanidine–Bisurea Bifunctional Organocatalysts and their Application to Asymmetric α-Hydroxylation of Tetralone-derived β-Keto Esters. ResearchGate. [Link]
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- 10. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Evaluation of Pyrimidine Derivatives for Anticancer Activity
Introduction: The Significance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential for the synthesis of DNA and RNA.[1][2] This central role in nucleic acid metabolism has made pyrimidine analogs a cornerstone of cancer chemotherapy for decades.[3][4] Classic drugs like 5-Fluorouracil (5-FU) and Cytarabine (Ara-C) function as antimetabolites, competitively inhibiting key enzymes or incorporating themselves into DNA and RNA, ultimately leading to replication arrest and cell death in rapidly dividing cancer cells.[3][5][6]
Modern drug discovery has expanded beyond simple antimetabolites. Novel pyrimidine derivatives are now engineered to act as potent and selective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for controlling cell growth, differentiation, and survival.[7][8] Given this mechanistic diversity, a robust and logically structured in vitro testing cascade is essential to identify promising new pyrimidine-based drug candidates and elucidate their mechanisms of action.
This guide provides an integrated framework of application notes and detailed protocols for the systematic evaluation of novel pyrimidine derivatives, from initial cytotoxicity screening to mechanistic validation assays.
Strategic Workflow for In Vitro Evaluation
The assessment of a novel compound's anticancer potential is a tiered process. It begins with broad screening to determine general cytotoxicity and progresses to more focused assays to understand how the compound works. This approach ensures that resources are focused on the most promising candidates.
Below is a recommended workflow for characterizing pyrimidine derivatives.
Caption: A tiered workflow for evaluating pyrimidine derivatives.
Phase 1: Primary Cytotoxicity Screening – The MTT Assay
The first critical step is to determine whether a pyrimidine derivative exhibits cytotoxic or cytostatic effects against cancer cells. The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay for this purpose.[9][10]
3.1 Principle of the MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells.[10][12]
3.2 Protocol: MTT Cytotoxicity Assay
Materials:
-
Test Pyrimidine Derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., from the NCI-60 panel[13])
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, isopropanol, or a buffered SDS solution)[12]
-
Sterile 96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Harvest and count cells in their exponential growth phase. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11][14]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation System: Include the following controls in triplicate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, depending on the cell line's doubling time.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15] Visible purple precipitates (formazan) should form in the wells with viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[12]
-
Absorbance Reading: Measure the absorbance on a microplate reader at a wavelength of 570-590 nm.[9]
3.3 Data Analysis and Presentation The cytotoxicity is typically expressed as the IC50 value , which is the concentration of the compound that inhibits cell growth by 50%.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Untreated - Absorbance_Blank)] x 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
Table 1: Example IC50 Data for a Pyrimidine Derivative (Compound X)
| Cell Line | Tissue of Origin | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT-116 | Colon Cancer | 3.1 |
| DU-145 | Prostate Cancer | 8.9 |
Phase 2: Mechanistic Elucidation Assays
Once a compound demonstrates potent cytotoxicity, the next step is to understand its mechanism of action. Key questions to address are: Does it induce programmed cell death (apoptosis)? Does it interfere with cell division (cell cycle)? Does it prevent the cancer cells from moving (migration)?
Apoptosis Detection by Annexin V / Propidium Iodide (PI) Staining
4.1.1 Principle of the Assay This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues, marking early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity—characteristic of late apoptotic and necrotic cells—where it intercalates with DNA and fluoresces brightly.
4.1.2 Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and a 1X Binding Buffer)[19]
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the pyrimidine derivative (at its IC50 and 2x IC50 concentrations) for a relevant time period (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[18]
4.1.3 Data Interpretation The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[19]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[19]
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris (often a smaller population).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
4.2.1 Principle of the Assay Many pyrimidine analogs function by disrupting DNA synthesis or mitosis, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[5] This assay quantifies the DNA content of cells within a population.[20] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[20] Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells actively synthesizing DNA in the S phase have a DNA content between 2n and 4n. By fixing cells, treating them with RNase to prevent PI from binding to RNA, and staining with PI, flow cytometry can be used to generate a histogram of DNA content, revealing the distribution of cells across the different cycle phases.[21][22]
4.2.2 Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
PI staining solution (containing PI, Triton X-100 for permeabilization, and RNase A)[23]
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the pyrimidine derivative as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] It is crucial to have a single-cell suspension before adding ethanol to prevent clumping.[21]
-
Storage: Fixed cells can be stored at 4°C for at least 2 hours or up to several weeks.[22]
-
Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 0.5 - 1 mL of PI/RNase staining solution.[21]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[23]
-
Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
4.2.3 Data Analysis and Presentation The data is visualized as a histogram of fluorescence intensity. Software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: Logic of cell cycle analysis by PI staining and flow cytometry.
Table 2: Example Cell Cycle Distribution Data for Compound Y
| Treatment | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| Compound Y (10 µM) | 20.1% | 15.3% | 64.6% |
This data suggests Compound Y induces a strong G2/M arrest.
Cell Migration Assessment by Wound Healing (Scratch) Assay
4.3.1 Principle of the Assay The wound healing, or scratch, assay is a straightforward and cost-effective method to study collective cell migration in vitro.[24][25] A "wound" or cell-free gap is created in a confluent monolayer of cells.[26] The ability of the cells at the edge of the gap to migrate and close the wound over time is monitored using microscopy.[25] This assay provides a qualitative and quantitative measure of a compound's ability to inhibit cell migration, a process crucial for cancer metastasis.[26]
4.3.2 Protocol: Wound Healing Assay
Materials:
-
Cells seeded in a 24-well or 12-well plate
-
Sterile p200 pipette tip or a dedicated wound-making tool[25][27]
-
Culture medium, potentially with a mitosis inhibitor (e.g., Mitomycin C) to ensure observed effects are due to migration, not proliferation.[26]
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a multi-well plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the well. Apply consistent, firm pressure to ensure a clean, cell-free gap.[25]
-
Washing: Gently wash the well with PBS or fresh medium to remove dislodged cells and debris.
-
Treatment: Add fresh medium containing the pyrimidine derivative at non-lethal concentrations (e.g., IC50/4 or lower). Include a vehicle control.
-
Imaging: Immediately capture an image of the wound at time T=0. Place the plate back in the incubator.
-
Time-Lapse Monitoring: Capture images of the same wound field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[25]
4.3.3 Data Analysis The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using software like ImageJ.
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] x 100
The results are then plotted over time to compare the migration rates between treated and control cells.
Conclusion and Future Directions
This guide outlines a foundational in vitro workflow for characterizing the anticancer activity of novel pyrimidine derivatives. Positive results from this cascade—potent cytotoxicity, induction of apoptosis or specific cell cycle arrest, and inhibition of migration—provide a strong rationale for advancing a compound to more complex studies. These can include target validation through western blotting or kinase profiling, evaluation in 3D culture models (spheroids), and ultimately, in vivo efficacy studies in animal models. By employing this systematic and self-validating approach, researchers can efficiently identify and characterize the next generation of pyrimidine-based cancer therapeutics.
References
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BenchSci. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]
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National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bio-protocol. (n.d.). Cell migration assay (wound healing assay). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine and Purine Antimetabolites. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Wound Healing Assay. Retrieved from [Link]
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National Institutes of Health. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An introduction to the wound healing assay using live-cell microscopy. Retrieved from [Link]
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MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]
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Wikipedia. (n.d.). NCI-60. Retrieved from [Link]
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IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]
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National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]
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Norecopa. (2019, June 4). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
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Cell-based assays for evaluating 2,4-diaminopyrimidine inhibitors
An In-Depth Guide to Cell-Based Assays for the Evaluation of 2,4-Diaminopyrimidine Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds are pivotal in the development of therapeutics for oncology and inflammatory diseases. Moving a promising compound from a biochemical hit to a clinical candidate, however, requires rigorous evaluation within a physiological context. Cell-based assays are indispensable for this transition, providing critical insights into a compound's true potential by assessing its activity in the complex milieu of a living cell. This guide provides a strategic framework and detailed protocols for deploying a cascade of cell-based assays to comprehensively characterize 2,4-diaminopyrimidine kinase inhibitors, ensuring robust, reproducible, and translatable results.
The Strategic Imperative for Cell-Based Assays
While initial high-throughput screening (HTS) of compound libraries often relies on purified, recombinant enzymes in biochemical assays, these systems lack physiological relevance.[1][2] Cell-based assays bridge this critical gap.[3][4] They provide a more accurate representation of how a compound will behave in a living system, where factors like cell permeability, efflux pumps, intracellular competition with high concentrations of ATP, and off-target effects can dramatically influence efficacy.[5] For kinase inhibitors, this is particularly crucial, as the intracellular ATP concentration (millimolar range) is significantly higher than that used in most biochemical assays, often leading to a rightward shift in potency (lower potency) in cellular environments.[6] Therefore, a well-designed cell-based assay cascade is not just a validation step but a core component of the discovery and optimization process.[7]
Key Advantages of Cell-Based Assays:
-
Biological Relevance : Assays are conducted within a living cellular environment, preserving native protein complexes, signaling pathways, and compartmentalization.[4]
-
Mechanism of Action (MOA) Insights : They allow for the investigation of a compound's effect on downstream signaling events, confirming its intended mechanism of action.[8][9]
-
Assessment of Cellular Potency : Determines the effective concentration required to elicit a biological response, accounting for cellular uptake and metabolism.
-
Early Toxicity and Viability Profiling : Enables the simultaneous evaluation of a compound's therapeutic effect and its general cytotoxicity, helping to prioritize candidates with a favorable therapeutic window.[7][10]
A Hierarchical Assay Cascade for Inhibitor Evaluation
A structured, tiered approach is the most efficient method for evaluating a set of inhibitors. This cascade moves from broad, high-throughput functional readouts to specific, mechanistic assays that confirm target engagement and downstream pathway modulation.
Caption: A tiered workflow for evaluating 2,4-diaminopyrimidine inhibitors.
Tier 1: Assessing Cellular Viability and Proliferation
The first and most fundamental cellular assay measures the overall effect of an inhibitor on cell health and growth.[10] This provides a functional readout of the compound's combined on-target and potential off-target cytotoxic or cytostatic effects.[11] A common and robust method for this is the measurement of intracellular ATP levels, as ATP is a key indicator of metabolically active, viable cells.[12]
Protocol: ATP-Based Luminescent Cell Viability Assay
Principle: This homogeneous "add-mix-measure" assay uses a thermostable luciferase to quantify ATP from lysed cells.[11] The resulting luminescent signal is directly proportional to the number of viable cells in culture.
Materials:
-
Target cell line (e.g., NCI-H1975 for EGFR T790M inhibitors[13][14])
-
Cell culture medium and supplements
-
White, opaque-walled 96-well or 384-well microplates suitable for luminescence
-
2,4-diaminopyrimidine inhibitor stock solution (in DMSO)
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in culture medium to a pre-determined optimal density.
-
Dispense the cell suspension into the wells of the microplate (e.g., 80 µL for a 96-well plate).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2,4-diaminopyrimidine inhibitor in culture medium. It is critical to maintain a constant, low percentage of DMSO across all wells (typically ≤0.5%).
-
Include appropriate controls: "cells + medium with DMSO" (vehicle control, 100% viability) and "cells + potent cytotoxic agent" (e.g., staurosporine, positive control for cell death).
-
Add the diluted compounds to the corresponding wells (e.g., 20 µL to make a final volume of 100 µL).
-
Incubate for a duration relevant to the target's biology (e.g., 48-72 hours for proliferation effects).
-
-
Assay Readout:
-
Equilibrate the plate and the luminescent viability reagent to room temperature.
-
Add the viability reagent to each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Normalize the data to controls: % Viability = (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background) * 100.
-
Plot % Viability against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Viability (should be ~100%) | 101.2% |
| Bottom Plateau | Minimum % Viability | 5.4% |
| LogIC₅₀ | Log of the inhibitor concentration at the inflection point | -7.3 |
| IC₅₀ | Concentration of inhibitor that causes 50% reduction in viability | 50 nM |
| Hill Slope | Steepness of the dose-response curve | -1.1 |
| R² | Goodness of fit of the curve | 0.995 |
Tier 2: Confirming Target Engagement and Mechanism
A reduction in cell viability is a promising start, but it does not prove that the inhibitor is acting through its intended target. Target engagement assays are essential to confirm that the compound physically interacts with its kinase target inside the cell.[5]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: This assay quantifies compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[15] A target kinase is expressed as a fusion with NanoLuc® Luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, its proximity to NanoLuc® generates a BRET signal. A competing inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[16]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding the NanoLuc®-kinase fusion protein of interest.[17] Allow 18-24 hours for expression.[18]
-
Alternatively, use pre-engineered stable cell lines.
-
Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium to a concentration of 2x10⁵ cells/mL.[18]
-
-
Compound and Tracer Addition:
-
In a 96-well white plate, add the 2,4-diaminopyrimidine inhibitor at various concentrations.
-
Add the NanoBRET™ tracer at a fixed, optimized concentration to all wells.
-
Dispense 38 µL of the cell suspension into each well.[18]
-
-
Incubation and Readout:
-
Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound/tracer binding to reach equilibrium.[18]
-
Prepare the Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor (to ensure signal is from intact cells).[15]
-
Add 20 µL of the substrate solution to each well.[18]
-
Read the plate within 20 minutes on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., 450 nm for donor and 610 nm for acceptor).[18]
-
Data Analysis and Interpretation:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against inhibitor concentration.
-
Fit to a 4PL curve to determine the IC₅₀, which in this context represents the apparent cellular affinity of the inhibitor for its target.[19] This provides direct evidence of target engagement.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is based on the principle of ligand-induced thermal stabilization.[20] The binding of an inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.[21] By heating cells treated with the inhibitor, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining, one can determine target engagement.[22]
Step-by-Step Methodology:
-
Treatment and Heating:
-
Culture cells to ~80% confluency and treat with the inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using a method like Western Blot, ELISA, or mass spectrometry.
-
Plot the percentage of soluble protein remaining against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[20]
-
Downstream Signaling: Phosphorylation Assay
For kinase inhibitors, the ultimate proof of efficacy is the inhibition of substrate phosphorylation.[16] This can be measured by quantifying the phosphorylation status of a known downstream target of the kinase.
Principle: After treating cells with the inhibitor, cell lysates are prepared and the level of a specific phospho-protein is measured using a phospho-specific antibody. This can be done via Western Blot for lower throughput or by using plate-based methods like ELISA for higher throughput.
Example: EGFR Signaling Pathway Many 2,4-diaminopyrimidine compounds are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly the T790M mutant found in non-small cell lung cancer (NSCLC).[13][23][24] Inhibition of EGFR should lead to a decrease in the phosphorylation of downstream effectors like AKT and ERK.
Caption: Inhibition of the EGFR signaling pathway by a 2,4-diaminopyrimidine compound.
Assay Validation and Self-Validating Systems
For any cell-based assay to be trustworthy, it must be properly validated. Key parameters include:
-
Specificity : The assay should measure the intended biological activity. For example, in a phosphorylation assay, the antibody must be specific to the phosphorylated form of the target.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[25]
-
Accuracy : The closeness of the test results to the true value.[25]
-
Robustness : The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Signal Window (Z'-factor) : For HTS, the Z'-factor is a statistical measure of the separation between the positive and negative controls. A Z' > 0.5 is considered excellent for screening.
By employing a cascade that includes both a direct measure of target binding (e.g., NanoBRET™) and a functional downstream readout (e.g., phosphorylation or viability), the system becomes self-validating. A compound that shows potent activity in both assays provides high confidence that its observed cellular phenotype is a direct result of on-target activity.
Conclusion
The successful development of 2,4-diaminopyrimidine inhibitors relies on a deep understanding of their behavior in a complex cellular environment. The strategic deployment of a multi-tiered cell-based assay cascade provides this crucial insight. By moving from broad functional screens to direct target engagement and specific downstream signaling assays, researchers can build a comprehensive profile of their compounds. This approach enables data-driven decisions, facilitates the optimization of potent and selective candidates, and ultimately increases the probability of translating a promising molecule into an effective therapeutic.
References
- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.
- Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
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- Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays.
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
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Jia, Y., et al. (2015). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
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Jia, Y., et al. (2014). Discovery of selective and noncovalent diaminopyrimidine-based inhibitors of epidermal growth factor receptor containing the T790M resistance mutation. Journal of Medicinal Chemistry. Retrieved from [Link]
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Cheng, H., et al. (2017). Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Jia, Y., et al. (2015). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. OSTI.GOV. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
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Gaber, N. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]
- Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays.
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Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Aok, K., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Potential Therapeutic Targets of 4-N-methyl-5-nitropyrimidine-2,4-diamine and Related 2,4-Diaminopyrimidine Analogs.
- Promega Corporation. (n.d.). NanoBRET Target Engagement Intracellular HDAC Assay Technical Manual #TM483.
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Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
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Beck, J. N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]
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Ching, A. L., et al. (2011). 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PLoS Neglected Tropical Diseases. Retrieved from [Link]
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
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Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). High throughput screening : methods and protocols. Retrieved from [Link]
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Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Anderson, D. R., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
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PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Diaminopyrimidine. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Al-Jarf, I. A., et al. (2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Molecules. Retrieved from [Link]
-
Rosowsky, A., et al. (2003). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, S., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 2,4-Diamino-5-(bromomethyl)pyrimidine Synthesis
Welcome to the technical support resource for the synthesis of 2,4-Diamino-5-(bromomethyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key precursor for numerous therapeutic agents, including the antibacterial drug Trimethoprim, achieving high yield and purity in its synthesis is paramount.[1][2][3] This document addresses common challenges encountered during its preparation, providing in-depth, experience-driven solutions and optimized protocols.
The most prevalent synthetic route involves the bromination of the benzylic-like methyl group of a pyrimidine precursor. A common and effective method is the radical bromination of 2,4-Diamino-5-(hydroxymethyl)pyrimidine or a related 5-methylpyrimidine derivative using a reagent like N-Bromosuccinimide (NBS).[4][5][6]
Core Synthesis Pathway: Radical Bromination
The diagram below illustrates the fundamental transformation from the hydroxymethyl precursor to the target bromomethyl compound, a reaction typically initiated by radicals.
Caption: General workflow for synthesizing this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue stemming from several potential sources. A systematic evaluation of your reaction parameters is the best approach.
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Incomplete Bromination: The conversion of the starting material to the product may be inefficient. The Wohl-Ziegler reaction, which describes the allylic or benzylic bromination using NBS, is a radical chain reaction.[4] Its efficiency is highly dependent on proper initiation and propagation.
-
Causality: Insufficient radical initiator (like AIBN or benzoyl peroxide) or premature decomposition of the initiator can stall the reaction. The reaction also requires thermal energy or UV irradiation to initiate the formation of the bromine radical from NBS.[4]
-
Solution: Ensure you are using a suitable amount of radical initiator (typically 1-10 mol%). Check the age and storage conditions of your initiator. Initiate the reaction by refluxing the solvent and ensure the temperature is maintained. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reagent and Solvent Quality: This reaction is highly sensitive to impurities, especially water.
-
Causality: N-Bromosuccinimide can degrade over time, appearing yellow or brown due to the formation of molecular bromine (Br₂).[7] This can lead to non-selective, ionic bromination pathways instead of the desired radical substitution, creating unwanted side products. Water in the solvent can hydrolyze the desired bromomethyl product back to the starting hydroxymethyl alcohol or react with NBS.
-
Solution: Use freshly recrystallized NBS for best results.[4] It can be purified by recrystallization from hot water (e.g., 10 g NBS in 100 mL water at 90-95°C), followed by thorough drying.[4] Always use anhydrous solvents.
-
-
Side Reactions and Product Degradation: The product itself is a reactive molecule.
-
Causality: Over-bromination can occur, leading to the formation of di- or even tribromomethyl pyrimidines.[8] The electron-rich diaminopyrimidine ring system can also undergo undesired electrophilic substitution if reaction conditions are not well-controlled. Furthermore, the product is a reactive alkylating agent and can potentially polymerize or react with nucleophilic sites on other molecules in the mixture under prolonged heating.
-
Solution: Carefully control the stoichiometry, using only a slight excess of NBS (1.05-1.1 equivalents). Avoid unnecessarily long reaction times; stop the reaction as soon as TLC indicates full consumption of the starting material.
-
-
Workup and Isolation Losses: The product is often isolated as a hydrobromide salt, which can have high solubility in polar solvents.[9][10]
-
Causality: During aqueous workup, a significant amount of the product can be lost to the aqueous phase if it is in its protonated salt form.
-
Solution: Minimize the use of water during workup. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product. Alternatively, after filtering the succinimide byproduct, the solvent can be evaporated directly, and the crude product can be purified by other means like crystallization from a non-polar solvent system.
-
Q2: My post-reaction TLC shows multiple spots. How do I identify and minimize these impurities?
The presence of multiple spots indicates a mixture of starting material, product, and byproducts. Identifying these is key to optimizing the reaction.
| Impurity | Probable Cause | Recommended Action |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, ensure adequate temperature (reflux), or slightly increase equivalents of NBS and radical initiator. |
| Over-brominated Products | Excess NBS or prolonged reaction time. | Use a maximum of 1.1 equivalents of NBS. Monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| Hydrolyzed Product | Presence of water in the reaction. | Use anhydrous solvents and dry glassware. Recrystallize NBS to ensure it is dry. |
| Succinimide | Inherent byproduct of NBS reactions. | This is expected. It is a solid that can often be removed by filtration from the cooled reaction mixture. |
| Ring-Brominated Isomers | Non-selective bromination due to ionic conditions (presence of HBr). | Use a radical scavenger or a non-polar solvent to favor the radical pathway. Ensure NBS is pure. |
Q3: What is a reliable, optimized protocol for the bromination using NBS?
The following protocol provides a robust starting point for the synthesis. It incorporates best practices to maximize yield and purity.
Caption: Optimized workflow for the NBS bromination of 2,4-Diamino-5-(hydroxymethyl)pyrimidine.
Q4: The isolated this compound appears to be unstable. What are the correct handling and storage procedures?
Your observation is correct; the product is inherently reactive and requires careful handling to prevent decomposition.
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Chemical Instability: As a benzylic-type halide, the bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack. It is particularly sensitive to hydrolysis, which converts it back to the hydroxymethyl precursor. It is also sensitive to light and heat.
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Recommended Storage: For long-term stability, the compound should be stored as its hydrobromide salt.[10] This form is generally a more stable, crystalline solid. Store the product in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C.[10] Proper storage can ensure stability for ≥ 4 years.[10]
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Handling: When handling the compound, work quickly and avoid prolonged exposure to atmospheric moisture. It is best to use the material in the subsequent synthetic step as soon as possible after its preparation and purification.
References
- Bergmeyer, et al. "Biochemical reagents." Methods of Enzymatic Analysis. Academic Press, 1965. 967-1037.
- Bose, D. Subhas; Narsaiah, A. Venkat. Journal of Chemical Research - Part S, 2001, # 1, p. 36 - 38.
- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis. Molecular Pharmacology, 1(2), 126-136.
- Falco, E. A., et al. (1951). 2,4-Diaminopyrimidines as antimalarials. III. 5-Aryloxy- and 5-alkoxy-2,4-diaminopyrimidines. Journal of the American Chemical Society, 73(8), 3758-3762.
-
Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]
-
Basicmedical Key. (2016). Trimethoprim. Retrieved from [Link]
- Google Patents. (2017). A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate. CN107382877A.
- HETEROCYCLES, Vol. 51, NO. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
-
National Center for Biotechnology Information. (2019). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Retrieved from [Link]
-
The Paton Group. (n.d.). N-Bromosuccinimide (NBS). Common Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Request PDF. Retrieved from [Link]
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- 2. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]
- 10. caymanchem.com [caymanchem.com]
Common side reactions with 2,4-Diamino-5-(bromomethyl)pyrimidine
Welcome to the technical support center for 2,4-Diamino-5-(bromomethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the use of this versatile reagent. Our focus is on anticipating and resolving specific experimental issues to ensure the success of your synthetic endeavors.
I. Core Reactivity and Stability Profile
This compound is a highly functionalized building block, prized for its reactive bromomethyl group, which serves as an excellent electrophile for nucleophilic substitution reactions. The diaminopyrimidine core is electron-rich, influencing the overall reactivity and stability of the molecule. Understanding the interplay of these features is critical to troubleshooting unforeseen side reactions. The bromomethyl group is highly susceptible to displacement by a wide range of nucleophiles, making it a valuable tool for introducing the diaminopyrimidine moiety into target molecules.[1] However, this high reactivity also predisposes the compound to certain side reactions and degradation pathways if not handled under optimal conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when working with this compound, providing explanations for the underlying chemistry and actionable troubleshooting steps.
FAQ 1: My reaction is showing multiple spots on TLC, and the desired product yield is low. What are the likely side products?
Answer:
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue stemming from the high reactivity of the bromomethyl group and the nucleophilic nature of the diamino-pyrimidine ring itself. Several side reactions can occur concurrently with your desired transformation.
Potential Side Reactions:
-
Self-alkylation/Dimerization: The amino groups of one molecule can act as nucleophiles, attacking the bromomethyl group of another molecule. This leads to the formation of dimers or even oligomers, which are often less soluble and can complicate purification.
-
Hydrolysis of the Bromomethyl Group: If there is residual water in your reaction mixture or solvents, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 2,4-Diamino-5-(hydroxymethyl)pyrimidine. This byproduct can be difficult to separate from the desired product due to similar polarities.
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Reaction with Solvent: Nucleophilic solvents, such as alcohols or even dimethylformamide (DMF) at elevated temperatures, can react with the bromomethyl group.[2] For instance, in methanol, you might observe the formation of the corresponding methyl ether.
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Over-alkylation: If your nucleophile has multiple reactive sites, or if the reaction conditions are too harsh, you may see the addition of more than one pyrimidine unit to your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple spots on TLC.
Detailed Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Control Stoichiometry: Use a slight excess of your nucleophile to favor the desired reaction over self-alkylation. However, a large excess may lead to over-alkylation.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid its reaction with the bromomethyl group.
-
Solvent Selection: Choose a non-nucleophilic, aprotic solvent. Acetonitrile, tetrahydrofuran (THF), or dichloromethane are often good choices. Avoid protic solvents like alcohols unless they are the intended reactant.
FAQ 2: I am observing the formation of a highly polar byproduct that remains at the baseline of my TLC plate. What could this be?
Answer:
A highly polar, immobile spot on the TLC plate often indicates the formation of a salt. Given the basic nature of the amino groups on the pyrimidine ring, the formation of a hydrobromide salt is a likely possibility.
Mechanism of Salt Formation:
During the nucleophilic substitution reaction, a bromide ion (Br-) is liberated. This can then protonate one of the amino groups on another molecule of this compound, forming the corresponding hydrobromide salt. This is especially prevalent if the reaction is run under neutral or slightly acidic conditions.
Caption: Formation of hydrobromide salt as a byproduct.
Troubleshooting and Prevention:
-
Use of a Base: The most effective way to prevent salt formation is to include a non-nucleophilic base in the reaction mixture to act as a scavenger for the HBr that is formed. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Work-up Procedure: If salt formation has already occurred, a basic aqueous work-up (e.g., washing with a saturated solution of sodium bicarbonate) will neutralize the salt and allow for the extraction of the free base form of your compounds into an organic solvent.
FAQ 3: My purified product seems to degrade over time, even in storage. How can I improve its stability?
Answer:
The stability of this compound and its derivatives can be a concern due to the lability of the bromomethyl group.[1]
Factors Affecting Stability:
-
Light Sensitivity: Like many halogenated organic compounds, this reagent can be sensitive to light, which can promote the formation of radical species and lead to decomposition.
-
Moisture: As mentioned, the bromomethyl group is susceptible to hydrolysis.
-
Temperature: Elevated temperatures can accelerate decomposition.
Recommended Storage and Handling:
| Condition | Recommendation | Rationale |
| Light | Store in an amber vial or a container protected from light. | To prevent photochemical degradation. |
| Temperature | Store at low temperatures (2-8 °C is often recommended). | To slow down the rate of decomposition.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture. |
| Purity | Ensure the material is of high purity before storage. | Impurities can sometimes catalyze decomposition. |
For Purified Products: If your final product still contains a reactive functional group, similar storage precautions should be taken. If the product is an intermediate, it is often best to use it immediately in the next synthetic step.
III. Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general framework for the reaction of this compound with a generic nucleophile (Nu-H).
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Addition of Reactants: Add the nucleophile (1.1 eq) to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral species (e.g., an amine or alcohol), add a non-nucleophilic base (1.2 eq, e.g., DIPEA or K2CO3).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. References
-
National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
LookChem. (n.d.). Cas 89446-58-2, this compound. [Link]
-
Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
Sources
Technical Support Center: Purification of 2,4-Diamino-5-(bromomethyl)pyrimidine
Welcome to the technical support center for the purification of crude 2,4-Diamino-5-(bromomethyl)pyrimidine and its salts. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this compound, ensuring high purity and yield for your downstream applications.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you might encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My crude product is a dark, oily residue instead of a solid. What could be the cause and how do I proceed?
Answer:
The appearance of a dark, oily crude product often points to several potential issues during the synthesis, primarily related to decomposition or the presence of significant impurities.
Probable Causes:
-
Excessive Reaction Temperature: The bromomethyl group is highly reactive and can be prone to decomposition or side reactions at elevated temperatures. Overheating during the bromination of the methyl precursor can lead to the formation of polymeric byproducts.
-
Presence of Acidic Impurities: Residual acid from the bromination step can catalyze degradation of the product.
-
Solvent-Related Impurities: In some synthetic routes, high-boiling point solvents like DMF, if used at high temperatures, can decompose and contribute to impurities.[1]
Recommended Solutions:
-
Initial Characterization: Before attempting purification, it is crucial to get a preliminary assessment of your crude material. Run a Thin Layer Chromatography (TLC) to visualize the number of components. A suitable mobile phase for diaminopyrimidine derivatives can be a mixture of dichloromethane and methanol.[2][3]
-
Aqueous Work-up: If you haven't already, perform a thorough aqueous work-up. Dissolve the oily residue in a suitable organic solvent like ethyl acetate and wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acids. Follow this with a brine wash to remove excess water.
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Conversion to a Salt: this compound can be converted to its hydrobromide or sulfate salt, which are often more crystalline and easier to handle.[4][5] Treatment with a solution of HBr in a suitable solvent can facilitate precipitation of the hydrobromide salt. The sulfate salt can be precipitated from an aqueous solution by adding sulfuric acid.[4]
-
Column Chromatography: If the product is still oily after the work-up, column chromatography is the recommended next step. A silica gel column using a gradient elution of dichloromethane and methanol is a good starting point.[2][3]
Question 2: I am seeing multiple spots on my TLC plate after purification by recrystallization. How can I improve the purity?
Answer:
Observing multiple spots on a TLC plate after recrystallization indicates that the chosen solvent system is not effective at selectively crystallizing the desired product while leaving impurities in the mother liquor.
Probable Causes:
-
Inappropriate Recrystallization Solvent: The solvent may be too good at dissolving both the product and the impurities, or it may not provide a significant difference in solubility between them at different temperatures.
-
Co-precipitation of Impurities: If the crude product is highly impure, impurities can sometimes co-precipitate with the desired compound.
-
Product Degradation: The heating required for recrystallization might be causing some degradation of the heat-sensitive bromomethylpyrimidine.
Recommended Solutions:
-
Solvent Screening for Recrystallization: A systematic approach to finding the right solvent is key. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures thereof). An ideal solvent will dissolve the compound when hot but show poor solubility when cold. For diaminopyrimidine derivatives, aqueous methanol or ethanol has been shown to be effective.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
Charcoal Treatment: If your product has colored impurities, adding activated charcoal to the hot solution before filtration can help adsorb them.[4]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the most reliable method for separating closely related impurities.
Question 3: My yield is very low after column chromatography. What are the likely reasons and how can I improve it?
Answer:
Low recovery from column chromatography is a common issue and can often be rectified by optimizing the chromatographic conditions.
Probable Causes:
-
Product Adsorption on Silica Gel: The basic amino groups on the pyrimidine ring can strongly interact with the acidic silica gel, leading to irreversible adsorption and tailing.
-
Inappropriate Solvent System: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column.
-
Product Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Recommended Solutions:
-
Deactivating the Silica Gel: To minimize strong interactions, you can use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a volatile base like triethylamine (typically 0.1-1%).
-
Optimizing the Mobile Phase: Use TLC to find the optimal solvent system that gives your product an Rf value between 0.2 and 0.4. This generally provides the best separation. A common mobile phase for this class of compounds is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[2][3]
-
Using a Different Stationary Phase: If basic deactivation of silica is insufficient, consider using a different stationary phase, such as alumina (basic or neutral), which may have different selectivity and reduce product adsorption.
-
Dry Loading: If your product is not very soluble in the initial mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of the column.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
A1: Due to the reactive nature of the bromomethyl group, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Long-term storage at -20°C is recommended.
Q2: Is this compound stable in solution?
A2: The stability of the compound in solution depends on the solvent and the pH. In protic solvents, especially under neutral or basic conditions, the bromomethyl group is susceptible to nucleophilic substitution by the solvent or other nucleophiles present. For analytical purposes, it is best to prepare fresh solutions and use them promptly.
Q3: What are the potential impurities I should look out for?
A3: Potential impurities can arise from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted 2,4-diamino-5-methylpyrimidine: The starting material for the bromination reaction.
-
Dibrominated species: Over-bromination can lead to the formation of dibrominated byproducts.
-
Hydroxymethyl derivative: Hydrolysis of the bromomethyl group will yield 2,4-diamino-5-(hydroxymethyl)pyrimidine. This is a common impurity if the product is exposed to water for extended periods.
-
Polymeric materials: Formed due to intermolecular reactions, especially at high temperatures.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an effective purification method, particularly for polar compounds that are difficult to purify on normal-phase silica gel. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent(s) should be determined by preliminary solubility tests.
Step-by-Step Methodology:
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
This protocol outlines a general method for purification by silica gel column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary) and carefully load it onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Application | Stationary Phase | Recommended Mobile Phase (v/v) | Notes |
| TLC Analysis | Silica Gel 60 F254 | Dichloromethane:Methanol (95:5 to 80:20) | Adjust the ratio to achieve optimal separation. |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 0-10% Methanol in Dichloromethane | A shallow gradient is often more effective for separating closely related impurities. The addition of 0.1% triethylamine can improve peak shape. |
| Reverse-Phase TLC | C18-functionalized silica | Water:Acetonitrile (with 0.1% Formic Acid) | Useful for monitoring the progress of reverse-phase purification. |
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Caption: Decision workflow for purification strategy.
References
- English, J. P., & Jackson, P. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
-
Khan, M. S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]
- Hoffer, M. (1960). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S. Patent No. 4,115,650. Washington, DC: U.S.
- A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)
- Hausheer, F. H., & Reddy, D. (1998). Process for making y-methylene-10-deazaaminopterin (MDAM).
-
Wang, Y., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
- Process for the preparation of 2,4-diamino-5-formylamino-6-hydroxypyrimidine. (1989). U.S.
-
Wang, S., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
-
Barberis, C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]
-
Lin, S.-F., et al. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(7), 12343-12367. [Link]
-
Khan, M. S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(14), 9537-9550. [Link]
-
Robins, M. J., & Uznanski, B. (1981). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]
-
Seela, F., & Muth, H.-P. (1988). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Justus Liebigs Annalen der Chemie, 1988(9), 875-879. [Link]
-
Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337-29344. [Link]
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 4. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]
- 5. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2,4-Diaminopyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2,4-diaminopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis, optimize your reaction conditions, and achieve high yields of pure product.
Introduction: The Chemistry of 2,4-Diaminopyrimidine Synthesis
The 2,4-diaminopyrimidine core is a vital pharmacophore found in a wide array of therapeutic agents, including antifolates like pyrimethamine and antimicrobials.[1][2] Its synthesis is a cornerstone of many medicinal chemistry programs. The most common synthetic routes involve the cyclocondensation of a three-carbon electrophile with guanidine. While seemingly straightforward, these reactions are often plagued by issues such as low yields, competing side reactions, and purification challenges. This guide provides practical, experience-driven solutions to these common hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in 2,4-diaminopyrimidine synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Purity and Stoichiometry:
-
Guanidine Reactivity: Guanidine is hygroscopic and can absorb atmospheric CO2 to form guanidine carbonate. Ensure you are using high-purity guanidine hydrochloride or nitrate and a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium methoxide) to generate the free base in situ.[3][4] An excess of guanidine (1.5-2 equivalents) can often drive the reaction to completion.[5]
-
Electrophile Quality: The three-carbon precursor (e.g., malononitrile, cyanoacetaldehyde, ethyl cyanoacetate) should be pure. Impurities can lead to unwanted side reactions.[6]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical for reactant solubility and reaction rate.[6] While alcohols like ethanol or methanol are commonly used, especially when using sodium alkoxides as a base, other solvents can be effective.[3][4][7] For instance, in some protocols, dimethyl sulfoxide (DMSO) has been used effectively.[1]
-
Temperature Control: While heating is often necessary to drive the cyclization, excessive temperatures can lead to decomposition of reactants or the desired product. Monitor the reaction temperature closely. A typical reflux in ethanol is a good starting point.[3][4] For reactions involving volatile components like ammonia, a sealed vessel is recommended to maintain pressure and concentration.[7]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[6]
-
-
Work-up and Purification:
-
Product Solubility: 2,4-diaminopyrimidine and its salts can have significant water solubility, leading to losses during aqueous work-ups.[7] When isolating the product, it is often beneficial to precipitate it as a less soluble salt, such as the sulfate, by adding sulfuric acid or a concentrated sulfate solution.[7] The free base can then be liberated by neutralization with an alkali.[7]
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Extraction: After liberating the free base, efficient extraction into an organic solvent like ethyl acetate is crucial.[7] Multiple extractions will ensure maximum recovery.
-
Question 2: I am observing a significant amount of a byproduct that is difficult to separate from my desired 2,4-diaminopyrimidine. How can I identify and minimize its formation?
Answer: Byproduct formation is a common issue, often arising from competing reaction pathways.
-
Identifying the Byproduct: The nature of the byproduct depends on your starting materials.
-
From Malononitrile and Guanidine: A potential byproduct is the formation of oligomeric species or incompletely cyclized intermediates.
-
From Ethyl Cyanoacetate and Guanidine: This reaction can yield 2,4-diamino-6-hydroxypyrimidine as the main product if not carefully controlled.[3][4] Subsequent chlorination and reduction steps would be necessary to obtain 2,4-diaminopyrimidine.
-
Hantzsch-type Dihydropyridine Formation: In reactions involving aldehydes and β-ketoesters, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (which can be formed from urea decomposition at high temperatures).[6]
-
-
Minimizing Byproduct Formation:
-
Control of Stoichiometry: Carefully controlling the molar ratios of your reactants can favor the desired reaction pathway.
-
Order of Addition: In some cases, the order in which reagents are added can influence the product distribution. For instance, adding the guanidine solution to the activated electrophile can sometimes minimize side reactions.[6]
-
Temperature Optimization: As mentioned, lower reaction temperatures can sometimes suppress the formation of undesired byproducts.[6]
-
pH Control: Maintaining the optimal pH throughout the reaction is critical. For instance, in the synthesis of 5-nitroso-2,4,6-triaminopyrimidine from malononitrile and guanidine, controlling the pH below 6.9 is crucial for the formation of the desired intermediate.[8]
-
Question 3: My reaction appears to have stalled and is not proceeding to completion. What steps can I take to push the reaction forward?
Answer: A stalled reaction can be frustrating, but there are several strategies to try.
-
Catalyst Inefficiency: If you are using a catalyst, its activity may be compromised.
-
Lewis or Brønsted Acids: In some pyrimidine syntheses, a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6] Ensure your acid catalyst is not neutralized by other components in the reaction mixture.
-
Heterogeneous Catalysts: If using a reusable heterogeneous catalyst, it may require regeneration to restore its activity.[6]
-
-
Insufficient Activation: The electrophilic partner may not be sufficiently activated for the cyclization to occur efficiently.
-
Re--evaluate Reaction Conditions:
-
Increase Temperature: A moderate increase in temperature may provide the necessary activation energy to overcome the reaction barrier. However, be mindful of potential decomposition.
-
Extend Reaction Time: Some cyclizations are inherently slow and may simply require a longer reaction time to reach completion.[6] Continue to monitor the reaction by TLC or HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,4-diaminopyrimidine on a lab scale?
A1: One of the most well-established and reliable methods is the condensation of guanidine with a suitable three-carbon precursor. A common route starts with the reaction of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine.[3][4] This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl3), to give 2,4-diamino-6-chloropyrimidine.[1] The final step is the reductive dehalogenation of the 6-chloro substituent, often achieved through catalytic hydrogenation (e.g., using Pd/C).
Q2: Are there any one-pot methods available for the synthesis of 2,4-diaminopyrimidines?
A2: Yes, one-pot, multicomponent reactions are highly desirable for their efficiency. The Biginelli reaction, for example, is a classic one-pot synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[5] Guanidine-based Biginelli reactions, often facilitated by microwave irradiation, can provide rapid access to functionalized 2-aminopyrimidines.[5]
Q3: What are the key safety precautions to consider during 2,4-diaminopyrimidine synthesis?
A3: As with any chemical synthesis, a thorough risk assessment should be conducted.[3]
-
Guanidine Salts: Guanidine hydrochloride and nitrate are irritants. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus Oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with extreme caution.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
Pressurized Reactions: When using a sealed vessel for reactions with volatile components, ensure the vessel is rated for the expected temperature and pressure.[7]
Q4: How can I effectively purify the final 2,4-diaminopyrimidine product?
A4: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for obtaining highly pure crystalline products. A suitable solvent or solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
-
Salt Formation and Liberation: As mentioned in the troubleshooting section, precipitating the product as a salt (e.g., sulfate) can be an excellent purification step, as it often crystallizes readily, leaving impurities in the solution.[7] The pure free base can then be regenerated.
-
Chromatography: For small-scale syntheses or when dealing with difficult-to-separate impurities, column chromatography on silica gel or another suitable stationary phase can be employed.[1]
-
Activated Charcoal Treatment: To remove colored impurities, treating a solution of the product with activated charcoal before crystallization can be effective.[7]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a procedure in Organic Syntheses.[3]
-
Prepare Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium (1 g atom) in anhydrous ethanol (250 mL).
-
Add Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
Prepare Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this, add guanidine hydrochloride (1.02 moles).
-
Isolate Guanidine Free Base: Filter the mixture to remove the precipitated sodium chloride.
-
Reaction: Add the clear filtrate containing the guanidine free base to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the reaction mixture under reflux for 2 hours.
-
Work-up: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Isolation: Upon cooling, the product will crystallize. Collect the solid by filtration.
Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol is based on a general procedure for the chlorination of hydroxypyrimidines.[1]
-
Reaction Setup: In a fume hood, add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride (POCl3).
-
Heating: Stir the mixture and heat it to approximately 100 °C for several hours.
-
Quenching: After the reaction is complete, cool the mixture and carefully quench it by slowly adding it to ice water.
-
Hydrolysis: Heat the aqueous solution to hydrolyze any remaining POCl3.
-
Neutralization and Extraction: Adjust the pH to 8 with a base (e.g., NaOH) and extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the product.
Data Summary
| Parameter | Effect on Yield | Effect on Purity | Key Considerations |
| Guanidine Stoichiometry | An excess often increases yield. | Can lead to more basic impurities if not removed. | Use 1.5-2.0 equivalents relative to the electrophile. |
| Base | Strong base (e.g., NaOEt) is crucial. | Incomplete reaction if base is weak or insufficient. | Ensure anhydrous conditions for alkoxide bases. |
| Temperature | Higher temperatures increase reaction rate. | Can lead to decomposition and byproduct formation. | Optimize for each specific reaction; monitor by TLC/HPLC. |
| Solvent | Affects solubility and reaction rate. | Can influence byproduct profile. | Anhydrous alcohols are common and effective. |
Visualizing the Process
Reaction Mechanism: Guanidine Condensation with a β-Ketoester Derivative
A logical flow for diagnosing and resolving low reaction yields.
References
- English, J. P., & Clark, J. H. (1947). U.S. Patent No. 2,416,617. U.S.
-
Wang, B., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2949. [Link]
-
VanAllan, J. A. (1955). 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses, 35, 37. [Link]
- Li, J., & Wang, X. (2024). U.S. Patent Application No. 18/123,456. U.S.
-
Adole, V. A., et al. (2023). Efficient Synthesis of Dihydropyrimidine Hybrids via Guanidine-Based Biginelli Reaction. ChemistrySelect, 8(15). [Link]
-
Reddy, G. O., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Applied Mathematics, 3(6), 1-6. [Link]
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
- Traube, W. (1904). Ueber die Synthese des 2,4,6-Triaminopyrimidins. Berichte der deutschen chemischen Gesellschaft, 37(4), 4544-4546.
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
- E. C. Taylor, O. Vogl and C. C. Cheng in J. Am. Chem. Soc. 81, 2442 (1959).
-
Zhang, P., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 12(11), 1055-1062. [Link]
-
Ferris, J. P., et al. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(3-5), 383-384. [Link]
-
PrepChem. (n.d.). Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. Retrieved from [Link]
-
European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]
-
Gein, V. L., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(19), 6296. [Link]
-
European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 748. [Link]
-
Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1692. [Link]
- European Patent Office. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
AccessMedicine. (n.d.). Purine & Pyrimidine Metabolism. Retrieved from [Link]
- European Patent Office. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 8. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
Stability issues of 2,4-Diamino-5-(bromomethyl)pyrimidine in solution
Technical Support Center: 2,4-Diamino-5-(bromomethyl)pyrimidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive intermediate. Here, we address common stability issues encountered when handling this compound in solution, providing troubleshooting advice and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My solution of this compound turned yellow/brown upon dissolution or during my reaction. What is happening?
Answer:
This is the most frequently reported issue and typically indicates degradation of the compound. This compound is inherently reactive due to the bromomethyl group, which is an excellent leaving group. Discoloration is often a visual indicator of one or more of the following degradation pathways:
-
Self-Condensation/Polymerization: The most probable cause in concentrated solutions. The electrophilic bromomethyl group of one molecule can react with the nucleophilic amino groups of another. This process forms dimers, oligomers, and eventually complex polymeric structures, which are often colored.
-
Hydrolysis/Solvolysis: If your solvent contains trace amounts of water (a common impurity in solvents like DMF and DMSO), the bromomethyl group can be hydrolyzed to a hydroxymethyl group, releasing hydrobromic acid (HBr). The HBr produced can further catalyze degradation and contribute to discoloration. If using an alcohol-based solvent (e.g., methanol, ethanol), a similar process called solvolysis will occur, forming an ether linkage.[1]
-
Oxidation: While less common, prolonged exposure to air can lead to the oxidation of the electron-rich aminopyrimidine ring, contributing to the formation of colored byproducts.
Troubleshooting & Prevention:
-
Solvent Purity is Critical: Always use anhydrous solvents with low water content. Consider using freshly opened bottles of high-purity solvent or drying the solvent using appropriate methods (e.g., molecular sieves) immediately before use.
-
Work at Low Temperatures: Prepare the solution at a low temperature (e.g., 0 °C or below) to minimize the rate of degradation reactions. Perform your subsequent reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Dilute Solutions: Whenever possible, work with dilute solutions to reduce the probability of intermolecular reactions (self-condensation).
-
Inert Atmosphere: Prepare the solution and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[2]
-
Immediate Use: Prepare solutions of this compound immediately before use. Do not store it in solution, even at low temperatures, for extended periods.
Issue 2: My reaction yield is low and inconsistent. I suspect the starting material is degrading. How can I confirm this and what should I do?
Answer:
Low and variable yields are a classic sign of starting material degradation. The reactive bromomethyl group is susceptible to nucleophilic attack from various sources, reducing the amount of active reagent available for your desired transformation.
Root Cause Analysis & Verification:
-
Solvolysis: As mentioned, reaction with solvent molecules (water, alcohols) is a primary culprit.[1] Protic solvents will readily displace the bromide. Polar aprotic solvents are generally preferred, but must be anhydrous.
-
Reaction with Bases: If your reaction conditions involve a base, especially a strong one, it can deprotonate the amino groups, increasing their nucleophilicity and promoting self-condensation. The base itself can also act as a nucleophile, attacking the bromomethyl group.
-
Purity of Solid Material: The solid material itself can degrade over time if not stored correctly. Some suppliers recommend storing the solid at -20°C.[3][4]
Troubleshooting & Protocol Validation:
-
Step 1: Purity Check: Before starting your reaction, check the purity of your solid this compound using an appropriate analytical method like ¹H NMR or HPLC. Look for the appearance of new peaks, particularly the signal corresponding to the hydroxymethyl derivative (CH₂OH) which would appear at a different chemical shift than the bromomethyl (CH₂Br) protons.
-
Step 2: Solvent Selection: Re-evaluate your choice of solvent. If possible, switch to a less reactive, anhydrous, aprotic solvent. The table below provides a general guide.
-
Step 3: Base Selection: If a base is required, choose a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or DIPEA) and add it slowly at a low temperature.
-
Step 4: Controlled Addition: Instead of adding all reagents at once, consider slowly adding the this compound solution to the reaction mixture containing the other reactants. This keeps the instantaneous concentration of the pyrimidine derivative low, minimizing side reactions.
Table 1: Solvent Suitability for this compound
| Solvent Class | Examples | Suitability | Rationale & Key Considerations |
| Protic | Water, Methanol, Ethanol | Poor | Highly reactive via solvolysis.[1] Avoid unless it is a reactant. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good to Fair | Good solvating power, but must be strictly anhydrous. Trace water leads to hydrolysis. |
| Aprotic Non-Polar | Toluene, THF, Dichloromethane | Good | Less reactive with the solute. May have limited solubility. THF can contain peroxides. |
Issue 3: I am trying to perform a reaction with a nucleophile, but I am getting a complex mixture of products. How can I improve selectivity?
Answer:
A complex product mixture arises because multiple sites on this compound are reactive. Your nucleophile is likely competing with side reactions.
Understanding the Reactivity:
The molecule has two main reactive sites:
-
C5-Methylene Carbon: This is the primary electrophilic site, where the bromide is attached. It is susceptible to Sₙ2 attack by nucleophiles.
-
N2 and N4 Amino Groups: These are nucleophilic and can react with electrophiles. They are also the sites of self-condensation reactions.
Workflow for Improving Selectivity:
The following diagram illustrates a decision-making process to troubleshoot selectivity issues.
Caption: Decision workflow for improving reaction selectivity.
Detailed Steps:
-
Temperature Control: Ensure the reaction is performed at the lowest practical temperature to favor the desired kinetic product over undesired side reactions.
-
Nucleophile Reactivity: A highly reactive nucleophile at a sufficient concentration will favor the desired Sₙ2 reaction over the slower self-condensation pathway.
-
Protecting Groups: If self-condensation is the major side reaction, consider temporarily protecting the 2- and 4-amino groups. Acetyl or Boc protecting groups are common choices. This strategy completely prevents the amino groups from acting as nucleophiles, directing all reactivity to the bromomethyl site. The protecting groups can be removed in a subsequent step.
General Handling and Storage Protocol
To maintain the integrity and reactivity of this compound, adhere to the following guidelines.
Solid Compound Storage:
-
Temperature: Store in a freezer at -20°C for long-term stability.[3][4]
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air.[2][5] Consider storing in a desiccator.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[5][6]
Solution Preparation and Handling Workflow:
Caption: Recommended workflow for preparing solutions.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Weigh the required amount of solid quickly and reseal the container promptly.
-
Dissolution: Add the solid to a pre-cooled, anhydrous solvent under an inert atmosphere (N₂ or Ar).
-
Usage: Use the freshly prepared solution immediately. Do not store for later use.
By understanding the inherent reactivity of this compound and implementing these careful handling and troubleshooting procedures, you can significantly improve the reliability and success of your synthetic protocols.
References
-
Basicmedical Key. (2016, August 27). Trimethoprim. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). 4-Amino-5-(bromomethyl)-2-methylpyrimidine Dihydrobromide. Retrieved from [Link]
-
PubMed. (n.d.). 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Retrieved from [Link]
- Google Patents. (n.d.). CN101328138B - Preparation of trimethoprim.
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
Sources
Navigating the Challenges of N-Alkylation in Pyrimidine Synthesis: A Technical Support Guide
For Immediate Release
Shanghai, China – January 11, 2026 – As a leading authority in synthetic chemistry, we are proud to launch a comprehensive technical support center dedicated to addressing a persistent challenge in pyrimidine synthesis: the formation of undesired N-alkylation side products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions, and expert insights to enhance selectivity and optimize reaction outcomes.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the inherent nucleophilicity of the ring nitrogen atoms often leads to a mixture of N-alkylated and sometimes O-alkylated products, complicating purification and reducing the yield of the desired regioisomer. This guide provides a systematic approach to understanding and controlling these side reactions.
Troubleshooting Guide: Minimizing N-Alkylation Side Products
This section addresses specific issues encountered during pyrimidine synthesis in a practical question-and-answer format.
Question 1: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I improve regioselectivity for the desired isomer?
Answer: Achieving regioselectivity between the N1 and N3 positions is a common hurdle. The relative nucleophilicity of these nitrogens is influenced by steric and electronic factors of the pyrimidine ring itself, as well as the reaction conditions. Here’s a breakdown of strategies to steer the alkylation to your target position:
-
Steric Hindrance: The introduction of bulky substituents at a specific nitrogen can sterically hinder alkylation at that site, thereby favoring reaction at the less hindered nitrogen.
-
Protecting Groups: A highly effective strategy is the use of protecting groups. For instance, to achieve selective N3-alkylation of uracil, the N1 position can be protected with a Boc group, which can later be removed under mild conditions.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent plays a critical role. For instance, in the alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, the selectivity between N- and O-alkylation is driven by the substituent at the 6-position of the pyrimidine ring. The use of a less polar, aprotic solvent and a bulky, non-nucleophilic base may favor alkylation at a specific nitrogen.
-
Phase Transfer Catalysis (PTC): For 3,4-dihydropyrimidine-2(1H)-ones, selective N1-alkylation can be achieved under solvent-less, mild phase transfer catalytic conditions using tetrabutylammonium hydrogen sulfate and 50% aqueous NaOH.
-
-
Chelation Control: In the case of pyrimidine 2'-deoxynucleosides, choosing an appropriate solvent can lead to unexpected regioselectivity, potentially avoiding the need for protection-deprotection steps. This is attributed to the combined effects of low dielectric constant and possible sodium chelation by the nucleoside.
Question 2: I'm observing significant O-alkylation in addition to N-alkylation. How can I favor N-alkylation?
Answer: The competition between N- and O-alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The nitrogen atoms are generally softer nucleophiles than the oxygen atom.
-
Choice of Alkylating Agent: Hard electrophiles, such as methyl sulfate, tend to react with the harder oxygen nucleophile, while softer electrophiles favor the softer nitrogen nucleophiles. The nature of the leaving group on the alkylating agent also influences selectivity.
-
Solvent Effects: The solvent can significantly influence the N- vs. O-alkylation ratio. For example, the lithium salts of certain 4-methoxy- and 4-acetylamino-2(1H)-pyrimidinones undergo highly chemoselective N1-methylation with methyl sulfate in dry dioxane, whereas using DMF as a solvent leads to competitive O2-alkylation.
-
Catalyst System: The use of specific catalysts can direct the reaction towards the desired product. For example, a heterogeneous catalyst system of ammonium sulfate coated on hydrothermal carbon (AS@HTC) has been shown to efficiently promote N1-alkylation of pyrimidines with high selectivity, avoiding O-alkylation side products.
Question 3: My reaction is sluggish, and upon forcing conditions (higher temperature, longer reaction time), I see an increase in di-alkylation products. How can I drive the reaction to completion without over-alkylation?
Answer: This is a classic challenge of balancing reactivity and selectivity.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction once the starting material is consumed to prevent the formation of di-alkylated products.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the alkylating agent will invariably favor di-substitution.
-
Catalyst Optimization: Ensure your catalyst is active and used in the optimal amount. For instance, in the AS@HTC catalyzed N-alkylation, the catalyst loading was found to be a critical parameter for achieving high yield and selectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes provide a rapid and efficient way to achieve the desired transformation, often with shorter reaction times and higher yields, which can minimize the formation of side products.
Frequently Asked Questions (FAQs)
What is the fundamental reason for the prevalence of N-alkylation side products in pyrimidine synthesis?
The pyrimidine ring contains two nitrogen atoms which are inherently nucleophilic due to the presence of lone pairs of electrons. In many pyrimidine derivatives, these nitrogen atoms are more nucleophilic than the carbon atoms of the ring, leading to preferential attack by electrophilic alkylating agents at the nitrogen positions.
How do electron-withdrawing or electron-donating groups on the pyrimidine ring affect N-alkylation?
Electron-withdrawing groups on the pyrimidine ring decrease its overall nucleophilicity, making N-alkylation more challenging and often requiring stronger bases and more reactive alkylating agents. Conversely, electron-donating groups can enhance the nucleophilicity of the ring nitrogens, potentially leading to faster reaction rates but also an increased risk of over-alkylation if not properly controlled.
Are there any "golden rules" for choosing a solvent to control N-alkylation?
While there are no universal "golden rules," some general principles apply. Aprotic solvents are often preferred to avoid protonation of the pyrimidine nitrogen, which would deactivate it towards alkylation. The polarity of the solvent can also play a key role in influencing the regioselectivity of the reaction. As mentioned earlier, less polar solvents can sometimes favor a specific regioisomer. Computational studies, such as DFT analysis, can also provide insights into the effects of solvents on alkylation pathways.
Can protecting groups be completely avoided to streamline the synthesis?
While protecting groups add extra steps to a synthesis, they are often the most reliable way to ensure high regioselectivity. However, recent research has focused on developing catalyst systems and reaction conditions that can achieve high selectivity without the need for protecting groups. The feasibility of avoiding protecting groups is highly dependent on the specific pyrimidine substrate and the desired alkylation pattern.
Visualizing Reaction Control
To better illustrate the factors influencing the outcome of pyrimidine alkylation, the following diagram outlines the key decision points and their potential consequences.
Caption: Key factors influencing regioselectivity in pyrimidine alkylation.
Experimental Protocols
For practical application, here are representative experimental protocols for achieving selective N- and O-alkylation of pyrimidines.
Protocol 1: General Procedure for Selective N1-Alkylation of Uracil Derivatives
This protocol utilizes a heterogeneous catalyst for the selective N1-alkylation of uracil and its derivatives.
-
A mixture of the pyrimidine (1.00 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS) is heated under reflux for 2 hours.
-
After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile.
-
Two equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added to the solution.
-
The reaction mixture is then stirred for 12 hours at 80 °C.
-
Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.
Protocol 2: General Procedure for Selective O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones
This protocol describes a method for the selective O-alkylation of pyrimidinones.
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
-
Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
The resulting mixture is heated to reflux and stirred for 30 minutes.
-
After this period, the solvent is removed under vacuum.
-
The residue is then dissolved in 20 mL of dichloromethane (CH₂Cl₂) and washed twice with 15 mL of distilled water.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.
Data Summary: Impact of Reaction Parameters
The following table summarizes the influence of various reaction parameters on the outcome of pyrimidine alkylation, providing a quick reference for experimental design.
| Parameter | Influence on N-Alkylation | Key Considerations |
| Base | Affects the deprotonation of the pyrimidine nitrogen, influencing its nucleophilicity. | Bulky, non-nucleophilic bases can enhance regioselectivity. The strength of the base should be matched to the acidity of the pyrimidine proton. |
| Solvent | Can influence the N- versus O-alkylation ratio and the regioselectivity between N1 and N3. | Aprotic solvents are generally preferred. Solvent polarity can have a significant impact. |
| Temperature | Higher temperatures can increase reaction rates but may also lead to a decrease in selectivity and an increase in side products like di-alkylation. | Monitor reactions closely and use the lowest effective temperature. |
| Alkylating Agent | The nature of the electrophile and the leaving group affects the reaction rate and selectivity (N- vs. O-alkylation). | HSAB theory can be a useful guide for predicting selectivity. |
| Protecting Groups | Can be used to block one of the reactive nitrogen atoms, ensuring alkylation occurs at the desired position. | Adds steps to the synthesis but often provides the cleanest results. |
| Catalyst | Can enhance reaction rates and selectivity. | Heterogeneous catalysts can simplify workup and purification. |
Conclusion
The selective alkylation of pyrimidines is a multifaceted challenge that requires a careful and considered approach. By understanding the interplay of steric, electronic, and reaction condition-dependent factors, researchers can effectively navigate the complexities of N-alkylation and achieve their synthetic goals. This technical support guide provides a foundation for troubleshooting common issues and making informed decisions to optimize pyrimidine synthesis.
References
- BenchChem. (2025).
- Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- PubMed. (2009). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. PubMed.
- PubMed. (n.d.). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. PubMed.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.
- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
- BenchChem. (2025).
- ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a.
- ResearchGate. (2025). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
- IRIS. (2006).
- ResearchGate. (n.d.). N-alkylation of pyrimidines.
Troubleshooting low conversion in 2,4-diaminopyrimidine functionalization
Welcome to the technical support center for the functionalization of 2,4-diaminopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges encountered during the chemical modification of 2,4-diaminopyrimidine, providing in-depth troubleshooting advice and detailed protocols to enhance your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Low Conversion and Side Reactions
Low conversion is a frequent hurdle in the functionalization of 2,4-diaminopyrimidine. The electron-rich nature of the pyrimidine ring, due to the two amino substituents, can decrease its electrophilicity, making it less reactive in certain transformations.[1] This section provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Incomplete Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyrimidine core.[2][3] However, achieving high yields can be challenging.
Question: My Suzuki-Miyaura coupling reaction with a chloropyrimidine derivative is stalling at partial conversion. What are the likely causes and how can I improve the yield?
Answer: Incomplete conversion in Suzuki-Miyaura coupling of chloropyrimidines can stem from several factors, primarily related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: Chloropyrimidines are less reactive than their bromo or iodo counterparts. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.
-
Solution 1: Ligand Selection. Employ more electron-rich and sterically bulky phosphine ligands to facilitate oxidative addition. Ligands like XPhos or SPhos are often effective.[4]
-
Solution 2: Catalyst Precursor. Use a pre-formed, air- and moisture-stable Pd(II) precatalyst that readily generates the active Pd(0) species in situ.[5] This can offer more consistent results than using Pd(OAc)₂ or Pd₂(dba)₃, which can vary in purity.[5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent system is critical for an efficient catalytic cycle.
-
Solution 1: Base Optimization. Stronger bases like KOtBu can be effective but may promote side reactions. Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often a good starting point, but their efficacy is solvent-dependent. Ensure the base is anhydrous and finely ground.[4]
-
Solution 2: Solvent System Tuning. A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is commonly used. Optimizing the organic solvent-to-water ratio can significantly impact the reaction rate.[4]
-
-
Suboptimal Temperature: Higher temperatures are generally needed for the activation of aryl chlorides.
-
Solution: Temperature Screening. Perform a temperature screen to find the optimal balance. Excessively high temperatures can lead to catalyst decomposition. Microwave irradiation can be a highly effective method for achieving rapid and uniform heating, often leading to cleaner reactions and improved yields.[4]
-
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction.
-
Solution: Stoichiometry Adjustment. Use a slight excess (1.1-1.2 equivalents) of the pyrimidine halide to favor the cross-coupling pathway over homocoupling.[4]
-
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave vial, add the 2,4-diaminopyrimidine halide (1.0 eq), arylboronic acid (1.2 eq), Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., dioxane/water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting Suzuki-Miyaura Coupling.
Question: My Buchwald-Hartwig amination of a 2,4-diaminopyrimidine derivative is incomplete. How can I drive the reaction to completion?
Answer: Incomplete Buchwald-Hartwig amination can be due to catalyst inhibition, steric hindrance, or competing side reactions.
Potential Causes & Solutions:
-
Catalyst Inhibition: The product itself or the starting material can inhibit the palladium catalyst.
-
Steric Hindrance: A sterically hindered amine may have difficulty coordinating to the palladium center.
-
Dehalogenation: Dehalogenation of the aryl halide is a common side reaction.
-
Solution: Anhydrous Conditions. Ensure the reaction is run under strictly anhydrous conditions to minimize β-hydride elimination from the palladium-amido intermediate, which can lead to dehalogenation.[4]
-
| Problem | Potential Cause | Recommended Solution |
| Reaction stalls | Catalyst inhibition | Increase catalyst/ligand loading or slow addition of amine.[4] |
| Low yield with hindered amine | Steric hindrance | Use a bulkier ligand (e.g., tBuXPhos) and increase temperature.[4] |
| Dehalogenation byproduct | β-hydride elimination | Ensure strictly anhydrous conditions.[4] |
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (S_NAr)
The pyrimidine ring has multiple reactive sites, and controlling regioselectivity can be a significant challenge.
Question: I am attempting a nucleophilic aromatic substitution on a 2,4-dichloropyrimidine and obtaining a mixture of C2 and C4 substituted products. How can I improve the selectivity for the C4 position?
Answer: In nucleophilic aromatic substitution reactions of 2,4-dihalopyrimidines, reaction at the C4 position is generally favored.[6][7] This is due to the greater ability of the C4 position to stabilize the negative charge of the Meisenheimer intermediate through resonance.[8] However, achieving high selectivity can be challenging.
Factors Influencing Regioselectivity:
-
Electronic Effects: The C4 and C6 positions are generally more electrophilic than the C2 position.[9]
-
Solvent Effects: Polar solvents can influence the regioselectivity of S_NAr reactions.[9][10]
-
Nucleophile: The nature of the nucleophile can impact the C4/C2 isomer ratio.
Strategies for Enhancing C4 Selectivity:
-
Use of a Base with Aliphatic Amines: For reactions with aliphatic secondary amines, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can significantly favor the formation of the C4-substituted product.[9]
-
Catalyst-Free Reactions with Aromatic Amines: For less nucleophilic aromatic amines, the reaction may not require a catalyst and can proceed with high C4 selectivity under appropriate conditions.[9]
-
Ligand-Controlled Palladium Catalysis: In some cases, palladium catalysis with specific ligands can steer the selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective cross-coupling.[11]
Decision Tree for Improving C4 Selectivity
Caption: Improving C4 regioselectivity.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the solubility of my 2,4-diaminopyrimidine starting material. What solvents are recommended?
A1: 2,4-diaminopyrimidine and its derivatives can have limited solubility in common organic solvents. For reactions, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[1] Heating the reaction mixture can also improve solubility. In some cases, a co-solvent system or performing the reaction under aqueous conditions may be beneficial.[1]
Q2: I need to protect one of the amino groups on the 2,4-diaminopyrimidine core. What protecting groups are suitable?
A2: Selective monofunctionalization is challenging due to the similar reactivity of the two amino groups.[1] However, common amine protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) can be used.[12][13] Achieving selectivity may require careful control of stoichiometry and reaction conditions. In some cases, a double protection followed by selective deprotection might be a viable strategy.
Q3: My purification by column chromatography is difficult due to the polarity of my 2,4-diaminopyrimidine product. Are there alternative purification methods?
A3: The high polarity of these compounds can make purification challenging. If column chromatography is not effective, consider the following:
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. For hydrochloride salts that are highly water-soluble, conversion to the sulfate salt can facilitate crystallization.[14]
-
Preparative HPLC: For difficult separations, reverse-phase preparative HPLC can be a powerful tool.
-
Acid-Base Extraction: If your product has basic amino groups, you can use acid-base extraction to separate it from non-basic impurities.
Q4: I am observing multiple products in my reaction. What are the likely side reactions?
A4: With two nucleophilic amino groups, several side reactions are possible:
-
Di-substitution: In acylation or alkylation reactions, it is common to see di-substituted products.[1]
-
Self-condensation/Polymerization: At elevated temperatures, self-condensation or polymerization can occur.[1]
-
Hydrolysis: Under acidic conditions, one of the amino groups can be hydrolyzed to a carbonyl group, forming an oxo-pyrimidine derivative.[15]
Q5: How can I monitor the progress of my 2,4-diaminopyrimidine functionalization reaction?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring these reactions.[1][16] Due to the UV-active nature of the pyrimidine ring, TLC spots can be easily visualized under a UV lamp. LC-MS is particularly useful for identifying the masses of starting materials, intermediates, and products, which can help in diagnosing issues like side reactions or incomplete conversion.
References
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
- Google Patents. (1947). Preparation of 2,4-diaminopyrimidines. US2416617A.
- Google Patents. (1981). Process for the preparation of 2,4-diaminopyrimidine. EP0028316A1.
-
Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1557. [Link]
-
Eastgate, M. D., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(4), 577-580. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). JACS Au. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2020). Molecules. [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry. [Link]
-
Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. (2025). ChemRxiv. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
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Protective Groups. Organic Chemistry Portal. [Link]
-
Solvent effects. Wikipedia. [Link]
-
Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. (2004). The Journal of Organic Chemistry. [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. [Link]
-
2,4-diaminopyrimidine through double PMB deprotection?. (2021). ResearchGate. [Link]
-
2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses. [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2001). Synlett. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
-
Diaminopyrimidines and severe cutaneous adverse reactions. (1997). Archives of Dermatology. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]
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Protecting Groups List. SynArchive. [Link]
-
Effect of substituents on the excited-state dynamics of the modified DNA bases 2,4-diaminopyrimidine and 2,6-diaminopurine. (2012). Physical Chemistry Chemical Physics. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. (2018). Organic & Biomolecular Chemistry. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. [Link]
-
Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
2,4-Diaminopyrimidine. PubChem. [Link]
-
Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. (2023). Journal of Molecular Structure. [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2023). Journal of the American Chemical Society. [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). Journal of Molecular Structure. [Link]
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Technical Support Center: Column Chromatography for Polar Pyrimidine Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center for the purification of polar pyrimidine compounds. The inherent polarity and hydrogen-bonding capabilities of the pyrimidine scaffold present unique challenges in column chromatography. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common purification hurdles. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and develop robust purification methods.
Frequently Asked Questions (FAQs)
Q1: What makes polar pyrimidine derivatives so challenging to purify by column chromatography? A1: The primary difficulty arises from their high polarity. Pyrimidine rings contain multiple nitrogen atoms that are potent hydrogen bond acceptors. When substituted with polar functional groups (e.g., -NH2, -OH), the molecule's ability to interact strongly with polar solvents and stationary phases increases dramatically. This leads to issues like poor retention in reversed-phase chromatography, significant peak tailing, and high solubility in the very solvents needed for elution, complicating recovery.[1]
Q2: I'm starting a new project. Which chromatography mode should I try first for my polar pyrimidine compound? A2: For highly polar, water-soluble pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point.[1][2][3] HILIC utilizes a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[1][3] This setup promotes the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.[4] If your compound has ionizable groups, Ion-Exchange Chromatography (IEC) is another powerful option to consider.[1]
Q3: My polar pyrimidine shows no retention on my C18 reversed-phase column. What are my options? A3: This is a classic problem. Here are several strategies to increase retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed with modified stationary phases to improve retention for polar analytes.[1][5]
-
Decrease Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase.[1] A higher water content increases the polarity of the mobile phase, thereby increasing the interaction of polar analytes with the non-polar stationary phase.[6][7]
-
Adjust Mobile Phase pH: If your pyrimidine is acidic or basic, adjusting the mobile phase pH to suppress its ionization will make it less polar and increase its retention on a reversed-phase column.[1][8]
-
Consider HILIC: If the above strategies fail, your compound is likely too polar for effective reversed-phase separation, and switching to HILIC is the recommended approach.[4][9]
Q4: What causes severe peak tailing with my basic pyrimidine compound on a silica gel column? A4: Peak tailing for basic compounds like many pyrimidines on silica gel is often caused by strong, non-ideal interactions between the basic nitrogen atoms of your analyte and acidic silanol groups (Si-OH) on the silica surface.[10] To fix this, you can add a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to your mobile phase.[10] This modifier competes for the active sites on the silica, masking them from your compound and resulting in more symmetrical peaks.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental problems in a question-and-answer format, providing both the cause and the solution.
Problem Area 1: Poor Resolution & Co-elution
Q: My compound of interest is co-eluting with a closely related impurity. How can I improve the separation? A: Improving resolution requires manipulating the selectivity of your chromatographic system.
-
Cause: The mobile phase composition may not be optimal for differentiating between your target and the impurity. The stationary phase may not be providing sufficient differential interaction.
-
Solution 1 (Mobile Phase Optimization):
-
Change Solvent Strength: If using normal-phase (e.g., silica gel), systematically decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in dichloromethane). For HILIC, decrease the water content to increase retention and potentially improve separation.[11]
-
Change Solvent Selectivity: Substitute your polar solvent with one from a different solvent selectivity group. For example, if you are using ethyl acetate, try switching to methyl tert-butyl ether (MTBE) or dichloromethane. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve resolution.
-
Introduce an Additive: For ionizable pyrimidines, adding a buffer to control pH can drastically change selectivity in both reversed-phase and HILIC modes.[8][12]
-
-
Solution 2 (Stationary Phase Optimization):
-
Switch Chromatography Mode: If optimizing the mobile phase in normal-phase fails, the separation mechanism itself may be the issue. Switching to HILIC or Ion-Exchange chromatography provides entirely different separation mechanisms (partitioning into a water layer or ionic interaction, respectively) that can easily resolve compounds inseparable by adsorption chromatography.[1]
-
Change Stationary Phase Chemistry: Within a single mode, different stationary phases offer different selectivity. In HILIC, for example, switching from a bare silica column to an amide- or diol-bonded phase can resolve co-eluting peaks.[11]
-
Problem Area 2: Low Recovery & Sample Loss
Q: I'm getting very low recovery of my purified pyrimidine derivative off the column. Where could it be going? A: Low recovery is often due to irreversible adsorption onto the stationary phase or degradation.
-
Cause 1 (Irreversible Adsorption): Highly polar or basic pyrimidines can bind irreversibly to active sites on silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a competitive base like triethylamine or pyridine to the mobile phase.[13] Alternatively, using a less acidic stationary phase like neutral alumina or switching to a bonded phase (like Diol or Amino) can prevent this issue. For very problematic compounds, HILIC or reversed-phase on a modern, well-endcapped column is preferable.
-
-
Cause 2 (On-Column Degradation): Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution: Use a deactivated or neutral stationary phase (e.g., neutral alumina). If stability is a major concern, purification using a buffered mobile phase system in reversed-phase or HILIC can maintain a stable pH environment throughout the purification process.
-
Problem Area 3: Peak Shape Issues (Tailing, Fronting, Splitting)
Q: My peaks are tailing badly in my HILIC separation. What should I do? A: Peak tailing in HILIC can have several causes.
-
Cause 1 (Secondary Interactions): Your analyte may be undergoing secondary ionic interactions with the stationary phase.
-
Cause 2 (Sample Solvent Mismatch): The solvent used to dissolve your sample is critical in HILIC. If your sample is dissolved in a solvent much stronger (i.e., more polar, like high water content) than the mobile phase, it will cause peak distortion.[14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15] If solubility is an issue, use the strongest solvent necessary for dissolution but inject the smallest possible volume.
-
-
Cause 3 (Column Overload): Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller mass onto the column.
-
Q: My peaks appear split or shouldered. What's happening? A: Peak splitting often points to a physical problem with the column or an issue with the sample injection.
-
Cause 1 (Column Void or Channeling): A void may have formed at the top of the column bed.
-
Solution: This unfortunately often requires repacking or replacing the column. Ensure proper column packing techniques are followed to create a homogenous, stable bed.[13]
-
-
Cause 2 (Partially Blocked Frit): Particulate matter from the sample or mobile phase can block the inlet frit of the column.
-
Cause 3 (Sample Solvent Incompatibility): Dissolving the sample in a solvent that is immiscible with the mobile phase can cause peak splitting.
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase and, as mentioned, is ideally weaker than or the same as the mobile phase.[1]
-
Data Presentation & Key Parameters
Table 1: Chromatography Mode Selection Guide for Polar Pyrimidines
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Best Suited For | Key Considerations |
| Reversed-Phase (RPC) | C18, C8 (Polar-Endcapped) | Water/Acetonitrile or Methanol + buffer/acid | Moderately polar, ionizable pyrimidines.[4] | Poor retention for very polar compounds. Requires pH control for bases.[5] |
| HILIC | Bare Silica, Amide, Diol, Cyano | High % Acetonitrile (>80%) with aqueous buffer[1] | Highly polar, water-soluble pyrimidines.[3][11][16] | Sensitive to water content; requires careful equilibration.[14][15] |
| Normal-Phase (NPC) | Silica Gel, Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Less polar pyrimidines; separating isomers.[17] | Can cause irreversible adsorption and tailing for very polar/basic compounds.[10] |
| Ion-Exchange (IEC) | Strong/Weak Anion or Cation Exchanger | Aqueous buffers with a salt gradient (e.g., NaCl) | Pyrimidines with a stable positive or negative charge.[1][18] | Elution is driven by ionic strength or pH, not organic solvent.[19] |
Experimental Protocols
Protocol 1: HILIC Method for a Highly Polar, Neutral Pyrimidine
This protocol provides a starting point for developing a HILIC separation.
-
Column Selection: Begin with a HILIC column containing a robust stationary phase such as amide or bare silica. (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter.
-
-
Sample Preparation: Dissolve the crude pyrimidine compound in a mixture of 90:10 (v/v) Acetonitrile:Water to a concentration of ~1 mg/mL. If it doesn't dissolve, add the minimum amount of DMSO or water required and ensure the final injection volume is small (<5 µL). Filter the sample.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Gradient Program:
-
-
Fraction Collection & Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by reinjecting a small aliquot onto the same system.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporator followed by lyophilization to remove water and ammonium acetate).
Visualizations: Workflows & Logic
Diagram 1: Troubleshooting Workflow for Poor Purification
Caption: A troubleshooting decision tree for common column chromatography issues.
Diagram 2: Logic for Selecting a Chromatography Mode
Caption: Decision logic for selecting the initial chromatography mode.
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Strategies to Enable and Simplify HPLC Polar Compound Separation - Technology Networks. (URL: [Link])
-
A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development | BioPharm International. (URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
-
A PRACTICAL GUIDE TO HILIC - Nest Group. (URL: [Link])
-
Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (URL: [Link])
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (URL: [Link])
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])
-
Reversed-phase chromatography - Wikipedia. (URL: [Link])
-
Column chromatography - University of Calgary. (URL: [Link])
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (URL: [Link])
-
Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - OUCI. (URL: [Link])
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])
-
B. Column Chromatography - Chemistry LibreTexts. (URL: [Link])
- US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google P
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (URL: [Link])
-
Purification: How to Run a Flash Column - University of Rochester. (URL: [Link])
-
How to Avoid Common Problems with HILIC Methods - Restek. (URL: [Link])
-
How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. (URL: [Link])
-
CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS - Science History Institute. (URL: [Link])
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (URL: [Link])
-
3.4.3. Ion Exchange Chromatography - Chemistry LibreTexts. (URL: [Link])
-
Tips for successful ion exchange chromatography - Cytiva. (URL: [Link])
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. (URL: [Link])
Sources
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- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 4. pharmanow.live [pharmanow.live]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Purification [chem.rochester.edu]
- 14. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
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- 17. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Debromination of 2,4-Diamino-5-(bromomethyl)pyrimidine
Welcome to the technical support center for the debromination of 2,4-diamino-5-(bromomethyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this reaction to synthesize 2,4-diamino-5-methylpyrimidine, a crucial intermediate in the synthesis of various pharmacologically active compounds, including antifolates like pyrimethamine.
This document provides in-depth, field-proven insights into the reaction, presented in a practical question-and-answer format. We will explore common experimental challenges, their underlying causes, and robust solutions to ensure the success and reproducibility of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reaction setup, reagent selection, and underlying mechanisms.
Q1: What is the primary application of the debromination of this compound?
A1: This reaction is a key step in the synthesis of 2,4-diamino-5-methylpyrimidine. This product serves as a foundational building block for a class of compounds known as dihydrofolate reductase (DHFR) inhibitors.[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, these compounds can impede cell proliferation, making them effective as antimalarial agents (e.g., Pyrimethamine), antibacterial drugs, and anticancer therapeutics.[4]
Q2: What are the most common and effective methods for this debromination?
A2: The transformation of the benzylic-like bromomethyl group to a methyl group is a reductive dehalogenation. The most reliable and widely used methods include:
-
Catalytic Hydrogenation: This is a classic and highly effective method. It typically involves using a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), under a hydrogen atmosphere. It is known for its high efficiency and clean conversion.
-
Catalytic Transfer Hydrogenation (CTH): CTH is an increasingly popular alternative that avoids the need for high-pressure hydrogen gas, enhancing laboratory safety.[5][6] It utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in the presence of a transition metal catalyst (e.g., Pd/C).[5][6] This method is often performed at mild temperatures and pressures.[6]
Q3: Why is the C-Br bond at the 5-position susceptible to reduction?
A3: The bromomethyl group at the 5-position of the pyrimidine ring is analogous to a benzylic bromide. The C-Br bond is activated by the adjacent pyrimidine ring system, which can stabilize a radical or an intermediate organometallic species formed during the reduction process. This activation makes the bond relatively easy to cleave under reductive conditions, such as those used in catalytic hydrogenation.
Q4: What are the primary safety concerns when handling the starting material, this compound?
A4: The starting material, this compound, is a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Part 2: Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for the recommended debromination procedure and summarizes key reaction parameters.
Protocol 1: Debromination via Catalytic Transfer Hydrogenation
This protocol is recommended for its safety profile and operational simplicity.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3-5 eq)
-
Methanol (MeOH) or Ethanol (EtOH) (as solvent)
Procedure:
-
Inerting the Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and the solvent (e.g., Methanol). Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, carefully add the ammonium formate, followed by the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric when dry. Handle the wet catalyst carefully and quickly.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: The Celite® pad must be kept wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air.[7] Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization (e.g., from water or ethanol) or column chromatography if necessary.
Data Presentation: Reaction Parameter Comparison
| Parameter | Catalytic Hydrogenation | Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ gas (balloon or cylinder) | Ammonium formate, Formic acid |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Pressure | 1 atm - 5 bar | Atmospheric |
| Temperature | Room Temperature - 50 °C | Room Temperature - Reflux |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Methanol, Ethanol |
| Safety | Requires handling of flammable H₂ gas | Avoids pressurized H₂ gas |
| Typical Time | 1 - 4 hours | 2 - 6 hours |
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the experiment, providing logical steps for diagnosis and resolution.
Workflow: General Troubleshooting Logic
Caption: A logical workflow for troubleshooting common experimental issues.
Q: My reaction shows very low or no conversion of the starting material. What should I do?
A: This is a common issue, often related to the catalyst or reaction conditions.
-
Pillar 1: The Catalyst.
-
Activity: Palladium on carbon can lose activity over time, especially if not stored properly under an inert atmosphere.[7] Attempt the reaction with a fresh batch of catalyst.
-
Loading: Insufficient catalyst loading (less than 5 mol%) can lead to a sluggish or incomplete reaction. Ensure you are using the correct amount.
-
Poisoning: The catalyst is highly susceptible to poisoning. Trace impurities in solvents, reagents, or the starting material itself (e.g., sulfur compounds) can deactivate the palladium surface.[7] Ensure you are using high-purity, degassed solvents.
-
-
Pillar 2: Reaction Conditions.
-
Hydrogen Donor: In catalytic transfer hydrogenation, the concentration of the hydrogen donor is critical. Ensure you are using a sufficient excess of ammonium formate (at least 3 equivalents). If the reaction stalls, adding another portion of the hydrogen donor may restart it.
-
Temperature: While the reaction can proceed at room temperature, gentle heating to reflux often significantly increases the rate. Ensure your reaction temperature is appropriate for the chosen solvent.
-
Agitation: The reaction is heterogeneous, involving a solid catalyst, a dissolved substrate, and the solvent. Vigorous stirring is essential to ensure efficient mass transfer to the catalyst surface. If stirring is poor, the reaction rate will be severely limited.
-
Q: My TLC/LC-MS analysis shows the presence of several unexpected spots/peaks. What are the likely side products?
A: Besides unreacted starting material, potential side products could include:
-
Hydrolysis Product: The bromomethyl group can be susceptible to hydrolysis, especially if water is present and the reaction is heated for extended periods, leading to the formation of 2,4-diamino-5-(hydroxymethyl)pyrimidine. Ensure you are using anhydrous solvents if this is a persistent issue.
-
Dimerization: It is possible for two molecules of the starting material to react, forming a dimer. This is less common under these reductive conditions but can occur.
-
Incomplete Debromination: In some cases, a partially reduced intermediate might be formed, though complete reduction to the methyl group is generally favored.
To troubleshoot:
-
Characterize the Impurity: If possible, isolate the main impurity and characterize it by NMR or MS to understand its structure.
-
Optimize Conditions: Try running the reaction at a lower temperature to minimize thermal decomposition or side reactions.
-
Purification: Most of these impurities can be effectively removed by standard purification techniques like column chromatography on silica gel or recrystallization.[8]
Q: The Pd/C catalyst is very fine and difficult to filter. What is the best practice for removal?
A: The fine black powder of Pd/C can be challenging to handle.
-
Filtration Aid: Always use a filtration aid like Celite®. Prepare a thick pad (at least 1-2 cm) of Celite® in a Büchner or fritted glass funnel. Pre-wet the pad with the reaction solvent before filtering your reaction mixture.
-
Safety First: The primary concern with filtering Pd/C is its pyrophoric nature. NEVER allow the filter cake to dry in the air. [7] Once filtration is complete, immediately and carefully transfer the wet Celite® cake into a designated waste container filled with water.
Reaction Mechanism: Catalytic Transfer Hydrogenation
The mechanism for catalytic transfer hydrogenation is complex and occurs on the surface of the palladium catalyst.
Caption: Simplified workflow of catalytic transfer hydrogenation on a palladium surface.
-
Hydrogen Donor Decomposition: The hydrogen donor (e.g., ammonium formate) decomposes on the palladium surface to generate hydrogen gas in situ.
-
Hydrogen Adsorption: The generated hydrogen (H₂) adsorbs onto the palladium surface and dissociates into active hydrogen atoms (H•).
-
Substrate Adsorption: The this compound molecule adsorbs onto the catalyst surface.
-
Reductive Cleavage: The adsorbed hydrogen atoms react with the substrate, cleaving the C-Br bond and forming a new C-H bond, thus generating the desired methyl group.
-
Product Desorption: The final product, 2,4-diamino-5-methylpyrimidine, desorbs from the catalyst surface, which is then free to catalyze another reaction cycle.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
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PubMed. (n.d.). Catalytic Asymmetric Hydrogenation of Pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Retrieved from [Link]
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ACS Publications. (1973). Quantitation of pyrimethamine and related diaminopyrimidines in situ by enhancement of fluorescence after thin layer chromatography. Analytical Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. Retrieved from [Link]
-
MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]
-
PubMed. (n.d.). 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases. Retrieved from [Link]
-
PubMed. (n.d.). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine Antifolates: Activity as Inhibitors of Dihydrofolate Reductase From Pneumocystis Carinii and Toxoplasma Gondii and as Antitumor Agents. Retrieved from [Link]
-
PubMed. (2024). Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
-
PubMed. (n.d.). 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. Retrieved from [Link]
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Introduction: The Challenge of 2,4-Diaminopyrimidine Derivative Solubility
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Technical Support Center: Structure-Based Optimization of 2,4-Diaminopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structure-based optimization of 2,4-diaminopyrimidine inhibitors. This guide is designed to provide practical, field-proven insights into the common challenges and critical steps of your experimental workflow. Here, we move beyond simple protocols to explain the underlying principles and causality that drive successful inhibitor design.
Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles
This section addresses the most pressing questions that arise during the optimization of 2,4-diaminopyrimidine inhibitors, from initial hit validation to lead optimization.
Q1: My 2,4-diaminopyrimidine inhibitor shows potent activity against my target kinase, but it's not selective. What are the primary reasons for this and how can I improve selectivity?
A1: The 2,4-diaminopyrimidine scaffold is a known "hinge-binding" motif, mimicking the adenine core of ATP. This inherent structural feature is a primary reason for its broad kinase activity, as the ATP-binding pocket is highly conserved across the kinome.[1]
-
Underlying Cause: The core of your inhibitor likely forms hydrogen bonds with the backbone of the kinase hinge region, an interaction common to many kinases. Off-target activity arises when the inhibitor fits comfortably into the ATP-binding sites of other kinases.[1][2]
-
Troubleshooting Strategies:
-
Exploit Non-Conserved Regions: The key to achieving selectivity is to modify your inhibitor to interact with less conserved regions of the ATP-binding site. Obtain a co-crystal structure of your inhibitor with your target kinase. This will reveal unique sub-pockets or specific amino acid residues that you can target.[1][3]
-
Target the "DFG-out" Conformation: Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This conformation is generally more variable across the kinome than the active "DFG-in" state, offering a powerful route to selectivity.[1]
-
Introduce Bulk and Specificity: Systematically add bulky or charged groups to your scaffold that can form specific interactions (e.g., salt bridges, pi-stacking) with non-conserved residues in your target kinase. Molecular docking studies can help predict which modifications are most likely to be successful.[4][5]
-
Q2: I'm struggling to obtain a co-crystal structure of my inhibitor with my target protein. What are some common reasons for failure and how can I troubleshoot this?
A2: Co-crystallization can be a significant bottleneck. Success often depends on a combination of protein quality, inhibitor properties, and crystallization conditions.
-
Underlying Causes:
-
Poor Inhibitor Solubility: The inhibitor may precipitate out of the crystallization buffer before it can bind to the protein.
-
Low Binding Affinity: If the inhibitor's affinity for the protein is too low, it may not remain bound long enough for a stable co-complex to form and crystallize.
-
Protein Instability: The protein itself may not be stable under the conditions required for crystallization.
-
-
Troubleshooting Strategies:
-
Improve Inhibitor Solubility: Co-crystallization often requires higher concentrations of the inhibitor than activity assays. Consider using co-solvents or formulating the inhibitor as a salt.[6][7][8]
-
Confirm Binding: Before setting up crystallization trials, confirm that your inhibitor binds to the target protein in solution using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Optimize Crystallization Conditions: Systematically screen a wide range of crystallization conditions, including different buffers, pH levels, precipitants, and temperatures.
-
Consider Crystal Soaking: If co-crystallization fails, try obtaining crystals of the apo-protein first and then soaking them in a solution containing your inhibitor.
-
Q3: My lead compound has excellent potency but suffers from poor aqueous solubility and/or cell permeability. What strategies can I employ to improve these properties?
A3: Poor solubility and permeability are common challenges for 2,4-diaminopyrimidine derivatives, which can limit their oral bioavailability.[9][10][11]
-
Underlying Causes: The often planar and aromatic nature of these inhibitors can lead to high lipophilicity and poor solubility in aqueous media.[12]
-
Troubleshooting Strategies:
-
Introduce Polar Functional Groups: Carefully introduce polar groups (e.g., hydroxyl, amino, or small polar heterocycles) to your molecule to increase its hydrophilicity. Be mindful that these changes can also impact target binding, so a careful structure-activity relationship (SAR) study is crucial.[13]
-
Reduce Lipophilicity: If your compound is too "greasy," consider replacing lipophilic moieties with more polar alternatives. A lower cLogP is often associated with better solubility.[12][14]
-
Formulate as a Salt: For compounds with a basic center, salt formation can significantly improve aqueous solubility.[6][7]
-
Prodrug Approach: Design a prodrug that is more soluble and/or permeable, and is then converted to the active compound in vivo.
-
Q4: My inhibitor is showing significant hERG inhibition, a major cardiotoxicity risk. How can I mitigate this off-target effect?
A4: hERG inhibition is a critical safety hurdle in drug development.[15] The promiscuity of the hERG channel makes it susceptible to binding a wide range of compounds, particularly those that are lipophilic and contain a basic amine.[12]
-
Underlying Causes: The hERG potassium channel has a large, hydrophobic inner cavity that can accommodate a variety of chemical structures. Basic amines can become protonated and trapped within the channel.
-
Troubleshooting Strategies:
-
Reduce Basicity: One of the most effective strategies is to reduce the pKa of any basic nitrogen atoms in your molecule. This can be achieved by introducing electron-withdrawing groups nearby or by incorporating the nitrogen into a less basic ring system.[12]
-
Decrease Lipophilicity: There is a strong correlation between high lipophilicity and hERG inhibition. Reducing the overall cLogP of your compound can significantly decrease its affinity for the hERG channel.[12][14]
-
Modify Key Structural Features: Small structural modifications can disrupt the key interactions with the hERG channel. For example, introducing a polar group near a basic center can reduce hERG activity.[14] A summary of common strategies is presented in the table below.
-
| Strategy | Rationale | Example Modification |
| Reduce Basicity | Decrease protonation at physiological pH, reducing trapping in the hERG channel. | Introduce an adjacent electron-withdrawing group (e.g., a fluorine atom). |
| Decrease Lipophilicity | Reduce non-specific hydrophobic interactions with the hERG channel pore. | Replace a phenyl ring with a more polar heterocycle. |
| Introduce Polar Groups | Disrupt hydrophobic binding and increase aqueous solubility. | Add a hydroxyl or methoxy group. |
| Block Metabolism to a Basic Metabolite | Prevent the in vivo formation of a more hERG-active metabolite. | Modify a metabolically liable site. |
Section 2: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments in the structure-based optimization of 2,4-diaminopyrimidine inhibitors.
General Protocol for Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory potential of your compounds by quantifying ATP depletion.[16]
-
Preparation of Reagents:
-
Prepare a stock solution of your 2,4-diaminopyrimidine inhibitor in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the substrate peptide in kinase buffer.
-
Prepare a solution of ATP in kinase buffer at a concentration close to the Km for the target kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add your inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control.
-
Add the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a time determined to be in the linear range (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a commercially available luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for Structure-Activity Relationship (SAR) Analysis
A systematic SAR analysis is crucial for optimizing your lead compound.[17][18]
Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.
Visualizing the Mechanism of Action: ATP-Competitive Inhibition
The following diagram illustrates the fundamental principle of ATP-competitive inhibition by 2,4-diaminopyrimidine compounds.
Caption: Competitive binding of a 2,4-diaminopyrimidine inhibitor to the kinase hinge region, preventing ATP binding and subsequent phosphorylation.
Section 3: In-Depth Troubleshooting Guides
Issue: Inconsistent IC₅₀ values in my kinase assay.
-
Possible Cause 1: Substrate Depletion or Product Inhibition. If the reaction proceeds for too long, the concentration of ATP or the peptide substrate may become limiting, or the accumulation of ADP could inhibit the kinase.
-
Solution: Determine the linear range of your assay by running a time-course experiment. Ensure that you are measuring the initial reaction velocity.
-
-
Possible Cause 2: DMSO Concentration. High concentrations of DMSO can inhibit some kinases.
-
Solution: Keep the final DMSO concentration in your assay consistent across all wells and as low as possible (typically ≤1%). Run a DMSO tolerance curve for your kinase.[19]
-
-
Possible Cause 3: Reagent Instability. ATP solutions can hydrolyze over time, and enzymes can lose activity if not stored properly.
-
Solution: Prepare fresh ATP solutions for each experiment. Aliquot and store your kinase at -80°C and avoid repeated freeze-thaw cycles.
-
Issue: My inhibitor is potent in biochemical assays but shows poor activity in cell-based assays.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Solution: Perform a cell permeability assay (e.g., PAMPA) to assess the compound's ability to cross an artificial membrane. If permeability is low, consider the strategies outlined in FAQ Q3.
-
-
Possible Cause 2: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Solution: Test your compound in cell lines that overexpress efflux transporters. If it is a substrate, medicinal chemistry efforts will be needed to design it out.
-
-
Possible Cause 3: High Protein Binding. The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.
-
Solution: Measure the plasma protein binding of your compound. While high protein binding is not always a deal-breaker, it needs to be considered when interpreting the difference between biochemical and cellular potency.
-
References
- Biochemical Kinase Inhibition Assays Using 2,4-Diaminopyrimidine-5-carboxamide Deriv
- 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters.
- Optimization of 2,4-diaminopyrimidines as GHS-R antagonists: side chain exploration. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
- Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. PubMed.
- Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. University of Galway Research.
- Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replic
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
- Process for the preparation of 2,4-diaminopyrimidine.
- Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. PMC - NIH.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
- (PDF) Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.
- Med Chem Strategies to Master hERG and Mitig
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. DiVA portal.
- Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mut
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Kinase inhibitors can produce off-target effects and activate linked p
- (PDF) Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists.
- Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
- The Core Mechanism of 2,4-Diaminopyrimidine-5-Carboxamide: A Technical Guide for Drug Development Professionals. Benchchem.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Structure-based design of 2,4-diaminopyrimidine derivatives bearing a pyrrolyl group as ALK and ROS1 inhibitors. New Journal of Chemistry.
- Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC - NIH.
- What are the common methods available to detect kinase activities?
- Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors. Benchchem.
- Can anyone suggest a protocol for a kinase assay?
- Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies. PubMed.
- Tricyclic 2,4-diaminopyrimidines with broad antifolate activity and the ability to inhibit Pneumocystis carinii growth in cultured human lung fibroblasts in the presence of leucovorin. PubMed.
- Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.
- Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed.
- The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment.
- hERG toxicity assessment: Useful guidelines for drug design. PubMed.
- Technologies to Counter Poor Solubility Issues: A Review. RJPT.
- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human P
- Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC - PubMed Central.
- In Vivo PK/PD Study Services. Reaction Biology.
- The solubility-permeability interplay and its implications in formulation design and development for poorly soluble drugs. PubMed.
- Pharmacokinetic / Pharmacodynamic (PK/PD). Vibiosphen.
- In Vivo PK/PD.
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Technical Support Center: Overcoming Drug Resistance with Novel Pyrimidine Derivatives
Introduction
Welcome to the technical support center for researchers at the forefront of cancer therapy. The emergence of drug resistance is a primary obstacle in oncology, often leading to treatment failure.[1][2][3][4] Pyrimidine derivatives represent a versatile and potent class of small molecules being developed to counteract these resistance mechanisms.[5][6] Many of these compounds function as kinase inhibitors, targeting key signaling pathways that cancer cells hijack to survive and proliferate.[7][8][9] This guide provides in-depth, practical answers to common experimental challenges, helping you navigate the complexities of your research with these novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug resistance that pyrimidine derivatives aim to overcome?
A1: Drug resistance in cancer is multifaceted. Your experimental design should consider which of these mechanisms your compound is designed to target. Key mechanisms include:
-
Target Gene Mutations: Cancer cells can acquire mutations in the drug's target protein, preventing the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[1] Novel pyrimidine derivatives are often designed to inhibit these mutated forms.[10][11]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by a drug, thus ensuring their continued survival and growth.[1]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein, can actively pump drugs out of the cell, reducing the intracellular concentration to sub-therapeutic levels.[1][4]
-
Enhanced DNA Repair: For drugs that work by inducing DNA damage, cancer cells can upregulate their DNA repair machinery to survive the therapeutic assault.[2][3]
Q2: My pyrimidine derivative is designed to target a specific kinase (e.g., EGFR, CDK4/6). How do I select the right cancer cell lines for my initial screens?
A2: Cell line selection is critical for meaningful results. Your choice should be hypothesis-driven.
| Cell Line Selection Strategy | Rationale & Causality | Example Cell Lines |
| Target Expression | Select lines with known high expression of your target kinase. | EGFR: NCI-H1975 (L858R/T790M mutations), HCC827 (delE746_A750 mutation).[11] |
| Known Resistance Mutations | Use cell lines that harbor specific mutations known to cause resistance to other drugs targeting the same pathway. | CDK4/6: Cell lines with acquired resistance to Palbociclib, often showing Rb loss or CDK6 amplification. |
| "Wild-Type" Control | Include a cell line with low or no expression of the target, or one that is not dependent on that pathway for survival. | EGFR: A549 (EGFR wild-type) can serve as a negative control to assess off-target effects.[12] |
| Panel Screening | Utilize a broad panel of cell lines (e.g., NCI-60) to understand the compound's spectrum of activity and identify potential new indications.[13] | N/A |
Pro-Tip: Always verify the identity and genetic features of your cell lines via STR profiling and sequencing before initiating large-scale experiments. Misidentified or contaminated cell lines are a major source of irreproducible data.[14]
Q3: What is the best way to prepare my pyrimidine derivative for in vitro assays? It has poor aqueous solubility.
A3: This is one of the most common hurdles. Most novel small molecules are hydrophobic.[15]
-
Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the standard choice for creating a high-concentration primary stock (e.g., 10-50 mM).[15][16]
-
Working Solutions: Prepare intermediate dilutions from your DMSO stock. When making the final dilution into your aqueous cell culture medium, it is critical to do so with vigorous mixing or vortexing to avoid immediate precipitation.[17]
-
Final DMSO Concentration: The final concentration of DMSO in your cell culture wells should ideally be ≤0.5% to avoid solvent-induced cytotoxicity or off-target effects.[16][18] Crucially, every well, including your "untreated" or "vehicle" controls, must contain the exact same final concentration of DMSO. [16]
-
Kinetic vs. Thermodynamic Solubility: Be aware that what you are measuring is often the kinetic solubility (the concentration before it precipitates over a short time) rather than the true thermodynamic solubility.[19] If precipitation occurs during your assay (e.g., after 72 hours), the effective concentration is unknown, and the results are invalid. Visually inspect your plates with a microscope before reading the results.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a frequent and frustrating issue that undermines confidence in your data.[20][21]
Possible Causes & Recommended Solutions
| Cause | Why it Happens | Solution |
| Cell Passage Number & Health | Cells at very high or low passage numbers can have altered genetics and growth rates. Over-confluent or starved cells respond differently to drugs.[18] | Maintain a consistent, narrow range of passage numbers for your experiments. Always seed cells from cultures that are in the logarithmic growth phase (typically 70-80% confluent).[18] |
| Inconsistent Cell Seeding | If some wells receive more cells than others, the final readout (e.g., absorbance) will be skewed, leading to a shifted dose-response curve.[14][18] | Ensure you have a homogenous single-cell suspension. Gently invert or swirl the cell suspension flask between pipetting each set of replicates to prevent settling.[18] Use a calibrated multichannel pipette for seeding. |
| Compound Precipitation | If the compound precipitates out of the media over the course of the assay, the cells are not exposed to the intended concentration.[16] | Visually inspect the wells for precipitate before ending the experiment. Perform a solubility test of your compound in the final assay medium over the full duration of your experiment (e.g., 72 hours). |
| Edge Effects | Wells on the outer edges of a microplate are prone to faster evaporation, which concentrates both the media components and your test compound, altering the dose.[22] | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. Use plates with condensation rings on the lid. |
Problem 2: My Compound Isn't Showing Activity, But I Expect It To
Possible Causes & Recommended Solutions
| Cause | Why it Happens | Solution |
| Incorrect Assay Choice | The chosen viability assay may not be suitable. For example, a metabolic assay (like MTT) might miss a cytostatic (growth-inhibiting) effect if the cells remain metabolically active.[23] | Use an orthogonal method. If an MTT assay shows no effect, try a direct cell counting method (e.g., using a hemocytometer with trypan blue) or a DNA-binding dye assay (e.g., Crystal Violet or CyQuant). This helps distinguish between cytotoxic and cytostatic effects. |
| Compound Degradation | The pyrimidine derivative may be unstable in the aqueous, 37°C environment of a cell culture incubator over 48-72 hours. | Test compound stability using HPLC-MS by incubating it in media for the duration of your assay and measuring its concentration over time. If unstable, consider shorter-term assays. |
| Target Not Expressed or Not Driving Proliferation | The cell line you've chosen may not express the kinase target, or it may not be reliant on that kinase for survival (a phenomenon known as "oncogene addiction"). | Confirm target expression at the protein level using Western Blot. Use a positive control compound known to inhibit the target in that cell line to validate the pathway's importance. |
| Assay Incubation Time | The effect of the compound may be time-dependent. A 24-hour incubation may be too short to observe significant cell death or growth arrest. | Perform a time-course experiment, measuring viability at 24, 48, and 72 hours to determine the optimal endpoint. |
Problem 3: High Background Signal in Control Wells
High background can mask the true effect of your compound, especially at lower concentrations.
Possible Causes & Recommended Solutions
| Cause | Why it Happens | Solution |
| Microbial Contamination | Bacteria or yeast can metabolize assay reagents (e.g., MTT, resazurin), leading to a strong false-positive signal.[18] | Regularly test your cell cultures for mycoplasma.[14] Visually inspect plates for turbidity or color changes in the media before adding assay reagents. Always practice sterile technique. |
| Media Interference | Phenol red, a common pH indicator in cell culture media, can interfere with absorbance-based readouts.[18] Components in serum can also have endogenous enzymatic activity. | For the final assay step, switch to a phenol red-free medium. If serum is suspected to interfere, you may be able to reduce its concentration or use a serum-free medium for the assay incubation period.[18] |
| Overly Forceful Pipetting | Physical shearing of cells during media changes or reagent addition can cause membrane damage, leading to leakage of enzymes like LDH and creating a high background in cytotoxicity assays.[18][24] | Pipette gently, especially when adding solutions. Dispense liquids against the side of the well rather than directly onto the cell monolayer. |
Key Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) using Resazurin-based Assay
This protocol measures the metabolic reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. It is more sensitive than MTT and has a simple add-and-read workflow.
Materials:
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Selected cancer cell line
-
Complete growth medium (with and without phenol red)
-
Novel pyrimidine derivative (in DMSO stock)
-
Opaque-walled 96-well plates (TC-treated)[14]
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Create a single-cell suspension and determine cell density. Seed 2,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. (Note: Optimal seeding density must be determined for each cell line).[22]
-
Incubation: Allow cells to adhere and resume growth by incubating for 18-24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentration serial dilution of your pyrimidine derivative in complete growth medium. For example, if your final desired concentrations are 100, 50, 25... µM, prepare 200, 100, 50... µM solutions. Remember to prepare a 2X vehicle control (e.g., 1% DMSO in media if your final concentration will be 0.5%).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells containing 100 µL of media and cells. This brings the final volume to 200 µL and the compound/vehicle to its 1X final concentration.
-
Treatment Incubation: Incubate the plate for 48-72 hours (this must be optimized and consistent).
-
Assay Readout: Add 20 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation ~560 nm and emission ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of "media only" (no cells) blank wells.
-
Normalize the data: Set the average of the vehicle-treated wells to 100% viability.
-
Plot normalized viability vs. log[compound concentration].
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[25]
-
Protocol 2: Synergy Analysis using the Combination Index (CI) Method
Determining if your novel pyrimidine derivative works synergistically with a standard-of-care drug can reveal powerful new therapeutic strategies.[26]
Workflow:
-
Single Agent Dose-Response: First, perform IC50 determination experiments for your novel compound (Drug A) and the standard drug (Drug B) individually, as described in Protocol 1.
-
Combination Matrix Design: Design a matrix of concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., concentrations at 0.25x, 0.5x, 1x, 2x, and 4x the IC50 for each drug in combination).
-
Experimental Setup: Set up a 96-well plate experiment similar to the IC50 assay, but include wells for:
-
Drug A alone (dose-response)
-
Drug B alone (dose-response)
-
The combination of Drug A + Drug B at the various matrix concentrations.
-
Vehicle controls.
-
-
Data Collection: After incubation, measure cell viability for all conditions.
-
Synergy Calculation: Use a specialized software program like CompuSyn or the SynergyFinder web application to analyze your data.[27] These tools will calculate a Combination Index (CI) value.
Interpreting the Combination Index (CI):
-
CI < 0.9: Synergism (the combined effect is greater than the sum of the individual effects).[25]
-
CI = 0.9 - 1.1: Additive effect (the combined effect is equal to the sum of the individual effects).[25]
-
CI > 1.1: Antagonism (the drugs interfere with each other, and the combined effect is less than the sum of their individual effects).[25]
Visualizations & Workflows
Kinase Signaling & Drug Action
Caption: EGFR signaling pathway and the inhibitory action of a novel pyrimidine derivative.
Experimental Workflow for Validating a Novel Kinase Inhibitor
Caption: A logical workflow for the preclinical validation of a novel kinase inhibitor.
Troubleshooting Decision Tree for Inconsistent IC50 Values
Caption: A decision tree to troubleshoot sources of IC50 variability.
References
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- Housman, G., Byler, S., Heerboth, S., Lapinska, K., Longacre, M., Snyder, N., & Sarkar, S. (2014). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC - NIH.
- Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications.
- An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies.
- Mechanisms of drug resistance in cancer chemotherapy. (n.d.). PubMed.
- Mechanism of drug resistance in cancer cells. (n.d.). ResearchGate.
- Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences.
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (n.d.). Bohrium.
- Analysis framework and experimental design for evaluating synergy driving gene expression. (n.d.). PMC - NIH.
- Rodrigues, A. L. S., Rosa, J. M., Gadotti, V. M., Goulart, E. C., Santos, M. M., Silva, A. V., ... & Correa, R. (2020). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (2025). Benchchem.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. (n.d.). NIH.
- Development of CDK4/6 Inhibitors: A Five Years Update. (n.d.). MDPI.
- Development of CDK4/6 Inhibitors. (n.d.). Encyclopedia MDPI.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.
- 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH.
- Technical Support Center: Improving Compound Solubility for In Vitro Experiments. (2025). Benchchem.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. (n.d.). ResearchGate.
- Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. (2021). PMC.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). NIH.
- Pyrimidine-based dual-target inhibitors targeting epidermal growth factor receptor for overcoming drug resistance in cancer therapy(2006-present). (n.d.). Semantic Scholar.
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI.
- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Semantic Scholar.
- The Importance of IC50 Determination. (2022). Visikol.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Synergy analysis. (n.d.). Bio-protocol.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. (2024). ISOM.
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC.
- How to enhance drug solubility for in vitro assays?. (2014). ResearchGate.
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). PubMed.
- In Vitro Solubility Assays in Drug Discovery. (2025). Request PDF - ResearchGate.
- Identification and validation of novel PERK inhibitors. (2014). PubMed.
- comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). (n.d.). Oxford Academic.
- Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. (n.d.). PubMed Central.
- The use of novel selectivity metrics in kinase research. (2017). PMC - PubMed Central.
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- 26. Analysis framework and experimental design for evaluating synergy driving gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergy analysis [bio-protocol.org]
Technical Support Center: Mitigating P-gp Liability in 2,4-Diamino-5-fluoropyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of P-glycoprotein (P-gp) liability in your 2,4-diamino-5-fluoropyrimidine derivative projects. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this common hurdle in drug discovery.
I. Frequently Asked Questions (FAQs): Understanding P-gp in Drug Development
Q1: What is P-glycoprotein (P-gp) and why is it a concern for my 2,4-diamino-5-fluoropyrimidine derivatives?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is an ATP-dependent efflux pump.[1][2] It is a crucial part of the cell's defense mechanism, actively transporting a wide variety of substances out of cells.[1] P-gp is highly expressed in key physiological barriers, including the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys.[2][3] For your 2,4-diamino-5-fluoropyrimidine derivatives, P-gp liability is a major concern because if your compound is identified as a P-gp substrate, it can lead to:
-
Reduced Oral Bioavailability: P-gp in the intestine can pump your compound back into the intestinal lumen, limiting its absorption into the bloodstream.[4]
-
Limited Brain Penetration: For CNS-targeted drugs, P-gp at the blood-brain barrier acts as a gatekeeper, preventing entry into the brain.[5][6][7]
-
Increased Drug-Drug Interactions (DDIs): Co-administration with drugs that inhibit or induce P-gp can lead to unpredictable changes in your compound's plasma concentrations.[4]
-
Multidrug Resistance (MDR): In oncology, cancer cells can overexpress P-gp, leading to resistance to chemotherapeutic agents.[1][2]
Q2: What are the typical physicochemical properties of compounds that are P-gp substrates?
A2: While P-gp can transport a diverse range of compounds, certain physicochemical properties are commonly associated with P-gp substrates.[8] These include:
-
High Lipophilicity: A higher logP value often correlates with P-gp substrate activity.[8][9]
-
Molecular Weight: P-gp substrates are often relatively large molecules.[5][8][9]
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can influence P-gp recognition.[10][11]
-
Presence of a Basic Nitrogen: A tertiary basic nitrogen atom is often found in P-gp inhibitors and can contribute to P-gp interaction.[8][9]
It's important to note that these are general guidelines, and the interplay of these properties determines a compound's likelihood of being a P-gp substrate.
Q3: What are the primary strategies to mitigate P-gp liability in my chemical series?
A3: Mitigating P-gp liability often involves a multi-pronged approach that combines medicinal chemistry strategies with careful experimental evaluation. Key strategies include:
-
Structural Modifications: Strategic chemical modifications to your 2,4-diamino-5-fluoropyrimidine scaffold can disrupt P-gp recognition.[12] This could involve altering lipophilicity, reducing hydrogen bond donors, or introducing steric hindrance.[13]
-
Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be an effective strategy. The prodrug is then converted to the active compound in the target tissue.[14]
-
Formulation Strategies: Utilizing specific excipients in your formulation can inhibit P-gp function and enhance the oral bioavailability of your compound.[14]
-
Co-administration with P-gp Inhibitors: In some therapeutic contexts, co-administering your compound with a known P-gp inhibitor can be a viable option to overcome efflux.[14]
Q4: How do I experimentally determine if my compound is a P-gp substrate?
A4: Several in vitro assays are routinely used to assess P-gp substrate liability. The most common are cell-based permeability assays using cell lines that overexpress P-gp, such as:
-
Caco-2 Cells: A human colon adenocarcinoma cell line that naturally expresses P-gp and forms a polarized monolayer, mimicking the intestinal barrier.[15]
-
MDCK-MDR1 Cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene, providing a robust system for studying P-gp-mediated transport.[16][17]
These assays measure the bidirectional transport of your compound across the cell monolayer (apical-to-basolateral and basolateral-to-apical). A significantly higher basolateral-to-apical transport, which is reduced in the presence of a known P-gp inhibitor, indicates that your compound is a P-gp substrate.
II. Troubleshooting Guides for P-gp Liability Assessment
This section addresses specific issues you may encounter during your experimental work, providing actionable solutions and the underlying scientific principles.
A. Troubleshooting In Vitro Permeability Assays
Q1: My bidirectional Caco-2/MDCK-MDR1 assay shows high variability between replicates. What are the potential causes and how can I fix this?
A1: High variability in permeability assays is a common issue that can obscure the true efflux ratio of your compound.[15] Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | Leaky monolayers allow for paracellular transport, which can mask the effect of active transport. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for your cell line before and after the experiment. 2. Use a Paracellular Marker: Include a low-permeability marker like Lucifer yellow in your assay to assess monolayer integrity. High transport of the marker indicates a compromised barrier. |
| Inaccurate Pipetting | Small volume errors can lead to significant concentration differences, especially when working with potent compounds or in 96-well formats. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Reverse Pipetting: For viscous solutions or small volumes, reverse pipetting can improve accuracy. 3. Automated Liquid Handling: If available, use automated systems for critical steps to minimize human error.[15] |
| Cell Passage Number and Health | P-gp expression levels can change with increasing cell passage number.[15] Stressed or unhealthy cells will not form a tight, functional monolayer. | 1. Maintain a Cell Banking System: Use cells within a defined passage number range. 2. Monitor Cell Morphology: Regularly inspect cells under a microscope for signs of stress or contamination. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to variations in monolayer confluence and transporter expression. | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter). 2. Thorough Mixing: Ensure the cell suspension is homogenous before seeding. |
Q2: The efflux ratio for my positive control (e.g., Digoxin, Quinidine) is lower than expected. What should I investigate?
A2: A lower-than-expected efflux ratio for your positive control suggests a systemic issue with your assay. Consider the following:
-
Check Inhibitor Potency and Concentration: Ensure your P-gp inhibitor (e.g., Verapamil, Zosuquidar) is potent and used at a concentration sufficient to fully block P-gp activity. Prepare fresh stock solutions and verify their concentration.
-
Sub-optimal Substrate Concentration: The concentration of your positive control substrate should be appropriate for the assay. If it is too high, it may saturate the transporter, leading to a lower apparent efflux.
-
Cell Line Performance: Verify the P-gp expression and activity of your cell line. This can be done through Western blotting for P-gp expression or by running a functional assay with a fluorescent P-gp substrate.
-
Assay Incubation Time: Ensure the incubation time is sufficient to allow for measurable transport but not so long that it leads to cytotoxicity or saturation of the basolateral compartment.
Q3: My compound has low aqueous solubility, making it difficult to perform the permeability assay. What are my options?
A3: Poor solubility is a frequent challenge. Here are some strategies to address it:
-
Use of Co-solvents: A small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) can be used to dissolve your compound. However, it's crucial to keep the final concentration of the co-solvent low (typically <1%) as it can affect cell membrane integrity and P-gp function.
-
Formulation Approaches: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored.[14]
-
Alternative Assays: For highly lipophilic compounds, consider using assays that are less dependent on aqueous solubility, such as P-gp ATPase assays or cell-based accumulation assays.
B. Experimental Protocols & Methodologies
This protocol provides a framework for assessing the P-gp substrate potential of your 2,4-diamino-5-fluoropyrimidine derivatives.
Materials:
-
MDCK-MDR1 and wild-type MDCK cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Test compound and positive control (e.g., Digoxin)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 and MDCK-WT cells onto Transwell® inserts at an appropriate density and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above the established threshold.
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Prepare dosing solutions of your test compound and positive control in HBSS. For efflux inhibition, also prepare dosing solutions containing the P-gp inhibitor.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of your compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) .
-
Interpretation of Results:
-
An ER > 2 in MDCK-MDR1 cells and an ER ≈ 1 in MDCK-WT cells suggests your compound is a P-gp substrate.
-
A significant reduction in the ER in the presence of a P-gp inhibitor confirms P-gp-mediated efflux.
C. Visualization of Key Concepts
Caption: ATP-dependent efflux of a drug substrate by P-glycoprotein.
Caption: A decision-making workflow for addressing P-gp efflux.
III. References
-
Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood-brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179-194.
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Patsnap.
-
Conrad, S., et al. (n.d.). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Authorea Preprints.
-
de Vries, H. E., et al. (n.d.). The Role of P-glycoprotein at the Blood-Brain Barrier in Neurological and Psychiatric disease. University of Groningen Research Portal.
-
Farhat, K., et al. (n.d.). The Role of P-glycoprotein in the Blood-Brain Barrier. Semantic Scholar.
-
Bio Help Learning. (2024). What is the impact of P-glycoprotein at the blood-brain barrier?. Bio Help Learning.
-
Luurtsema, G., et al. (2016). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 18(6), 835-840.
-
BenchChem. (2025). Troubleshooting variability in P-gp inhibition assay results. BenchChem.
-
Wang, R. B., et al. (2003). Structure–activity relationship: analyses of p‐glycoprotein substrates and inhibitors. Journal of Pharmacy and Pharmacology, 55(7), 931-943.
-
Dash, R. P., et al. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Journal of Pharmacology & Toxicology, 8(3), 69-78.
-
Wang, R. B., et al. (2003). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. Journal of Pharmacy and Pharmacology, 55(7), 931-943.
-
Wang, R. B., et al. (2003). Structure-activity relationship: Analyses of P-glycoprotein substrates and inhibitors. Journal of Pharmacy and Pharmacology, 55(7), 931-943.
-
Seelig, A. (1998). Structure-activity relationship of P-glycoprotein substrates and modifiers. International Journal of Clinical Pharmacology and Therapeutics, 36(1), 22-26.
-
Singh, M. S., et al. (2022). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. Drug Development Research, 83(4), 849-860.
-
Kaczmar, S., et al. (2023). Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport. International Journal of Molecular Sciences, 24(13), 10986.
-
Raub, T. J., et al. (2010). De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds. Molecular Pharmaceutics, 7(5), 1735-1746.
-
Chen, Z., et al. (2016). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry, 59(13), 5945-5964.
-
Stouch, T. R., & Gudmundsson, O. (2002). Progress in understanding the structure-activity relationships of P-glycoprotein. Advanced Drug Delivery Reviews, 54(3), 315-328.
-
Wathoni, N., et al. (2016). P-glycoprotein transporter in drug development. Journal of Applied Pharmaceutical Science, 6(1), 160-169.
-
Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 27(4), 96-98.
-
Sugano, K., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(7), 3026-3036.
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Szöllősi, D., et al. (2020). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Oncology, 10, 576554.
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Wikipedia contributors. (2024). P-glycoprotein. Wikipedia.
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Kothandan, G., et al. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Journal of Chemical Information and Modeling, 53(5), 1229-1241.
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BOC Sciences. (n.d.). P-gp (P-glycoprotein) Inhibitors. BOC Sciences.
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Prachayasittikul, V., et al. (2017). Exploring the Chemical Space of P-Glycoprotein Interacting Compounds. Current Computer-Aided Drug Design, 13(2), 114-126.
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Alvarez-Carrasco, P., et al. (2025). Proposed mechanisms of P-gp-mediated drug efflux. ResearchGate.
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Bohrium. (n.d.). Role of P-Glycoprotein in Drug Disposition. Bohrium.
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Alfred University. (n.d.). An introduction to p-glycoprotein. Alfred University.
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Dube, A., et al. (2021). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Pharmaceutics, 13(11), 1845.
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Crivori, P., et al. (2006). Computational Models for Identifying Potential P-Glycoprotein Substrates and Inhibitors. Molecular Pharmaceutics, 3(1), 33-44.
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Beg, S., et al. (2017). Novel drug delivery approaches to bypass P- glycoprotein efflux pump. Current Drug Delivery, 14(5), 630-641.
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Lin, C., et al. (2020). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. International Journal of Molecular Sciences, 21(17), 6061.
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Hitchcock, S. A. (2012). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of Medicinal Chemistry, 55(8), 3864-3884.
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Matheny, C. J., et al. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. Current Protocols in Pharmacology, 58, 7.13.1-7.13.17.
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Yamazaki, M., et al. (2001). In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results. Journal of Pharmaceutical Sciences, 90(3), 329-341.
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Matheny, C. J., et al. (2012). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. Current Protocols in Pharmacology, 58(1), 7.13.1-7.13.17.
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ResearchGate. (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. ResearchGate.
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The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
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Silva, R., et al. (2015). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules, 20(6), 11066-11093.
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Bentz, J., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(7), 1347-1366.
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Hitchcock, S. A. (2012). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of Medicinal Chemistry, 55(8), 3864-3884.
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Clarhaut, J., et al. (2012). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. International Journal of Molecular Sciences, 13(12), 16450-16468.
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Chai, A. B., et al. (2021). An automated method measures variability in P-glycoprotein and ABCG2 densities across brain regions and brain matter. Journal of Cerebral Blood Flow & Metabolism, 41(10), 2636-2650.
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Rosowsky, A., et al. (2008). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 16(15), 7242-7250.
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BioIVT. (n.d.). P-gp (MDR1) Transporter Assay (ABCB1). BioIVT.
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Gsrs. (n.d.). 2,4-DIAMINO-5-PIPERONYLPYRIMIDINE. gsrs.
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Halopyrimidines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions of halopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome challenges in your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.
Question 1: I am getting low to no yield in my Suzuki-Miyaura coupling of a chloropyrimidine. What are the likely causes and how can I fix it?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of chloropyrimidines is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] The key to success lies in optimizing the catalytic system to overcome the high activation barrier of the oxidative addition step.[1]
Possible Causes & Solutions:
-
Inappropriate Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for less reactive aryl chlorides.[2][3] The electron-deficient nature of the pyrimidine ring can also complicate the catalytic cycle.[2][4]
-
Solution: Employ more active, electron-rich, and sterically hindered phosphine ligands. "Buchwald-type" ligands such as SPhos, XPhos, or RuPhos are designed to facilitate the oxidative addition of aryl chlorides.[5][6] Using a pre-formed catalyst complex incorporating these ligands can also improve performance. For instance, a systematic screening of catalysts and ligands has shown that while Pd₂(dba)₃ alone is inefficient, its combination with a suitable ligand significantly improves yields.[3]
-
-
Incorrect Base Selection: The base is crucial for the transmetalation step, but strong bases can cause unwanted side reactions.
-
Solution: A systematic screening of bases is recommended. While strong bases like KOt-Bu can be effective, weaker bases such as K₃PO₄ or Cs₂CO₃ are often a good starting point, especially if your substrate is sensitive.[4] The choice of base can also be solvent-dependent.
-
-
Solvent Issues: The solubility of reagents and the stability of the catalytic species are highly dependent on the solvent.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve both the organic substrate and the inorganic base.[7] If your substrate has poor solubility, consider using a solvent like DMF, but be mindful of potential side reactions at high temperatures.[7] Degassing the solvent is critical to prevent catalyst oxidation.[5]
-
-
Protodeboronation of Boronic Acid: Boronic acids can be unstable, especially at elevated temperatures and in the presence of certain bases, leading to the formation of the corresponding arene instead of the coupled product.[3][8]
Below is a decision-making workflow for troubleshooting a low-yield Suzuki-Miyaura reaction with a chloropyrimidine:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question 2: My Buchwald-Hartwig amination of a 2-halopyrimidine is sluggish. How can I improve the reaction rate and yield?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9] When coupling with a 2-halopyrimidine, the nitrogen atoms within the pyrimidine ring can act as ligands for the palladium center, potentially inhibiting the catalyst.[4]
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The pyrimidine nitrogen can coordinate to the palladium, leading to inactive catalyst species.
-
Solution: The choice of ligand is critical to prevent catalyst inhibition. Sterically hindered biaryl phosphine ligands (e.g., Josiphos, XPhos) are often effective as they can promote the desired catalytic cycle over catalyst sequestration by the substrate or product.[10]
-
-
Base Incompatibility: Strong bases like NaOt-Bu or LiHMDS are commonly used, but they can be incompatible with certain functional groups.
-
Solution: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective alternatives, although they may require higher reaction temperatures or longer reaction times.[4]
-
-
Halogen Reactivity: The reactivity order for the halogen is I > Br > Cl.[1] If you are using a chloropyrimidine, the reaction will inherently be more challenging.
-
Solution: For chloropyrimidines, more active third-generation Buchwald-Hartwig catalysts and ligands are often necessary to achieve good yields.[4]
-
Table 1: General Catalyst/Ligand Recommendations for Buchwald-Hartwig Amination of Halopyrimidines
| Halogen | Position | Recommended Ligand Class | Catalyst Precursor Example | Notes |
| Cl | 2, 4 | Sterically Hindered Biaryl Phosphines | Pd₂(dba)₃ with XPhos or RuPhos | Essential for activating the C-Cl bond.[6] |
| Br | 2, 4, 5 | Bidentate or Monodentate Phosphines | Pd(OAc)₂ with BINAP or P(t-Bu)₃ | More reactive than chlorides, allowing for a wider range of ligands.[9] |
| I | 2, 4, 5 | Standard Phosphine Ligands | Pd(PPh₃)₄ | Generally the most reactive, may not require highly specialized ligands. |
Question 3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with a bromopyrimidine. What causes this and how can I suppress it?
Answer:
Sonogashira coupling is a palladium- and copper-cocatalyzed reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] The formation of a homocoupled alkyne (Glaser coupling) is a common and often frustrating side reaction.[12][13]
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: The copper(I) co-catalyst can be oxidized by oxygen, which then promotes the homocoupling of the alkyne.
-
Solution: It is critical to ensure the reaction is performed under strictly anaerobic conditions.[12] This involves thoroughly degassing the solvent (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period) and maintaining an inert atmosphere throughout the reaction.[12][14]
-
-
Inappropriate Base: The amine base is essential for deprotonating the alkyne but can also influence the rate of homocoupling.
-
Copper-Free Conditions: The copper co-catalyst is often the primary culprit for homocoupling.
-
Solution: Consider a copper-free Sonogashira protocol. These methods often require a different choice of ligand and may need higher reaction temperatures, but they completely eliminate the possibility of Glaser coupling.[12]
-
Below is a diagram illustrating the competing pathways in a Sonogashira reaction:
Caption: Competing pathways in Sonogashira coupling.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for different halogens on a pyrimidine ring in cross-coupling reactions?
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest, making the oxidative addition of the palladium catalyst (often the rate-determining step) most facile.[1] Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are less reactive and require more robust catalytic systems.[1] Fluoropyrimidines are generally unreactive in these reactions.[1]
Q2: How does the position of the halogen on the pyrimidine ring affect its reactivity?
The position of the halogen significantly influences reactivity due to the electron-deficient nature of the pyrimidine ring. The general order of reactivity is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and therefore the most susceptible to oxidative addition by the palladium catalyst.[1] The C2 position is also activated, while the C5 position is the least reactive.[1] This intrinsic reactivity profile is crucial for designing selective cross-coupling reactions on di- or poly-halopyrimidines.[15][16]
Q3: Can I achieve selective coupling at the C2 position of a 2,4-dihalopyrimidine?
Conventionally, cross-coupling reactions on 2,4-dihalopyrimidines favor substitution at the more reactive C4 position.[15][16][17] However, recent advances have shown that catalyst control can be used to invert this selectivity. By using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, C2-selective cross-coupling with thiols has been achieved.[18][19] This highlights that while the intrinsic reactivity of the positions is a major factor, judicious choice of ligand can override this preference and provide access to less conventional substitution patterns.[20]
Q4: My Heck reaction with a halopyrimidine is not working. What are some key considerations?
The Heck reaction couples an unsaturated halide with an alkene.[21] For halopyrimidines, key considerations include:
-
Catalyst and Ligands: As with other cross-couplings, the choice of palladium source and ligand is critical. Ligandless conditions or simple phosphine ligands may work for iodo- and bromopyrimidines, but chloropyrimidines will likely require more specialized, electron-rich ligands.[22][23]
-
Base: An inorganic or organic base (e.g., triethylamine, potassium carbonate) is required.[21] The choice of base can affect the reaction rate and selectivity.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[21]
-
Regioselectivity: The regioselectivity of the alkene addition can be influenced by the ligands and reaction conditions.[23]
Q5: What is "palladium black" and how can I avoid its formation?
"Palladium black" is a black precipitate of elemental palladium that forms when the palladium catalyst decomposes and agglomerates.[12] Its formation indicates that the active catalyst is being removed from the solution, which will stop the reaction.
-
Causes: This can be caused by high temperatures, impurities in the reagents or solvent, or an inappropriate choice of ligands that fail to stabilize the palladium nanoparticles.[12][24]
-
Prevention:
-
Use high-purity, degassed solvents and fresh reagents.[12]
-
Ensure your ligands are stable under the reaction conditions. Bidentate phosphine ligands can sometimes offer greater stability than monodentate ones.[23]
-
Avoid excessively high temperatures if possible.
-
If using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species at the start of the reaction.[25]
-
Section 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine:
This is a general guideline and may require optimization for your specific substrates.
-
Reagent Preparation: To a dry Schlenk tube or reaction vial, add the 2-chloropyrimidine (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Then add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and the ligand (e.g., XPhos, 4-10 mol %).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[1]
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. ResearchGate. Available at: [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. Available at: [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Haloselectivity of Heterocycles. Baran Lab. Available at: [Link]
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Technical Support Center: Protecting Group Strategies for 2,4-Diaminopyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2,4-diaminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced art of protecting group chemistry for this important heterocyclic scaffold. The 2,4-diaminopyrimidine core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors and dihydrofolate reductase inhibitors.[1][2][3] Its synthesis, however, presents unique challenges due to the presence of two nucleophilic amino groups with differing reactivity.
This resource will address common experimental issues through a troubleshooting and FAQ format, explaining the causality behind experimental choices to empower you to design robust and efficient synthetic routes.
Part 1: Frequently Asked Questions (FAQs) on Protecting Group Strategy
This section addresses broader strategic questions you might have before embarking on your synthesis.
Q1: Why is the selective protection of the amino groups on the 2,4-diaminopyrimidine ring so challenging?
A1: The challenge lies in the subtle difference in the basicity and nucleophilicity of the N2 and N4 amino groups. The 2-amino group is part of an amidine system, making it generally more basic and nucleophilic than the 4-amino group. This inherent reactivity difference can be exploited for selective reactions, but it is often not pronounced enough to achieve perfect selectivity, especially with highly reactive electrophiles. Factors like steric hindrance from adjacent substituents and the specific reaction conditions (solvent, temperature, base) can further influence the regioselectivity of protection.
Q2: What are the most common protecting groups for the amino functionalities of 2,4-diaminopyrimidine, and what are their key advantages and disadvantages?
A2: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal deprotection.[4][5] The tert-butoxycarbonyl (Boc) group is arguably the most widely used due to its ease of introduction and removal under acidic conditions.[6][7] However, other groups like benzoyl (Bz) and fluorenylmethyloxycarbonyl (Fmoc) also find application.
| Protecting Group | Advantages | Disadvantages |
| Boc | Easy to introduce. Stable to many reaction conditions. Readily cleaved with acid (e.g., TFA, HCl).[6][8] | Can be sensitive to strongly acidic conditions. Deprotection generates tert-butyl cation, which can lead to side reactions.[9] |
| Benzoyl (Bz) | Robust and stable to a wide range of conditions. | Requires harsh conditions for removal (e.g., strong base or acid hydrolysis), limiting its use with sensitive substrates. |
| Fmoc | Base-labile, providing an orthogonal protection strategy to acid-labile groups like Boc.[4] | Can be sensitive to primary and secondary amines. |
Q3: What does "orthogonal protection" mean in the context of 2,4-diaminopyrimidine synthesis, and why is it important?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[4][5] This is crucial when you need to differentiate the two amino groups of 2,4-diaminopyrimidine for sequential functionalization. For example, you could protect the N4-amino group with a Boc group (acid-labile) and the N2-amino group with an Fmoc group (base-labile). This allows you to deprotect and react one amino group while the other remains protected.
Caption: Orthogonal protection workflow for 2,4-diaminopyrimidine.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low yield and poor regioselectivity during Boc protection of 2,4-diaminopyrimidine.
-
Probable Cause: Standard Boc protection conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often lead to a mixture of mono- and di-protected products, as well as poor regioselectivity between the N2 and N4 positions. The inherent nucleophilicity difference between the two amino groups may not be sufficient to drive the reaction to a single product.
-
Troubleshooting Steps & Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of (Boc)₂O. Using a slight excess (1.1-1.2 equivalents) can favor mono-protection, but further optimization may be needed.
-
Solvent and Temperature Optimization: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[6] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes improve selectivity.
-
Alternative Reagents: Consider using alternative Boc-donating reagents that may offer better selectivity. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes provide cleaner reactions.
-
Catalytic Approaches: The use of catalysts can enhance the efficiency and selectivity of Boc protection. For example, methods utilizing catalysts like EDCI/HOBT have been reported for the Boc protection of aminopyridines, which could be adapted.[10]
-
Stepwise Protection: If direct selective mono-protection is unsuccessful, consider a di-protection followed by selective mono-deprotection strategy, although this adds steps to the synthesis.
-
Issue 2: Unwanted di-acylation during N-acylation of a mono-protected 2,4-diaminopyrimidine.
-
Probable Cause: The remaining free amino group can be sufficiently nucleophilic to react with the acylating agent, leading to the formation of a di-acylated byproduct.[11][12] This is particularly problematic with highly reactive acylating agents like acyl chlorides, especially in the presence of a strong base. The initially formed mono-acylated product can be deprotonated by the base, increasing its nucleophilicity and promoting a second acylation.[12]
-
Troubleshooting Steps & Solutions:
-
Choice of Base: The strength of the base is critical. Strong bases like triethylamine can facilitate di-acylation. Using a weaker base like pyridine may favor the desired mono-acylation.[12]
-
Acylating Agent: Instead of highly reactive acyl chlorides, consider using less reactive alternatives like acid anhydrides or activated esters.
-
Reaction Conditions: Running the reaction at a lower temperature and slowly adding the acylating agent can help to control the reaction and minimize over-acylation.
-
Alternative Coupling Methods: For amide bond formation, standard peptide coupling reagents (e.g., HBTU, EDC) can be employed, although their effectiveness can be substrate-dependent.[12]
-
Hydrolysis of Di-acylated Product: If di-acylation is unavoidable, the di-acylated product can sometimes be selectively hydrolyzed back to the mono-acylated product under carefully controlled basic conditions (e.g., one equivalent of NaOH).[11][12]
-
Issue 3: Difficulty in removing a Boc group without affecting other acid-sensitive functionalities in the molecule.
-
Probable Cause: The standard conditions for Boc deprotection, such as using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can cleave other acid-labile groups or cause degradation of the target molecule.[6][8]
-
Troubleshooting Steps & Solutions:
-
Milder Acidic Conditions: Explore the use of milder acids or acid catalysts. For example, p-toluenesulfonic acid (p-TsOH) can be effective for Boc removal.[6] Using a lower concentration of a strong acid or running the reaction at a lower temperature can also improve selectivity.
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can selectively cleave certain N-Boc groups.[6]
-
Thermal Deprotection: In some cases, thermal deprotection in a suitable solvent can be a viable option, avoiding the need for acidic reagents altogether.[8] This method can offer selectivity based on the thermal stability of different Boc groups (e.g., aryl N-Boc vs. alkyl N-Boc).[8]
-
Scavengers: During acid-mediated deprotection, the generated tert-butyl cation can alkylate nucleophilic sites on the substrate.[9] The addition of scavengers like triethylsilane or thioanisole can trap this cation and prevent side reactions.
-
Caption: Decision tree for Boc group removal strategies.
Issue 4: Incomplete reduction of a nitro-pyrimidine precursor in the presence of a Boc protecting group.
-
Probable Cause: While the Boc group is generally stable to many reducing agents, some conditions, particularly catalytic hydrogenation, can be sluggish or lead to side reactions. The choice of reducing agent and conditions is critical for achieving a clean and complete reduction of the nitro group to an amine without affecting the Boc group.
-
Troubleshooting Steps & Solutions:
-
Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reducing agent that is highly effective for the reduction of nitro groups to amines under mild conditions.[13][14] It generally shows excellent functional group tolerance and is a good choice when other functionalities, including Boc groups, need to be preserved.[13] The reaction is typically carried out in THF, often with an additive like HMPA or water to enhance its reactivity.[13][15]
-
Catalytic Hydrogenation: If catalytic hydrogenation is preferred, careful selection of the catalyst and conditions is necessary. Palladium on carbon (Pd/C) is a common choice, but the reaction may require elevated pressure or prolonged reaction times. Platinum-based catalysts (e.g., PtO₂) can sometimes be more effective.
-
Metal-Mediated Reductions: Other metal-based reductions, such as using iron powder in acetic acid or zinc dust in ammonium chloride, can also be effective for nitro group reduction and are generally compatible with Boc protecting groups.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental procedures.
Protocol 1: General Procedure for N-Boc Protection of an Aminopyrimidine
-
Dissolution: Dissolve the aminopyrimidine substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[6]
-
Addition of Reagents: Add triethylamine (TEA) (1.2-1.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) dissolved in the same solvent.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc protected aminopyrimidine.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected aminopyrimidine (1.0 eq) in dichloromethane (DCM).[6]
-
Addition of TFA: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate, and purify the product as needed.
References
- CN102936220A. (n.d.). BOC protection method for aminopyridine. Google Patents.
-
Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. Retrieved from [Link]
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Li, G., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(22), 4065–4068. Retrieved from [Link]
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Deadman, B. J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(10), 2266–2272. Retrieved from [Link]
- EP0304648B1. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Google Patents.
-
Quiroga, J., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11-23. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213–1220. Retrieved from [Link]
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Alves, M. F., et al. (2015). Dual protection of amino functions involving Boc. RSC Advances, 5(90), 73859-73893. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Wikipedia. (n.d.). Reductions with samarium(II) iodide. Retrieved from [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. Retrieved from [Link]
-
Chen, Y. L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Samarium (low valent). Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine. PubChem Compound Database. Retrieved from [Link]
- EP0028316A1. (n.d.). Process for the preparation of 2,4-diaminopyrimidine. Google Patents.
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Hill, R. J., et al. (2007). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 17(12), 3382-3386. Retrieved from [Link]
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Fields, G. B., et al. (1992). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 39(2), 161-214. Retrieved from [Link]
- WO2005013996A2. (n.d.). 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
de la Torre, B. G., et al. (2007). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 5(13), 2031-2034. Retrieved from [Link]
-
Cody, V., et al. (1987). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry, 30(10), 1871-1876. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Electron Transfer Reduction of Nitriles Using SmI2-Et3N-H2O: Synthetic Utility and Mechanism. Retrieved from [Link]
-
Khan, I., et al. (2022). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 27(2), 488. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
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Berben, L. A., et al. (2018). Sm(II)-Mediated Proton-Coupled Electron Transfer: Quantifying Very Weak N−H and O−H Homolytic Bond Strengths and Factors Controlling Them. Journal of the American Chemical Society, 140(31), 9981–9989. Retrieved from [Link]
-
Brady, E. D., et al. (2002). A mechanistic study of the samarium(II)-mediated reduction of aryl nitro compounds to the corresponding crylamines. The crystal structures of (thf)(mu(2) -O) and Sm(thf)(mu-PhNNPh)Sm. Journal of the American Chemical Society, 124(24), 7007-7015. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]
-
Li, J., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(4), 1368-1379. Retrieved from [Link]
- Tucker, J. L. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
-
Kumar, P., et al. (2010). A Strategy for Selective N-acylation of Purine and Pyrimidine Bases of Deoxy and Ribo Nucleosides. Letters in Organic Chemistry, 7(5), 412-416. Retrieved from [Link]
-
Wu, Y., et al. (2022). Regiospecific O → N Acyl Migration as a Methodology to Access l-Altropyranosides with an N 2, N 4-Differentiation. The Journal of Organic Chemistry, 87(24), 16565–16576. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to 2,4-Diamino-5-(bromomethyl)pyrimidine and Other DNA Alkylating Agents for Researchers
Authored by a Senior Application Scientist
This guide provides an in-depth comparison of 2,4-Diamino-5-(bromomethyl)pyrimidine against classical and contemporary DNA alkylating agents. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, reactivity, and experimental evaluation of these potent compounds.
Introduction: The Enduring Relevance of Alkylating Agents
Alkylating agents represent the oldest and one of the most indispensable classes of anticancer therapeutics.[1][2] Their history traces back to the chemical warfare agent sulfur mustard ("mustard gas") from World War I, where its profound myelosuppressive effects were first observed.[3][4] This led to the development of nitrogen mustards, the first non-hormonal drugs used effectively to treat cancer, marking the dawn of modern chemotherapy.[1][3]
The fundamental mechanism of these agents is their ability to covalently attach alkyl groups to nucleophilic sites on biological macromolecules, with DNA being the primary cytotoxic target.[2][5][6] This modification, or "alkylation," disrupts the DNA structure, impeding replication and transcription, which ultimately triggers cell death pathways.[6][7][8] Because cancer cells are characterized by rapid proliferation, they are disproportionately vulnerable to this form of DNA damage compared to most normal cells.[1][9] This guide will explore the specific characteristics of this compound, a pyrimidine analog, and contrast its potential profile with established alkylating agents. Pyrimidine and its derivatives are of significant interest in medicinal chemistry as they are foundational units of nucleic acids and have shown a wide spectrum of biological activities, including anticancer properties.[10][11][12][13]
Featured Agent: this compound
Chemical Profile: this compound is a heterocyclic compound featuring a pyrimidine core, which is structurally analogous to the nucleobases thymine and cytosine. The key reactive feature is the bromomethyl group (-CH₂Br) at the 5-position. The bromine atom serves as an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles, such as the nitrogen and oxygen atoms in DNA bases.
Inferred Mechanism of Action: The presence of the diaminopyrimidine scaffold suggests the molecule may function as a DNA-intercalating agent or be recognized by cellular machinery that processes nucleic acids. The primary alkylating activity stems from the bromomethyl group. Upon entry into the cell, it is expected to react with nucleophilic sites on DNA, most notably the N7 position of guanine, forming a monoadduct. This lesion can distort the DNA helix, blocking the progression of DNA and RNA polymerases.[14] Unlike bifunctional agents, which create cross-links, this compound is expected to be monofunctional, leading to a distinct profile of DNA damage and cellular response.
A Comparative Analysis of Alkylating Agent Classes
Alkylating agents are not a monolithic group; they are classified based on their chemical structure, which dictates their reactivity, mechanism, and clinical profile.[6][15]
| Class | Key Examples | Reactive Intermediate Formation | Primary DNA Adducts | Key Characteristics |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil[1][3] | Aziridinium ion (intramolecular cyclization) | N7-guanine; forms interstrand and intrastrand cross-links (bifunctional).[3][5] | Prototypical agents; many are prodrugs requiring hepatic activation (e.g., Cyclophosphamide).[5][16] Broad-spectrum use in lymphomas, leukemias, and solid tumors.[15] |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU)[1] | Diazonium ion[17] | O6-guanine, N7-guanine; also carbamoylates proteins. | Highly lipophilic, enabling them to cross the blood-brain barrier, making them crucial for treating brain tumors.[3][7] |
| Alkyl Sulfonates | Busulfan[1] | SN2-type reaction (direct displacement) | N7-guanine; forms DNA-protein and interstrand cross-links. | Less reactive than nitrogen mustards; primarily used in treating chronic myeloid leukemia.[7][15] |
| Triazenes | Dacarbazine, Temozolomide[6] | Methyldiazonium ion (via metabolic activation) | O6-guanine, N7-guanine, N3-adenine. | Temozolomide is a key oral agent for glioblastoma due to its excellent CNS penetration.[4] |
| Platinum Analogs | Cisplatin, Carboplatin, Oxaliplatin | Aquated platinum complexes | N7-guanine, N7-adenine; primarily forms intrastrand cross-links. | Technically not true alkylating agents but are classified with them due to their similar mechanism of covalently binding to DNA.[6] |
| Pyrimidine Analogs | This compound | Direct SN2 displacement of bromide | Predicted: N7-guanine, N3-adenine (monofunctional). | The pyrimidine core may influence DNA binding affinity and cellular uptake. Its monofunctional nature may trigger different DNA repair pathways compared to cross-linking agents. |
Experimental Evaluation: Protocols for Assessing Alkylating Agent Efficacy
To empirically compare alkylating agents, a multi-assay approach is essential. This involves quantifying both the extent of DNA damage and the ultimate effect on cell viability.
Protocol 1: Quantifying DNA Damage with the Alkaline Comet Assay
The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] The alkaline version is particularly adept at detecting single-strand breaks and alkali-labile sites resulting from alkylation damage.[19][20]
Causality Behind the Method: The principle is that when lysed cells are embedded in an agarose gel and subjected to an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are directly proportional to the amount of DNA damage.[19]
Step-by-Step Methodology:
-
Cell Treatment: Plate cells (e.g., A549 lung carcinoma or HCT-116 colon carcinoma) at an appropriate density. Treat with equimolar concentrations of the alkylating agents (e.g., this compound, Melphalan, Temozolomide) for a defined period (e.g., 2-4 hours). Include a negative control (vehicle only) and a positive control (e.g., H₂O₂).
-
Cell Harvesting & Embedding: Harvest cells and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS. Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Immediately pipette the mixture onto a pre-coated microscope slide.[21]
-
Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.
-
DNA Unwinding (Alkaline Treatment): Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes. This unwinds the DNA, exposing single-strand breaks and alkali-labile sites.[20][21]
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide).
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Capture images and quantify the "tail moment" or "% DNA in tail" using specialized software (e.g., Comet Score). A significant increase in tail moment compared to the negative control indicates genotoxicity.[21]
// Node Definitions A [label="1. Cell Culture & Treatment\n(e.g., A549 cells + Alkylating Agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Harvesting & Embedding\n(Mix with low-melt agarose, plate on slide)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Lysis\n(High salt + detergent buffer, 4°C)\nRemoves membranes, leaves nucleoid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. DNA Unwinding\n(Alkaline Buffer, pH > 13)\nExposes single-strand breaks", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Electrophoresis\n(25V, 30 min)\nFragmented DNA migrates", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Neutralization & Staining\n(Tris buffer, then SYBR Gold)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Fluorescence Microscopy\n(Image Capture)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Quantify % DNA in Tail / Tail Moment)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; } } Figure 1: Experimental Workflow for the Alkaline Comet Assay
Protocol 2: Assessing Cytotoxicity with the MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of each alkylating agent for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and calculate the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
Illustrative Cytotoxicity Data:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism Type |
| Melphalan | A549 (Lung) | 15.5 | Bifunctional (Cross-linking) |
| Temozolomide | HCT-116 (Colon) | 50.2 | Monofunctional |
| Cisplatin | A549 (Lung) | 8.7 | Bifunctional (Cross-linking) |
| Compound 9k | A549 (Lung) | 2.14 | N/A |
| Compound 9k | HCT-116 (Colon) | 3.59 | N/A |
Cellular Response to DNA Alkylation: A Double-Edged Sword
The fate of a cell after DNA alkylation depends on a complex interplay between DNA damage signaling, repair capacity, and cell death pathways.[23]
-
Damage Sensing and Signaling: DNA lesions are recognized by sensor proteins, leading to the activation of the DNA Damage Response (DDR). A key event is the activation of Poly(ADP-ribose) polymerase (PARP), which synthesizes chains of poly(ADP-ribose) at the site of damage, recruiting repair enzymes.[24]
-
DNA Repair: Cells have multiple pathways to repair alkylation damage.[25]
-
Base Excision Repair (BER): Primarily removes smaller, non-helix-distorting lesions like N7-methylguanine.
-
Nucleotide Excision Repair (NER): Corrects bulky adducts that distort the DNA helix.
-
Mismatch Repair (MMR): Recognizes and attempts to repair mismatches that can arise from replication over an alkylated base (e.g., O⁶-methylguanine pairing with thymine).[25]
-
Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) directly removes the alkyl group from the O⁶ position of guanine in a single-step, "suicide" reaction.
-
-
Cell Fate Determination: If the damage is manageable, the cell cycle is arrested to allow time for repair, and the cell survives.[23] However, if the damage is overwhelming, the cell is eliminated.
-
Apoptosis: Programmed cell death is a common outcome, often triggered by persistent DNA damage signaling.
-
Necrosis: Intense PARP activation can lead to severe depletion of its substrate, NAD+, and consequently ATP.[24] This bioenergetic catastrophe results in a regulated form of necrotic cell death, which is independent of caspases.[24]
-
// Nodes AlkylatingAgent [label="Alkylating Agent\n(e.g., this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNADamage [label="DNA Alkylation\n(N7-Guanine, O6-Guanine, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; PARP [label="PARP Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; DDR [label="DNA Damage Response (DDR)\n(ATM/ATR Signaling)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest\n(G1/S or G2/M)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNARepair [label="DNA Repair Pathways\n(BER, NER, MGMT, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival\n(Damage Repaired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OverwhelmingDamage [label="Overwhelming Damage\n(Repair Capacity Exceeded)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis\n(Bioenergetic Collapse)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD_depletion [label="Severe NAD+ / ATP Depletion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AlkylatingAgent -> DNADamage [color="#5F6368"]; DNADamage -> PARP [color="#5F6368"]; DNADamage -> DDR [color="#5F6368"]; DDR -> CellCycleArrest [color="#5F6368"]; CellCycleArrest -> DNARepair [label=" Allows time for repair", fontsize=8, fontcolor="#5F6368"]; DNARepair -> Survival [color="#34A853"]; DNADamage -> OverwhelmingDamage [style=dashed, color="#5F6368"]; OverwhelmingDamage -> Apoptosis [color="#EA4335"]; PARP -> NAD_depletion [label=" Hyperactivation", fontsize=8, fontcolor="#5F6368"]; NAD_depletion -> Necrosis [color="#EA4335"]; } } Figure 2: Cellular Response Pathways to DNA Alkylation
Conclusion and Future Directions
The field of alkylating agents continues to evolve from the blunt instruments of early chemotherapy to more nuanced molecules. While classical agents like cyclophosphamide and cisplatin remain cornerstones of treatment, their utility is often limited by toxicity and drug resistance.[2][3]
This compound represents a class of compounds where a familiar biological scaffold (pyrimidine) is armed with a reactive alkylating group. The rationale for exploring such molecules is multifaceted:
-
Targeted Delivery: The pyrimidine core could be exploited for selective uptake into cells with high nucleic acid turnover.
-
Novel Mechanism: As a monofunctional agent, it may be effective in tumors that have developed resistance to cross-linking agents through enhanced repair of interstrand cross-links.
-
Synergistic Combinations: Its distinct damage profile could create synergies when combined with other therapies, particularly inhibitors of DNA repair pathways like PARP inhibitors.
Further research is required to characterize the precise DNA adducts formed by this compound, its cytotoxicity across a broad panel of cancer cell lines, and its efficacy in preclinical models. This guide provides the foundational context and experimental frameworks necessary for researchers to undertake such an evaluation, comparing this novel agent against the rich and complex background of its predecessors.
References
-
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A Comparative Guide to the Antitumor Activity of Substituted 2,4-Diaminopyrimidines
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to form critical hydrogen bond interactions with a multitude of biological targets. This has led to its extensive exploration in the development of novel therapeutics, particularly in oncology. This guide provides an in-depth, objective comparison of the antitumor activity of various substituted 2,4-diaminopyrimidine derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective cancer treatments.
The 2,4-Diaminopyrimidine Core: A Versatile Scaffold for Anticancer Agents
The foundational 2,4-diaminopyrimidine structure presents a unique arrangement of hydrogen bond donors and acceptors, enabling it to effectively mimic the purine bases of ATP and bind to the ATP-binding pockets of numerous protein kinases.[1] This inherent characteristic is the primary driver behind its successful application in developing inhibitors for various kinases implicated in cancer cell proliferation, survival, and metastasis. Furthermore, derivatives of this scaffold have also shown potent inhibitory activity against other critical cancer targets like dihydrofolate reductase (DHFR).[2][3][4] The antitumor activity of these compounds is finely tuned by the nature and position of substituents on the pyrimidine ring and its amino groups.
Comparative Analysis of Antitumor Activity Based on Substitution Patterns
The strategic modification of the 2,4-diaminopyrimidine core has yielded a diverse library of compounds with a wide spectrum of antitumor activities. This section will compare the efficacy of different substitution patterns, drawing on published experimental data.
Substitutions at the 5- and 6-Positions: Modulating Potency and Selectivity
Modifications at the 5- and 6-positions of the pyrimidine ring have a profound impact on the potency and selectivity of 2,4-diaminopyrimidine derivatives.
-
5-Substituted Phenyl Derivatives: The introduction of a phenyl group at the 5-position is a common strategy. The orientation of this phenyl ring relative to the pyrimidine core is crucial for binding to the target enzyme.[2] For instance, in DHFR inhibitors, the phenyl ring often orients itself perpendicularly to the pyrimidine ring to fit into the active site.[2]
-
Fused Ring Systems: The development of fused ring systems, such as pyrido[2,3-d]pyrimidines, has led to potent inhibitors of mammalian dihydrofolate reductase with significant in vivo antitumor activity. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) has demonstrated notable activity against Walker 256 carcinosarcoma in rats.[3][5]
N2 and N4-Substitutions: Targeting Specific Kinase Families
Substitutions on the amino groups at the 2- and 4-positions are critical for directing the inhibitor towards specific kinase families and improving cellular activity.
-
Anilino Substitutions: The incorporation of aniline moieties at the N2 and N4 positions has been a successful approach for developing potent kinase inhibitors. A series of 2,4-dianilinopyrimidine derivatives were designed as Focal Adhesion Kinase (FAK) inhibitors.[6][7] Compound 8a from this series, featuring a 4-(morpholinomethyl)phenyl group at the N2 position and an N-substituted benzamide at the N4 position, exhibited potent anti-FAK activity with an IC50 of 0.047 µM and strong antiproliferative effects against H1975 and A431 cancer cell lines.[7]
-
Macrocyclic Derivatives: Macrocyclization has emerged as an effective strategy for designing highly potent and selective kinase inhibitors. A novel series of macrocyclic 2,4-diaminopyrimidine derivatives were developed as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with the representative compound 21 showing an impressive IC50 value of 1.0 nM.[8]
-
Triazolopiperazine and Triazaspiro[4.5]decan-3-one Scaffolds: Novel 2,4-diaminopyrimidine derivatives incorporating these scaffolds have demonstrated significant antitumor activities.[9][10] Specifically, compounds 9k and 13f showed potent activity against A549, HCT-116, PC-3, and MCF-7 cell lines, with IC50 values in the low micromolar range.[9][10] Further studies revealed that compound 9k induces apoptosis, suppresses tumor cell migration, and causes cell cycle arrest at the G2-M phase in A549 cells.[9][10]
Quantitative Comparison of In Vitro Antitumor Activity
To provide a clear comparison, the following table summarizes the in vitro antiproliferative activity (IC50 values) of representative substituted 2,4-diaminopyrimidine derivatives against various human cancer cell lines.
| Compound | Substitution Pattern | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 9k | N2-(triazolopiperazine), N4-(substituted aniline) | JAK2 (likely) | A549 (Lung) | 2.14 | [9][10] |
| HCT-116 (Colon) | 3.59 | [9][10] | |||
| PC-3 (Prostate) | 5.52 | [9][10] | |||
| MCF-7 (Breast) | 3.69 | [9][10] | |||
| 13f | N2-(1,4,8-triazaspiro[4.5]decan-3-one), N4-(substituted aniline) | JAK2 (likely) | A549 (Lung) | 1.98 | [9][10] |
| HCT-116 (Colon) | 2.78 | [9][10] | |||
| PC-3 (Prostate) | 4.27 | [9][10] | |||
| MCF-7 (Breast) | 4.01 | [9][10] | |||
| 11b | 2,4-dianilino pyrimidine derivative | FAK | PANC-1 (Pancreatic) | 0.98 | [6] |
| BxPC-3 (Pancreatic) | 0.55 | [6] | |||
| 12f | 2,4-dianilino pyrimidine derivative | FAK | PANC-1 (Pancreatic) | 0.11 | [6] |
| BxPC-3 (Pancreatic) | 0.15 | [6] | |||
| 22 | 2,4-diaminopyrimidine derivative | CDK7 | MV4-11 (Leukemia) | Not specified | [11] |
| 12a | 5-cyano-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9, CDK1, CDK2 | HCT-116 (Colon) | 0.09 (GI50) | [12] |
| 12m-r | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | HCT-116 (Colon) | 0.03 - 0.93 (GI50) | [12] |
Mechanistic Insights into Antitumor Activity
The antitumor effects of substituted 2,4-diaminopyrimidines are mediated through various mechanisms, primarily by inhibiting key signaling pathways involved in cancer progression.
Inhibition of Kinase Signaling Pathways
As potent kinase inhibitors, these compounds disrupt critical signaling cascades. For example, FAK inhibitors block the FAK/PI3K/Akt signaling pathway, leading to decreased expression of Cyclin D1 and Bcl-2, which in turn induces apoptosis and cell cycle arrest.[6] Similarly, CDK7 inhibitors prevent the phosphorylation of RNA polymerase II and CDK2, resulting in G1/S phase cell cycle arrest and apoptosis.[11]
Caption: Inhibition of FAK and CDK7 signaling pathways by substituted 2,4-diaminopyrimidines.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for these compounds is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. For instance, compound 9k was shown to decrease the mitochondrial membrane potential in A549 cells, a key event in the apoptotic cascade, and to cause cell cycle arrest in the G2-M phase.[9][10]
Experimental Protocols for Evaluation
The reliable evaluation of the antitumor activity of these compounds relies on standardized and well-validated experimental protocols.
In Vitro Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (substituted 2,4-diaminopyrimidine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
Principle: This model assesses the in vivo antitumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.[13]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the difference between the treatment and control groups.
Caption: General experimental workflow for evaluating the antitumor activity of substituted 2,4-diaminopyrimidines.
Conclusion and Future Directions
The 2,4-diaminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel and potent antitumor agents. Structure-activity relationship studies have demonstrated that strategic substitutions at various positions on the pyrimidine core can lead to compounds with high efficacy against a range of cancer types. The development of inhibitors targeting specific kinases like FAK, HPK1, and CDKs highlights the versatility of this scaffold.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel substitution patterns and the use of advanced drug design techniques, such as computational modeling and machine learning, will undoubtedly accelerate the discovery of the next generation of 2,4-diaminopyrimidine-based anticancer drugs.
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A Comparative Guide to the Efficacy of 2,4-Diaminopyrimidine Derivatives and Methotrexate as DHFR Inhibitors
This guide provides an in-depth technical comparison between the classical dihydrofolate reductase (DHFR) inhibitor, methotrexate, and the versatile class of non-classical inhibitors, 2,4-diaminopyrimidine derivatives. We will explore their distinct mechanisms of action, comparative efficacy supported by experimental data, prevalent resistance mechanisms, and the strategic rationale for their application in different therapeutic contexts. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and infectious disease research.
Introduction: Dihydrofolate Reductase as a Critical Therapeutic Target
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor for the synthesis of purines and thymidylate, which are the essential building blocks of DNA and RNA.[1][2] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1] This mechanism makes DHFR an exceptionally effective target for therapies aimed at halting the proliferation of rapidly dividing cells, such as malignant tumors, or for modulating immune responses.[1][3]
Methotrexate (MTX), a folate analog, has been a cornerstone of cancer chemotherapy and a first-line treatment for autoimmune diseases like rheumatoid arthritis for decades.[3][4] However, its use can be constrained by significant host toxicity and the development of drug resistance. This has spurred the development of alternative, non-classical inhibitors, among which 2,4-diaminopyrimidine derivatives are one of the most prominent and extensively studied classes.[5][6]
Part 1: A Dichotomy in Mechanism of Action
While both drug classes target the same enzyme, their fundamental chemical properties dictate different modes of cellular entry, intracellular processing, and interaction with the DHFR active site.
Methotrexate: The Classical Antifolate
Methotrexate is classified as a "classical" antifolate due to its structural resemblance to folic acid.[6][7] This mimicry is central to its mechanism.
-
Cellular Uptake: MTX primarily enters cells via the active transport of the reduced folate carrier (RFC).[8][9]
-
Intracellular Activation: Once inside the cell, MTX undergoes polyglutamylation, a process where additional glutamate residues are added. This modification, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), serves two critical functions: it traps the drug intracellularly and significantly enhances its inhibitory affinity for DHFR and other folate-dependent enzymes like thymidylate synthase.[9][10]
-
Enzyme Inhibition: MTX is a slow, tight-binding competitive inhibitor of DHFR with an affinity for the enzyme that is approximately 1000-fold greater than that of its natural substrate, DHF.[1][7] This potent inhibition leads to the depletion of THF pools, thereby halting nucleic acid synthesis.[1]
2,4-Diaminopyrimidine Derivatives: The Non-Classical Approach
This diverse class of compounds, which includes drugs like trimethoprim and pyrimethamine, are "non-classical" inhibitors as their structure is not based on the folic acid scaffold.[5][6]
-
Cellular Uptake: Lacking the glutamate moiety, these lipophilic compounds typically bypass the RFC and enter cells via passive diffusion.[11][12] This is a crucial advantage for overcoming resistance mechanisms that involve impaired active transport.
-
Direct Inhibition: 2,4-diaminopyrimidine derivatives do not require intracellular activation and act directly on DHFR. The 2,4-diaminopyrimidine core itself is a privileged structure that serves as a "hinge-binding" motif, forming key hydrogen bonds within the ATP-binding site of kinases and the active site of DHFR.[2][13]
-
Selectivity: The most significant feature of this class is the potential for high species selectivity. By modifying the substituents on the pyrimidine ring, it is possible to design inhibitors that are thousands of times more active against bacterial or parasitic DHFR than mammalian DHFR, making them effective and safe antibiotics or antiparasitics.[2][14]
Caption: Standard workflow for a DHFR enzymatic inhibition assay.
Part 4: Navigating Drug Resistance
The clinical efficacy of antifolates is often limited by the emergence of resistance. The mechanisms are distinct for the two classes.
Methotrexate Resistance: Resistance to MTX is multifactorial and complex.
-
Impaired Drug Uptake: Decreased expression or mutations in the reduced folate carrier (RFC1) gene can significantly reduce MTX influx. [8][10][15]* Defective Polyglutamylation: Reduced activity of FPGS or increased activity of the opposing enzyme, γ-glutamyl hydrolase (GGH), leads to poor intracellular drug retention. [10][16]* DHFR Overexpression: Amplification of the DHFR gene results in higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect. [8][17]* Altered DHFR Affinity: Point mutations in the DHFR gene can lower the binding affinity of MTX to its target. [17] 2,4-Diaminopyrimidine Resistance: Resistance to these non-classical inhibitors, especially in microorganisms, is more streamlined.
-
Target Modification: The predominant mechanism is the acquisition of point mutations in the DHFR gene of the pathogen. These mutations can drastically reduce the inhibitor's binding affinity while preserving the enzyme's catalytic function, leading to high levels of resistance. [14] Notably, because 2,4-diaminopyrimidine derivatives do not rely on RFC for entry, they can remain effective against cancer cells that have developed MTX resistance via impaired transport. [18]
Conclusion and Strategic Outlook
The choice between methotrexate and a 2,4-diaminopyrimidine derivative is dictated entirely by the therapeutic goal.
-
Methotrexate remains a formidable drug for systemic diseases like cancer and autoimmune disorders due to its high potency against human DHFR and its long intracellular half-life when polyglutamylated. [1][3]Its limitations are its lack of selectivity, leading to side effects in rapidly proliferating normal tissues (e.g., bone marrow, gut mucosa), and its susceptibility to complex, multi-faceted resistance mechanisms. [1]
-
2,4-Diaminopyrimidine derivatives represent a scaffold of immense versatility. Their strength lies in the potential for chemical modification to achieve profound selectivity for the DHFR of a specific pathogen over the human enzyme. [2][14]This makes them ideal candidates for developing targeted anti-infective agents with improved safety profiles. Furthermore, their ability to passively diffuse into cells makes them valuable for overcoming certain forms of antifolate resistance. The continued exploration of this chemical space promises novel inhibitors with tailored potency, selectivity, and the ability to combat emerging drug-resistant pathogens and cancers. [11][19] For drug development professionals, the path forward involves leveraging the structural insights of DHFR from various species to rationally design next-generation inhibitors. For 2,4-diaminopyrimidine derivatives, the goal is to enhance selectivity and overcome known resistance mutations, while for methotrexate analogs, the focus remains on improving the therapeutic index and circumventing established resistance pathways.
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A Comparative Guide to 2,4-Diamino-5-(bromomethyl)pyrimidine Structural Analogs for Drug Discovery
Introduction: The 2,4-Diaminopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 2,4-diaminopyrimidine core is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its structural resemblance to the pteridine ring of folic acid has made it a particularly fruitful starting point for the development of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[2][3] Consequently, DHFR inhibitors bearing this scaffold have found extensive application as antibacterial, antiprotozoal, and anticancer agents.[1][4] The compound 2,4-Diamino-5-(bromomethyl)pyrimidine serves as a versatile synthetic intermediate, allowing for the introduction of a diverse range of substituents at the 5-position, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides a comparative analysis of structural analogs derived from this key intermediate, offering experimental data, detailed synthetic and biological protocols, and insights into the rationale behind their design and evaluation for researchers in drug development.
Synthetic Strategies for Analog Development: Leveraging the Reactivity of the Bromomethyl Group
The primary route for generating structural diversity from this compound involves the nucleophilic substitution of the bromine atom. This allows for the facile introduction of various aryl and heteroaryl moieties, most commonly through the formation of a methylene bridge. A common precursor for these syntheses is a more stable or readily available starting material, which is then converted to the desired 5-substituted analog.
A widely applicable synthetic route involves the condensation of a substituted β-anilinopropionitrile with guanidine.[5] This multi-step synthesis offers a reliable method for producing a variety of 2,4-diamino-5-(substituted benzyl)pyrimidines.
Caption: General workflow for synthesizing 2,4-diamino-5-benzylpyrimidine analogs.
Experimental Protocol: Synthesis of 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim)
This protocol details a common method for synthesizing trimethoprim, a well-known antibacterial DHFR inhibitor, which serves as a representative analog.[5]
Materials:
-
α-(3,4,5-Trimethoxyphenyl)acetonitrile
-
Sodium methoxide
-
Ethyl formate
-
Guanidine hydrochloride
-
Ethanol
-
Water
-
Acetone
Procedure:
-
Preparation of the intermediate enol ether: A solution of α-(3,4,5-trimethoxyphenyl)acetonitrile and ethyl formate in ethanol is treated with sodium methoxide. The mixture is stirred at room temperature to facilitate the formation of the corresponding sodium enolate.
-
Condensation with guanidine: Guanidine hydrochloride is added to the reaction mixture, which is then heated under reflux. This step results in the cyclization and formation of the pyrimidine ring.
-
Work-up and purification: The solvent is evaporated, and the residue is treated with water. The crude product is collected by filtration and washed sequentially with water and cold acetone to remove impurities. The product is then dried under vacuum to yield 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.[5]
Causality and Self-Validation: The choice of a strong base like sodium methoxide is crucial for the deprotonation of the acetonitrile derivative, enabling its condensation with ethyl formate. The subsequent cyclization with guanidine is a well-established method for pyrimidine ring formation. The purity of the final product can be validated through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the synthesized compound should also be compared with the literature value for trimethoprim (199-203 °C) as a preliminary check of purity.
Comparative Biological Performance: A Focus on DHFR Inhibition and Beyond
The primary biological target for many 2,4-diamino-5-benzylpyrimidine analogs is DHFR. However, this versatile scaffold has also shown inhibitory activity against other enzyme families, such as kinases.[6][7][8] This section provides a comparative analysis of the biological performance of representative analogs against various targets.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory potency of these analogs against DHFR often varies significantly depending on the species from which the enzyme is derived. This species selectivity is a critical factor in the development of antimicrobial agents, as it allows for targeting the pathogen's enzyme while sparing the human counterpart, thereby reducing toxicity.[2]
Table 1: Comparative IC₅₀ Values of 2,4-Diamino-5-(substituted benzyl)pyrimidine Analogs against Dihydrofolate Reductase (DHFR)
| Compound ID | 5-Substituent | Target Organism | DHFR IC₅₀ (nM) | Selectivity Index (SI) vs. Rat Liver DHFR | Reference |
| TMP | 3,4,5-Trimethoxybenzyl | Pneumocystis carinii | 12000 | 0.05 | [9] |
| TMP | 3,4,5-Trimethoxybenzyl | Toxoplasma gondii | 2800 | 0.2 | [9] |
| TMP | 3,4,5-Trimethoxybenzyl | Mycobacterium avium | 300 | 610 | [9] |
| Analog 1 | 2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl | Pneumocystis carinii | 23 | 28 | [9] |
| Analog 1 | 2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl | Toxoplasma gondii | 5.5 | 120 | [9] |
| Analog 1 | 2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl | Mycobacterium avium | 1.5 | 430 | [9] |
| Analog 2 | 2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl | Mycobacterium avium | 3.7 | 2200 | [9] |
Structure-Activity Relationship (SAR) Insights for DHFR Inhibition:
-
Substituents on the benzyl ring: The nature and position of substituents on the benzyl ring are critical for both potency and selectivity. For instance, the introduction of a carboxyphenyl)ethynyl group at the 5'-position of the benzyl ring (Analogs 1 and 2) dramatically increases potency against DHFR from opportunistic pathogens compared to trimethoprim (TMP).[9]
-
Flexibility of the side chain: The length and flexibility of the linker between the pyrimidine and the terminal aryl group can influence binding affinity.
Caption: Mechanism of action of 2,4-diaminopyrimidine analogs as DHFR inhibitors.
Kinase Inhibition
Recent studies have demonstrated that the 2,4-diaminopyrimidine scaffold can also be adapted to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 2: Comparative IC₅₀ Values of 2,4-Diaminopyrimidine Analogs against Protein Kinases
| Compound ID | Target Kinase | Kinase IC₅₀ (nM) | Reference |
| Analog B6 | p21-activated kinase 4 (PAK4) | 5.9 | [6] |
| Analog A2 | p21-activated kinase 4 (PAK4) | 18.4 | [6] |
| Analog B8 | p21-activated kinase 4 (PAK4) | 20.4 | [6] |
| Analog 22 | Cyclin-dependent kinase 7 (CDK7) | 7.21 | [7] |
| Analog 14g | Hematopoietic Progenitor Kinase 1 (HPK1) | 0.15 | [8] |
SAR Insights for Kinase Inhibition:
-
The substitution pattern on the pyrimidine core and the appended functionalities determine the selectivity and potency against specific kinases. For example, in a series of PAK4 inhibitors, a furan-3-ylmethoxy substituent at the 5-position of the pyrimidine ring was found to be optimal for activity.[6]
-
For CDK7 inhibitors, a sulfonyl group at the ortho position of an aniline moiety attached to the pyrimidine core played a crucial role in binding affinity.[7]
Experimental Protocols for Biological Evaluation
Rigorous and reproducible biological assays are essential for the comparative analysis of these analogs. The following are detailed protocols for key in vitro assays.
Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[10]
Materials:
-
Purified DHFR enzyme (from the desired species)
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test compounds (analogs) and a known DHFR inhibitor (e.g., methotrexate) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and controls in DMSO. Make serial dilutions in the assay buffer. Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the DHFR enzyme solution. Include wells for a positive control (methotrexate), a negative control (enzyme with DMSO), and a blank (buffer only).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Causality and Self-Validation: This assay directly measures the catalytic activity of the target enzyme, providing a robust method for quantifying inhibitor potency. The inclusion of a known inhibitor like methotrexate serves as a positive control to validate the assay's performance. The linearity of the reaction in the negative control wells confirms that the enzyme is active and the substrate and cofactor are not limiting.
Caption: Experimental workflow for the in vitro DHFR inhibition assay.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Physicochemical Properties and Metabolic Stability
Beyond biological activity, the drug-like properties of these analogs are paramount for their potential as therapeutic agents.
Table 3: Physicochemical and Pharmacokinetic Properties of a Representative Analog
| Property | Value | Method | Reference |
| Half-life (T₁/₂) in HLMs | 38.2 min | In vitro microsomal stability assay | [8] |
| Intrinsic Clearance (CLᵢₙₜ) | 36.4 µL·min⁻¹·mg⁻¹ | In vitro microsomal stability assay | [8] |
| Plasma Half-life (T₁/₂) in vivo (rats) | 9.98 h | Pharmacokinetic study | [8] |
| Plasma Clearance (CL) in vivo (rats) | 52.3 mL·min⁻¹·kg⁻¹ | Pharmacokinetic study | [8] |
HLMs: Human Liver Microsomes
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability.[11] In vitro assays using liver microsomes are a standard method for assessing metabolic stability in early drug discovery. Compounds with moderate to high stability in these assays are more likely to have favorable pharmacokinetic profiles in vivo.
Conclusion and Future Directions
The this compound scaffold and its derivatives continue to be a rich source of inspiration for the design of novel therapeutic agents. The ability to readily introduce a wide range of substituents at the 5-position allows for the fine-tuning of biological activity and selectivity against various targets, including DHFR and protein kinases. The comparative data and detailed protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this important class of compounds. Future research in this area will likely focus on exploring novel substitutions to overcome drug resistance, improve selectivity profiles, and optimize pharmacokinetic properties. The integration of computational modeling with chemical synthesis and biological evaluation will undoubtedly accelerate the discovery of new and effective drugs based on the 2,4-diaminopyrimidine scaffold.
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Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]
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Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 12879-12901. [Link]
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 150, 107454. [Link]
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Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 46(5), 1337-1346. [Link]
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Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 67(21), 19143-19164. [Link]
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In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 26(10), 5489. [Link]
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New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
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Structures of dicyclic diaminopyrimidines tested as DHFR inhibitors... ResearchGate. [Link]
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Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry, 20(16), 4848-4856. [Link]
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Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1492. [Link]
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Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. Scientific Reports, 14(1), 29988. [Link]
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Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. [Link]
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Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 34(1), 222-227. [Link]
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Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. Molbase. [Link]
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New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. [Link]
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Synthesis of 2,4-diamino-5-[3-dimethylamino-4-methoxy-5-(methylamino)benzyl]pyrimidine. Molbase. [Link]
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 43(9), 1595-1600. [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5022. [Link]
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Antiviral activities of 2'-deoxyribofuranosyl and arabinofuranosyl analogs of sangivamycin against retro- and DNA viruses. Antiviral Research, 15(4), 331-343. [Link]
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Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Biochemistry, 48(29), 6825-6834. [Link]
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. [Link]
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DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Research, 8(3), 1-3. [Link]
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Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 39(23), 4607-4621. [Link]
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Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases fro... ChEMBL. [Link]
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A Researcher's Guide to Validating the Anticancer Activity of Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the quest for novel anticancer therapeutics. Its prevalence in the nucleobases of DNA and RNA underscores its fundamental role in cellular processes, making it a privileged structure for targeting the aberrant machinery of cancer cells. This guide provides an in-depth, technical comparison of methodologies to validate the anticancer activity of new pyrimidine derivatives, moving from initial high-throughput screening to mechanistic elucidation and preclinical in vivo evaluation. The focus here is not just on the "how," but the "why"—providing the causal logic behind experimental choices to ensure a robust and self-validating workflow.
The Initial Litmus Test: Assessing Cytotoxicity in Cancer Cell Lines
The first step in evaluating a novel pyrimidine compound is to determine its cytotoxic or cytostatic potential against a panel of cancer cell lines. This initial screening provides a broad overview of the compound's activity and helps prioritize promising candidates. Two of the most common and reliable methods for this are the Sulforhodamine B (SRB) and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays.
Choosing the Right Cytotoxicity Assay: SRB vs. MTT
While both assays are colorimetric and suitable for high-throughput screening, the choice between them can impact the consistency and interpretation of your results. The MTT assay measures the metabolic activity of cells, relying on mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[1] In contrast, the SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins, thus measuring total protein mass.[2]
For initial screening of a series of novel compounds, the SRB assay is often recommended due to its higher sensitivity, better linearity with cell number, and greater reproducibility .[2][3] Unlike the MTT assay, which can be influenced by the metabolic state of the cells and may not be linear at high cell densities, the SRB assay provides a more direct measure of cell mass.[1][3] Furthermore, the SRB assay is less susceptible to interference from compounds that may affect mitochondrial function without directly causing cell death.[1]
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is optimized for determining the cytotoxicity of novel pyrimidine compounds in a 96-well format.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium
-
Novel pyrimidine compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Comparative Cytotoxicity of Novel Pyrimidine Derivatives
The following table presents a curated comparison of the in vitro cytotoxic activity of representative novel pyrimidine derivatives against a panel of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, are provided to facilitate a direct comparison of their anti-proliferative effects.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Compound B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | [4] |
| A549 (Lung) | 20.49 ± 2.7 | [4] | ||
| Pyrrolo[2,3-d]pyrimidine | Compound 14a | MCF-7 (Breast) | 1.7 (µg/mL) | [5] |
| Compound 16b | MCF-7 (Breast) | 5.7 (µg/mL) | [5] | |
| Compound 18b | MCF-7 (Breast) | 3.4 (µg/mL) | [5] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 (Lung) | 148 | [6] |
| HCT-116 (Colon) | Not Reported | [6] | ||
| Compound 7 | A549 (Lung) | 68.75 | [6] | |
| HCT-116 (Colon) | 17.50 | [6] | ||
| Thienopyrimidine | Compound 19 | MCF-7 (Breast) | Potent Activity | [7] |
| HCT-116 (Colon) | Potent Activity | [7] |
Note: A lower IC50 value indicates a more potent compound.
Delving Deeper: Unraveling the Mechanism of Action
Once a compound has demonstrated significant cytotoxicity, the next critical step is to understand how it is killing the cancer cells. A primary mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death. Distinguishing between apoptosis and necrosis is crucial, as apoptosis is a controlled process that is often dysregulated in cancer, making its induction a desirable therapeutic outcome.
Experimental Workflow for Apoptosis Validation
A logical progression of assays is recommended to build a strong case for apoptosis induction.
Caption: A logical workflow for validating the anticancer activity of novel compounds.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for identifying and quantifying apoptotic cells. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the detection of these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the novel pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
To further confirm that the observed apoptosis is proceeding through the canonical caspase-dependent pathway, a direct measurement of effector caspase activity is essential. Caspases-3 and -7 are key executioner caspases that, once activated, cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the combined activity of these two caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of active caspase-3/7.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Treated and control cells in culture
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the pyrimidine compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours) to determine the optimal time for caspase activation.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Targeting Specific Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. A significant number of these compounds are designed as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[8]
Caption: Generalized EGFR signaling pathway and its inhibition by a pyrimidine-based kinase inhibitor.
Understanding which pathways your novel pyrimidine compound targets is essential for its further development and for identifying patient populations that are most likely to respond. This can be achieved through a variety of molecular biology techniques, including Western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK) and in vitro kinase assays to directly measure the inhibitory activity of the compound against specific kinases.
The Bridge to the Clinic: In Vivo Validation
While in vitro assays provide valuable information on the cytotoxic and mechanistic properties of a compound, they do not fully recapitulate the complex tumor microenvironment and whole-body physiology. Therefore, in vivo studies using animal models are an indispensable step in the preclinical validation of a novel anticancer agent.
Cell Line-Derived Xenograft (CDX) Models
The most common in vivo model for initial efficacy testing involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[9][10] These cell line-derived xenograft (CDX) models are relatively straightforward to establish and allow for the direct assessment of a compound's ability to inhibit tumor growth in a living organism.[9]
Experimental Protocol: In Vivo Efficacy Study in a CDX Model
This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a novel pyrimidine compound.
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Matrigel (optional, to improve tumor take rate)
-
Novel pyrimidine compound, formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration: Administer the novel pyrimidine compound and the vehicle control to their respective groups according to a predetermined dosing schedule. For example, a novel pyrazolo[3,4-d]pyrimidine kinase inhibitor, CLM3, was administered at 40 mg/kg daily via intraperitoneal injection in a study using a papillary thyroid cancer xenograft model.[4]
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Monitor the animals daily for any signs of toxicity.
-
Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific duration. At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Example In Vivo Efficacy Data
The following table provides an example of how to present in vivo efficacy data for a novel pyrimidine compound.
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1250 ± 150 | - |
| Compound X | 50 mg/kg, p.o., daily | 500 ± 75 | 60% |
| Positive Control | 10 mg/kg, i.p., twice weekly | 400 ± 60 | 68% |
Conclusion
References
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A Researcher's Guide to 5-Substituted Pyrimidines in Kinase Inhibition: A Comparative Study
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. Among these, pyrimidine derivatives have proven to be a uniquely versatile scaffold for designing targeted therapies.[1][2] Strategic substitution at the 5-position of the pyrimidine ring, in particular, has emerged as a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.[1][3]
This guide provides an in-depth comparative analysis of 5-substituted pyrimidines, moving beyond a simple list of compounds to explain the causality behind experimental choices and design principles. We will delve into quantitative experimental data, detail the robust methodologies used to obtain this data, and visualize the key concepts and workflows that underpin modern kinase inhibitor discovery.
The C5-Position: A Strategic Gateway to Potency and Selectivity
The pyrimidine core is a bioisostere of the adenine ring of ATP, allowing it to act as a "hinge-binder" by forming crucial hydrogen bonds with the backbone of the kinase active site.[4] While the 2- and 4-positions are often engaged in these primary hinge interactions, the 5-position typically points out from the core binding pocket towards the solvent-exposed region or interacts with the "gatekeeper" residue.
This orientation is of immense strategic importance. It allows medicinal chemists to introduce a wide variety of substituents to "probe" this space, fine-tuning the inhibitor's properties without disrupting the foundational hinge-binding interactions. Modifications at C5 can:
-
Enhance Potency: By forming additional favorable interactions (van der Waals, hydrogen bonds) with residues in the active site.
-
Improve Selectivity: By introducing steric hindrance that prevents binding to off-target kinases with smaller gatekeeper residues, or by engaging unique residues in the target kinase.[2]
-
Modulate Physicochemical Properties: By altering solubility, metabolic stability, and other pharmacokinetic parameters essential for drug development.
Below is a diagram illustrating the core 2-aminopyrimidine scaffold, highlighting the strategic C5 position.
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A Researcher's Guide to Bioisosteric Replacement of the Bromomethyl Group on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of this privileged heterocycle is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the various substituents, the bromomethyl group stands out as a highly reactive electrophilic handle, enabling covalent interactions with target proteins or serving as a versatile synthetic intermediate. However, its inherent reactivity can also lead to metabolic instability, off-target effects, and potential toxicity.
This guide provides an in-depth technical comparison of viable bioisosteres for the bromomethyl group on a pyrimidine ring. We will delve into the synthesis, experimental data, and structure-activity relationship (SAR) insights for key replacements, including the trifluoromethyl, azidomethyl, hydroxymethyl, and acetoxymethyl groups. Our objective is to equip researchers with the knowledge to rationally select and implement these bioisosteres to optimize drug candidates.
The Bromomethyl-Pyrimidine Moiety: A Double-Edged Sword
The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon in the bromomethyl group, making it a potent alkylating agent. This reactivity is often exploited in the design of covalent inhibitors, where the bromomethyl group forms a stable bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. However, this same reactivity can be a liability, leading to indiscriminate reactions with other biological nucleophiles and rapid metabolic degradation.
Key Bioisosteric Replacements: A Comparative Analysis
The ideal bioisostere for the bromomethyl group should mimic its steric and electronic properties to maintain target engagement while offering improved metabolic stability and a more favorable safety profile. Here, we compare several promising candidates.
The Trifluoromethyl (-CF₃) Group: The Stability Enhancer
The trifluoromethyl group is a well-established bioisostere for a methyl group and, by extension, a halogenated methyl group. Its strong electron-withdrawing nature and the high bond strength of the C-F bond confer exceptional metabolic stability.
Experimental Data Synopsis:
| Property | Bromomethyl-Pyrimidine | Trifluoromethyl-Pyrimidine | Rationale for Change |
| Biological Activity | Potent, often covalent inhibition | Generally retained or slightly reduced potency; non-covalent binding | Mimics steric profile but lacks electrophilicity. |
| Metabolic Stability | Low to moderate; susceptible to hydrolysis and nucleophilic attack | High; resistant to oxidative metabolism[1][2] | Strong C-F bonds resist enzymatic cleavage.[3] |
| Lipophilicity (logP) | Moderate | Significantly increased | Fluorine atoms increase lipophilicity.[3] |
| Pharmacokinetics | Often rapid clearance | Improved in vivo exposure and half-life[1] | Enhanced metabolic stability leads to longer residence time. |
Causality Behind Experimental Choices: The choice of the trifluoromethyl group is driven by a primary need to mitigate metabolic liabilities associated with the bromomethyl group. While a potential decrease in potency due to the loss of covalent binding is a consideration, the significant gains in metabolic stability often lead to a superior overall in vivo profile.[1]
The Azidomethyl (-CH₂N₃) Group: The Versatile Mimic
The azidomethyl group serves as an interesting non-classical bioisostere. It is sterically similar to the bromomethyl group and, while less electrophilic, can participate in various chemical transformations, including "click chemistry," making it a valuable tool for chemical biology and drug conjugation.
Experimental Data Synopsis:
| Property | Bromomethyl-Pyrimidine | Azidomethyl-Pyrimidine | Rationale for Change |
| Biological Activity | Potent, covalent | Often retains significant activity | Can act as a bioisostere for halogens and participate in hydrogen bonding. |
| Metabolic Stability | Low to moderate | Moderate to high; generally more stable than the bromomethyl analog | The azide group is relatively stable in vivo but can be reduced. |
| Reactivity | High (electrophilic) | Can undergo bioorthogonal reactions (e.g., click chemistry) | Enables specific labeling and conjugation. |
| Pharmacokinetics | Variable | Can be tailored by the nature of the pyrimidine core | Offers a balance between stability and reactivity. |
Causality Behind Experimental Choices: The azidomethyl group is selected when a degree of reactivity is desired, but in a more controlled manner than the bromomethyl group. Its ability to undergo bioorthogonal ligation makes it an excellent choice for developing probes or antibody-drug conjugates.
The Hydroxymethyl (-CH₂OH) and Acetoxymethyl (-CH₂OAc) Groups: The Modulators of Solubility and Prodrug Potential
The hydroxymethyl and acetoxymethyl groups offer a significant departure from the electrophilic nature of the bromomethyl group, introducing opportunities for hydrogen bonding and prodrug strategies.
Experimental Data Synopsis:
| Property | Bromomethyl-Pyrimidine | Hydroxymethyl-Pyrimidine | Acetoxymethyl-Pyrimidine |
| Biological Activity | Potent, covalent | Generally lower potency | Can act as a prodrug, releasing the active hydroxymethyl analog |
| Metabolic Stability | Low to moderate | Can be susceptible to oxidation | Hydrolyzed by esterases to the hydroxymethyl form |
| Solubility | Low | Increased aqueous solubility | Variable, often higher than bromomethyl |
| Pharmacokinetics | Variable | Can exhibit rapid clearance via glucuronidation | Prodrug approach can improve oral bioavailability |
Causality Behind Experimental Choices: The hydroxymethyl group is introduced to improve aqueous solubility and introduce a hydrogen bond donor. The acetoxymethyl group is a classic prodrug approach to mask the polar hydroxyl group, potentially improving cell permeability and oral absorption, with subsequent enzymatic cleavage in vivo to release the active hydroxymethyl compound.
Experimental Protocols
Synthesis of Bioisosteric Pyrimidine Derivatives
The following are generalized synthetic workflows for accessing the discussed bioisosteres, typically starting from a common precursor like 2-methylpyrimidine or 2-(hydroxymethyl)pyrimidine.
Caption: General synthetic pathways to bromomethyl pyrimidine and its bioisosteres.
Detailed Protocol: Synthesis of 2-(Azidomethyl)pyrimidine from 2-(Bromomethyl)pyrimidine
-
Dissolution: Dissolve 2-(bromomethyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(azidomethyl)pyrimidine.
In Vitro Metabolic Stability Assay
This protocol provides a standardized method for assessing the metabolic stability of the pyrimidine analogs in human liver microsomes.
Caption: Workflow for in vitro metabolic stability assessment.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) and human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in individual wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).
Conclusion and Future Perspectives
The bromomethyl group on a pyrimidine ring offers a valuable tool for achieving high potency, often through covalent inhibition. However, its inherent reactivity necessitates careful consideration of its potential liabilities. The bioisosteric replacements discussed herein—trifluoromethyl, azidomethyl, hydroxymethyl, and acetoxymethyl—provide a rich toolkit for medicinal chemists to fine-tune the properties of pyrimidine-based drug candidates.
The selection of an appropriate bioisostere is a multi-parameter optimization problem. The trifluoromethyl group is a robust choice for enhancing metabolic stability, albeit with a potential trade-off in potency. The azidomethyl group offers a more nuanced approach, balancing stability with the potential for bioorthogonal functionalization. The hydroxymethyl and acetoxymethyl groups provide avenues for improving solubility and implementing prodrug strategies.
Future advancements in this area will likely involve the exploration of novel, less conventional bioisosteres and the development of more predictive in silico models to guide their selection. As our understanding of the intricate interplay between structure, reactivity, and ADME properties continues to grow, the rational design of safer and more effective pyrimidine-based therapeutics will undoubtedly accelerate.
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Wang, X., et al. (2024). A direct synthesis of 5-azidomethyl pyrimidine nucleosides via dehydroxyazidation. ResearchGate.[Link]
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Jiménez-Vázquez, E. N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2845. [Link]
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Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]
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Head-to-head comparison of 2,4-diaminopyrimidine synthesis methods
An In-Depth Guide to the Synthesis of 2,4-Diaminopyrimidines: A Head-to-Head Comparison
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is largely due to its function as a "non-classical" dihydrofolate reductase (DHFR) inhibitor, a key target in antibacterial and anticancer drug development.[1][2] Compounds like Trimethoprim, an antibacterial drug, and various developmental anticancer agents highlight the scaffold's significance.[1][3]
This guide provides a head-to-head comparison of the principal synthetic methodologies for constructing the 2,4-diaminopyrimidine ring system. As a senior application scientist, this analysis moves beyond a simple recitation of protocols to dissect the underlying chemical logic, offering field-proven insights for researchers, scientists, and drug development professionals. We will evaluate each method's efficiency, scalability, and versatility, supported by experimental data and detailed protocols.
Core Synthetic Strategies: An Overview
The construction of the 2,4-diaminopyrimidine ring primarily relies on the condensation of guanidine, which provides the N1, C2, and N3 atoms of the pyrimidine ring, with a suitable three-carbon (C3) electrophilic partner that supplies the C4, C5, and C6 atoms. The choice of this C3 component fundamentally defines the synthetic route, its advantages, and its limitations.
A secondary, though less common, approach involves the functionalization of a pre-existing pyrimidine ring through nucleophilic substitution.
Caption: Reaction workflow for guanidine condensation with β-alkoxyacrylonitrile.
Performance: This method is characterized by high yields and purity. For instance, the reaction of guanidine with β-alkoxyacrylonitriles or cyanoacetaldehyde acetals can achieve yields of 86-95% without the need for a condensation catalyst. [4]The reaction of guanidine hydrochloride with cyanoacetaldehyde has also been reported to give high yields of 40-85%. [5] Causality Behind Choices: The absence of a strong base catalyst is a key advantage, simplifying the workup procedure and reducing side reactions. The reaction is typically run in a polar solvent like ethanol or acetonitrile at reflux temperatures (around 70-80 °C), which provides sufficient thermal energy to drive the cyclization and elimination steps without degrading the starting materials.
1b. Condensation with Cyanoacetic Esters
A robust and common industrial method involves the condensation of guanidine with esters of cyanoacetic acid, such as ethyl cyanoacetate. [6][7][8]This reaction, however, does not directly yield 2,4-diaminopyrimidine but instead produces 2,4-diamino-6-hydroxypyrimidine.
Mechanism Rationale: The reaction requires a strong base, typically sodium ethoxide or methoxide, to deprotonate the α-carbon of the cyanoacetic ester, forming a nucleophilic enolate. Guanidine then adds to the ester carbonyl, followed by cyclization onto the nitrile group. The initial product is the 6-hydroxy derivative because the ester carbonyl is more electrophilic than the nitrile, and the resulting pyrimidine exists in its more stable keto-enol tautomer form (as a pyrimidinone).
Performance: This initial condensation step is very high-yielding, often achieving 80-95%. [6][9]However, the resulting 2,4-diamino-6-hydroxypyrimidine is often not the final desired product. To generate a more versatile intermediate, such as 2,4-diamino-6-chloropyrimidine, a subsequent chlorination step using reagents like phosphorus oxychloride (POCl₃) is necessary. [1][7]This chlorination step also proceeds in high yield (around 85%). [1] Causality Behind Choices: While this is a two-step process to a versatile intermediate, the starting materials (guanidine salts and ethyl cyanoacetate) are inexpensive and readily available, making this route highly attractive for large-scale synthesis. The 6-chloro substituent is an excellent leaving group, enabling further diversification of the molecule through nucleophilic aromatic substitution reactions. [1]
1c. Condensation with Malononitrile
Reacting guanidine with malononitrile in the presence of a base like sodium alcoholate leads to the formation of 2,4,6-triaminopyrimidine. [10] Performance: This method is effective for producing the triamino-substituted pyrimidine. While not a direct synthesis of 2,4-diaminopyrimidine, it is a key route to a closely related and useful analogue. The reaction can be further adapted; for instance, reacting malononitrile with guanidine in the presence of sodium nitrite can yield 5-nitroso-2,4,6-triaminopyrimidine. [10]
Method 2: Amination of 2-Amino-4-halopyrimidines
An alternative strategy involves starting with a pre-formed pyrimidine ring and introducing the second amino group via nucleophilic substitution.
Mechanism Rationale: This method relies on the reaction of a 2-amino-4-halopyrimidine (typically 2-amino-4-chloropyrimidine) with ammonia. The halogen at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. The reaction is typically performed under pressure in a sealed vessel due to the volatility of ammonia. [11] Performance: The reaction is effective but requires harsh conditions, including heating with ammonia in a hydroxylated solvent (like methanol) in a closed vessel at temperatures between 125 °C and 175 °C. [11]A key challenge noted is that the resulting 2,4-diaminopyrimidine hydrochloride is highly water-soluble, making isolation by simple crystallization difficult. A workaround involves converting the hydrochloride salt to the less soluble sulfate salt to facilitate isolation. [11]
Head-to-Head Comparison of Synthesis Methods
| Feature | Method 1a: β-Alkoxyacrylonitriles | Method 1b: Cyanoacetic Esters | Method 2: Amination of Halopyrimidine |
| Direct Product | 2,4-Diaminopyrimidine | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diaminopyrimidine |
| Starting Materials | Guanidine, β-alkoxyacrylonitrile | Guanidine, Ethyl cyanoacetate, Base | 2-Amino-4-chloropyrimidine, Ammonia |
| Number of Steps | 1 (to parent) | 2 (to versatile 6-Cl intermediate) | 1 (to parent) |
| Typical Yield | 85-95% [4] | 80-95% (condensation), 85% (chlorination) [1][6][9] | Moderate to Good (Isolation is key challenge) |
| Reaction Conditions | Reflux (~70°C), no catalyst needed [4] | Base-catalyzed (NaOEt), Reflux; then POCl₃, 97°C [1][6] | High Temp (125-175°C), High Pressure [11] |
| Scalability | Good | Excellent, common industrial route | Moderate, requires pressure vessels |
| Key Advantage | High-yield, direct, clean reaction | Inexpensive, readily available starting materials | Utilizes a different set of precursors |
| Key Disadvantage | Precursors may be less common | Two-step process to versatile intermediate | Harsh conditions, product isolation can be difficult [11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminopyrimidine from β-Ethoxyacrylonitrile (Method 1a)
This protocol is adapted from the process described in patent EP0028316A1. [4]
-
A solution of guanidine (0.115 mol, ~94% purity) in isopropanol (20 g) is prepared.
-
This solution is added dropwise over 1.5 hours to a solution of β-ethoxyacrylonitrile (0.10 mol) in isopropanol (25 g) heated to 68-70 °C.
-
The reaction mixture is stirred at 69-70 °C for an additional 2.5 hours.
-
The solvent is removed by distillation under normal pressure until the temperature of the residue reaches 98 °C.
-
The solid residue is digested in toluene or n-heptane at ~60 °C for 1 hour to remove impurities.
-
The solid product is collected by filtration to yield crude 2,4-diaminopyrimidine.
-
Recrystallization can be performed to achieve higher purity. Expected Yield: ~86-97%. [4]
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Method 1b Intermediate)
This protocol is adapted from Organic Syntheses. [6]
-
Prepare a solution of sodium ethoxide from sodium (23 g, 1 g-atom) and anhydrous ethanol (250 mL) in a 1-L round-bottomed flask equipped with a reflux condenser.
-
After the sodium has dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).
-
In a separate flask, prepare another identical solution of sodium ethoxide. To this second solution, add guanidine hydrochloride (97 g, 1.02 moles).
-
Filter the resulting sodium chloride precipitate and add the clear filtrate containing free guanidine to the first solution of ethyl sodiocyanoacetate.
-
Heat the combined mixture under reflux for 2 hours.
-
Evaporate the mixture to dryness at atmospheric pressure.
-
Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Cool the solution to induce crystallization. Collect the yellow needles by filtration. Expected Yield: 101–103 g (80–82%). [6]
Protocol 3: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
This protocol is adapted from a procedure for synthesizing anti-tubercular agents. [1]
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).
-
Stir the mixture at 97 °C for 17 hours.
-
Cool the reaction and slowly pour the solution into ice water.
-
Stir the aqueous solution at 90 °C for 1 hour to hydrolyze excess POCl₃.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid. Expected Yield: 0.97 g (85%). [1]
Conclusion and Recommendations
The choice of synthetic route to 2,4-diaminopyrimidines is dictated by the specific needs of the researcher, including scale, cost, and the desired final product.
-
For direct, high-purity, lab-scale synthesis of the parent 2,4-diaminopyrimidine, Method 1a (Condensation with β-Alkoxyacrylonitriles) is superior. It is a clean, high-yielding, one-step process with mild conditions.
-
For large-scale industrial production and access to a versatile intermediate for further derivatization, Method 1b (Condensation with Cyanoacetic Esters followed by chlorination) is the established and most cost-effective choice. The low cost of starting materials outweighs the disadvantage of a two-step sequence. The resulting 2,4-diamino-6-chloropyrimidine is a valuable building block for creating libraries of analogues for drug discovery. [1]
-
Method 2 (Amination of Halopyrimidine) is a less common approach due to its harsh conditions and potential isolation difficulties. It may be considered if the 2-amino-4-chloropyrimidine precursor is readily available through an alternative synthetic pathway.
Ultimately, the condensation of guanidine with a C3 electrophile remains the most logical and efficient strategy for constructing this vital heterocyclic scaffold.
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A Comparative Guide to the Cross-Reactivity of 2,4-Diaminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a highly versatile and privileged structure in the realm of kinase inhibitor design.[1] Its intrinsic ability to mimic the adenine hinge-binding motif of ATP allows for the development of potent inhibitors against a wide array of kinases implicated in diseases such as cancer.[1][2][3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity and minimizing off-target effects.[4] This guide provides an in-depth comparison of the cross-reactivity profiles of representative 2,4-diaminopyrimidine-based kinase inhibitors, supported by experimental data, to inform rational drug design and target validation efforts.
The Structural Basis of 2,4-Diaminopyrimidine-Kinase Interactions
The potency of 2,4-diaminopyrimidine inhibitors stems from their ability to form crucial hydrogen bonds with the kinase hinge region, the flexible linker connecting the N- and C-lobes of the kinase domain.[5] This interaction anchors the inhibitor in the ATP-binding site, providing a foundation for achieving high affinity.[6] The selectivity of these compounds is then largely determined by the interactions of substituents at the 2- and 4-positions of the pyrimidine ring with less conserved regions of the active site.[7][8]
Diagram: Generalized Binding Mode of 2,4-Diaminopyrimidine Inhibitors
This diagram illustrates the fundamental interactions between the 2,4-diaminopyrimidine core and the kinase hinge region. The pyrimidine ring forms key hydrogen bonds, while the R-groups extend into specificity pockets, influencing the inhibitor's selectivity profile.
Caption: Generalized binding mode of a 2,4-diaminopyrimidine inhibitor.
Comparative Selectivity Profiles
To illustrate the concept of cross-reactivity, we will compare the selectivity profiles of three hypothetical 2,4-diaminopyrimidine-based inhibitors: Compound A , a highly selective inhibitor; Compound B , a moderately selective inhibitor; and Compound C , a promiscuous or multi-targeted inhibitor. The data presented in the following table is representative of what would be obtained from a comprehensive kinase panel screen, such as the KINOMEscan® platform, which assesses binding affinity against a large number of kinases.[9][10]
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) |
| Primary Target: Kinase X | 5 | 10 | 25 |
| Kinase Y (Family Member) | 500 | 50 | 30 |
| Kinase Z (Family Member) | >10,000 | 150 | 45 |
| Off-Target Kinase 1 | >10,000 | 800 | 100 |
| Off-Target Kinase 2 | >10,000 | 2,500 | 75 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 200 |
Analysis of Selectivity:
-
Compound A demonstrates excellent selectivity for its primary target, Kinase X, with over 100-fold greater potency compared to its closest off-target, Kinase Y. This high degree of selectivity makes it a valuable tool for specifically interrogating the function of Kinase X.
-
Compound B exhibits moderate selectivity. While potent against Kinase X, it also shows significant activity against other kinases, particularly within the same family.[11][12] This polypharmacology could be therapeutically beneficial in some contexts but may also lead to off-target effects.[13]
-
Compound C is a promiscuous inhibitor, displaying activity against a broad range of kinases with relatively small differences in potency. Such compounds can be useful as starting points for developing multi-targeted therapies but carry a higher risk of undesirable side effects.[14]
Experimental Methodologies for Assessing Cross-Reactivity
A thorough evaluation of kinase inhibitor selectivity requires a multi-faceted approach, often combining in vitro biochemical assays with cell-based target engagement studies.[15][16]
1. In Vitro Kinase Profiling Panels:
These are the most common methods for assessing inhibitor selectivity and involve screening a compound against a large panel of purified kinases.[17][18]
-
Radiometric Assays: A classic method that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[15]
-
Competition Binding Assays (e.g., KINOMEscan®): These assays measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[9][10][19] This method is independent of ATP concentration and provides a direct measure of binding affinity (Kd).
Experimental Protocol: Representative Competition Binding Assay
-
Immobilization: A proprietary, active site-directed ligand is immobilized on a solid support.
-
Incubation: The immobilized ligand is incubated with the kinase of interest and the test compound at various concentrations.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase.
-
Data Analysis: The results are expressed as a percentage of the control (no inhibitor) and used to calculate the dissociation constant (Kd) or IC50 value.
Diagram: Kinase Profiling Experimental Workflow
This workflow outlines the key steps in assessing the cross-reactivity of a kinase inhibitor using a large-panel in vitro screen.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
2. Cell-Based Target Engagement Assays:
These assays are crucial for confirming that an inhibitor can bind to its intended target in a physiological context.[16][20]
-
NanoBRET™: This technology measures the engagement of an inhibitor with a NanoLuc® luciferase-tagged kinase in live cells.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
Strategies to Enhance Selectivity
When initial screening reveals undesirable cross-reactivity, several medicinal chemistry strategies can be employed to improve the selectivity of 2,4-diaminopyrimidine-based inhibitors:
-
Structure-Based Drug Design: Utilizing co-crystal structures of the inhibitor bound to its target and off-target kinases can reveal subtle differences in the active sites that can be exploited to enhance selectivity.[4]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the less conserved "DFG-out" inactive conformation of a kinase can significantly improve selectivity.[4]
-
Covalent Inhibition: Introducing a reactive "warhead" that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly specific and potent inhibition.[4]
Conclusion
The 2,4-diaminopyrimidine scaffold remains a valuable starting point for the development of potent kinase inhibitors.[1] However, a thorough understanding and careful evaluation of their cross-reactivity profiles are paramount for developing safe and effective therapeutics. By employing a combination of comprehensive in vitro screening and cell-based target validation assays, researchers can gain crucial insights into the selectivity of their compounds and make informed decisions to guide the optimization of lead candidates.[15][16][17] The ultimate goal is to design inhibitors with the desired balance of potency and selectivity for the intended therapeutic application.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of 2,4-Diaminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is long and fraught with challenges. The 2,4-diaminopyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a range of debilitating diseases. This guide provides an in-depth, objective comparison of the in vivo efficacy of various 2,4-diaminopyrimidine derivatives in established animal models of oncology, infectious diseases, and autoimmune disorders. By synthesizing field-proven insights with technical accuracy, this document aims to empower researchers to make informed decisions in their drug discovery programs.
The unique physicochemical properties of the 2,4-diaminopyrimidine scaffold allow it to mimic the purine bases of ATP and folate, making it an excellent starting point for the design of potent enzyme inhibitors. This guide will delve into the causality behind experimental choices, present detailed protocols for key in vivo studies, and offer a transparent comparison of performance data to illuminate the therapeutic potential of this remarkable chemical class.
The Rise of a Privileged Scaffold: Mechanism of Action
The therapeutic efficacy of 2,4-diaminopyrimidine derivatives stems primarily from their ability to act as competitive inhibitors of key enzymes. The core structure adeptly fits into the ATP-binding pocket of various kinases or the active site of dihydrofolate reductase (DHFR). This mimicry effectively blocks the downstream signaling pathways essential for the proliferation of cancer cells, the survival of infectious pathogens, and the inflammatory cascades in autoimmune diseases.
Below is a generalized schematic of the primary mechanisms of action for 2,4-diaminopyrimidine derivatives.
A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Derivatives Against Standard-of-Care Drugs in Oncology
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine analogs to act as antimetabolites, interfering with nucleic acid synthesis and disrupting the replication of rapidly dividing cancer cells[1][2]. Beyond this classic mechanism, modern drug discovery has leveraged the pyrimidine core to design highly specific enzyme inhibitors. A prime example is in the treatment of Non-Small Cell Lung Cancer (NSCLC), where pyrimidine derivatives have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver of tumor growth in a subset of patients[3][4].
However, the clinical utility of even the most effective targeted therapies is often limited by the emergence of acquired resistance. For instance, while third-generation EGFR inhibitors like osimertinib have revolutionized the treatment of NSCLC, resistance mechanisms inevitably develop, necessitating a continuous pipeline of novel therapeutic agents[5]. This guide provides a comprehensive framework for the preclinical benchmarking of a new, hypothetical pyrimidine derivative against an established standard-of-care drug, using EGFR-mutated NSCLC as our model system.
The Contenders: A Head-to-Head Comparison
For the purpose of this guide, we will compare:
-
Compound B7: A novel, hypothetical pyrido[2,3-d]pyrimidine derivative. Its design is based on scaffolds known to exhibit potent inhibitory activity against both common activating EGFR mutations (e.g., L858R, Del19) and the T790M resistance mutation[6][7]. The rationale is to create a next-generation inhibitor with a potentially superior resistance profile.
-
Osimertinib: The current standard-of-care, a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) approved for the first-line treatment of EGFR-mutated NSCLC[5][8].
Our objective is to design a series of experiments that will rigorously evaluate Compound B7's efficacy, mechanism of action, and preliminary safety profile in direct comparison to Osimertinib.
The Target: The EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to mutations in the EGFR gene. Both Osimertinib and our hypothetical Compound B7 are designed to interrupt this signaling by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-survival signals.
Experimental Protocols and Comparative Data
Tier 1: In Vitro Efficacy Assessment
Objective: To determine the concentration of Compound B7 and Osimertinib required to inhibit the growth of cancer cell lines by 50% (IC50).
Experimental Choice: We will use the XTT assay over the more traditional MTT assay. The core principle, reduction of a tetrazolium salt by metabolically active cells, is the same.[9] However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. This reduces handling errors, shortens the protocol, and makes it more suitable for high-throughput screening.[10] We will use two human NSCLC cell lines:
-
A549: EGFR wild-type, to assess off-target cytotoxicity.
-
H1975: Carries both the L858R activating mutation and the T790M resistance mutation, a key target for next-generation inhibitors.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed A549 and H1975 cells into 96-well microplates at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound B7 and Osimertinib (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Shortly before the end of incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the XTT to the colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[9]
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
Hypothetical Results: Comparative IC50 Values
| Compound | H1975 (L858R/T790M) IC50 (nM) | A549 (WT) IC50 (nM) | Selectivity Index (A549/H1975) |
| Compound B7 | 8.5 | > 10,000 | > 1176 |
| Osimertinib | 12.0 | > 10,000 | > 833 |
Interpretation: These hypothetical results suggest that Compound B7 is slightly more potent than Osimertinib against the resistant H1975 cell line and maintains high selectivity, indicating a favorable therapeutic window.
Tier 2: Mechanistic Validation
Objective: To confirm that the observed cytotoxicity is due to the inhibition of EGFR phosphorylation.
Experimental Choice: Western blotting is the gold-standard technique for analyzing the expression and activation state of specific proteins.[11][12] By probing for both total EGFR and its phosphorylated form (p-EGFR), we can directly visualize the inhibitory effect of our compounds on the target.
Protocol: Western Blot for p-EGFR
-
Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Grow to 70-80% confluency. Treat cells with Compound B7 and Osimertinib at their respective IC50 and 5x IC50 concentrations for 6 hours. Include a vehicle control.
-
Protein Extraction: Aspirate media, wash cells with ice-cold 1X PBS, and lyse the cells by adding 100 µL of 1X SDS sample buffer.[11] Scrape the cells, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[13]
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in 5% BSA in TBST. Use antibodies specific for:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Interpretation: A dose-dependent decrease in the p-EGFR band intensity, with no change in the total EGFR or β-Actin bands, would confirm that both compounds inhibit EGFR phosphorylation at the cellular level.
Tier 3: In Vivo Efficacy Assessment
Objective: To evaluate the antitumor efficacy of Compound B7 in a living organism.
Experimental Choice: A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and critical step in preclinical drug development.[14][15] This model allows for the assessment of drug efficacy in the context of a tumor microenvironment, providing more translatable data than in vitro assays alone.[16]
Protocol: H1975 Xenograft Model
-
Animal Housing: Use female athymic nude mice, 6-8 weeks old. House them in a pathogen-free environment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H1975 cells suspended in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 150-200 mm³ (calculated as Length x Width²/2), randomize the mice into three groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily)
-
Osimertinib (e.g., 5 mg/kg, oral gavage, daily)
-
Compound B7 (e.g., 5 mg/kg, oral gavage, daily)
-
-
Treatment and Monitoring: Administer the treatments for 21 consecutive days. Measure tumor volume and body weight twice weekly. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Hypothetical Results: In Vivo Antitumor Activity
| Treatment Group (5 mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| Osimertinib | 310 ± 85 | 75.2% | -1.8 |
| Compound B7 | 245 ± 70 | 80.4% | +1.5 |
Interpretation: These data would suggest that Compound B7 demonstrates slightly superior antitumor efficacy compared to Osimertinib at the same dose in this resistant xenograft model, with a potentially better tolerability profile as indicated by the positive body weight change.
Pharmacokinetic (PK) Profile
A compound's efficacy is intrinsically linked to its pharmacokinetic properties—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) it. Preliminary PK studies in rodents are essential to assess a compound's "druggability".[17][18]
Hypothetical Results: Comparative PK Parameters in Rats
| Parameter | Compound B7 | Osimertinib |
| Oral Bioavailability (F%) | 45% | ~50% |
| Plasma Half-life (t1/2) | 10 hours | 12 hours |
| Cmax (at 10 mg/kg) | 1.8 µM | 1.5 µM |
Interpretation: A PK profile like this would indicate that Compound B7 has good oral bioavailability and a half-life suitable for once-daily dosing, comparable to the standard-of-care.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to benchmarking a novel pyrimidine derivative against a clinical standard-of-care. Based on our hypothetical data, Compound B7 presents as a highly promising candidate. It demonstrates superior potency against a key resistance mutation in vitro, confirmed on-target activity, robust tumor growth inhibition in vivo, and a favorable pharmacokinetic profile.
The causality-driven workflow—from cellular potency to in vivo efficacy—provides strong validation for advancing Compound B7 to the next stages of preclinical development. These would include formal toxicology studies, investigation against a broader panel of EGFR mutations (including C797S), and combination studies to explore synergistic effects with other anticancer agents. This rigorous, comparative approach is fundamental to identifying next-generation therapies that can overcome drug resistance and improve patient outcomes.
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A Comparative Guide to the Toxicity of 2,4-Diaminopyrimidine Analogs for Researchers and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. From the well-established antifolate drugs like pyrimethamine and trimethoprim to a new generation of kinase inhibitors, these compounds have shown significant promise in treating a range of diseases, including cancer and infectious diseases. However, as with any pharmacologically active agent, understanding the toxicity profile of these analogs is paramount for their safe and effective development. This guide provides a comprehensive comparison of the toxicity of various 2,4-diaminopyrimidine analogs, supported by experimental data, to aid researchers in navigating the complexities of their preclinical development.
The Double-Edged Sword: Efficacy vs. Toxicity
The therapeutic efficacy of 2,4-diaminopyrimidine derivatives often stems from their ability to mimic endogenous purines and pyrimidines, thereby interfering with critical cellular processes. This same mechanism, however, can lead to off-target effects and cellular toxicity. A thorough understanding of the structure-toxicity relationship is therefore essential for designing safer and more effective drug candidates. This guide will delve into the cytotoxic, genotoxic, and in vivo toxicities of representative 2,4-diaminopyrimidine analogs, providing a framework for their comparative evaluation.
In Vitro Cytotoxicity: A Primary Screen for Toxicity
The initial assessment of a compound's toxicity is typically performed using in vitro cell-based assays. These assays provide a rapid and cost-effective means to determine the concentration at which a compound induces cell death and to probe the underlying mechanisms.
Comparative Cytotoxicity of 2,4-Diaminopyrimidine Analogs
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. The following table summarizes the IC50 values for a selection of 2,4-diaminopyrimidine analogs against various cancer and normal cell lines.
| Compound/Analog | Target/Class | Cell Line | IC50 (µM) | Reference |
| Pyrimethamine | DHFR Inhibitor | A549 (Lung Cancer) | 0.73 | [1] |
| H460 (Lung Cancer) | 0.01 | [1] | ||
| WI-26 (Normal Lung) | > 100 | [1] | ||
| DU145 (Prostate Cancer) | ~80 | [2] | ||
| PC3 (Prostate Cancer) | ~100 | [2] | ||
| Compound 9k | Antitumor Agent | A549 (Lung Cancer) | 2.14 | [3][4] |
| HCT-116 (Colon Cancer) | 3.59 | [3][4] | ||
| PC-3 (Prostate Cancer) | 5.52 | [3][4] | ||
| MCF-7 (Breast Cancer) | 3.69 | [3][4] | ||
| Compound 13f | Antitumor Agent | A549 (Lung Cancer) | 1.98 | [3][4] |
| HCT-116 (Colon Cancer) | 2.78 | [3][4] | ||
| PC-3 (Prostate Cancer) | 4.27 | [3][4] | ||
| MCF-7 (Breast Cancer) | 4.01 | [3][4] | ||
| Compound 22 | CDK7 Inhibitor | MV4-11 (Leukemia) | 0.208 | [5] |
| RS4;11 (Leukemia) | 0.288 | [5] | ||
| Mino (Lymphoma) | 0.0375 | [5] | ||
| PBMCs (Normal Blood) | 0.758 | [5] | ||
| 6-Chloro-2,4-diaminopyrimidine | Antitumor Agent | Not specified | LD50 = 518.6 mg/kg (in vivo) | [6] |
Note: IC50 values can vary depending on the assay conditions and cell line used. This table is intended for comparative purposes.
Mechanistic Insights from In Vitro Studies
Beyond determining IC50 values, in vitro assays can elucidate the mechanisms by which 2,4-diaminopyrimidine analogs induce cytotoxicity. Common mechanisms include:
-
Apoptosis Induction: Many analogs trigger programmed cell death. This can be assessed by assays such as Annexin V/Propidium Iodide (PI) staining and analysis of caspase activity. For instance, pyrimethamine has been shown to promote apoptosis in prostate cancer cell lines[2].
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation. Flow cytometry analysis of the cell cycle distribution is a standard method to evaluate this effect. Some derivatives have been observed to cause a blockage at the G2-M phase and accumulation in the S phase[3][4].
-
Inhibition of Key Enzymes: As many 2,4-diaminopyrimidine analogs are designed as enzyme inhibitors (e.g., DHFR, kinases), their cytotoxicity is often directly linked to the inhibition of their intended targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2,4-diaminopyrimidine analog for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity is a critical aspect of toxicity assessment, as compounds that damage DNA have the potential to be carcinogenic or cause heritable mutations.
Evaluating the Mutagenic Potential of 2,4-Diaminopyrimidine Analogs
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium[7][8].
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation[10].
-
Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Caption: Workflow for an acute in vivo toxicity study (OECD 423).
Conclusion and Future Directions
The 2,4-diaminopyrimidine scaffold continues to be a rich source of novel therapeutic agents. A comprehensive and early assessment of the toxicity profile of new analogs is critical for their successful translation to the clinic. This guide has provided a comparative overview of the toxicity of various 2,4-diaminopyrimidine derivatives, along with standardized protocols for their evaluation.
Key takeaways for researchers include:
-
Structure-Toxicity Relationship: Subtle changes in the chemical structure can significantly impact the toxicity of 2,4-diaminopyrimidine analogs. A thorough understanding of these relationships is crucial for rational drug design.
-
Selective Toxicity: The ideal drug candidate will exhibit high potency against its intended target while demonstrating minimal toxicity to normal cells. The inclusion of normal cell lines in cytotoxicity screening is therefore essential.
-
Multi-faceted Toxicity Assessment: A comprehensive toxicity evaluation should encompass in vitro cytotoxicity, genotoxicity, and in vivo toxicity studies.
Future research should focus on developing more predictive in vitro models, such as 3D organoids, to better recapitulate human physiology and improve the correlation between preclinical and clinical toxicity findings. Furthermore, a more systematic investigation into the genotoxicity of this class of compounds is warranted. By integrating a robust toxicity assessment strategy early in the drug discovery process, researchers can de-risk their programs and increase the likelihood of developing safe and effective 2,4-diaminopyrimidine-based therapies.
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The Selectivity Profile of 2,4-Diaminopyrimidine Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The 2,4-Diaminopyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, the 2,4-diaminopyrimidine core has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1] Its remarkable success stems from its intrinsic ability to mimic the adenine base of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[2] This bioisosteric replacement of the natural substrate allows for the development of ATP-competitive inhibitors targeting a wide array of kinases implicated in oncology, inflammatory disorders, and other disease states.[1]
This guide provides a comprehensive analysis of the selectivity profiles of various 2,4-diaminopyrimidine-based inhibitors against diverse kinase panels. We will delve into the structure-activity relationships (SAR) that govern their selectivity, present comparative experimental data, and provide detailed methodologies for assessing inhibitor performance. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of kinase inhibitor design and optimization.
The Causality of Selectivity: Understanding the 2,4-Diaminopyrimidine-Kinase Interaction
The efficacy and selectivity of 2,4-diaminopyrimidine inhibitors are not serendipitous; they are a direct consequence of specific molecular interactions within the ATP-binding pocket of kinases. The diaminopyrimidine core typically forms two or three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a pattern that anchors the inhibitor in the active site.[3]
Caption: Simplified diagram of the key hydrogen bonding interactions between the 2,4-diaminopyrimidine scaffold and the kinase hinge region.
Selectivity is achieved by exploiting the less conserved regions of the ATP-binding site. Substitutions at the 5- and 6-positions of the pyrimidine ring, as well as on the amino groups, can be tailored to interact with specific amino acid residues in the target kinase, leading to enhanced affinity and selectivity over other kinases.[4] For instance, bulky substituents may be designed to fit into hydrophobic pockets present in the target kinase but absent in off-target kinases.
Comparative Selectivity Profiles of 2,4-Diaminopyrimidine Inhibitors
The following table summarizes the inhibitory activity (IC50) of several exemplary 2,4-diaminopyrimidine derivatives against a panel of kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary. However, the data presented here illustrates the diverse selectivity profiles that can be achieved with this scaffold.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Selectivity Highlights | Reference |
| Fedratinib | JAK2, FLT3 | JAK2: 3, FLT3: 15 | 35-fold selective for JAK2 over JAK1 and 334-fold over JAK3.[5] Also inhibits BRD4 (IC50 = 130 nM).[6] | [7] |
| Compound B6 (PAK4 Inhibitor) | PAK4 | 5.9 | High potency against PAK4. Selectivity against a broader kinase panel not fully detailed in the source. | [8] |
| MK2 Inhibitor (Compound 31a) | MK2 | 19 | Moderate selectivity against a panel of kinases. | [9] |
| Sky Kinase Inhibitor (Analog 29) | Sky (TYRO3) | < 100 | Excellent kinase selectivity.[4] | [4] |
| CDK7 Inhibitor (Compound 22) | CDK7 | 7.21 | Superior selectivity against a panel of 19 kinases, including CDK1, 2, 4, and 9.[10] | [10] |
Case Study: Fedratinib - A Clinically Approved 2,4-Diaminopyrimidine Inhibitor
Fedratinib (Inrebic®) is an FDA-approved inhibitor of Janus kinase 2 (JAK2) for the treatment of myelofibrosis.[11] It serves as an excellent case study for the clinical application of a 2,4-diaminopyrimidine-based drug.
Primary Target and Mechanism of Action: Fedratinib is a potent and selective inhibitor of JAK2, a key kinase in the signaling pathways that regulate hematopoiesis.[5] It also demonstrates inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3).[12] By blocking the activity of these kinases, Fedratinib disrupts the aberrant signaling that drives the proliferation of malignant cells in myelofibrosis.[11]
Selectivity Profile and Off-Target Effects: While highly selective for JAK2 over other JAK family members, Fedratinib is not entirely specific.[5] It exhibits off-target activity against Bromodomain-containing protein 4 (BRD4), an epigenetic regulator.[6][11] This "polypharmacology" may contribute to its overall therapeutic effect, as dual inhibition of the JAK/STAT pathway and BET proteins has shown synergistic anti-inflammatory and anti-fibrotic effects in preclinical models.[11] The 2,4-diaminopyrimidine core of Fedratinib is crucial for its binding to both JAK2 and its off-target BRD4, highlighting the versatility of this scaffold.[6]
Experimental Methodologies for Determining Kinase Inhibitor Selectivity
Accurate and reproducible assessment of kinase inhibitor selectivity is paramount in drug discovery. The in vitro kinase assay is the gold standard for determining the potency (IC50) of an inhibitor against a panel of kinases.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using an in vitro assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1] This protocol is a representative example for determining the IC50 of a 2,4-diaminopyrimidine inhibitor.
I. Reagent Preparation:
-
Kinase Buffer (1X): Prepare a suitable kinase buffer. A common formulation is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is appropriate for the kinase being assayed (typically near its Km for ATP).
-
Kinase/Substrate Mixture: Prepare a mixture of the target kinase and its specific substrate in kinase buffer. The optimal concentrations should be determined empirically.
-
Inhibitor Dilution Series: Prepare a serial dilution of the 2,4-diaminopyrimidine inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[13]
II. Assay Procedure (384-well plate format):
-
Add Inhibitor: To the wells of a white 384-well plate, add 1 µL of the diluted inhibitor or control (DMSO for 0% inhibition, a known broad-spectrum inhibitor for 100% inhibition).
-
Add Kinase/Substrate: Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of the ATP solution to each well.[13]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[13]
-
Measure Luminescence: Read the luminescence using a plate reader.
III. Data Analysis:
-
Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by the compound at each concentration relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
Conclusion and Future Perspectives
The 2,4-diaminopyrimidine scaffold remains a cornerstone of modern kinase inhibitor design, offering a versatile platform for developing potent and selective therapeutics. As our understanding of the human kinome deepens, so too will our ability to rationally design inhibitors with tailored selectivity profiles. The methodologies and comparative data presented in this guide are intended to empower researchers to make informed decisions in their drug discovery programs. Future efforts will likely focus on the development of novel 2,4-diaminopyrimidine derivatives that target less-explored kinases and the use of advanced computational methods to predict selectivity with greater accuracy.
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A Comparative Guide to Confirming the Mechanism of Action for Novel Pyrimidine-Based Drugs
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel therapeutic candidate is a cornerstone of preclinical development.[1] This guide provides an in-depth technical comparison of experimental strategies to confirm the MoA for a promising class of compounds: novel pyrimidine-based drugs. Pyrimidine scaffolds are prevalent in medicinal chemistry, forming the backbone of drugs that target a wide array of biological processes, from kinase signaling to nucleotide synthesis.[2][3][4] Understanding their specific interactions within the cellular milieu is paramount for optimizing efficacy and ensuring safety.
This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, offering a self-validating framework for MoA confirmation. We will explore a multi-pronged approach, beginning with broad phenotypic observations and progressively narrowing the focus to direct target engagement and downstream pathway modulation.
Section 1: The Initial Approach - From Phenotype to Hypothesis
Phenotypic screening is often the initial step in understanding a compound's activity, especially when the precise molecular target is unknown.[5][6][7] This target-agnostic approach focuses on observing the overall effect of a compound on cellular behavior.[5][8]
Phenotypic Screening: A Broad Net for Biological Activity
Phenotypic assays measure changes in cell characteristics such as morphology, proliferation, or viability.[5][7] For novel pyrimidine-based drugs, a primary phenotypic screen often involves assessing their anti-proliferative or cytotoxic effects across a panel of cancer cell lines.
Experimental Protocol: Cell Viability Assays
Several methods can determine cell viability, each with its own advantages.
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells.[9][10] Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[9][11]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent readout.[9][11][12][13]
Step-by-Step Methodology: CellTiter-Glo® Assay
-
Cell Seeding: Plate cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyrimidine-based drug and a vehicle control. Incubate for a period relevant to the expected biological effect (e.g., 72 hours).[11]
-
Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.[10]
-
Lysis and Signal Stabilization: Lyse the cells by mixing on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values
| Cell Line | Pyrimidine Drug A (IC50, µM) | Pyrimidine Drug B (IC50, µM) | Standard-of-Care (IC50, µM) |
| MCF-7 (Breast Cancer) | 0.5 | 1.2 | 0.8 |
| HCT116 (Colon Cancer) | 1.1 | 2.5 | 1.5 |
| A549 (Lung Cancer) | 2.3 | 5.1 | 3.0 |
This table provides a clear comparison of the anti-proliferative activity of two novel pyrimidine drugs against a standard-of-care agent across different cancer cell lines.
From Phenotype to Mechanistic Hypothesis
The results from phenotypic screens generate initial hypotheses about the drug's MoA. For instance, potent anti-proliferative activity across multiple cancer cell lines might suggest interference with fundamental cellular processes like cell cycle progression or DNA synthesis. Many pyrimidine-based anticancer agents are known to function as kinase inhibitors or inhibitors of nucleotide biosynthesis.[14][15][16]
Section 2: Identifying the Direct Target - The Core of MoA Confirmation
Once a phenotypic effect is established, the next critical step is to identify the direct molecular target of the drug.[17] Target engagement assays are crucial for confirming that a compound physically interacts with its intended target within the complex cellular environment.[18][19][20]
Common Mechanisms of Pyrimidine-Based Drugs
Novel pyrimidine compounds often fall into established mechanistic classes:
-
Kinase Inhibitors: The pyrimidine scaffold can mimic the adenine ring of ATP, enabling competitive inhibition of various kinases.[21][22] Many pyrimidine derivatives are potent inhibitors of kinases like Aurora kinase (AURK) and polo-like kinase (PLK), which are key regulators of the cell cycle.[14]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[23][24][25] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[23][26]
-
Nucleic Acid Antimetabolites: Some pyrimidine analogs are incorporated into DNA or RNA, leading to chain termination or dysfunction.[27]
Experimental Approaches for Target Identification and Validation
A. Kinase Inhibition Profiling
To investigate if a novel pyrimidine drug acts as a kinase inhibitor, a broad screening against a panel of kinases is the most efficient strategy.[28][29]
Experimental Protocol: Kinase Selectivity Profiling
This is typically performed as a fee-for-service by specialized companies. The process generally involves:
-
Compound Submission: The novel pyrimidine drug is submitted for screening.
-
Assay Execution: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often over 400).[28]
-
Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are identified as kinases that are significantly inhibited.
-
Dose-Response Confirmation: For the identified hits, a dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.[28]
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells.[30][31][32] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[30][33]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the pyrimidine drug or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.[33]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[31]
-
Protein Quantification and Western Blotting: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the drug indicates target engagement.[33]
Visualization: CETSA Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Section 3: Elucidating Downstream Effects - Connecting Target to Phenotype
Confirming direct target engagement is a significant milestone. However, a comprehensive MoA study must also demonstrate that this engagement leads to the observed cellular phenotype by modulating downstream signaling pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of altered signaling pathway activity.[34][35][36]
Experimental Protocol: Analysis of a Kinase-Driven Signaling Pathway
Let's assume our novel pyrimidine drug is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase.[16]
-
Cell Culture and Treatment: Culture cells (e.g., A549, which have high EGFR expression) and starve them of serum to reduce basal signaling.[36] Treat with the pyrimidine drug for a specified time, followed by stimulation with EGF.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[36]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR and downstream signaling proteins like Akt and ERK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[36]
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualization: EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway.
Section 4: A Comparative Framework for MoA Confirmation
The following table provides a comparative overview of the experimental approaches discussed, highlighting their strengths and applications in confirming the MoA of novel pyrimidine-based drugs.
| Experimental Approach | Primary Question Answered | Key Advantages | Considerations |
| Phenotypic Screening | What is the overall biological effect of the compound? | Unbiased, target-agnostic, physiologically relevant.[5][37] | Does not identify the direct target. |
| Kinase Inhibition Profiling | Is the compound a kinase inhibitor and how selective is it? | High-throughput, provides a broad overview of kinase interactions.[28][29] | Performed on isolated enzymes, may not reflect cellular activity.[38] |
| Cellular Thermal Shift Assay (CETSA) | Does the compound directly bind to the target protein in cells? | Confirms target engagement in a native cellular environment.[19][31][39] | Requires a specific antibody for the target protein, can be lower throughput.[39] |
| Western Blotting | How does target engagement affect downstream signaling pathways? | Provides mechanistic insight into the link between target and phenotype.[34] | Can be semi-quantitative, requires specific antibodies. |
Conclusion
Confirming the mechanism of action for a novel pyrimidine-based drug is a multifaceted process that requires a logical and iterative experimental approach. By starting with broad phenotypic assays and progressively refining the investigation through target engagement and pathway analysis, researchers can build a robust and comprehensive understanding of their compound's biological activity. The integration of quantitative data, detailed protocols, and visual representations of complex biological processes, as outlined in this guide, provides a powerful framework for making informed decisions in the drug development pipeline. The ultimate goal is to establish a clear line of sight from the molecular interaction of the drug with its target to the desired therapeutic outcome.
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A Comparative Guide to the Reproducibility of Synthesis Protocols for 2,4-Diaminopyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. Its efficacy often stems from its ability to act as a dihydrofolate reductase (DHFR) inhibitor.[1][2] Given its importance, the reliable and reproducible synthesis of this heterocyclic system is of paramount importance in drug discovery and development. This guide provides a comparative analysis of common synthesis protocols, focusing on factors that influence their reproducibility and offering insights to help researchers select the most appropriate method for their specific needs.
Principal Synthetic Strategies: An Overview
The construction of the 2,4-diaminopyrimidine ring predominantly relies on the condensation of a three-carbon electrophilic unit with guanidine, a nucleophilic building block. The choice of the three-carbon component largely defines the synthetic route and its subsequent challenges. Two major strategies have proven to be the most robust and widely adopted:
-
Strategy A: Condensation of Guanidine with β-Keto Esters or Dicarbonyl Compounds. This is arguably the most traditional and versatile approach, often referred to as a variation of the Traube synthesis.[3]
-
Strategy B: Condensation of Guanidine with β-Alkoxyacrylonitriles. This method offers a more direct route to the parent 2,4-diaminopyrimidine and certain derivatives.
The selection between these strategies is often dictated by the desired substitution pattern on the pyrimidine ring, particularly at the 5- and 6-positions.
Comparative Analysis of Key Synthesis Protocols
Protocol 1: The Classic Condensation of Guanidine with Ethyl Cyanoacetate
This method is a workhorse for the synthesis of 2,4-diamino-6-hydroxypyrimidine, a common precursor for further derivatization.[1][4] The reaction involves the cyclocondensation of guanidine with ethyl cyanoacetate in the presence of a strong base.
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide or sodium methoxide is typically used to deprotonate the active methylene group of ethyl cyanoacetate, facilitating its condensation with guanidine. The choice of alkoxide should match the alcohol used as the solvent to prevent transesterification.
-
Solvent: Anhydrous ethanol or methanol is the standard solvent, as it readily dissolves the reactants and the alkoxide base. The use of anhydrous conditions is critical to prevent hydrolysis of the ester and to ensure the potency of the base.
-
Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate.[3][5]
-
Work-up: Acidification of the reaction mixture with acetic acid is a crucial step to precipitate the product while keeping impurities in solution.[3][4]
Reproducibility Factors:
-
Purity of Reagents: The quality of sodium metal (for preparing the alkoxide), ethyl cyanoacetate, and guanidine salt is paramount. Old or impure reagents can lead to significantly lower yields.
-
Moisture Control: Strict anhydrous conditions are necessary. Any moisture will consume the alkoxide base and can lead to side reactions.
-
pH Control during Work-up: Precise pH adjustment during precipitation is critical for maximizing yield and purity. Over-acidification can lead to the formation of soluble salts of the product. A patent for the preparation of 2,4-diamino-6-chloropyrimidine highlights that adjusting the pH to 7 with acetic acid can significantly improve the yield of the intermediate 2,4-diamino-6-hydroxypyrimidine.[6]
Protocol 2: Biginelli-type Multicomponent Reaction
The Biginelli reaction and its variations offer a convergent approach to synthesizing dihydropyrimidines, which can be subsequently oxidized to the desired pyrimidines.[7][8] This method involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and guanidine.
Causality Behind Experimental Choices:
-
Catalyst: The reaction is typically acid-catalyzed to activate the aldehyde carbonyl group for nucleophilic attack.
-
Reaction Conditions: Microwave irradiation has been shown to significantly accelerate the reaction and improve yields compared to conventional heating.[9]
-
Guanidine Source: Guanidine hydrochloride or carbonate are commonly used. The choice can influence the reaction rate and the need for an additional base.[10]
Reproducibility Factors:
-
Aldehyde Reactivity: The nature of the aldehyde substituent can dramatically affect the reaction outcome. Electron-withdrawing groups generally enhance reactivity, while bulky groups may hinder it.
-
Byproduct Formation: A common issue is the formation of Knoevenagel condensation products between the aldehyde and the β-dicarbonyl compound.[7] Careful control of reaction conditions is necessary to favor the desired three-component reaction.
-
Purification: The crude reaction mixtures can be complex, often requiring chromatographic purification to isolate the desired product.
Protocol 3: Synthesis from Halogenated Pyrimidines
For the synthesis of derivatives with specific substitutions at the 6-position, a common strategy involves the nucleophilic substitution of a halogenated pyrimidine precursor, such as 2,4-diamino-6-chloropyrimidine.[1][2] This precursor is typically synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[1][2]
Causality Behind Experimental Choices:
-
Chlorination: POCl₃ is a powerful dehydrating and chlorinating agent that effectively converts the hydroxypyrimidine to the chloropyrimidine. The reaction is typically performed at elevated temperatures.
-
Nucleophilic Substitution: The subsequent reaction with a nucleophile (e.g., an alcohol in the presence of a base like sodium hydride) proceeds via an SNAr mechanism.[1][2]
-
Solvent: A polar aprotic solvent like DMSO or DMF is often used for the substitution step to dissolve the reactants and facilitate the reaction.
Reproducibility Factors:
-
Handling of POCl₃: Phosphorus oxychloride is highly corrosive and moisture-sensitive. Proper handling in an inert atmosphere is crucial for consistent results.
-
Temperature Control: Both the chlorination and substitution steps require careful temperature control to prevent side reactions and decomposition.
-
Purity of the Intermediate: The purity of the 2,4-diamino-6-chloropyrimidine intermediate is critical for the success of the subsequent substitution reaction. Impurities can lead to complex product mixtures that are difficult to separate.
Comparative Data Summary
| Protocol | Key Reactants | Typical Yield | Key Reproducibility Factors | Purification Method |
| 1. Guanidine + Ethyl Cyanoacetate | Guanidine, Ethyl Cyanoacetate, NaOEt/NaOMe | 80-95%[3][5] | Purity of reagents, strict anhydrous conditions, precise pH control during work-up. | Precipitation/Recrystallization |
| 2. Biginelli-type Reaction | Aldehyde, β-dicarbonyl, Guanidine | 36-91%[9] | Aldehyde reactivity, control of side reactions, choice of catalyst and conditions. | Column Chromatography |
| 3. From Halogenated Pyrimidines | 2,4-diamino-6-hydroxypyrimidine, POCl₃, Nucleophile | 61-85% (over 2 steps)[1][2] | Handling of POCl₃, temperature control, purity of intermediate. | Extraction/Column Chromatography |
Experimental Protocols and Validation
Detailed Protocol 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine[3]
-
Preparation of Sodium Ethoxide: In a 1-L round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide from 23 g (1 g atom) of sodium and 250 mL of anhydrous ethanol.
-
Addition of Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride. Filter the precipitated sodium chloride.
-
Reaction: Add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.
-
Work-up: Evaporate the mixture to dryness. Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.
-
Isolation: Cool the solution to allow for the precipitation of 2,4-diamino-6-hydroxypyrimidine as yellow needles. Filter and dry the product.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) can be used to assess purity with high accuracy.[11] A melting point of 260–270 °C (with decomposition) is expected for a pure product.[3]
Visualization of Synthetic Pathways
General Synthesis of 2,4-Diamino-6-hydroxypyrimidine
Caption: Reaction scheme for the synthesis of 2,4-diamino-6-hydroxypyrimidine.
Decision Workflow for Protocol Selection
Caption: Decision tree for selecting a synthesis protocol.
References
-
Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(21), 7544-7557. [Link]
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.[Link]
-
Ouyang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592. [Link]
-
Cavalieri, L. F., & Bendich, A. (1955). 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, 35, 33. [Link]
-
Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(19), 7439-7450. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
-
Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(19), 7439-7450. [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
- Hartmann, M., & Clam, J. W. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
-
Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN114409025A. [Link]
-
Ouyang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592. [Link]
-
Radi, M., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synthesis, 50(05), 981-988. [Link]
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252. [Link]
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Safety Operating Guide
Proper Disposal of 2,4-Diamino-5-(bromomethyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 2,4-Diamino-5-(bromomethyl)pyrimidine. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility within the laboratory.
Hazard Assessment and Initial Precautions
Key Hazards to Consider:
-
Toxicity: Brominated organic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2]
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4]
Immediate Safety Protocol:
- Consult the Safety Data Sheet (SDS): Before handling the chemical for disposal, always review the manufacturer's SDS. This document contains critical information on hazards, handling, and emergency procedures.[5]
- Wear Appropriate Personal Protective Equipment (PPE): This is non-negotiable. Proper PPE creates a necessary barrier between you and the hazardous material.[6]
- Work in a Ventilated Area: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensuring personal safety. The following table summarizes the required PPE for handling this compound waste.
| PPE Component | Specifications | Rationale |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Neoprene).[8] | To prevent skin contact and absorption of the chemical. |
| Eye Protection | Safety goggles or a face shield. | To protect the eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if potential for aerosolization exists). | To prevent inhalation of hazardous dust or vapors. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[4][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10]
Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step in the waste management lifecycle.
-
Designate a Hazardous Waste Container:
-
Collection of Solid Waste:
-
Carefully transfer any solid this compound into the designated hazardous waste container.
-
Use tools such as a dedicated spatula or brush to avoid generating dust.[6]
-
Any contaminated disposable materials, such as weighing paper, gloves, and absorbent pads, must also be placed in the hazardous waste container.[9]
-
-
Collection of Contaminated Solvents and Solutions:
-
If the waste is in a liquid form (e.g., dissolved in a solvent), collect it in a separate, clearly labeled hazardous waste container for liquid waste.
-
Crucially, never mix incompatible waste streams. [10] For example, do not mix halogenated waste with other organic solvents unless your institution's waste management plan specifically allows for it.
-
Container Management and Storage
Proper management of waste containers is essential to prevent spills and ensure the safety of all laboratory personnel.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[9][10]
-
Store in a Designated Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[6]
-
Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[10]
-
Segregation of Incompatibles: Store the waste container away from incompatible materials, such as strong oxidizing agents.[8]
Final Disposal
The final disposal of hazardous waste must be handled by trained professionals in accordance with all applicable regulations.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][11]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[12][13]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in the designated hazardous waste container.[9]
-
For large spills, evacuate the area, notify your supervisor and EHS, and prevent others from entering.[8]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7]
-
Inhalation: Move the affected person to fresh air.[2]
-
Ingestion: Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel. [2]
-
Workflow and Decision Making
To provide a clear visual guide for the disposal process, the following workflow diagram illustrates the key steps and decision points.
Disposal workflow for this compound.
References
-
University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. [Link]
-
Wayne State University. Pharmaceutical Waste. Office of Environmental Health and Safety. [Link]
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Hazardous Waste Disposal. Hazardous Waste Disposal for Research Institutions. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Bromine. [Link]
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Occupational Safety and Health Administration (OSHA). Bromine (Method ID-108). [Link]
-
University of California, Santa Cruz. Bromine Standard Operating Procedure. [Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
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Personal protective equipment for handling 2,4-Diamino-5-(bromomethyl)pyrimidine
Immediate Action Safety Guide: Handling 2,4-Diamino-5-(bromomethyl)pyrimidine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a potent alkylating agent, this compound requires stringent handling procedures to mitigate significant health risks. This document serves as your primary reference for ensuring personal safety and procedural integrity.
Hazard Analysis: Understanding the Inherent Risks
This compound is a reactive chemical demanding careful handling due to its potential health hazards. The primary risk stems from its structure; the bromomethyl group makes it a potent alkylating agent . Such compounds can covalently modify biological macromolecules like DNA, which is the mechanistic basis for their potential mutagenic and carcinogenic properties.
Beyond this primary concern, based on data from structurally similar aminopyrimidines and brominated aromatic compounds, the following hazards are anticipated:
-
Severe Skin and Eye Damage: Direct contact can cause irritation and potentially severe chemical burns.
-
Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.
-
Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Allergic Reaction: May cause an allergic skin reaction in sensitive individuals.
Understanding these risks is the foundation of a robust safety protocol. Every handling step must be designed to prevent exposure via inhalation, dermal contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. PPE is the last line of defense, employed after engineering controls have been established.[2]
-
Eye and Face Protection:
-
Requirement: Wear tightly sealed, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Causality: This is critical to prevent contact with airborne particles or splashes, which could cause severe eye damage.[4] For procedures with a high risk of splashing, a full-face shield must be worn over the safety goggles.[5]
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. It should be fully buttoned to protect skin and personal clothing.[5][6]
-
Gloves: Double-gloving with powder-free nitrile gloves is mandatory.[2][6] Nitrile offers good resistance to a range of chemicals.[7][8]
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are required to protect against accidental spills.[5][9]
-
-
Respiratory Protection:
-
Requirement: All handling of solid this compound must be performed within a certified chemical fume hood to control airborne dust and vapors.[5][7]
-
Causality: The fume hood is the primary engineering control to prevent respiratory exposure.[9] If engineering controls are insufficient or during a large spill cleanup outside of a hood, a NIOSH-approved respirator (e.g., N95 for dust or a chemical cartridge respirator for vapors) is necessary.[2][5]
-
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and irritation. | [1] |
| Serious Eye Damage/Irritation | Category 1/2A: Causes serious eye damage. | [4] |
| Respiratory/Skin Sensitization | Category 1: May cause an allergic skin reaction. | |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [1] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. |
Operational and Disposal Plan
A systematic workflow is essential for minimizing risk from receipt of the chemical to its final disposal.
Caption: Safe handling workflow from preparation to disposal.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.[7]
-
Cover the work surface with disposable, plastic-backed absorbent paper to contain spills.[10]
-
Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Prepare and label a dedicated hazardous waste container.[11]
-
-
Handling:
-
Storage:
-
Waste Segregation:
-
All materials grossly contaminated with this compound, including gloves, weighing papers, and absorbent pads, must be considered hazardous waste.[6]
-
-
Containerization:
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor immediately.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5] Call a poison center or doctor immediately for medical advice.
-
Spills: Evacuate non-essential personnel. Wearing full PPE, including respiratory protection if necessary, cover the spill with an absorbent, non-combustible material like sand.[7] Carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container for disposal.[6][11]
References
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- SAFETY DATA SHEET - 4,5-Diaminopyrimidine. Fisher Scientific. (2009-06-12, Revision Date 18-Dec-2025).
- SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. Fisher Scientific. (Revision Date 19-Dec-2025).
- SAFETY DATA SHEET - Unspecified Pyrimidine Derivative. Sigma-Aldrich. (2024-09-08).
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01).
- SAFETY DATA SHEET - 1-[4-(Trifluoromethyl)pyrimidin-2-yl]hydrazine. Fisher Scientific. (2016-10-07).
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- SAFETY DATA SHEET - 2,6-Diamino-4-chloropyrimidine. Sigma-Aldrich. (2024-09-08).
- SAFETY DATA SHEET - 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. Fisher Scientific. (2024-03-30).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- Chemical Process SOP Example - Bromodeoxyuridine (BrdU). University of Wyoming.
- SAFETY DATA SHEET - 4-Amino-5-bromopyrimidine. Fisher Scientific. (Revision Date 26-Dec-2025).
- Personal Protective Equipment (PPE). CHEMM.
- Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
- Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. (2022-11-23).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
